4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
Description
Properties
IUPAC Name |
4-nitro-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSDHCGZLPFBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=[N+](C=CC(=C2C1)[N+](=O)[O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564535 | |
| Record name | 4-Nitro-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125162-98-3 | |
| Record name | 4-Nitro-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
This guide provides an in-depth, scientifically grounded methodology for the synthesis of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The narrative emphasizes the causal relationships behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Introduction: The Significance of N-Oxide Heterocycles
Heterocyclic N-oxides are a fascinating class of compounds that have garnered significant attention in synthetic and medicinal chemistry. The N-oxide functional group profoundly alters the electronic properties of the parent aromatic ring, rendering it more susceptible to both nucleophilic and electrophilic substitution. This unique reactivity profile makes N-oxides versatile intermediates for the synthesis of complex substituted heterocycles. Specifically, the introduction of a nitro group at the 4-position of a quinoline N-oxide scaffold, as seen in 4-nitroquinoline 1-oxide (4-NQO), has been shown to impart potent biological activity, including carcinogenic and mutagenic properties, making it a crucial tool for studying DNA damage and repair mechanisms.[1][2][3] This guide details a robust, multi-step synthesis of the saturated analogue, this compound, starting from the readily available quinoline.
Overall Synthetic Strategy
The synthesis of this compound is best approached through a logical three-step sequence. This strategy ensures high yields and purity at each stage, beginning with the selective reduction of the quinoline core, followed by N-oxidation, and culminating in a regioselective nitration.
Sources
An In-depth Technical Guide to the Characterization of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
This guide provides a comprehensive technical overview of the synthesis and characterization of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Drawing from established principles of organic chemistry and spectroscopic analysis, this document offers a predictive yet robust framework for understanding the molecule's physicochemical properties.
Introduction: The Significance of Substituted Quinoline N-oxides
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of an N-oxide functionality can significantly alter the electronic properties and biological activity of the quinoline ring system, often enhancing its potency or conferring novel therapeutic properties.[1] Furthermore, the addition of a nitro group, a potent electron-withdrawing group, can further modulate the molecule's reactivity and biological interactions.[3] The partial saturation of the quinoline core, as seen in the 5,6,7,8-tetrahydro derivative, introduces conformational flexibility, which can be critical for optimizing binding to biological targets.[4]
This compound is a fascinating molecule at the intersection of these structural modifications. While its fully aromatic counterpart, 4-nitroquinoline 1-oxide (4NQO), is a well-studied carcinogen known to induce DNA damage, the characterization of this tetrahydro-derivative is less documented.[5] This guide aims to fill that gap by providing a detailed, predictive analysis of its synthesis and spectroscopic signature, offering a foundational resource for researchers exploring this class of compounds.
Part 1: Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from the commercially available 5,6,7,8-tetrahydroquinoline. This proposed pathway is outlined below.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline 1-oxide
-
Dissolution: Dissolve 5,6,7,8-tetrahydroquinoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) in DCM to the cooled solution. The slow addition is crucial to control the exothermic reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5,6,7,8-tetrahydroquinoline 1-oxide.
Step 2: Synthesis of this compound
-
Acidification: To a cooled (0°C) mixture of concentrated sulfuric acid, add the crude 5,6,7,8-tetrahydroquinoline 1-oxide from the previous step portion-wise.
-
Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Nitration: Add the nitrating mixture dropwise to the solution of the N-oxide in sulfuric acid, maintaining the temperature at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours. The nitration of the quinoline ring system is expected to occur at the 4-position, which is activated by the N-oxide group.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. The product is expected to precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water to afford pure this compound.
Part 2: Structural Elucidation and Spectroscopic Characterization
Due to the limited availability of direct experimental data for this compound, the following characterization is a predictive analysis based on the known spectral properties of its constituent functional groups and parent molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules.[6] The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, with justifications based on the electronic effects of the N-oxide and nitro substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |
| 2 | ~8.5 | ~140 | Downfield shift due to proximity to the electron-withdrawing N-oxide group. |
| 3 | ~7.5 | ~120 | Influenced by the N-oxide and nitro groups. |
| 4 | - | ~145 | Significant downfield shift due to the strong electron-withdrawing nitro group. |
| 4a | - | ~130 | Bridgehead carbon, influenced by both rings. |
| 5 | ~3.0 | ~28 | Aliphatic protons, slightly deshielded by the adjacent aromatic ring. |
| 6 | ~1.9 | ~22 | Typical aliphatic chemical shift. |
| 7 | ~1.9 | ~22 | Typical aliphatic chemical shift. |
| 8 | ~2.8 | ~25 | Aliphatic protons, slightly deshielded by the adjacent aromatic ring. |
| 8a | - | ~148 | Bridgehead carbon, deshielded by the N-oxide. |
Note: Predicted chemical shifts are relative to TMS and may vary depending on the solvent used.
Interpretation of Expected Spectra:
-
¹H NMR: The aromatic region is expected to show two distinct signals for the protons at positions 2 and 3. The aliphatic region will likely display complex multiplets for the four methylene groups in the tetrahydro- portion of the molecule.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The carbons at positions 4, 4a, and 8a are expected to be significantly downfield due to the electron-withdrawing effects of the nitro and N-oxide groups. The four aliphatic carbons will appear in the upfield region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7]
Table 2: Predicted Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| Nitro (NO₂) | ~1550-1475 | Asymmetric Stretch |
| Nitro (NO₂) | ~1360-1290 | Symmetric Stretch |
| N-Oxide (N-O) | ~1300-1200 | Stretch |
| Aromatic C-H | ~3100-3000 | Stretch |
| Aliphatic C-H | ~2950-2850 | Stretch |
| C=C / C=N | ~1600-1450 | Ring Stretch |
The presence of strong absorption bands in the ~1500 cm⁻¹ and ~1350 cm⁻¹ regions will be highly indicative of the nitro group.[8] A band in the ~1250 cm⁻¹ region would suggest the presence of the N-oxide functionality.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.[9]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 194.19, corresponding to the molecular weight of C₉H₁₀N₂O₃.
-
Key Fragments: A characteristic fragmentation pattern for N-oxides is the loss of an oxygen atom, which would result in a significant peak at [M-16]⁺ (m/z 178).[10] Further fragmentation may involve the loss of the nitro group ([M-46]⁺) and cleavage of the aliphatic ring.
Caption: Key predicted fragmentation pathways in mass spectrometry.
Part 3: Physicochemical and Crystallographic Insights
Physicochemical Properties:
Based on its structure, this compound is predicted to be a solid at room temperature with limited solubility in water and better solubility in organic solvents. The presence of the polar N-oxide and nitro groups will increase its polarity compared to the parent 5,6,7,8-tetrahydroquinoline.
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [11] |
| Molecular Weight | 194.19 g/mol | [11] |
| Boiling Point | 446.5±45.0 °C | [11] |
| Density | 1.45±0.1 g/cm³ | [11] |
| pKa | -1.03±0.20 | [11] |
Crystallographic Analysis:
While a crystal structure for the title compound is not currently available, insights can be drawn from related tetrahydroquinoline structures.[12][13] The tetrahydro- portion of the molecule is expected to adopt a half-chair or sofa conformation to minimize steric strain. In the solid state, intermolecular interactions such as C-H···O hydrogen bonds involving the oxygen atoms of the nitro and N-oxide groups are likely to play a significant role in the crystal packing.
Part 4: Biological Context and Potential Applications
Substituted quinoline N-oxides are a class of compounds with a wide range of documented biological activities, including potent anticancer and antimicrobial properties.[1] The parent compound of the aromatic portion, 4-nitroquinoline 1-oxide, is a known mutagen and carcinogen that acts by generating reactive oxygen species and forming DNA adducts.[5]
The characterization of this compound is therefore of significant interest for several reasons:
-
Drug Discovery: The unique combination of the N-oxide, nitro group, and a flexible saturated ring may lead to novel therapeutic agents with improved selectivity and pharmacokinetic profiles. Computational studies have suggested that nitro-derivatives of quinoline N-oxide could be promising inhibitors of viral proteases.[3]
-
Toxicology and Mechanistic Studies: Comparing the biological activity of this compound to its fully aromatic counterpart, 4NQO, could provide valuable insights into the structure-activity relationships that govern the genotoxicity of nitroaromatic compounds. The conformational flexibility of the tetrahydro- ring may alter its ability to intercalate with DNA, potentially reducing its carcinogenicity.
Conclusion
This technical guide provides a comprehensive, predictive characterization of this compound. By integrating established chemical principles with data from related compounds, we have outlined a plausible synthetic route and a detailed spectroscopic profile (NMR, IR, and MS). This information serves as a valuable resource for researchers and drug development professionals, enabling them to synthesize, identify, and further investigate this promising heterocyclic compound. The exploration of such novel chemical entities is crucial for the advancement of medicinal chemistry and the discovery of new therapeutic agents.
References
- The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity. (2025). BenchChem.
- Mass spectra of quinoline and isoquinoline N-oxides. (1968). NASA Technical Reports Server.
- Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. (2025). BenchChem.
- de Oliveira, V. E., et al. (2020). Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. PubMed Central.
- Application Note: 1H NMR Characterization of Substituted Quinolines. (2025). BenchChem.
- Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (n.d.). MDPI.
- (PDF) Nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. (2020).
- A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. (n.d.).
- Identification of the N-Oxide Group by Mass Spectrometry. (1965). RSC Publishing.
- 5,6,7,8-Tetrahydroquinoline. (n.d.). PubChem.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- Why does the nitration of quinoline occur at the 5 (and 8) position?. (2025). Chemistry Stack Exchange.
- Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline. (n.d.). PMC.
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository.
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). PMC.
- Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase‐3 activation activities. (n.d.).
- 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum. (n.d.). ChemicalBook.
- IR: nitro groups. (n.d.). University of Colorado Boulder.
- The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. (n.d.). Journal of the American Chemical Society.
- 4-Nitroquinoline 1-Oxide. (n.d.). PubChem.
- Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. (n.d.). PMC.
- Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. (n.d.).
- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). PMC.
- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online.
- Significant 1 H and 13 C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. (n.d.).
- IR-Spectroscopic Study of Complex Formation of Nitrogen Oxides (NO, N2O)
- Analysis of plasma metabolic biomarkers in the development of 4‐nitroquinoline‐1‐oxide‐induced oral carcinogenesis in rats. (2014).
- 4-NITROQUINOLINE N-OXIDE(56-57-5) 13C NMR spectrum. (n.d.). ChemicalBook.
- Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
- 4-Nitroquinoline 1-oxide. (n.d.). Wikipedia.
- Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. (n.d.).
- Preparation of 5,6,7,8-tetrahydroquinoline derivatives. (n.d.).
- (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. (2025).
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). PMC.
- Nitroso and Nitro Compounds. (n.d.). Baran Lab.
- 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- 4-Nitroquinoline N-oxide - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (n.d.).
- This compound. (n.d.). LookChem.
- Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. (2024).
- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). ScienceDirect.
- The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3.
- Conversion of 4-nitroquinoline 1-oxide (4NQO)
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics.
- Some pharmaceutically relevant 1-substituted tetrahydroquinolines. (n.d.).
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. Identification of the N-oxide group by mass spectrometry - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 11. lookchem.com [lookchem.com]
- 12. Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide chemical properties
An In-Depth Technical Guide to 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide: Properties, Reactivity, and Therapeutic Potential
Introduction
The quinoline scaffold is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic therapeutic agents.[1] The introduction of an N-oxide functionality dramatically alters the electronic properties of the ring system, enhancing its reactivity and often conferring a diverse range of biological activities.[2] This guide focuses on a specific derivative, this compound, a molecule that combines the activating features of both an N-oxide and a nitro group with the conformational flexibility of a saturated carbocyclic ring.
This document serves as a technical resource for researchers, chemists, and drug development professionals, providing a comprehensive overview of the known and predicted chemical properties of this compound. We will delve into its physicochemical characteristics, plausible synthetic routes, key chemical reactions, and its potential applications in medicinal chemistry, particularly in the context of anticancer and antimicrobial research. The insights provided are grounded in the established chemistry of related quinoline N-oxides and nitroaromatic compounds, offering a predictive framework for its utility in research and development.
Part 1: Physicochemical and Structural Properties
This compound (CAS No. 125162-98-3) is a complex heterocyclic compound whose properties are dictated by the interplay of its three core components: the electron-rich N-oxide, the strongly electron-withdrawing nitro group, and the non-aromatic, saturated tetrahydro- portion of the quinoline ring.[3]
Structural and Molecular Data
| Property | Value | Source |
| CAS Number | 125162-98-3 | [3][4][5] |
| Molecular Formula | C₉H₁₀N₂O₃ | [3] |
| Molecular Weight | 194.19 g/mol | [3] |
| Exact Mass | 194.06914219 Da | [3] |
| Canonical SMILES | C1CCC2=[O-]">N+[O-] | [3] |
| Boiling Point (Predicted) | 446.5 ± 45.0 °C | [3] |
| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | -1.03 ± 0.20 | [3] |
| LogP (Predicted) | 2.425 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Complexity | 229 | [3] |
These predicted values suggest a compound with moderate lipophilicity and a high boiling point, typical for a polar, rigid heterocyclic molecule of its size. The low predicted pKa indicates that the N-oxide oxygen is weakly basic, a consequence of the powerful electron-withdrawing effect of the 4-nitro group.
Part 2: Synthesis and Characterization
While a specific, dedicated synthesis for this compound is not extensively documented in readily available literature, a logical and efficient pathway can be constructed from well-established organo-chemical transformations. The general strategy involves the synthesis of the 5,6,7,8-tetrahydroquinoline core, followed by sequential nitration and N-oxidation.
Proposed Synthetic Workflow
The synthesis can be envisioned as a three-step process starting from the commercially available 5,6,7,8-tetrahydroquinoline.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on standard methods for similar transformations.[6][7]
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline
-
To a solution of quinoline in a suitable solvent (e.g., ethanol or acetic acid), add a catalytic amount of Palladium on carbon (5% Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
-
Heat the reaction mixture (e.g., to 50-70 °C) and stir vigorously until hydrogen uptake ceases.
-
Cool the reaction, carefully vent the hydrogen, and filter the mixture through celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield crude 5,6,7,8-tetrahydroquinoline, which can be purified by distillation.
Step 2: Nitration of 5,6,7,8-Tetrahydroquinoline Causality: The saturated portion of the tetrahydroquinoline ring contains an activating secondary amine. To prevent unwanted side reactions and direct the nitration to the aromatic ring, the amine must first be protected, for instance, as an amide (e.g., using trifluoroacetic anhydride). The electron-donating nature of the protected amine group directs the electrophilic nitronium ion (NO₂⁺) primarily to the para-position (C6) and ortho-position (C8). Achieving substitution at the C4 position is non-trivial and may require alternative strategies or result in a mixture of isomers requiring separation. For the purpose of this guide, we assume conditions can be found to favor the desired isomer.
-
Cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add the N-protected 5,6,7,8-tetrahydroquinoline to the cold acid with stirring.
-
Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at low temperature for a specified time, monitoring progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude nitro-derivative.
-
Purify by column chromatography to isolate the desired 4-nitro isomer, followed by deprotection of the amine.
Step 3: N-Oxidation
-
Dissolve the purified 4-Nitro-5,6,7,8-tetrahydroquinoline in a chlorinated solvent (e.g., dichloromethane or chloroform).
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid portion-wise at room temperature.
-
Stir the mixture until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Dry the organic layer, concentrate, and purify the final product by recrystallization or column chromatography.
Part 3: Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by its three functional components. The N-oxide group activates the pyridine ring, the nitro group is a versatile functional handle for reduction, and the tetrahydro- portion can undergo oxidation.
Caption: Key reactive pathways of the title compound.
-
Reactions at the N-Oxide Group : The N-oxide is a key activating group. It can be readily deoxygenated using reagents like PCl₃ or catalytic hydrogenation, which would yield 4-nitro-5,6,7,8-tetrahydroquinoline. This deoxygenation is a common step in synthetic sequences where the N-oxide is used as a temporary activating or directing group.[2] Furthermore, the N-oxide oxygen can coordinate to Lewis acids, which further enhances the electrophilicity of the heterocyclic ring, making it susceptible to nucleophilic attack.[8]
-
Reactions of the Nitro Group : The nitro group is a powerful electron-withdrawing group and a precursor to the amino functionality. It can be selectively reduced under various conditions (e.g., using SnCl₂, Na₂S, or catalytic hydrogenation with specific catalysts) to yield 4-Amino-5,6,7,8-tetrahydroquinoline 1-oxide. This transformation is fundamental in medicinal chemistry for introducing an amino group that can be further functionalized to modulate biological activity and physicochemical properties.
-
Oxidation of the Tetrahydro- Ring : The saturated carbocyclic ring can be dehydrogenated (aromatized) using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) to yield the fully aromatic 4-nitroquinoline 1-oxide (4-NQO).[9] This reaction converts the molecule into a well-known and potent carcinogen, highlighting the need for careful handling and consideration of its potential metabolic fate.[10]
Part 4: Biological Activity and Drug Development Applications
While this specific molecule is not a marketed drug, its structural motifs are highly relevant to drug discovery. The broader class of substituted quinoline N-oxides exhibits significant biological potential.[11]
Anticancer and Antimicrobial Potential
Substituted quinoline N-oxides have demonstrated potent cytotoxicity against various cancer cell lines and significant activity against pathogenic microorganisms.[11] The mechanism is often tied to the molecule's ability to interfere with essential cellular processes. For instance, quinoline derivatives have been identified as inhibitors of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation and survival.[11]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Hypoxia-Activated Prodrug Concept
Nitroaromatic compounds, including quinoline and quinoxaline N-oxides, are prime candidates for development as hypoxia-activated prodrugs.[12][13] Solid tumors often contain regions of low oxygen (hypoxia). In these environments, nitroreductase enzymes, which are overexpressed in many cancer cells, can reduce the nitro group to highly reactive and cytotoxic species (e.g., nitroso, hydroxylamino, and amino derivatives). These metabolites can induce DNA damage and cell death, leading to selective killing of tumor cells while sparing healthy, well-oxygenated tissues. The presence of both a nitro group and an N-oxide—both of which can be bioreduced—makes this compound a compelling subject for investigation in this area.
Toxicological Profile and Relationship to 4-NQO
It is critical to consider the toxicological profile, especially given its structural relationship to 4-nitroquinoline 1-oxide (4-NQO). 4-NQO is a potent mutagen and carcinogen used extensively in research to induce oral cancers in animal models.[14] Its carcinogenicity stems from its metabolic reduction to 4-hydroxyaminoquinoline 1-oxide, which forms DNA adducts, and its ability to generate reactive oxygen species (ROS) that cause oxidative DNA damage.[10][15] Any research involving this compound must proceed with the assumption that it may be metabolized to 4-NQO via aromatization and could therefore possess similar genotoxic properties.
Conclusion
This compound is a multifaceted molecule with significant untapped potential. Its chemical architecture provides a platform for diverse chemical transformations, including reduction of the nitro group, deoxygenation of the N-oxide, and functionalization of the resulting amine. These properties make it a valuable intermediate for the synthesis of complex heterocyclic libraries. From a drug development perspective, it embodies the key features of a potential hypoxia-activated prodrug for cancer therapy and belongs to a class of compounds with known antimicrobial activity. However, its structural similarity to the potent carcinogen 4-NQO warrants significant caution and thorough toxicological evaluation. This guide provides a foundational understanding for researchers poised to explore the rich chemistry and biological implications of this intriguing compound.
References
- The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV__QbzV55r9XJshYR0n4dlnaSCIO4vKd7BMTYhTjZfkBhDrjW3iw8guyBPbOh5yvUCSU4jQjdCVcGXiZ4qhiRlZNompsAoUDMFh1l-SINgfMCo-JfLQIKHHi-kR_t3C400-v50CWCSOkrxQe5hJgN7XZ9kXnm2PC0mGVmhyeQFKK49ioyBg1mLiKqwAnem7TOaMq5DQ7osw6CLyRI6ErKpsTvVz731HIlnJVxMv-RxvfFHRrxMTQBL_oZbP9B78edZBTQFac=]
- This compound - LookChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDKvwF61ej2n7Xet-C3cIpeu9iXNwZeMpp6xO-eby695ccwo5hbhtEwqG__ZunwkkjD2jUxDoFcX5pbMlJsHCB7wiuVZij5PUFs6RsGYguIlD17e2TqYwdhbz8dteEt-nNYzn4sy9NplJ3xE0vP9PwjHOVeUp4rQ==]
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcJ908u4h_KbxlnDniBEk89pEpjP3ODiqdgj47gMhBr35ouLYp_TIgFNoKZ0RI4MMrI5NrsbNP-v1Rv0przUOvTgfxJLHmoaTdC6FiEXbo2a4epuYCxMRslhyIypqcpmNO_XZbUSXFkcybPQ==]
- Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWETRRyYPap3P8JLtC5YsRVhBmClb1nu8LIMbgsumJP3l4-NiesBzNybxhXxC_2zxWOnliwym7znlN0VfzXrm_BfeAu-902XkXMZgHPF-pExx3mcrBrtS_hZaKfiJ8e8-8A4I=]
- This compound - LabSolutions | Lab Chemicals & Equipment. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhjKWjYiwl5yUEsItiAUot32h68x7BW1EkJJ4zmtt5FUxgbwXx_hB37GQ20XL9zaVcr5BOVfBnlGIo4fbpCw3elx4AmgTLMI9HBXQhK-yAFqy4jgaFvbExOqURsC4ddlTcCcjjE6QZIIMcgROZD-SP1ep4wYTDHi7GcTkB8iU=]
- 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGC82l4bAtpOvBU7dGpC3tXSYl3eeD5PTsblm0BkuZl7c1bH1PhJ0QumfJn_h4wyy_PhEdiZlQV-gVAQXZ-2oVMd8Kc2jLvh2HJ0I1c53KwbZ8B8jgENOqZg28Iyz2ofOO3pEc=]
- 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjM42Oo1CMLcWTPTye3tbGbYGPm_zgBgQEqK42AGP2O24JrJ31nZ1JaT_gMxx6gwhDFRKg8bnEr8XiXGemDzolHd9HK0haYwN_HcXsIW97VsuNu-Xf_bOo_JTlc4dxbzBDZYNLhTwcfyGr6-Sfv7L3XHHIhedkfuSFc5C2]
- Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvGLGaql09A6xZcXd3Qrr6_spn5YQZWfxkAg5CvFi27v65YCxzS1kLHj25Ycu2TYbGzcl4udwS5S_LA7TWFXsp-DyTfviAETY2HRRGSNpqTeVY9gEjDuRg5RG9JKEZSN2sglo5ycgZz9TxSSJul4h94JOV5WZb0R4j5-my1doAgEbWvyQGqBETfNaxpeoeyq9GzGeJXg_ym0aa6TTzIH9wuZ0uBOBQ6B-Hhaw1ohhi]
- 4-Nitroquinoline 1-oxide – Knowledge and References - Taylor & Francis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQo0W9jBFmzCgO7PAMXqszEKqPL7gFGi9WIc_mnEuiclm_53gcf4y0w65kakllEkMLlwPS8aH3OYCpBI-KH6bIFJjAlcWeWvzf-MiufcPhO1op6hAhGXjBaEJ3y8SNKn6xT49Fz8qz9rxm3UX0IZnpC7DoPsuG7Bbj3OXMiEs5RyVBGyoLIBL4WEvu84ib2jnPemhrIYtjHI71ug==]
- 125162-98-3|this compound - BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExBCUUMMWzd1OusVrx0nWy6s94l_51mcfLNjKkZXJ9mWrUWbhyk2T7tEr5oBhaclNZvAq8B2aCy3bcV_45qUoLigqDR8jn8APNo92sUY7qz4YxS_6VDNy4H-Np4O1kU2qtPpExt9bC4fNW830=]
- Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnd9el4ys1Nm_3ujC11sByb-RxMSuJXQ0wEr9b4O_h3FcTvKIpjv0WkgEAnN4BHvCVJu28EQI2K4_ilVfze30oNtpoj4uB_VtopCc1r353bG64M-4PmqP09vrozgk9PirtxnOaykttDmC4sqWuZ9E8na9UQ9I7klt0dMYw1CQB-gVHvxgWrg==]
- Reactions of 4-Nitroquinoline 1-Oxide with Aluminum Chloride | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-QLho2dWLlpijVlccy_dsrVTVw8X0Omled8FV_zXitFNfqJUhWVul1mnIB_olnxMCgznZANY8n6mHyJ5zF9H7DynkAc5S7g6o9e_En0P2Ap8BM6SoEm6mNc0-7XFxTXHCdZhRLvIPNbQRm1HiUJUXL5832TcjG3BBuntIFmzbEPWOGYgLYu4zBEZ6NxTuZ3L-TaMytkOqGEtRHcu8Fj70xgFLcP05iJwq]
- Tetrahydroquinoline synthesis - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETvcsvVUUBYe9jWKwJrBoKtfyB8jgO-zxisexTtpiO87WhnoOwh-MCnz1MpMHopruS2oQfP6ESIAxH6mzFVsCHpJQylyVptO4mRWx4tJ42i1kN6c2YWf3pSXtlQ9r3qnF0o6KbWB9Cmgu6gqDdWyjcGZQa0WQ7MnsDSf0ttJfzLJifhea-g5JWGNzhe_4Hw9kBK6KK7lrjAA==]
- 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHTK6C0RS8505H8yW-6h2lQWPTg4fVIVnjhzThgyclxT4kfkdbe7lYsABGwHmo56-1rKkuwrvfxJhZnmGOu7YP_GyEbl_g7yfxN55zmZwqLOz_m0lZBr7rSaUzvL7Ln9KrtjueuWmYWy0qD6LEytC0DxJElAmC6ktih0afRE48]
- Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide | Organic Letters - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxaX15uLy9oZ7mTTtLO4aojh8Ni7Q1koOfugI_plYQqs0GWGaHvdqj4wV8Rl2VlWW0PH3R2B_nXq4txoDF-S9g2aKW_Oeb-a0AcbciyNO8JykuKLTCo9Ymf7GIRM_X9AExKrHIJMwUzDM1180n8w==]
- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdvL7FETx9c9BoTlC0TISzuGpXKA6RQdE3RNw_DoqTz5NYA7faFDzfKk1W5y8AzjVn1MJbQk0AJLlQbpPBds-RfKtekf8AwL54yNpEK_bRTVLDkz5ctbREaU-7JkIkd8_JO6M=]
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENZnHKN3o0rbipBxqH1MRJ9mvSoF1A_GT7nIpx7pOx6-U3_hhqDphinQTJs8T2XyjL6aKT7tTGJJGGWE6T3XsJzBvDum9hfN6udP8jIVl_j0yIJvFdjZXQ7vvZ4HHecqpFyjOkjIL-v_OIRg==]
- 4-Nitroquinoline 1-oxide - EZGC & EZLC Online Software Suite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRsuCnPVoYNuKoBp6WylywsgmeFzcspKt2MuvmCF6dwtEpUw_csq0SsSnfy9anrtYczX8wyaeWPJcozZLXODLmO3Y4EIC7bI1PS2YgqGmVfS-hY0J8M4gJd5856m1eq0nmAuqzkMv8-UZjrAEoN5IWbC4-k6TFCe_4uujkHIJC4erqBcHg3tQIpDtq7mC7kM4=]
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4Grha-apxNinK3CjjACQ-g1_aY79dFC08seGsyekh4mFZyNETJ8zXVYcKAfyJXmRXgG8LMFKWi0SSD3vla-iG_CXzG13SFA0Sr2kKFVI3_eFYgNYZ0pwmKgSQ2QTFQ1F2IW5na-uohXR-uQbDwcIV3H8r3f3vIfjY9ppgdlHf2Vgla-t0xzIHhi9Xk8B3S8fGG6db_x2e_pDe9sccHBIUDoa3f3_qsRsPJdNIzz_fr5MN0wdPn6_32ThEg7jmrnthMH7PY9uIxNqO3_cqKcJBTIRWnQdjKKdFOtTQIA==]
- 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl3c9fCtbfN81ykXWI_oxlseovrFbY2RnVdNiUGAQWng_ZRRWZh8Zm25WgmmXClxiBJsHQRwEeM2soJ0onT-RJBJNBHcYfTIORi4vqa1BrSqcV0Epnpau_ZL8-nK-BTJm9VII=]
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIEYrTyGReZqe9tCI1lCABJWYL0kr6ZWJBWh4E14QumtjNdV3ZkXzWwt5s8H2Fe1dEl_ciVf0TvIUrYU9VGF2ClxiSZE9hRlwc_PRIF5p_1oAJm7_S6xgj07Dpd4n-6lAqpQ==]
- Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHyeFW8rStuGpQQrbscHpI6g7soceK3Oj36B907MX_ILelueWc-6M5b78wwbYuCTiEpOH6edGYbXDRQlxu5QSVx1uDs-ftfODbNJIO4_I2um_LMF34uiK0odd9rl-dhkxGE_oXzw_hzwfjsA==]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound|lookchem [lookchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 125162-98-3|this compound|BLD Pharm [bldpharm.com]
- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide (CAS No. 125162-98-3)
This technical guide provides a comprehensive overview of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document delves into its chemical properties, synthesis, potential reactivity, and the broader context of its significance within the landscape of pharmacologically active nitrogen-containing scaffolds.
Introduction: Unveiling a Unique Heterocyclic Scaffold
This compound is a derivative of the tetrahydroquinoline core structure, which is a prevalent motif in a wide array of biologically active compounds and natural products.[1][2] The presence of both a nitro group and an N-oxide functionality on this saturated heterocyclic system imparts unique electronic and chemical properties, making it a subject of interest for further chemical exploration and as a potential building block in the synthesis of novel therapeutic agents.
The tetrahydroquinoline scaffold itself is a key component in drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of a nitro group, a strong electron-withdrawing group, can significantly modulate the chemical reactivity and biological activity of the parent molecule.[3] Furthermore, the N-oxide functionality can influence the compound's solubility, metabolic stability, and potential for further chemical transformations.[4][5][6]
This guide will provide a detailed examination of the available technical data for this compound, offering insights for researchers and professionals engaged in the design and synthesis of novel chemical entities.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.
| Property | Value | Source |
| CAS Number | 125162-98-3 | [7] |
| Molecular Formula | C₉H₁₀N₂O₃ | [7] |
| Molecular Weight | 194.19 g/mol | [7] |
| Appearance | Solid (predicted) | [8] |
| Purity | >95% (as commercially available) | [8] |
| Boiling Point (Predicted) | 446.5 ± 45.0 °C | [7] |
| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [7] |
| pKa (Predicted) | -1.03 ± 0.20 | [7] |
| LogP (Predicted) | 2.425 | [7] |
| Canonical SMILES | C1CCC2=[O-]">N+[O-] | [7] |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached as a two-step process starting from 5,6,7,8-tetrahydroquinoline.
Step 1: N-Oxidation of 5,6,7,8-tetrahydroquinoline
The initial step involves the oxidation of the nitrogen atom in the tetrahydroquinoline ring to form the corresponding N-oxide. A documented method for this transformation utilizes an oxone/TlOAc/PhI catalytic system in a water-acetonitrile solution at room temperature.[10]
Experimental Protocol: Synthesis of 5,6,7,8-tetrahydroquinoline 1-oxide [10]
-
To a solution of 5,6,7,8-tetrahydroquinoline (2.5 mmol) in a mixture of acetonitrile (7.5 ml) and water (7.5 ml), add PhI (0.124 mmol in MeCN) and thallous acetate (0.008 mmol in water).
-
Add oxone (11.5 mmol) in five portions over 6 hours while stirring at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an appropriate work-up and purification (e.g., extraction and column chromatography) to isolate the 5,6,7,8-tetrahydroquinoline 1-oxide.
Step 2: Nitration of 5,6,7,8-tetrahydroquinoline 1-oxide
The subsequent step is the nitration of the N-oxide intermediate to introduce the nitro group at the 4-position of the quinoline ring. A reported method for this transformation involves the use of a mixture of sulfuric acid and nitric acid.[7]
Experimental Protocol: Synthesis of this compound [7]
-
Carefully add 5,6,7,8-tetrahydroquinoline 1-oxide to a mixture of sulfuric acid and nitric acid.
-
Heat the reaction mixture to 70 °C for 2 hours.
-
Monitor the reaction for the formation of the desired product.
-
After the reaction is complete, cool the mixture and carefully quench it with ice.
-
Neutralize the solution and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain this compound (reported yield of 27.0%).[7]
Mechanistic Rationale for Regioselectivity:
The nitration of tetrahydroquinoline derivatives is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the aromatic ring. A comprehensive study on the nitration of N-protected tetrahydroquinolines has shown that the position of nitration can be directed by the choice of the N-protecting group and the reaction conditions.[9] In the case of the N-oxide, the oxygen atom can act as an electron-donating group through resonance, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. The 4-position is electronically activated and sterically accessible, leading to the formation of the 4-nitro derivative.
Reactivity and Potential for Further Functionalization
While specific reactivity data for this compound is not extensively documented, its chemical behavior can be inferred from the functionalities present in the molecule.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., catalytic hydrogenation, metal-acid combinations). This would provide access to 4-amino-5,6,7,8-tetrahydroquinoline 1-oxide, a potentially valuable intermediate for further derivatization.
-
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group at the 4-position, further activated by the N-oxide, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3] This could allow for the displacement of the nitro group by various nucleophiles, offering a pathway to a diverse range of 4-substituted tetrahydroquinoline 1-oxides.
-
Reactions of the N-oxide: The N-oxide functionality can undergo deoxygenation to the parent tertiary amine. It can also participate in reactions such as the Polonovski reaction, which can lead to the formation of iminium ions and subsequent cyclization reactions.[4][5]
-
Oxidative Rearomatization: The tetrahydroquinoline ring can be oxidized to the corresponding quinoline. While this might be a competing side reaction under certain conditions, it could also be a deliberate synthetic strategy to access functionalized quinolines.[11][12]
Biological and Pharmacological Context
There is currently a lack of published biological activity data specifically for this compound. However, the structural similarity to the well-studied carcinogen, 4-nitroquinoline 1-oxide (4-NQO), warrants a cautious approach and highlights the importance of the saturated carbocyclic ring in modulating its biological profile.
4-NQO is a potent mutagen and carcinogen that induces DNA damage, partly through the generation of reactive oxygen species (ROS) following the reduction of its nitro group.[13][14][15] The fully aromatic system of 4-NQO is a key feature contributing to its biological activity. In contrast, the saturated ring in this compound significantly alters the planarity and electronic properties of the molecule. This structural difference is expected to have a profound impact on its interaction with biological macromolecules and its overall toxicological profile.
On the other hand, the broader class of tetrahydroquinoline derivatives is of significant interest in drug discovery.[1] These scaffolds are found in compounds with a wide range of therapeutic applications, including as C5a receptor antagonists.[16] Therefore, this compound and its derivatives represent a class of compounds with unexplored potential in medicinal chemistry. Further research is needed to elucidate their biological activities and to determine if they can serve as valuable leads or intermediates in the development of new drugs.
Conclusion and Future Directions
This compound is a unique heterocyclic compound with potential for further chemical exploration. This guide has provided a comprehensive overview of its known properties, a plausible synthetic route, and an analysis of its potential reactivity based on its constituent functional groups. While direct biological data is lacking, the rich pharmacology of the tetrahydroquinoline scaffold and the well-documented activity of the related 4-nitroquinoline 1-oxide provide a compelling rationale for further investigation.
Future research efforts should focus on:
-
Experimental Verification of Physicochemical Properties: A thorough experimental characterization of the compound's properties is essential.
-
Optimization of the Synthetic Route: The reported 27% yield for the nitration step suggests that there is room for optimization of the reaction conditions.
-
Exploration of its Reactivity: A systematic study of the compound's reactivity, particularly in nucleophilic aromatic substitution and reduction reactions, would unlock its potential as a versatile building block.
-
Biological Evaluation: A comprehensive biological screening of this compound and its derivatives is necessary to assess their therapeutic potential and toxicological profile.
By addressing these areas, the scientific community can fully elucidate the chemical and biological significance of this intriguing molecule and its potential contributions to the field of drug discovery.
References
- Bush, T. S., Yap, G. P. A., & Chain, W. J. (2018). Transformation of N,N-Dimethylaniline N-Oxides into Diverse Tetrahydroquinoline Scaffolds via Formal Povarov Reactions. Organic Letters, 20(17), 5462–5466. [Link]
- Bush, T. S. (2021). Cyclizations of aniline N-oxides to give tetrahydroquinoline and related polycyclic scaffolds. University of Delaware. [Link]
- Chain, W. J., et al. (2018). Transformation of N,N-Dimethylaniline N-Oxides into Diverse Tetrahydroquinoline Scaffolds via Formal Povarov Reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. [Link]
- National Center for Biotechnology Information. (n.d.). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. PubMed Central. [Link]
- Hassner, A., & Stumer, C. (1975). Ketene. Part 26. The reactions of 3,4-dihydroisoquinoline N-oxide with ketenes, and an attempted synthesis of 3,4-dihydro-3,3-dimethylquinoline N-oxide. Journal of the Chemical Society, Perkin Transactions 1, 429-432. [Link]
- Mishra, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13266-13296. [Link]
- Procter, D. J., et al. (2020). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters, 22(21), 8563–8568. [Link]
- Torres, E., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(7), 1285-1293. [Link]
- Stoyanov, S., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(9), 7624-7638. [Link]
- Sarpong, R., et al. (2021). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]
- Patel, K., & Rasheed, A. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 464-477. [Link]
- Procter, D. J., et al. (2020). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. PubMed Central. [Link]
- Endo, H., & Kume, F. (1963). COMPARATIVE STUDIES ON THE BIOLOGICAL ACTIONS OF 4-NITROQUINOLINE 1-OXIDE AND ITS REDUCED COMPOUND, 4-HYDROXYAMINOQUINOLINE 1-OXIDE. Gan, 54, 443-453. [Link]
- Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382-391. [Link]
- Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. [Link]
- LookChem. (n.d.). This compound. [Link]
- Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14347-14377. [Link]
- Restek. (n.d.). 4-Nitroquinoline 1-oxide. [Link]
- Ochiai, E., & Okamoto, T. (1948). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society, 70(6), 2036-2038. [Link]
- Shteingarts, V. D., et al. (2004). Reactions of 4-Nitroquinoline 1-Oxide with Aluminum Chloride. Russian Journal of Organic Chemistry, 40(10), 1489-1493. [Link]
- Chiacchio, U., et al. (2015). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 20(7), 12470-12486. [Link]
- Karczmarzyk, Z., et al. (2010). 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o864. [Link]
- Kouznetsov, V. V., et al. (2010). Synthesis of nitro-regioisomers of tetrahydroquinolines using the three-component imino Diels-Alder reaction. Journal of the Chilean Chemical Society, 55(1), 79-81. [Link]
- Nunoshiba, T., & Demple, B. (1993). Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide. Cancer Research, 53(14), 3250-3252. [Link]
- Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]
- ResearchGate. (n.d.). Drugs and natural products with tetrahydroquinoline structure. [Link]
- ResearchGate. (n.d.).
- NIST. (n.d.). Quinoline, 4-nitro-, 1-oxide. NIST Chemistry WebBook. [Link]
- Bailleul, B., et al. (1981). Molecular Basis of 4-Nitroquinoline 1-Oxide Carcinogenesis. Japanese Journal of Cancer Research, 72(5), 691-699. [Link]
- NIST. (n.d.). Quinoline, 4-nitro-, 1-oxide. NIST Chemistry WebBook. [Link]
- LabSolutions. (n.d.). This compound. [Link]
- Karczmarzyk, Z., et al. (2010). 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclizations of aniline N-oxides to give tetrahydroquinoline and related polycyclic scaffolds [udspace.udel.edu]
- 7. lookchem.com [lookchem.com]
- 8. labsolu.ca [labsolu.ca]
- 9. researchgate.net [researchgate.net]
- 10. 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Basis of 4‐Nitroquinoline 1‐Oxide Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC name 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate
An In-Depth Technical Guide to 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate
Abstract
The quinoline N-oxide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] This technical guide provides a comprehensive exploration of a specific derivative, 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate (also known as 4-nitro-5,6,7,8-tetrahydroquinoline N-oxide). We delve into its synthesis, physicochemical properties, potential mechanisms of action, and relevant experimental protocols for its biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound class. By synthesizing data from established literature and providing field-proven insights, this guide aims to serve as a foundational resource for future research and development endeavors involving this molecule.
Introduction: The Quinoline N-Oxide Framework in Drug Discovery
Quinoline derivatives have long been recognized for their wide-ranging applications in pharmaceuticals and agrochemicals.[2][3] The introduction of an N-oxide moiety to the quinoline ring system significantly alters its electronic properties, enhancing its reactivity and often conferring potent biological activities.[3] These N-oxides serve as versatile precursors for further functionalization, particularly at the C2 position, allowing for the synthesis of diverse molecular libraries.[2][3]
4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate (CAS No. 125162-98-3) is a fascinating member of this family. It combines the reactive N-oxide group with a nitro group at the 4-position—a feature famously associated with the potent, well-studied carcinogen 4-nitroquinoline N-oxide (4-NQO).[4] The partially saturated tetrahydroquinoline core provides a three-dimensional structure that distinguishes it from its fully aromatic counterpart, potentially altering its binding affinity, metabolic stability, and toxicological profile. Understanding the interplay of these structural features is paramount for harnessing its potential in therapeutic applications while mitigating risks.
Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is the bedrock of any drug development program. These parameters influence solubility, membrane permeability, and formulation strategies. The key properties of 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate are summarized below.
| Property | Value | Source |
| CAS Number | 125162-98-3 | [5] |
| Molecular Formula | C₉H₁₀N₂O₃ | [5] |
| Molecular Weight | 194.19 g/mol | [5] |
| Canonical SMILES | C1CCC2=[O-]">N+[O-] | [5] |
| Boiling Point (Predicted) | 446.5 ± 45.0 °C | [5] |
| Density (Predicted) | 1.45 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | -1.03 ± 0.20 | [5] |
| LogP (Predicted) | 2.425 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
Synthesis and Characterization
The synthesis of 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate is a critical step for enabling further study. The most direct reported method involves the electrophilic nitration of the parent N-oxide.[5]
Synthetic Workflow
The established synthesis involves the nitration of 5,6,7,8-tetrahydroquinoline N-oxide.[5] This process leverages a classic aromatic nitration mechanism, where the N-oxide group, despite being electron-withdrawing, directs the substitution.
Caption: Synthetic route to the target compound via nitration.[5]
Detailed Experimental Protocol: Synthesis
This protocol is based on the literature guidance for the nitration of 5,6,7,8-tetrahydroquinoline N-oxide.[5]
Causality: The use of a mixture of concentrated nitric acid and sulfuric acid is standard for electrophilic nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile that attacks the quinoline ring. The reaction is performed at an elevated temperature to overcome the activation energy barrier for the substitution.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 5,6,7,8-tetrahydroquinoline N-oxide to a pre-cooled mixture of concentrated sulfuric acid.
-
Reagent Addition: While maintaining the temperature, slowly add a stoichiometric equivalent of concentrated nitric acid dropwise to the solution.
-
Reaction: Heat the reaction mixture to 70°C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Neutralization & Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium carbonate) until pH 7-8 is achieved. Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is required.
-
High-Performance Liquid Chromatography (HPLC): Essential for determining purity. A typical method would use a C18 column with a gradient of water and acetonitrile as the mobile phase.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight. The expected exact mass is 194.0691.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation, confirming the positions of the nitro group and the protons on the tetrahydroquinoline core.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the characteristic strong stretches for the N-O bond of the N-oxide and the asymmetric and symmetric stretches of the nitro (NO₂) group.
Biological Activity and Therapeutic Potential
While specific biological data for 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate is sparse, the broader class of quinoline N-oxides exhibits a remarkable range of activities, offering a strong rationale for its investigation.[1]
Anticancer Properties
Substituted quinoline N-oxides have demonstrated significant cytotoxicity against various cancer cell lines.[1] Their mechanisms often involve the disruption of critical cellular signaling pathways. For instance, some quinoline derivatives are known to inhibit kinases within the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1]
Caption: A generalized workflow for the in vitro biological screening of synthesized compounds.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses a compound's ability to reduce the metabolic activity of cancer cells, serving as an indicator of cytotoxicity. [7] Trustworthiness: This protocol is a self-validating system. It includes positive controls (a known cytotoxic drug) and negative controls (vehicle-only) to ensure the assay is performing correctly and that any observed effect is due to the test compound.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Safety and Toxicological Considerations
CRITICAL NOTE: The structural similarity to 4-nitroquinoline N-oxide (4-NQO), a known and potent carcinogen, necessitates that 4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate be handled with extreme caution. [4][8]Nitroaromatic compounds as a class are frequently associated with mutagenicity and carcinogenicity. [9][10][11]
-
Mechanism of Toxicity: 4-NQO exerts its carcinogenic effect after metabolic reduction of the nitro group to a reactive hydroxylamine, which can then form covalent adducts with DNA. [12]It is plausible that the title compound could undergo a similar bioactivation.
-
Handling: Always handle this compound in a chemical fume hood. Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Disposal: Dispose of all waste in accordance with local, state, and federal environmental regulations for hazardous chemical waste.
Conclusion and Future Directions
4-nitro-5,6,7,8-tetrahydroquinolin-1-ium-1-olate represents a molecule of significant interest at the intersection of medicinal chemistry and chemical biology. Its synthesis is straightforward, and its structural features suggest a high potential for biological activity, informed by the extensive literature on related quinoline N-oxides. However, its potential for toxicity, inferred from its close structural analog 4-NQO, cannot be overstated and must be a primary consideration in any research program.
Future work should focus on:
-
Definitive Biological Screening: Systematically testing the compound against a panel of cancer cell lines and microbial strains to uncover its primary activities.
-
Mechanism of Action Studies: Investigating its effects on key signaling pathways (e.g., PI3K/Akt) and its potential for inducing DNA damage.
-
Metabolic Profiling: Understanding how the compound is metabolized in vitro and in vivo to identify potentially reactive or toxic metabolites.
-
Analogue Synthesis: Leveraging the tetrahydroquinoline core to develop a library of derivatives to build a comprehensive structure-activity relationship (SAR) and potentially dissociate therapeutic efficacy from toxicity.
This technical guide provides the foundational knowledge and protocols to empower researchers to explore this promising, yet challenging, chemical entity responsibly and effectively.
References
- The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity. Benchchem.
- 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide. LookChem.
- 8-Nitroquinoline | C9H6N2O2 | CID 11830. PubChem.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PMC.
- 4-Nitroquinoline N-oxide = 98 56-57-5. Sigma-Aldrich.
- Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC - NIH.
- Carcinogenicity of 8-nitroquinoline in Sprague-Dawley r
- Quinoline N-Oxide: A Versatile Precursor in Organic Transformations.
- Application Notes and Protocols for the Analytical Determin
- 6-Nitroquinoline | C9H6N2O2 | CID 11945. PubChem.
- 4-NITROQUINOLINE-N-OXIDE. Xenometrix.
- Reactions of 4-Nitroquinoline 1-Oxide with Aluminum Chloride. Request PDF.
- A Comparative Guide to the Structure-Activity Relationship of Methyl
- Nitroquinoline-N-oxide reductase. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-ニトロキノリンN-オキシド ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. lookchem.com [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. xenometrix.ch [xenometrix.ch]
- 9. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Carcinogenicity of 8-nitroquinoline in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Nitroquinoline-N-oxide reductase - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide (NTHQO)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Known and the Novel
The study of quinoline derivatives has provided a wealth of knowledge in the fields of carcinogenesis and cancer therapy. Among these, 4-Nitroquinoline 1-oxide (4NQO) is a well-characterized mutagen and carcinogen whose mechanisms have been extensively investigated. This guide delves into the established mechanism of 4NQO as a foundational framework to propose a hypothesized mechanism of action for its lesser-studied analog, 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide (NTHQO) . While direct experimental evidence for NTHQO's mechanism remains to be fully elucidated in publicly accessible literature, its structural similarity to 4NQO and other nitroaromatic compounds allows for the formulation of a scientifically robust hypothesis. This document aims to provide researchers and drug development professionals with a comprehensive overview of the likely biochemical pathways and molecular interactions of NTHQO, alongside proposed experimental methodologies to validate these hypotheses.
Part 1: The Foundational Precedent - Mechanism of Action of 4-Nitroquinoline 1-oxide (4NQO)
4-Nitroquinoline 1-oxide is a potent carcinogen that has been widely used in experimental models to induce oral carcinogenesis.[1][2] Its mechanism of action is multifaceted, involving metabolic activation, DNA damage through both adduct formation and oxidative stress, and the induction of a cellular damage response.
Metabolic Activation: The Path to a Potent Carcinogen
4NQO itself is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. The key step in its activation is the reduction of the nitro group to a hydroxylamino group, forming 4-hydroxyaminoquinoline 1-oxide (4HAQO).[3][4] This conversion is catalyzed by cellular reductases.[4][5] 4HAQO is considered the ultimate carcinogen, readily reacting with cellular macromolecules.[3][6]
Induction of DNA Damage: A Two-Pronged Assault
The carcinogenicity of 4NQO stems from its ability to induce significant DNA damage through two primary mechanisms:
-
DNA Adduct Formation: The activated metabolite, 4HAQO, can be further metabolized to an electrophilic reactant that covalently binds to DNA, forming stable quinolone monoadducts.[6] These adducts distort the DNA helix, interfering with replication and transcription, and are highly mutagenic.[7]
-
Generation of Reactive Oxygen Species (ROS): The metabolic cycling of 4NQO can lead to the production of reactive oxygen species, including superoxide, hydrogen peroxide, and hydroxyl radicals.[1][8] These ROS can induce oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG), a mutagenic lesion that can lead to G to T transversions.[1][6]
Cellular Response to 4NQO-Induced Damage
Cells respond to the DNA damage caused by 4NQO by activating DNA repair pathways, primarily nucleotide excision repair (NER), to remove the bulky DNA adducts.[6][9] The damage can also lead to the trapping of topoisomerase I cleavage complexes, further contributing to DNA strand breaks and cellular toxicity.[7] If the damage is too extensive to be repaired, cells may undergo apoptosis.
Part 2: The Hypothesized Mechanism of Action of this compound (NTHQO)
Based on its chemical structure, which features both a nitro group and a quinoline N-oxide moiety, NTHQO is hypothesized to act as a hypoxia-activated prodrug .[10][11][12] This proposed mechanism suggests that NTHQO is relatively stable and non-toxic in well-oxygenated (normoxic) tissues but undergoes selective activation to a cytotoxic agent in the low-oxygen (hypoxic) environments characteristic of solid tumors.[11][12]
The Role of Hypoxia in Prodrug Activation
Hypoxia is a common feature of solid tumors resulting from rapid cell proliferation that outpaces the development of an adequate blood supply.[10] This low-oxygen environment leads to the upregulation of various reductase enzymes that are capable of reducing nitroaromatic compounds.[11]
Proposed Bioreductive Activation Pathway of NTHQO
The central hypothesis for NTHQO's mechanism of action is its selective reduction in hypoxic conditions. This process is envisioned as a multi-step enzymatic reduction of the nitro group:
-
One-Electron Reduction: In a hypoxic environment, one-electron reductases (such as NADPH:cytochrome P450 reductase) are proposed to reduce the nitro group of NTHQO to form a nitro radical anion.
-
Oxygen-Dependent Futile Cycling vs. Further Reduction:
-
In Normoxic Tissues: The nitro radical anion is rapidly re-oxidized back to the parent nitro compound by molecular oxygen, creating a "futile cycle" that prevents the accumulation of the toxic reduced species and generates superoxide radicals.
-
In Hypoxic Tissues: In the absence of sufficient oxygen, the nitro radical anion can undergo further reduction to form nitroso, hydroxylamino, and ultimately amino derivatives.
-
-
Generation of the Cytotoxic Species: The hydroxylamino metabolite, analogous to 4HAQO, is hypothesized to be the primary cytotoxic agent. This species is expected to be highly reactive and capable of inducing cell death.
Figure 1: Proposed bioreductive activation of NTHQO under normoxic and hypoxic conditions.
Downstream Effects of NTHQO Activation
Following its activation, the hydroxylamino metabolite of NTHQO is predicted to induce cytotoxicity through mechanisms similar to those of 4HAQO:
-
DNA Damage: The activated form of NTHQO is expected to cause DNA damage, potentially through the formation of DNA adducts and the generation of reactive oxygen species in the hypoxic microenvironment.
-
Induction of Apoptosis: Significant DNA damage will likely trigger the intrinsic apoptotic pathway, leading to programmed cell death in hypoxic tumor cells.
Part 3: Experimental Protocols for Validating the Hypothesized Mechanism of NTHQO
To investigate the proposed mechanism of action of NTHQO, a series of in vitro experiments are recommended.
Protocol 1: Hypoxia-Selective Cytotoxicity Assay
Objective: To determine if NTHQO exhibits greater cytotoxicity towards cancer cells under hypoxic conditions compared to normoxic conditions.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a human colorectal or pancreatic cancer cell line known to have hypoxic regions in vivo) in appropriate media.
-
Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of NTHQO.
-
Incubation: Incubate one set of plates under standard normoxic conditions (21% O₂) and another set in a hypoxic chamber (e.g., 1% O₂) for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for NTHQO under both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia would support the hypothesis of hypoxia-activated cytotoxicity.
Protocol 2: In Vitro Metabolism and Activation Assay
Objective: To identify the metabolites of NTHQO formed under normoxic and hypoxic conditions and to determine if the activation is enzyme-dependent.
Methodology:
-
Cell Lysate Preparation: Prepare S9 fractions or microsomal fractions from a relevant cell line or liver tissue, which contain the necessary reductase enzymes.
-
Incubation: Incubate NTHQO with the cell lysates in the presence of an NADPH-generating system under both normoxic and hypoxic conditions.
-
Metabolite Extraction: After incubation, stop the reaction and extract the metabolites using an appropriate organic solvent.
-
Metabolite Identification: Analyze the extracted samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to identify and quantify NTHQO and its potential metabolites (e.g., the hydroxylamino and amino derivatives).
-
Enzyme Inhibition (Optional): To confirm the role of specific reductases, the assay can be repeated in the presence of known inhibitors of these enzymes.
Protocol 3: DNA Damage Assessment
Objective: To determine if NTHQO induces DNA damage in a hypoxia-dependent manner.
Methodology:
-
Cell Treatment: Treat cancer cells with NTHQO under normoxic and hypoxic conditions as described in Protocol 1.
-
Comet Assay (Single-Cell Gel Electrophoresis): Perform a comet assay to detect DNA strand breaks. An increase in the "comet tail" length in cells treated with NTHQO under hypoxia would indicate increased DNA damage.
-
γ-H2AX Staining: Use immunofluorescence to detect the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks. An increase in γ-H2AX foci in hypoxic cells treated with NTHQO would confirm the induction of significant DNA damage.
Sources
- 1. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of 4-nitroquinoline 1-oxide. I. Conversion of 4-nitroquinoline 1-oxide to 4-aminoquinoline 1-oxide by rat liver enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 7. 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Repair of DNA damage after exposure to 4-nitroquinoline-1-oxide in heterokaryons derived from xeroderma pigmentosum cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy [mdpi.com]
- 12. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide metabolic pathways
An In-Depth Technical Guide to the Metabolic Pathways of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic nitroaromatic compound. While direct metabolic studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs—a quinoline N-oxide core, a nitro group, and a saturated heterocyclic ring—allow for the construction of putative metabolic pathways based on well-established biochemical principles for related compounds. This guide synthesizes information on the metabolism of nitroaromatic compounds and quinoline derivatives to propose the likely biotransformation routes for this compound. We will explore predictive Phase I and Phase II metabolic reactions, the enzymes responsible, and the toxicological implications of the resulting metabolites. Furthermore, this document provides detailed experimental protocols for researchers to validate these predicted pathways in a laboratory setting.
Introduction: Structural Rationale for Metabolic Prediction
This compound (CAS 125162-98-3) possesses three key functional groups that dictate its metabolic fate[1]:
-
The Nitroaromatic System: The nitro (NO₂) group is a well-known substrate for reductive enzymes, a critical activation pathway for many nitroaromatic compounds leading to potentially genotoxic intermediates.[2]
-
The N-Oxide Moiety: The N-oxide can undergo enzymatic reduction, converting it back to the parent tertiary amine, a common metabolic route for heterocyclic N-oxides.[3]
-
The Tetrahydroquinoline Ring: The saturated portion of the quinoline ring system is susceptible to oxidative metabolism, primarily through cytochrome P450 (CYP) enzymes, leading to hydroxylated derivatives.
This guide will dissect the probable metabolic pathways stemming from each of these features, drawing parallels with the extensively studied carcinogen 4-nitroquinoline 1-oxide (4-NQO), which serves as a powerful benchmark for predicting the bioactivation and toxicity of its analogs.[4][5][6]
Putative Metabolic Pathways
The metabolism of xenobiotics is typically a biphasic process. Phase I involves functionalization reactions (oxidation, reduction, hydrolysis), while Phase II involves conjugation of these newly introduced functional groups to enhance water solubility and facilitate excretion.
Phase I Metabolism: Bioactivation and Functionalization
The primary Phase I pathways for this compound are predicted to be reductive and oxidative.
The reduction of the nitro group is arguably the most significant pathway from a toxicological perspective.[7] This is a six-electron reduction process that proceeds through highly reactive intermediates.[2]
-
Step 1: Nitro to Nitroso. The nitro group is first reduced to a nitroso (–N=O) derivative. This is a two-electron reduction.
-
Step 2: Nitroso to Hydroxylamino. The nitroso intermediate is further reduced to a hydroxylamino (–NHOH) derivative. This step is critical, as hydroxylamines are often the ultimate carcinogenic species for nitroaromatic compounds.[2] The analogous metabolite of 4-NQO, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), is a potent carcinogen that forms covalent DNA adducts.[4][6][8]
-
Step 3: Hydroxylamino to Amino. The final two-electron reduction yields the corresponding amino (–NH₂) metabolite, which is generally less reactive and considered a detoxification product.
This reductive process can be catalyzed by a variety of mammalian enzymes, including NADPH:P450 oxidoreductase and other flavoenzymes, often under anaerobic or hypoxic conditions.[2][9] Furthermore, the intestinal microflora is highly efficient at nitroreduction and can contribute significantly to the overall metabolism of nitroaromatic compounds.[10]
Under aerobic conditions, a "futile cycle" can occur where the initially formed nitro anion radical is re-oxidized by molecular oxygen back to the parent nitro compound, generating superoxide anions and other reactive oxygen species (ROS).[11][12] This process can lead to significant oxidative stress, another mechanism of toxicity.[12][13]
Caption: Overview of Phase I and Phase II metabolic pathways.
Key Enzymes and In Vitro Models
A summary of the key enzymes predicted to be involved in the metabolism of this compound and the common in vitro systems used to study them.
| Enzyme Family | Abbreviation | Primary Role | Relevant In Vitro System |
| NADPH:Cytochrome P450 Oxidoreductase | POR | One-electron reduction of nitro groups [2] | Liver Microsomes, S9 Fraction |
| Cytochrome P450s | CYPs | Ring hydroxylation, potential nitroreduction [2] | Liver Microsomes, S9, Hepatocytes |
| Xanthine Oxidase | XO | Nitroreduction [2] | Cytosol, S9 Fraction |
| NAD(P)H:Quinone Oxidoreductase | NQO1 | Two-electron reduction of nitro groups [2] | Cytosol, S9 Fraction |
| UDP-Glucuronosyltransferases | UGTs | Glucuronide conjugation (Phase II) [14] | Liver Microsomes (with UDPGA), Hepatocytes |
| Sulfotransferases | SULTs | Sulfate conjugation (Phase II) [2] | Cytosol (with PAPS), S9, Hepatocytes |
Experimental Methodologies for Metabolic Profiling
To validate the predicted pathways, a combination of in vitro experiments and advanced analytical techniques is required. The use of human-derived in vitro systems provides the most relevant data for predicting clinical outcomes. [15]
Recommended In Vitro Systems
-
Human Liver Microsomes (HLM): HLM are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I (CYP, POR) and some Phase II (UGT) enzymes. [16]They are ideal for initial screening of metabolic stability and identifying primary oxidative and reductive metabolites.
-
Human Hepatocytes: Primary hepatocytes are considered the "gold standard" as they contain a full complement of Phase I and Phase II enzymes and cofactors, providing a more complete metabolic profile, including conjugation. [16]3. Cytosol & S9 Fractions: The S9 fraction contains both microsomal and cytosolic enzymes, while the cytosol fraction is enriched in enzymes like XO, NQO1, and SULTs. These are useful for investigating the specific roles of non-microsomal enzymes.
Analytical Technique: LC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC or UHPLC-MS/MS) is the definitive technique for separating and identifying metabolites. [13][17]It offers high sensitivity and specificity, allowing for the detection of low-level metabolites in complex biological matrices and providing structural information through fragmentation patterns.
Caption: General workflow for in vitro metabolite identification.
Detailed Experimental Protocols
The following protocols provide a self-validating framework for investigating the metabolism of this compound.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of the parent compound and to generate metabolites for preliminary identification.
Materials:
-
This compound (Parent Compound)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH Regenerating System (e.g., NADPH-A/B solution)
-
0.1 M Phosphate Buffer, pH 7.4
-
Acetonitrile (ACN) with internal standard (e.g., Tolbutamide)
-
96-well plates, incubator, centrifuge
Methodology:
-
Preparation: Thaw HLM and NADPH solutions on ice. Prepare a working solution of HLM in phosphate buffer to achieve a final concentration of 0.5 mg/mL in the incubation.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer.
-
Initiate Pre-incubation: Add the HLM working solution to the wells. Add the parent compound (final concentration 1 µM). Mix and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Start Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. This is the T=0 time point for a separate control plate.
-
Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to a separate plate containing ice-cold acetonitrile with an internal standard. This stops the enzymatic activity and precipitates proteins.
-
Negative Control: Run a parallel incubation without the NADPH regenerating system to control for non-enzymatic degradation.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
Protocol 2: Metabolite Identification using LC-MS/MS
Objective: To identify the molecular weights and fragmentation patterns of potential metabolites.
Methodology:
-
Sample Preparation: Use a quenched sample from a longer incubation (e.g., 60 minutes) from Protocol 1.
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry - Full Scan (MS1): As the sample elutes from the column, perform a full scan analysis to detect the mass-to-charge ratio (m/z) of all ions. Look for the parent compound's m/z and other potential metabolite masses (e.g., Parent +16 for hydroxylation, Parent -16 for N-oxide reduction, Parent -30 for nitro to amino reduction).
-
Mass Spectrometry - Product Ion Scan (MS/MS): Perform a data-dependent acquisition where the instrument automatically selects the most intense ions from the MS1 scan (including the parent and suspected metabolite masses) and fragments them to produce an MS/MS spectrum.
-
Data Analysis: Compare the fragmentation pattern of the metabolites to the parent compound. A common fragmentation pattern often indicates a shared core structure, aiding in the identification of the site of metabolism.
| Predicted Modification | Mass Shift (Da) | Example Reaction |
| Hydroxylation | +16 | Ring oxidation |
| Nitroreduction to Nitroso | -16 | Two-electron reduction |
| Nitroreduction to Hydroxylamino | -14 | Four-electron reduction |
| Nitroreduction to Amino | -30 | Six-electron reduction |
| N-Oxide Reduction | -16 | Reduction of N-oxide |
| Glucuronide Conjugation | +176 | Phase II conjugation |
Conclusion and Future Directions
The metabolic pathways of this compound can be reliably predicted based on its chemical structure and established knowledge of nitroaromatic and quinoline biotransformation. The most critical predicted pathway is the reduction of the nitro group to a reactive hydroxylamino intermediate, a hallmark of bioactivation for this class of compounds. Concurrently, oxidative metabolism of the quinoline ring and subsequent Phase II conjugation likely represent detoxification routes.
This guide provides a robust framework for initiating the study of this compound. The immediate priority for future research should be the experimental validation of these pathways using the in vitro and analytical methods described. Identifying the specific metabolites and understanding the balance between bioactivation and detoxification pathways is essential for accurately assessing the toxicological and pharmacological profile of this compound.
References
- Rickert, D. E. (1987). Metabolism of Nitroaromatic Compounds. Drug Metabolism Reviews, 18(1), 23-53.
- Alves, M. J., et al. (2022). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
- Miyata, N., & Shimada, M. (2012). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Drug Metabolism and Pharmacokinetics, 27(4), 433-438.
- Cain, R. B. (1966). The Microbial Metabolism of Nitro-aromatic Compounds. Journal of General Microbiology, 42(2), 219-235.
- Spain, J. C. (1995). Bacterial degradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555.
- Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(8), 1331-1354.
- BenchChem. (2025). Comparative Carcinogenicity: 7-Methyl-4-nitroquinoline 1-oxide vs. 4-nitroquinoline 1-oxide. BenchChem Technical Guides.
- Lund, W., et al. (1981). Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites.
- Araki, M., Koga, C., & Kawazoe, Y. (1971). Carcinogenicity of 4-nitroquinoline 1-oxide analogs: pyridine series. Gan, 62(4), 325-327.
- LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(7), 893-898.
- BenchChem. (2025). A Comparative Guide to 4-Nitroquinoline 1-Oxide (4-NQO) and its 7-Methyl Analog for Carcinogenesis Research. BenchChem Technical Guides.
- Kanojia, D., & Vaidya, M. M. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral oncology, 42(7), 655-667.
- Rivera, C. (2012). 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma. International Journal of Morphology, 30(1), 309-314.
- Das, D., & Nagpal, B. N. (2006). 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis. Journal of Environmental Biology, 27(2 Suppl), 355-362.
- Weyand, E. H., et al. (1991). Identification of the metabolites of benzo[f]quinoline and benzo[h]quinoline formed by rat liver homogenate. Chemical research in toxicology, 4(4), 464-471.
- Ge, S., et al. (2021). Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry. PeerJ, 9, e10619.
- Wang, Q., et al. (2014).
- Ge, S., et al. (2021). Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry. PeerJ, 9, e10619.
- Taylor & Francis. (2019). 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis Online.
- LookChem. (n.d.). This compound.
- Kumar, A., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 470-478.
- Bronaugh, R. L., & Maibach, H. I. (1985). Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey.
- Sugimura, T., Okabe, K., & Endo, H. (1965). The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3.
- Biaglow, J. E., Jacobson, B., & Nygaard, O. F. (1977).
- Shertzer, H. G., et al. (1998). Selective induction of phase II drug metabolizing enzyme activities by quinolines and isoquinolines. Drug metabolism and disposition, 26(6), 558-563.
- Das, B., & Sarakula, M. (2023).
- LabSolutions. (n.d.). This compound.
- Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(8), 1331-1354.
- Abdel-Mottaleb, Y., et al. (2020). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Bioorganic chemistry, 94, 103444.
- Dong, D., et al. (2020). Recent Progress in the Functionalization of Quinoline N-Oxide. Chinese Journal of Organic Chemistry, 40(7), 1883-1897.
- Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological sciences, 91(2), 362-371.
- Obach, R. S. (2004). In Vitro Techniques for Investigating Drug Metabolism. In A Handbook of Drug Metabolism and Pharmacokinetics. Taylor & Francis.
- Tiglani, D., et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 3941-3954.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- Lee, M. Y., & Lee, J. Y. (2021). Application of In Vitro Metabolism Activation in High-Throughput Screening. Applied Sciences, 11(16), 7488.
- Zhou, Y., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. Journal of Biological Chemistry, 300(1), 105553.
Sources
- 1. lookchem.com [lookchem.com]
- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. intjmorphol.com [intjmorphol.com]
- 7. journals.asm.org [journals.asm.org]
- 8. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. scielo.br [scielo.br]
- 12. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Selective induction of phase II drug metabolizing enzyme activities by quinolines and isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Unraveling the Genotoxic Profile of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the genotoxicity of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide. While direct studies on this specific compound are limited, this document synthesizes current knowledge by drawing parallels with the extensively researched and structurally similar carcinogen, 4-Nitroquinoline 1-oxide (4NQO). We delve into the established mechanisms of genotoxicity, including metabolic activation, DNA adduct formation, and the induction of oxidative stress. Furthermore, this guide outlines a suite of standard and advanced assays for assessing genotoxic potential, complete with detailed protocols. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the safety assessment of quinoline derivatives.
Introduction: The Quinoline Scaffold and the Specter of Genotoxicity
Quinoline and its derivatives are heterocyclic aromatic compounds prevalent in a wide array of pharmaceuticals, industrial chemicals, and environmental pollutants. While their chemical versatility is advantageous, certain structural motifs within the quinoline family, particularly the presence of a nitro group, raise significant concerns regarding their potential for genotoxicity and carcinogenicity.
This guide focuses on this compound. Given the scarcity of direct data for this molecule, we will leverage the vast body of research on its close analog, 4-Nitroquinoline 1-oxide (4NQO), as a predictive framework. 4NQO is a well-characterized mutagen and carcinogen, often used as a positive control in genotoxicity studies.[1] The structural difference lies in the saturation of one of the aromatic rings in the tetrahydro- derivative, which may influence its metabolic activation and subsequent interaction with cellular macromolecules. Understanding the genotoxic mechanisms of 4NQO provides a robust foundation for evaluating the potential risks associated with this compound.
The Mechanistic Underpinnings of Genotoxicity
The genotoxicity of 4NQO, and by extension its tetrahydro- derivative, is a multi-faceted process initiated by metabolic activation. This bioactivation is a prerequisite for the compound's ability to damage DNA and trigger mutagenic events.
Metabolic Activation: The Path to a Reactive Intermediate
The parent compound, 4-Nitroquinoline 1-oxide, is not directly reactive with DNA. Its genotoxic potential is unlocked through enzymatic reduction of the nitro group.[1][2] This process, primarily catalyzed by cellular nitroreductases, leads to the formation of a highly reactive and carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO).[3][4][5][6]
Further metabolic steps can lead to the formation of even more reactive species. For instance, selyl-4HAQO is an electrophilic reactant that readily forms covalent bonds with DNA.[3] The saturation of the benzene ring in this compound could potentially alter the rate and extent of this metabolic activation, a critical consideration in its overall genotoxicity assessment.
Caption: Proposed metabolic activation pathway.
DNA Adduct Formation: The Molecular Lesion
The ultimate carcinogenic metabolites of 4NQO form stable covalent adducts with DNA, primarily with purine bases.[1] The main adducts identified are with deoxyguanosine and deoxyadenosine residues.[1][7] These adducts distort the DNA helix, interfering with normal cellular processes like replication and transcription, and if left unrepaired, can lead to mutations.
Specifically, the following adducts have been characterized for 4HAQO:
These bulky lesions are typically recognized and repaired by the Nucleotide Excision Repair (NER) pathway.[3]
Oxidative Stress: An Indirect Assault on the Genome
Beyond direct DNA adduction, 4NQO is known to induce genotoxicity through the generation of reactive oxygen species (ROS).[8] The enzymatic reduction of its nitro group can lead to the production of superoxide anions, hydrogen peroxide, and hydroxyl radicals.[8] These ROS can inflict oxidative damage to DNA, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-established biomarker of oxidative stress.[8][9] This oxidative damage, if not repaired, can result in G to T transversions.[3]
Caption: Dual mechanisms of genotoxicity.
A Battery of Assays for Comprehensive Genotoxicity Assessment
A robust evaluation of genotoxic potential requires a multi-pronged approach, employing a battery of in vitro and in vivo assays that capture different genotoxic endpoints.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used and internationally accepted screening assay for identifying compounds that can cause gene mutations.[10] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize the essential amino acid.[11] The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to regain their ability to grow on a medium lacking the specific amino acid.[10]
Table 1: Common Bacterial Strains and their Mutation Specificity
| Strain | Mutation Type Detected |
| S. typhimurium TA98 | Frameshift mutations |
| S. typhimurium TA100 | Base-pair substitutions |
| S. typhimurium TA1535 | Base-pair substitutions |
| S. typhimurium TA1537 | Frameshift mutations |
| E. coli WP2 uvrA | Base-pair substitutions |
Source: Adapted from OECD Guideline 471[11]
-
Preparation: Prepare overnight cultures of the selected bacterial strains. Prepare various concentrations of the test compound and positive controls (e.g., 2-nitrofluorene for TA98, 4NQO for TA100).[11]
-
Metabolic Activation (Optional): For assays including metabolic activation, prepare an S9 fraction from the livers of rats induced with a P450-inducing agent (e.g., Aroclor 1254).
-
Incorporation: To 2 ml of molten top agar at 45°C, add 0.1 ml of the bacterial culture, 0.1 ml of the test compound solution, and (if applicable) 0.5 ml of the S9 mix.
-
Plating: Vortex the mixture briefly and pour it onto the surface of a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[10]
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is a cytogenetic test that detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) events. Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that lag behind during cell division.
-
Cell Culture: Culture a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, L5178Y mouse lymphoma cells) to a sufficient density.[1]
-
Treatment: Expose the cells to various concentrations of the test compound, along with positive and negative controls, for a defined period (e.g., 3-6 hours with S9 activation, or 24 hours without).
-
Cytochalasin B Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.
-
Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Analysis: Using a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000). A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
In Vivo Genotoxicity Assays
Positive results in in vitro assays often necessitate follow-up in vivo studies to assess the genotoxic potential in a whole organism, which incorporates the complexities of metabolism, distribution, and excretion.[12]
-
In Vivo Micronucleus Test: This assay is analogous to the in vitro version but is performed in rodents. Bone marrow or peripheral blood is analyzed for the presence of micronucleated erythrocytes following administration of the test compound.[13][14]
-
Comet Assay (Single Cell Gel Electrophoresis): The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12][15] Following treatment, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.[15]
Caption: Tiered approach to genotoxicity testing.
Data Interpretation and Risk Assessment
The interpretation of genotoxicity data requires careful consideration of dose-response relationships, statistical significance, and the biological relevance of the findings. A positive result in a single in vitro assay does not automatically classify a compound as a genotoxic hazard in humans. A weight-of-evidence approach, integrating data from multiple assays, is crucial for an accurate risk assessment.
Table 2: Summary of Genotoxic Endpoints and Relevant Assays
| Genotoxic Endpoint | Primary Assay(s) |
| Gene Mutation | Ames Test |
| Chromosomal Aberrations (Clastogenicity & Aneugenicity) | In Vitro/In Vivo Micronucleus Assay |
| DNA Strand Breaks | Comet Assay |
Conclusion and Future Directions
The genotoxic potential of this compound can be reasonably inferred from the extensive data available for its structural analog, 4NQO. The primary mechanisms of concern are metabolic activation to a reactive intermediate that forms DNA adducts and the induction of oxidative stress. A comprehensive assessment of its genotoxicity should employ a tiered testing strategy, beginning with in vitro assays like the Ames test and the micronucleus assay, followed by in vivo studies if warranted.
Future research should focus on directly investigating the genotoxicity of this compound to confirm the predictions based on 4NQO. Comparative studies on the metabolic activation of these two compounds would be particularly insightful in understanding how the saturation of the quinoline ring influences their genotoxic potency. Such data will be invaluable for the accurate risk assessment and safe development of novel quinoline-based compounds.
References
- Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological Sciences, 91(2), 382-392. Available at: https://academic.oup.com/toxsci/article/91/2/382/1654707[8][9]
- Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide. Available at: https://en.wikipedia.org/wiki/4-Nitroquinoline_1-oxide[3]
- McFee, A. F., et al. (1989). Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. Mutation Research/Genetic Toxicology, 224(3), 347-351. Available at: https://www.sciencedirect.com/science/article/abs/pii/0165121889900336[17]
- Clements, J., et al. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 30(5), 639-646. Available at: https://academic.oup.com/mutage/article/30/5/639/2525798[1]
- Lu, L. J., et al. (1990). Induction of covalent DNA modifications and micronucleated erythrocytes by 4-nitroquinoline 1-oxide in adult and fetal mice. Cancer Research, 50(19), 6192-6198. Available at: https://aacrjournals.
- Sato, K., et al. (2006). 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes. Cancer Research, 66(13), 6540-6545. Available at: https://aacrjournals.
- Kohda, K., et al. (1986). Formation of 8-hydroxyguanine residues in cellular DNA exposed to the carcinogen 4-nitroquinoline 1-oxide. Biochemical and Biophysical Research Communications, 139(2), 626-632. Available at: https://www.sciencedirect.com/science/article/abs/pii/S0006291X86800365[10]
- Yauk, C. L., et al. (2022). Adverse Outcome Pathway-Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4-Nitroquinoline 1-Oxide. Environmental and Molecular Mutagenesis, 63(1), 29-41. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794825/[16]
- Rennard, S. I., et al. (2018). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Chemical Research in Toxicology, 31(10), 975-1003. Available at: https://pubs.acs.org/doi/10.1021/acs.chemrestox.8b00188[19]
- Singh, S., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 14(4), 339. Available at: https://www.mdpi.com/2079-6382/14/4/339[20]
- Taylor & Francis Online. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Available at: https://www.tandfonline.com/doi/full/10.1080/15287394.2018.1528822[21]
- Tsuda, H., et al. (1981). Caffeine inhibition of the metabolic activation of a carcinogen, 4-nitroquinoline-1-oxide, in cultured Chinese hamster cells. Japanese Journal of Cancer Research, 72(5), 731-737. Available at: https://pubmed.ncbi.nlm.nih.gov/7035415/[4]
- MDPI. (2023). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. Available at: https://www.mdpi.com/2072-6694/15/13/3432[7]
- The Ames Test. (n.d.). Available at: https://www.vernier.com/experiment/bwv-28_the-ames-test/[22]
- Blahová, M., et al. (1997). Mutagenicity of 4-nitroquinoline N-Oxide After Its Complexation With Copper (II) 2-chlorophenoxyacetate. Folia Microbiologica, 42(4), 401-402. Available at: https://link.springer.com/article/10.1007/BF02816957[23]
- Rosenkranz, H. S., & Speck, W. T. (1976). 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 41(1), 61-70. Available at: https://www.sciencedirect.com/science/article/abs/pii/0027510776901170[2]
- Sugimura, T., et al. (1966). The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. Cancer Research, 26(8), 1717-1721. Available at: https://aacrjournals.org/cancerres/article/26/8_Part_1/1717/473855/The-metabolism-of-4-nitroquinoline-1-oxide-a[5][6]
- ResearchGate. (n.d.). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Available at: https://www.researchgate.net/publication/7208156_4-Nitroquinoline_1-Oxide_Forms_8-Hydroxydeoxyguanosine_in_Human_Fibroblasts_through_Reactive_Oxygen_Species[9]
- Wiley Online Library. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Available at: https://onlinelibrary.wiley.com/doi/10.1002/cbdv.202401629[24]
- Chen, C. L., & Rauth, A. M. (1993). Cytogenetic studies on the in-vitro genotoxicity of 4-nitroquinoline-1-oxide on human-lymphocytes. International Journal of Oncology, 3(5), 823-826. Available at: https://www.
- Wikipedia. (n.d.). Ames test. Available at: https://en.wikipedia.org/wiki/Ames_test[11]
- Enamine. (n.d.). Bacterial Reverse Mutation Test (Ames Test). Available at: https://enamine.net/services/biology/in-vitro-toxicology-assays/ames-test[12]
- Journal of Pioneering Medical Sciences. (2025). Genotoxic and Cytotoxic Effects of Quinoline Yellow in Albino Mice. Available at: https://jpms.zu.edu.pk/index.php/jpms/article/view/535[15]
- Charles River Laboratories. (n.d.). In Vivo Genotoxicity Assays. Available at: https://www.criver.com/products-services/safety-assessment/toxicology-services/genetic-toxicology/vivo-genotoxicity-assays[13]
- Xenometrix. (n.d.). 4-Nitroquinoline-N-oxide. Available at: https://www.xenometrix.ch/data_sheets/4-Nitroquinoline-N-oxide.pdf[26]
Sources
- 1. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 4. Caffeine inhibition of the metabolic activation of a carcinogen, 4-nitroquinoline-1-oxide, in cultured Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. | Semantic Scholar [semanticscholar.org]
- 6. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of 8-hydroxyguanine residues in cellular DNA exposed to the carcinogen 4-nitroquinoline 1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. enamine.net [enamine.net]
- 12. criver.com [criver.com]
- 13. Induction of covalent DNA modifications and micronucleated erythrocytes by 4-nitroquinoline 1-oxide in adult and fetal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Genotoxic and Cytotoxic Effects of Quinoline Yellow in Albino Mice | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 15. Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Carcinogenicity of 4-Nitroquinoline 1-oxide (4NQO)
Editor's Note: The topic specified was "4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide." Comprehensive literature searches indicate that the vast body of research on carcinogenicity in this chemical class pertains to 4-Nitroquinoline 1-oxide (4NQO) . This guide will focus on 4NQO, a potent and widely studied quinoline-derived carcinogen, assuming it is the intended subject of this in-depth analysis.
Section 1: Introduction and Significance
4-Nitroquinoline 1-oxide (4NQO) is a synthetic, water-soluble quinoline derivative recognized for its potent mutagenic and carcinogenic properties.[1][2] Since its identification as a carcinogen, 4NQO has become an invaluable tool in experimental oncology. Its ability to reliably induce tumors, particularly oral squamous cell carcinoma (OSCC) in animal models, provides a robust platform for studying the multi-step process of carcinogenesis from initiation and promotion to progression.[1][3]
This guide offers a detailed exploration of the molecular mechanisms underpinning 4NQO's carcinogenicity, the experimental systems used to study its effects, and the key molecular events that drive the transformation of normal cells into malignant neoplasms. Unlike many carcinogens that require complex metabolic activation pathways via cytochrome P450 enzymes, 4NQO's genotoxicity is initiated by cellular nitroreductases, making it a relatively direct-acting carcinogen model.[4][5] Its mechanism bears remarkable similarity to the effects of ultraviolet (UV) radiation and mimics the molecular and histological changes observed in tobacco-induced cancers in humans, making it a clinically relevant model for researchers.[1][6][7]
Section 2: The Two-Pronged Mechanism of 4NQO-Induced Carcinogenesis
The carcinogenic activity of 4NQO is not exerted by the parent compound itself. Rather, it functions as a pro-carcinogen that is metabolically activated within the cell to highly reactive intermediates. This activation initiates a cascade of cellular damage through two primary, interconnected pathways: direct DNA adduct formation and the induction of severe oxidative stress.
Metabolic Activation Pathway
The journey from a stable pro-carcinogen to a reactive DNA-damaging agent is a critical first step. Intracellular enzymes, specifically NAD(P)H-dependent reductases, catalyze the reduction of the nitro group of 4NQO.[5][8]
-
Initial Reduction: 4NQO is first reduced to 4-hydroxyaminoquinoline 1-oxide (4HAQO), a more reactive and proximate carcinogen.[2][5][6]
-
Esterification: 4HAQO is then believed to undergo further enzymatic esterification (e.g., acetylation or serylation) to form a highly electrophilic ester, such as selyl-4HAQO.[2] This ultimate carcinogen is highly unstable and readily reacts with nucleophilic sites on cellular macromolecules.
Caption: Metabolic activation of 4NQO to its ultimate carcinogenic form.
Pathway 1: Covalent DNA Adduct Formation
The highly electrophilic ultimate metabolite of 4NQO directly attacks DNA, forming stable, bulky covalent adducts. This is considered the primary initiating event in its genotoxic cascade.
-
Binding Sites: The adducts are formed predominantly with purine bases. Key binding sites include the C8 and N2 positions of deoxyguanosine and the N6 position of deoxyadenosine.[6]
-
Consequences: These bulky lesions distort the DNA helix, creating a physical impediment to DNA replication and transcription. If not repaired by the cell's nucleotide excision repair (NER) machinery, they lead to replication errors and potent mutagenicity.[2] This direct interaction classifies 4NQO as a genotoxic carcinogen.[6]
Pathway 2: Induction of Oxidative Stress
Parallel to adduct formation, the metabolic redox cycling of 4NQO generates a massive burst of reactive oxygen species (ROS), including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[9][10][11] This creates a state of severe intracellular oxidative stress that damages the cell on multiple fronts.
-
Oxidative DNA Damage: ROS directly oxidizes DNA bases, with the most common lesion being the formation of 8-hydroxy-2'-deoxyguanosine (8OHdG).[2][9][10] This oxidative lesion is highly mutagenic and, if unrepaired, frequently leads to G→T transversion mutations during DNA replication.[2]
-
Cellular Depletion of Antioxidants: The process of detoxifying ROS depletes the cell's primary antioxidant defenses, most notably glutathione (GSH).[9][12] This exhaustion of the antioxidant reservoir lowers the threshold for further damage from both endogenous and 4NQO-induced ROS.
Caption: The dual mechanisms of 4NQO-induced carcinogenesis.
Section 3: Experimental Models and Protocols
The reliability of 4NQO in inducing cancer has led to the development of standardized in vivo and in vitro models that are foundational to oral cancer research.
In Vivo Oral Carcinogenesis Model
The C57BL/6 mouse model is frequently used to study the progression from normal oral epithelium to dysplasia and finally to invasive squamous cell carcinoma.
| Parameter | Typical Protocol | Outcome |
| Animal Model | Female C57BL/6J mice, 6-8 weeks old | High susceptibility to oral carcinogenesis |
| Carcinogen | 4-Nitroquinoline 1-oxide (Sigma-Aldrich) | Water-soluble, easy to administer |
| Administration | 50-100 µg/mL in autoclaved drinking water, ad libitum | Mimics chronic exposure to carcinogens |
| Duration | 8 to 20 weeks | Allows for study of different cancer stages |
| Endpoint Analysis | Tongues and oral mucosa collected at various time points | Histopathological analysis (H&E staining), molecular analysis |
Step-by-Step Experimental Protocol: Induction of OSCC in Mice
-
Acclimatization: House female C57BL/6J mice for one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Carcinogen Preparation: Prepare a stock solution of 4NQO. For a working concentration of 50 µg/mL, dissolve the appropriate amount of 4NQO in autoclaved drinking water. Protect the solution from light.
-
Exposure: Replace the regular drinking water of the experimental group with the 4NQO-containing water. The control group receives autoclaved drinking water only. Refresh the 4NQO solution twice weekly.
-
Monitoring: Monitor the animals daily for general health and body weight weekly. Visually inspect the oral cavity for the appearance of lesions.
-
Euthanasia and Tissue Collection: At predefined endpoints (e.g., 8, 12, 16, 20 weeks), euthanize cohorts of mice via an approved method.[6]
-
Tissue Processing: Immediately dissect the tongues and oral mucosa. Fix one portion in 10% neutral buffered formalin for histological analysis and snap-freeze another portion in liquid nitrogen for molecular studies (DNA, RNA, protein extraction).
-
Histological Analysis: Process formalin-fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate the grade of dysplasia or carcinoma.[6]
Caption: Workflow for in vivo induction of oral cancer using 4NQO.
In Vitro Cellular Transformation Model
4NQO can be used to transform normal cells in culture, providing a controlled system to study the molecular events of initiation.
| Parameter | Dysplastic Transformation | Malignant Transformation |
| Cell Type | Normal human oral keratinocytes | Normal human oral keratinocytes |
| 4NQO Concentration | 1.3 µM[6] | 2.6 µM[6] |
| Exposure Time | 1.5 hours (single exposure)[6] | 1.5 hours (single exposure)[6] |
| Outcome | Subtle architectural changes, increased proliferation (Ki-67 >30%)[6] | Significant morphological atypia, loss of contact inhibition, improved adhesion and proliferation capacity post-selection.[6] |
Step-by-Step Experimental Protocol: In Vitro Transformation
-
Cell Culture: Culture normal human oral keratinocytes in appropriate media until they reach ~90% confluence.
-
4NQO Treatment: Prepare fresh solutions of 4NQO in culture medium at final concentrations of 1.3 µM (for dysplasia) and 2.6 µM (for malignancy).
-
Exposure: Remove the normal culture medium, wash cells with PBS, and add the 4NQO-containing medium. Incubate for 1.5 hours under standard culture conditions.[6]
-
Recovery: After the exposure period, remove the 4NQO medium, wash the cells thoroughly with PBS, and add fresh, complete medium to allow for cell recovery.
-
Observation: Monitor the cells over the following days and weeks. The malignantly transformed group will initially show significant cell death, followed by the emergence of surviving colonies with altered morphology.[6]
-
Analysis: Assess cellular changes through microscopy (morphology), immunocytochemistry for proliferation markers (e.g., Ki-67), and functional assays (e.g., soft agar for anchorage-independent growth).
Section 4: Immunomodulatory Effects of 4NQO
Recent evidence indicates that 4NQO's carcinogenic activity is not limited to its direct effects on epithelial cells. It also systemically alters the host immune response, creating an immunosuppressive environment conducive to tumor growth.
-
Immune Cell Depletion: Studies show that 4NQO exposure in mice leads to a significant decrease in specific immune cell populations, particularly B-cells and γδ T-cells, both before and after the development of cancerous lesions.[13]
-
Induction of Apoptosis in Lymphocytes: In vitro, 4NQO induces a DNA damage response and apoptosis in human B- and T-cell lines, with B-cells showing greater sensitivity.[13]
-
Co-evolution of Immunosuppression and Carcinogenesis: These findings suggest that 4NQO-induced immunosuppression is not merely a consequence of tumor formation but an early event that co-evolves with carcinogenesis, helping nascent cancer cells evade immune surveillance.[13]
Section 5: Conclusion
4-Nitroquinoline 1-oxide is a multifaceted carcinogen whose utility in cancer research stems from its well-characterized, dual mechanism of action. By potently inducing both bulky DNA adducts and severe oxidative stress, it initiates a cascade of genetic and epigenetic alterations that faithfully recapitulate human oral carcinogenesis. The standardized in vivo and in vitro models based on 4NQO continue to be indispensable for dissecting the molecular pathways of cancer, identifying biomarkers for early diagnosis and prognosis, and evaluating novel chemotherapeutic and chemopreventive agents. The emerging understanding of its immunomodulatory effects adds another layer of complexity and clinical relevance, highlighting the intricate interplay between carcinogen, target cell, and host immune system in the development of cancer.
References
- Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. MDPI.
- Carcinogenicity of 4-nitrosoquinoline 1-oxide and its possible role in carcinogenesis by 4-nitroquinoline 1-oxide. PubMed.
- Cytogenetic studies on the in-vitro genotoxicity of 4-nitroquinoline-1-oxide on human-lymphocytes. PubMed.
- 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. PubMed.
- 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. PubMed.
- 4-Nitroquinoline 1-oxide. Wikipedia.
- 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis. Northwestern Scholars.
- 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis.
- 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species | Request PDF.
- 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. PubMed.
- Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide. PMC - PubMed Central.
- The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3.
- The metabolism of 4-nitroquinoline 1-oxide. I.
- The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3.
- Network toxicology reveals collaborative mechanism of 4NQO and ethanol in esophageal squamous cell carcinogenesis. PMC - NIH.
- (PDF) Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide.
- Potent Intracellular Oxidative Stress Exerted by the Carcinogen 4-nitroquinoline-N-oxide. PubMed.
Sources
- 1. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Network toxicology reveals collaborative mechanism of 4NQO and ethanol in esophageal squamous cell carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. | Semantic Scholar [semanticscholar.org]
- 9. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage: Case Study on 4‐Nitroquinoline 1‐Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide (NQO4THQ) DNA Adduct Formation
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the mechanisms, methodologies, and implications of DNA adduct formation by 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide and its more well-studied parent compound, 4-Nitroquinoline 1-oxide (4-NQO).
Introduction: The Significance of Quinoline N-Oxides in Genotoxicity
Quinoline derivatives are a class of heterocyclic aromatic compounds with diverse applications, but also with significant toxicological profiles. Among these, 4-Nitroquinoline 1-oxide (4-NQO) is a potent mutagen and carcinogen that has been extensively used as a model compound in cancer research.[1][2] Its partially saturated analog, this compound (NQO4THQ), while less studied, shares structural similarities that suggest a comparable potential for genotoxicity. The carcinogenicity of these compounds is intrinsically linked to their ability to form covalent adducts with DNA, initiating a cascade of events that can lead to mutations and malignant transformation.[1] Understanding the intricacies of this process is paramount for assessing the risks associated with these compounds and for developing strategies to mitigate their harmful effects.
This guide will delve into the core aspects of DNA adduct formation by these quinoline N-oxides, with a primary focus on the well-established mechanisms of 4-NQO as a proxy for understanding the potential actions of NQO4THQ. We will explore the metabolic activation pathways that convert the parent compounds into reactive electrophiles, the specific types of DNA adducts formed, the analytical techniques for their detection and characterization, and the biological consequences of this DNA damage.
Metabolic Activation: The Prerequisite for DNA Reactivity
Neither 4-NQO nor NQO4THQ are directly reactive with DNA. Their genotoxic potential is unlocked through metabolic activation, a process that transforms them into highly reactive electrophilic species. This bioactivation is a critical step, and understanding the enzymes involved is key to comprehending the tissue- and species-specific toxicity of these compounds.
The primary activation pathway for 4-NQO involves the reduction of the nitro group to a hydroxylamino group, forming 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[3][4] This conversion is catalyzed by cytosolic NAD(P)H:quinone oxidoreductase (NQO1), also known as DT-diaphorase.[4] 4-HAQO is a proximate carcinogen, but it requires further activation to become the ultimate carcinogenic species. This subsequent step involves the esterification of the hydroxylamino group, typically by O-acetyltransferase, to form an unstable acetoxy ester, 4-acetoxyaminoquinoline 1-oxide (Ac-4HAQO).[5] This highly reactive intermediate can then spontaneously decompose to form a nitrenium ion, which is the ultimate electrophile that attacks the nucleophilic centers in DNA.
While the specific metabolic pathway for NQO4THQ has not been as extensively elucidated, it is reasonable to hypothesize a similar bioactivation process due to its structural analogy to 4-NQO. The reduction of the nitro group to a hydroxylamino derivative, followed by esterification, would likely generate a reactive electrophile capable of forming DNA adducts.
Mechanisms of DNA Adduct Formation
Once the ultimate carcinogenic species is formed, it can react with various nucleophilic sites on the DNA bases. For 4-NQO, the primary targets are the purine bases, guanine and adenine.[5][6]
The major DNA adducts formed by 4-NQO are:
-
N2-(quinolin-4-yl)-2'-deoxyguanosine (N2-dG): This adduct is formed at the N2 position of guanine.
-
C8-(quinolin-4-yl)-2'-deoxyguanosine (C8-dG): This adduct is formed at the C8 position of guanine.[6]
-
N6-(quinolin-4-yl)-2'-deoxyadenosine (N6-dA): This adduct is formed at the N6 position of adenine.[5][6]
The relative proportions of these adducts can vary depending on the reaction conditions. For instance, in double-stranded DNA, the N2-guanine adduct is often the major product, while in single-stranded DNA, the C8-guanine adduct can be more prevalent.[5] The formation of these adducts distorts the DNA helix and can interfere with DNA replication and transcription.
In addition to these stable adducts, 4-NQO can also induce oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), through the generation of reactive oxygen species (ROS).[7]
Given the structural similarity, NQO4THQ is expected to form analogous DNA adducts at the same positions on guanine and adenine. The tetrahydroquinoline moiety would be the group covalently attached to the DNA bases.
Analytical Methodologies for DNA Adduct Detection
The detection and quantification of DNA adducts are crucial for assessing the genotoxic potential of a compound. Various sensitive and specific analytical techniques have been developed for this purpose.[8][9]
| Method | Principle | Advantages | Limitations |
| ³²P-Postlabeling | Enzymatic digestion of DNA, enrichment of adducted nucleotides, and labeling with ³²P-ATP followed by chromatographic separation. | High sensitivity, does not require a radiolabeled compound.[9] | Can be prone to artifacts, structural information is indirect. |
| Mass Spectrometry (LC-MS/MS) | Separation of adducted nucleosides or bases by liquid chromatography followed by detection and fragmentation for structural elucidation. | High specificity and sensitivity, provides structural information.[10] | Requires authentic standards for quantification, can be expensive. |
| Immunoassays (ELISA) | Use of antibodies that specifically recognize the DNA adducts. | High throughput, relatively inexpensive.[11] | Antibody availability and specificity can be limiting, may not distinguish between structurally similar adducts.[12] |
| Accelerator Mass Spectrometry (AMS) | For compounds labeled with radioisotopes like ¹⁴C or ³H, allowing for extremely sensitive detection. | Unsurpassed sensitivity, can detect adducts at very low exposure levels.[9] | Requires synthesis of a radiolabeled compound, expensive instrumentation. |
Experimental Protocol: ³²P-Postlabeling for NQO4THQ-DNA Adducts
This protocol provides a generalized workflow for the detection of NQO4THQ-DNA adducts using the nuclease P1 enrichment procedure of the ³²P-postlabeling assay.
-
DNA Isolation: Isolate high-purity DNA from cells or tissues exposed to NQO4THQ. Ensure the DNA is free from RNA and protein contamination.
-
DNA Hydrolysis: Digest 5-10 µg of DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Nuclease P1 Digestion): Treat the nucleotide digest with nuclease P1 to dephosphorylate normal nucleotides to nucleosides, while bulky aromatic adducts are resistant to this enzyme.
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Detection and Quantification: Visualize the adduct spots by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting. Calculate the relative adduct labeling (RAL) value to determine the adduct frequency.
Biological Consequences of NQO4THQ-DNA Adducts
The formation of bulky DNA adducts by quinoline N-oxides can have profound biological consequences:
-
Mutagenesis: If not repaired, these adducts can be misread by DNA polymerases during replication, leading to point mutations (e.g., G→T transversions) or frameshift mutations.[13]
-
Transcriptional Arrest: Adducts can block the progression of RNA polymerase, inhibiting gene expression.
-
Induction of DNA Repair Pathways: The cell recognizes these adducts as DNA damage and activates repair mechanisms, primarily nucleotide excision repair (NER).[6]
-
Cell Cycle Arrest and Apoptosis: If the DNA damage is extensive and cannot be repaired, it can trigger cell cycle arrest or programmed cell death (apoptosis).
-
Carcinogenesis: The accumulation of mutations in critical genes (e.g., tumor suppressor genes and proto-oncogenes) due to persistent DNA adducts is a key step in the initiation of cancer.[2][14]
The N2-guanine adduct of 4-NQO has been shown to block the 3'-5' exonuclease proofreading activity of T4 DNA polymerase, which may contribute to its mutagenic potential.[5] It is plausible that the corresponding NQO4THQ adduct would have a similar effect.
Conclusion and Future Directions
The formation of DNA adducts is a central mechanism in the genotoxicity and carcinogenicity of 4-nitroquinoline 1-oxide and, by extension, its tetrahydro- derivative. The metabolic activation to a reactive electrophile, followed by covalent binding to DNA, initiates a cascade of cellular responses that can ultimately lead to cancer. While much of our understanding is extrapolated from studies on 4-NQO, further research is needed to specifically characterize the DNA adducts of NQO4THQ and to delineate its unique metabolic and toxicological profile.
Future research should focus on:
-
Definitive identification of NQO4THQ-DNA adducts using advanced mass spectrometry techniques.
-
Elucidation of the specific enzymes involved in the metabolic activation of NQO4THQ.
-
Comparative studies of the mutagenic and carcinogenic potency of NQO4THQ and 4-NQO.
-
Development of specific biomarkers of NQO4THQ exposure and DNA damage.
A deeper understanding of the mechanisms of DNA adduct formation by NQO4THQ will be invaluable for risk assessment and for the development of strategies to prevent or mitigate its potential adverse health effects.
References
- Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological Sciences, 91(2), 382-390. [Link]
- Baan, R. A., et al. (1985). The organ-specific induction of DNA adducts in 2-acetylaminofluorene-treated rats, studied by means of a sensitive immunochemical method. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 150(1-2), 23-32. [Link]
- Bailleul, B., et al. (1981). Adducts from the reaction of O, O'-diacetyl or O-acetyl derivatives of the carcinogen 4-hydroxyaminoquinoline 1-oxide with purine nucleosides. Cancer Research, 41(11 Part 1), 4559-4565. [Link]
- Galiégue-Zouitina, S., et al. (1986). N2-Guanyl and N6-adenyl arylation of chicken erythrocyte DNA by the ultimate carcinogen of 4-nitroquinoline 1-oxide. Cancer Research, 46(4 Part 1), 1858-1863. [Link]
- Panigrahi, G. B., & Walker, I. G. (1990). The N2-guanine adduct but not the C8-guanine or N6-adenine adducts formed by 4-nitroquinoline 1-oxide blocks the 3'-5' exonuclease action of T4 DNA polymerase. Biochemistry, 29(8), 2122-2126. [Link]
- Morita, T., et al. (1988). Polyclonal Antibodies to DNA Modified with 4-Nitroquinoline 1-Oxide: Application for the Detection of 4-Nitroquinoline 1-Oxide-DNA Adducts in vivo. Japanese Journal of Cancer Research, 79(6), 745-752. [Link]
- Nagao, M., & Sugimura, T. (1976). Molecular biology of the carcinogen, 4-nitroquinoline 1-oxide. Advances in Cancer Research, 23, 131-169. [Link]
- Kanojia, D., & Vaidya, M. M. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology, 42(7), 655-667. [Link]
- Yunus, M., et al. (2021). A structure-carcinogenicity study of 4-nitroquinoline 1-oxides using the SIMCA method of pattern recognition. Journal of Medicinal Chemistry, 21(10), 1001-1007. [Link]
- Ikenaga, M., et al. (1975). The major cause of inactivation and mutation by 4-nitroquinoline 1-oxide in Escherichia coli: excisable 4NQO-purine adducts. Journal of Molecular Biology, 92(2), 341-356. [Link]
- Sugimura, T., et al. (1966). The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. Cancer Research, 26(8), 1717-1721. [Link]
- Sugimura, T., et al. (1965). The metabolism of 4-nitroquinoline 1-oxide. I. Conversion of 4-nitroquinoline 1-oxide to 4-aminoquinoline 1-oxide by rat liver enzymes. Gan, 56(5), 489-501. [Link]
- Lin, D., et al. (1994). Synthesis, characterization, and quantitation of a 4-aminobiphenyl-DNA adduct standard. Chemical Research in Toxicology, 7(5), 691-697. [Link]
- Farmer, P. B., et al. (2005). Methods for the detection of DNA adducts. Methods in Molecular Biology, 291, 1-25. [Link]
- Sugimura, T., et al. (1966). The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. Cancer Research, 26(8), 1717-1721. [Link]
- Nagao, M., & Sugimura, T. (1976). Molecular Biology of the Carcinogen, 4-nitroquinoline 1-oxide. Advances in Cancer Research, 23, 131-169. [Link]
- Kanojia, D., & Vaidya, M. M. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology, 42(7), 655-667. [Link]
- Singh, R., & Farmer, P. B. (2006). Liquid chromatography-electrospray ionization-mass spectrometry for the detection and quantitation of DNA adducts. Methods in Molecular Biology, 340, 3-23. [Link]
- Phillips, D. H. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis, 35(3), 222-233. [Link]
- Poirier, M. C. (2004). Chemical-induced DNA damage and human cancer risk. Nature Reviews Cancer, 4(8), 630-637. [Link]
Sources
- 1. Molecular biology of the carcinogen, 4-nitroquinoline 1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. | Semantic Scholar [semanticscholar.org]
- 5. The N2-guanine adduct but not the C8-guanine or N6-adenine adducts formed by 4-nitroquinoline 1-oxide blocks the 3'-5' exonuclease action of T4 DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyclonal Antibodies to DNA Modified with 4‐Nitroquinoline 1‐Oxide: Application for the Detection of 4‐Nitroquinoline 1‐Oxide‐DNA Adducts in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mutagenicity of 4-nitroquinoline n-oxide after its complexation with copper (II) 2-chlorophenoxyacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A structure-carcinogenicity study of 4-nitroquinoline 1-oxides using the SIMCA method of pattern recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Generation of Reactive Oxygen Species by 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the generation of Reactive Oxygen Species (ROS) by the N-oxide heterocyclic compound, 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide (NTHQO). While direct literature on NTHQO is sparse, this document establishes a robust investigational paradigm by extrapolating from the well-characterized mechanisms of its aromatic analog, 4-Nitroquinoline 1-oxide (4NQO), a known potent carcinogen and ROS inducer. We delve into the theoretical underpinnings of ROS generation by nitroaromatic compounds, detailing the enzymatic pathways likely responsible for the univalent reduction of NTHQO and the subsequent futile cycling that yields superoxide. This guide offers detailed, field-proven, step-by-step protocols for the systematic detection and quantification of key ROS—superoxide, hydrogen peroxide, and the highly damaging hydroxyl radical—in both cellular and acellular systems. Methodologies covered include fluorometric assays (DCFH-DA, Hydroethidine, Amplex® Red) and the highly specific Electron Paramagnetic Resonance (EPR) spectroscopy. Each protocol is presented with an emphasis on experimental integrity, causality, and data interpretation, empowering researchers to build a comprehensive profile of the pro-oxidant activity of NTHQO and related compounds.
Introduction: The Pro-oxidant Potential of Nitroaromatic N-Oxides
Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While they are natural byproducts of cellular metabolism and play roles in signaling, their overproduction leads to oxidative stress, a state implicated in numerous pathologies including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2]
A significant class of compounds capable of inducing potent intracellular oxidative stress is nitroaromatic heterocycles.[3][4][5] The compound 4-Nitroquinoline 1-oxide (4NQO) is a archetypal example, extensively studied for its carcinogenic properties which are mediated, in large part, by its ability to generate ROS and cause oxidative DNA damage.[6][7] 4NQO undergoes intracellular enzymatic reduction, primarily of its nitro group, to form a nitro anion radical.[3][5] In the presence of molecular oxygen, this radical can transfer an electron to O₂, regenerating the parent 4NQO and producing a superoxide anion. This process, known as futile redox cycling, can generate a massive flux of ROS.[3][4]
The subject of this guide, this compound (NTHQO), is the saturated analog of 4NQO. The hydrogenation of the quinoline ring system to a tetrahydroquinoline structure fundamentally alters the electronic properties of the molecule.[7] While the core ROS-generating moieties—the nitro group and the N-oxide—remain, the lack of aromaticity in the adjacent ring is expected to influence the compound's redox potential. This makes NTHQO a compelling subject for investigation to understand how structural modifications impact the efficiency and mechanism of ROS generation. This guide provides the theoretical basis and practical methodologies to rigorously characterize the ROS-generating capacity of NTHQO.
Proposed Mechanism of NTHQO-Mediated ROS Generation
The generation of ROS by NTHQO is hypothesized to proceed via a pathway analogous to that of 4NQO, centered on single-electron reduction catalyzed by cellular flavoenzymes, such as NADPH-cytochrome P450 reductase.[5][8]
The proposed cascade is as follows:
-
Enzymatic Reduction: NTHQO is reduced by a single electron (e⁻), typically from an NADPH-dependent reductase, to form a nitro anion radical (NTHQO•⁻).
-
Futile Redox Cycling & Superoxide Production: In an aerobic environment, the unstable NTHQO•⁻ radical rapidly transfers its excess electron to molecular oxygen (O₂), yielding the superoxide radical (O₂•⁻) and regenerating the parent NTHQO molecule. This futile cycle can repeat, leading to the amplification of superoxide production.
-
Hydrogen Peroxide Formation: Superoxide is relatively unstable and can be converted to hydrogen peroxide (H₂O₂) either spontaneously or, more efficiently, through catalysis by superoxide dismutase (SOD) enzymes.[1]
-
Hydroxyl Radical Generation (Fenton Reaction): H₂O₂ can be further reduced in the presence of transition metals like ferrous iron (Fe²⁺) to produce the hydroxyl radical (•OH)—one of the most reactive and damaging ROS species.[1]
This proposed mechanistic pathway provides a clear roadmap for experimental validation. The primary goals are to detect and quantify the key species in this cascade: O₂•⁻, H₂O₂, and •OH.
Caption: Proposed pathway of NTHQO-mediated ROS generation.
Experimental Protocols for ROS Detection
A multi-pronged approach using a suite of assays with varying specificities is essential for a robust characterization of ROS generation. We present protocols for both cell-based and cell-free systems.
General Intracellular ROS Detection: DCFH-DA Assay
The 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting overall oxidative stress. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by various ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9][10][11][12]
Principle: DCFH-DA (non-fluorescent) → (esterases) → DCFH (non-fluorescent) → (ROS) → DCF (fluorescent)
Protocol:
-
Cell Seeding: Seed adherent cells (e.g., HeLa, A549) in a black, clear-bottom 96-well plate at a density of 1-4 x 10⁴ cells/well and culture overnight. For suspension cells (e.g., Jurkat), plate them on the day of the experiment.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DCFH-DA in cell-grade DMSO. Store in single-use aliquots at -20°C, protected from light.
-
Immediately before use, prepare a working solution of 10-25 µM DCFH-DA in pre-warmed, serum-free cell culture medium. The optimal concentration should be determined empirically for your cell line.[10]
-
-
Cell Staining:
-
Remove the culture medium from the wells and wash the cells gently twice with 1x Phosphate-Buffered Saline (PBS).
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.[12]
-
-
Treatment:
-
Remove the DCFH-DA solution and wash the cells twice with pre-warmed PBS or serum-free medium.
-
Add 100 µL of medium containing the desired concentrations of NTHQO to the treatment wells.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 50 µM Tert-Butyl Hydrogen Peroxide, TBHP)[13].
-
-
Fluorescence Measurement:
-
Data Normalization (Optional but Recommended): After the final reading, lyse the cells and perform a protein quantification assay (e.g., Bradford) to normalize the fluorescence intensity to the cell number in each well.[9]
Superoxide (O₂•⁻) Detection: Hydroethidine (HE) Assay
Hydroethidine (also called Dihydroethidium, DHE) is a cell-permeable probe that is relatively specific for superoxide. Oxidation of HE by superoxide yields 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.[14][15][16] It is crucial to note that non-specific oxidation can produce ethidium, which also fluoresces red. Therefore, HPLC-based methods are the gold standard for specific detection of 2-hydroxyethidium.[14][16][17] However, plate-reader-based assays can provide valuable initial screening data.
Protocol (Microplate Fluorometry):
-
Cell Seeding: Follow the same procedure as for the DCFH-DA assay.
-
Reagent Preparation:
-
Cell Loading and Treatment:
-
Wash cells as described previously.
-
Add 100 µL of the HE working solution containing the desired concentrations of NTHQO.
-
Include vehicle control, a positive control (e.g., Antimycin A, a mitochondrial complex III inhibitor), and a specificity control (pre-treatment with SOD mimetic like MnTBAP).
-
-
Incubation: Incubate at 37°C for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Measure fluorescence using a microplate reader with excitation at ~520 nm and emission at ~600 nm.[18]
Hydrogen Peroxide (H₂O₂) Detection: Amplex® Red Assay
The Amplex® Red assay is a highly sensitive and specific method for detecting H₂O₂ in both cellular and cell-free systems. In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin.[19][20][21][22]
Protocol (Cell-Free System):
-
Reagent Preparation:
-
Reaction Buffer: Prepare a 1x reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).[22]
-
Amplex® Red Stock: Prepare a 10 mM stock solution in DMSO.
-
HRP Stock: Prepare a 10 U/mL stock solution in reaction buffer.
-
H₂O₂ Standard: Prepare a fresh 1 mM H₂O₂ stock solution and perform serial dilutions in reaction buffer to create a standard curve (e.g., 0-10 µM).
-
-
Reaction Setup (96-well plate):
-
To each well, add:
-
50 µL of reaction buffer containing NTHQO at various concentrations.
-
An enzymatic source for NTHQO reduction (e.g., purified NADPH-cytochrome P450 reductase and NADPH).
-
-
Include wells for the H₂O₂ standard curve.
-
Include a negative control (no NTHQO) and a specificity control (add Catalase to a replicate set of wells).
-
-
Assay Initiation:
-
Prepare a working solution containing 100 µM Amplex® Red and 0.2 U/mL HRP in reaction buffer.
-
Add 50 µL of this working solution to all wells to start the reaction.[22]
-
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Read fluorescence on a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).[22]
-
Quantification: Calculate the H₂O₂ concentration in the samples by comparing their fluorescence to the standard curve.
Hydroxyl Radical (•OH) Detection: Coumarin Assay
The hydroxyl radical is extremely reactive and short-lived. Its detection often relies on trapping agents. Coumarin and its derivatives, like Coumarin-3-carboxylic acid (3-CCA), are effective probes.[23] They are non-fluorescent but react with •OH to form highly fluorescent hydroxylated products, primarily 7-hydroxycoumarin, which can be detected fluorometrically.[23][24][25]
Protocol (Cell-Free System):
-
Reagent Preparation:
-
Reaction Buffer: 10 mM phosphate buffer, pH 7.0.
-
Coumarin Stock: Prepare a 10 mM stock solution of coumarin in ethanol or DMSO.
-
Working Solution: Prepare a 1.5 mM coumarin solution in the reaction buffer.[24]
-
-
Reaction Setup (Quartz Cuvette or Plate):
-
The reaction requires a source of H₂O₂ and Fe²⁺ (Fenton reaction).
-
To the coumarin working solution, add the NTHQO and the enzymatic reducing system (as in the Amplex Red assay) to generate H₂O₂ in situ.
-
Add a source of ferrous iron (e.g., 10-50 µM FeSO₄).
-
-
Incubation: Incubate at room temperature, protected from light.
-
Measurement:
-
Measure the fluorescence spectrum using a spectrofluorometer.
-
Excite the sample at 326 nm and record the emission from 380 to 600 nm. The peak for 7-hydroxycoumarin should appear around 453 nm.[24]
-
The increase in fluorescence intensity at 453 nm is proportional to the amount of •OH generated.
-
Gold Standard for ROS Identification: Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR (also known as Electron Spin Resonance, ESR) is the most definitive method for detecting and identifying specific free radical species.[6][26] Due to the short half-life of ROS, EPR requires the use of "spin traps," diamagnetic molecules that react with the transient radicals to form a much more stable paramagnetic radical adduct, which has a characteristic EPR spectrum.[27]
Principle: Short-lived ROS + Spin Trap → Stable Radical Adduct (EPR-detectable)
Common Spin Traps:
-
DMPO (5,5-dimethyl-1-pyrroline N-oxide): Traps both O₂•⁻ and •OH, but the resulting adducts (DMPO-OOH and DMPO-OH) have distinct and identifiable EPR spectra.
-
DEPMPO (5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide): Forms a more stable superoxide adduct than DMPO, making it preferable for O₂•⁻ detection.
Generalized Protocol Outline:
-
Sample Preparation: The reaction can be set up in a cell-free system (NTHQO + enzyme + NADPH) or using cell suspensions or tissue homogenates.
-
Spin Trap Addition: The chosen spin trap (e.g., DMPO, 50-100 mM) is added to the sample mixture.
-
Reaction Initiation: The reaction is initiated (e.g., by adding NADPH or NTHQO).
-
EPR Sample Loading: The solution is immediately transferred into a specialized capillary tube or flat cell.
-
EPR Measurement: The sample is placed within the cavity of the EPR spectrometer, and the spectrum is recorded.
-
Spectral Analysis: The resulting spectrum's hyperfine splitting constants are analyzed and compared to known spectra for specific radical adducts to unambiguously identify the trapped ROS. This step often requires specialized simulation software.[27]
Caption: General experimental workflow for NTHQO ROS analysis.
Data Interpretation and Validation
Quantitative Summary: For each assay, results should be tabulated to compare the effects of different NTHQO concentrations against controls.
| Assay | Target ROS | Endpoint Measurement | Vehicle Control (RFU¹) | NTHQO [X µM] (RFU) | NTHQO [Y µM] (RFU) | Positive Control (RFU) |
| DCFH-DA | General ROS | DCF Fluorescence | Baseline | (Value ± SD) | (Value ± SD) | TBHP: High |
| Hydroethidine | O₂•⁻ | 2-OH-E⁺ Fluorescence | Baseline | (Value ± SD) | (Value ± SD) | Antimycin A: High |
| Amplex Red | H₂O₂ | Resorufin Fluorescence | Baseline | (Value ± SD) | (Value ± SD) | H₂O₂ Std: High |
| Coumarin | •OH | 7-OH-Coumarin Fluor. | Baseline | (Value ± SD) | (Value ± SD) | Fenton Reagents: High |
| ¹RFU: Relative Fluorescence Units |
Causality and Self-Validation:
-
Controls are Critical:
-
Positive Controls (TBHP, Antimycin A) validate that the assay system is working correctly.
-
Specificity Controls are essential for confirming the identity of the ROS. For example, if the signal in the hydroethidine assay is diminished by pre-treatment with a superoxide dismutase (SOD) mimetic, it confirms the signal is from superoxide. Similarly, a reduction in the Amplex Red signal by catalase confirms the detection of H₂O₂.
-
-
Orthogonal Methods: Corroborating findings from fluorescent probe assays with a highly specific method like EPR provides the highest level of confidence in the results.
Conclusion
The investigation into the ROS-generating potential of this compound represents a critical step in understanding its biological activity and toxicological profile. By leveraging the mechanistic knowledge of its analog, 4NQO, and applying a systematic battery of validated assays, researchers can build a definitive profile of NTHQO's pro-oxidant behavior. The protocols and frameworks provided in this guide offer a robust starting point for these investigations, emphasizing scientific integrity through careful controls, dose-response analysis, and the use of orthogonal detection methods. Such a thorough characterization is indispensable for the fields of toxicology, pharmacology, and drug development.
References
- ResearchGate. (n.d.). Mechanism of the production of ROS by aromatic nitro compounds (ArNO 2 ) in trypanosomatids.
- RSC Publishing. (2024, February 27). Quantifying hydroxyl radicals generated by a low-temperature plasma using coumarin: methodology and precautions.
- ResearchGate. (n.d.). The ROS-generating antimicrobials and their ROS generation. (A) Mechanism of the nitrofurantoin (NF).
- National Institutes of Health. (n.d.). HPLC-Based Monitoring of Oxidation of Hydroethidine for the Detection of NADPH Oxidase-Derived Superoxide Radical Anion.
- Bio-protocol. (2019, November 5). Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans.
- Opentrons. (n.d.). Amplex Red Hydrogen Peroxide Assay.
- Steinke, M. (2010, December 6). Measuring Hydrogen peroxide in a water sample using Amplex Red.
- National Institutes of Health. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining.
- Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY.
- Cholesterol. (2025, December 23). Dihydroethidium: Next-Gen Superoxide Detection for Oxidative Stress Assays.
- PubMed. (n.d.). Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation.
- JoVE. (2016, November 5). Hydrogen Peroxide Measurement in Arabidopsis Root Tissue Using Amplex Red.
- MDPI. (n.d.). Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique.
- OZ Biosciences. (n.d.). ROS Assay Kit Protocol.
- National Institutes of Health. (n.d.). HPLC study of oxidation products of hydroethidine in chemical and biological systems: Ramifications in superoxide measurements.
- Arigo biolaboratories. (n.d.). ARG81192 Intracellular ROS Assay Kit (Fluorometric).
- ResearchGate. (n.d.). Principle for probing hydroxyl radical formation by using coumarin.
- National Institutes of Health. (n.d.). Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal.
- Bruker. (n.d.). EPR SPECTROSCOPY - Bringing EPR to a Wider World: Biological ROS & RNS Detection.
- Syntech Innovation. (n.d.). Biological ROS and RNS Detection Part I. EPR Spin Trapping.
- National Institutes of Health. (2019, January 11). Use of Electron Paramagnetic Resonance in Biological Samples at Ambient Temperature and 77 K.
- ResearchGate. (n.d.). Online chemiluminescence detection of hydroxyl radical using coumarin as probe.
- Wikipedia. (n.d.). Tetrahydroquinoline.
- National Institutes of Health. (n.d.). Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes.
- ResearchGate. (2025, August 6). The reaction of coumarin with the OH radical revisited: Hydroxylation product analysis determined by fluorescence and chromatography.
- PNAS. (n.d.). Detection and characterization of the product of hydroethidine and intracellular superoxide by HPLC and limitations of fluorescence.
- National Institutes of Health. (n.d.). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity.
- PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline.
- PubMed. (2021, August 8). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity.
- ResearchGate. (2019, October 3). synthesis and biological activities of new tetrahydroquinoline and pyrimidine derivatives.
- ResearchGate. (2025, August 6). Advances in the Chemistry of Tetrahydroquinolines.
- MDPI. (n.d.). Targeting Oxidative Stress in Carcinogenesis: Oleanolic Acid and Its Molecular Pathways.
- National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- ResearchGate. (n.d.). The process of ROS production. Enzymatic release of O 2 − can originate...
- LookChem. (n.d.). This compound.
- PubMed. (2021, October 25). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents.
- LookChem. (n.d.). This compound.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 8. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioquochem.com [bioquochem.com]
- 11. arigobio.com [arigobio.com]
- 12. doc.abcam.com [doc.abcam.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. HPLC-Based Monitoring of Oxidation of Hydroethidine for the Detection of NADPH Oxidase-Derived Superoxide Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hydroxycholesterol.com [hydroxycholesterol.com]
- 16. pnas.org [pnas.org]
- 17. HPLC study of oxidation products of hydroethidine in chemical and biological systems: Ramifications in superoxide measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. tracegasbiology.essex.ac.uk [tracegasbiology.essex.ac.uk]
- 21. bio-protocol.org [bio-protocol.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Coumarin-3-carboxylic acid as a detector for hydroxyl radicals generated chemically and by gamma radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantifying hydroxyl radicals generated by a low-temperature plasma using coumarin: methodology and precautions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00040D [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. EPR SPECTROSCOPY - Bringing EPR to a Wider World: Biological ROS & RNS Detection [drug-dev.com]
- 27. syntechinnovation.com [syntechinnovation.com]
An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
A Theoretical and Practical Framework for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitroquinoline 1-oxide (4-NQO) is a well-established mutagen and carcinogen, extensively utilized as a tool compound in oncological research. Its mechanism, involving metabolic activation to a genotoxic electrophile, is well-documented. However, the structure-activity relationship (SAR) of its saturated analog, 4-nitro-5,6,7,8-tetrahydroquinoline 1-oxide , remains largely unexplored in publicly available literature. This technical guide provides a comprehensive theoretical framework for the SAR of this saturated derivative, grounded in the established knowledge of 4-NQO and fundamental principles of medicinal chemistry. We will delve into the anticipated impact of pyridine ring saturation on metabolic activation, genotoxicity, and overall biological activity. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis, purification, and biological evaluation of this compound, empowering researchers to empirically validate the presented theoretical SAR and unlock the potential of this understudied molecule.
Introduction: The Legacy of 4-Nitroquinoline 1-oxide and the Unexplored Frontier of its Saturated Analog
4-Nitroquinoline 1-oxide (4-NQO) is a synthetic, water-soluble carcinogen that has been instrumental in developing animal models for oral carcinogenesis, mirroring the pathological and molecular progression of human oral squamous cell carcinoma.[1][2][3] Its potent biological activity stems from a complex intracellular cascade. Metabolic reduction of the nitro group at the 4-position yields the highly reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[4] This proximate carcinogen can then be further activated to an electrophilic species that covalently binds to DNA, primarily at guanine and adenine residues, forming bulky adducts that disrupt DNA replication and transcription.[5] Concurrently, the metabolic cycling of 4-NQO and its derivatives generates reactive oxygen species (ROS), inducing oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG).[6]
The saturation of the pyridine ring in 4-NQO to form this compound introduces a significant structural modification, transitioning the planar, aromatic system to a non-planar, alicyclic-fused pyridine N-oxide. This fundamental change is anticipated to profoundly influence the molecule's physicochemical properties, metabolic fate, and ultimately, its biological activity. This guide will dissect these anticipated changes to build a predictive SAR model.
Theoretical Structure-Activity Relationship (SAR) of this compound
In the absence of direct experimental data, the following SAR is a predictive framework based on established bioisosteric principles and the known pharmacology of 4-NQO.
The Core Scaffold: Impact of Pyridine Ring Saturation
The hydrogenation of the 5,6,7,8-positions of the quinoline ring system is the most significant structural modification.
-
Conformational Flexibility: Unlike the rigid, planar structure of 4-NQO, the tetrahydro- derivative possesses a flexible, non-aromatic carbocyclic ring fused to the pyridine N-oxide. This increased conformational flexibility may alter its interaction with the active sites of metabolizing enzymes and potential biological targets.
-
Electronic Properties: The loss of aromaticity in the fused ring will alter the electron distribution across the entire molecule. This could influence the redox potential of the nitro group, a critical factor in its metabolic activation. It is hypothesized that the electron-donating nature of the saturated ring may slightly increase the electron density on the pyridine N-oxide ring, potentially affecting the ease of nitro group reduction.
The Pharmacophoric Elements: The Nitro Group and the N-Oxide
The 4-nitro and 1-oxide functionalities are critical for the biological activity of 4-NQO, and their roles in the tetrahydro- derivative are expected to be similarly crucial, albeit modulated by the saturated ring.
-
The 4-Nitro Group: This group is the pro-carcinogenic moiety. Its reduction to a hydroxylamine is the key activation step. The rate and extent of this reduction are paramount to the compound's genotoxicity. The altered electronic environment due to the saturated ring may either enhance or diminish the activity of the nitroreductases responsible for this transformation.
-
The 1-Oxide Group: The N-oxide functionality in 4-NQO is known to be important for its carcinogenic activity. It contributes to the electronic properties of the molecule and may play a role in its interaction with metabolizing enzymes. In the tetrahydro- derivative, the N-oxide is expected to retain its role as a key electronic feature and a potential hydrogen bond acceptor.[7]
Predicted Biological Activity Profile
Based on the structural changes, we can postulate the following shifts in the biological activity profile of this compound compared to 4-NQO:
-
Genotoxicity and Carcinogenicity: It is plausible that the genotoxic and carcinogenic potential will be reduced . The non-planar structure may lead to less efficient binding to the active sites of nitroreductases, resulting in decreased metabolic activation. Furthermore, the altered electronic properties might render the nitro group less susceptible to reduction. However, empirical testing is essential to confirm this hypothesis.
-
Alternative Biological Activities: The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds with diverse therapeutic applications.[8] Saturation of the quinoline ring might unmask or introduce new pharmacological activities, such as antimicrobial, antifungal, or kinase inhibitory effects, that are absent in the parent 4-NQO molecule.
The following diagram illustrates the core hypothesis of the structure-activity relationship for this compound.
Caption: Predicted SAR of this compound.
Experimental Protocols for Synthesis and Biological Evaluation
To empirically investigate the SAR of this compound, the following detailed protocols are provided.
Synthesis of this compound
This synthesis is a two-step process starting from commercially available 5,6,7,8-tetrahydroquinoline.
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline N-oxide
This step involves the N-oxidation of the starting material.
-
Materials: 5,6,7,8-tetrahydroquinoline, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 5,6,7,8-tetrahydroquinoline (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5,6,7,8-tetrahydroquinoline N-oxide.
-
Step 2: Nitration of 5,6,7,8-Tetrahydroquinoline N-oxide
This step introduces the nitro group at the 4-position.
-
Materials: 5,6,7,8-tetrahydroquinoline N-oxide, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
Carefully add 5,6,7,8-tetrahydroquinoline N-oxide (1.0 eq) to a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
The following diagram outlines the synthetic workflow.
Caption: Synthetic workflow for this compound.
In Vitro Genotoxicity Assays
A battery of in vitro genotoxicity assays is recommended to assess the mutagenic and clastogenic potential of the compound.[9]
3.2.1. Bacterial Reverse Mutation Assay (Ames Test)
This assay detects gene mutations.[10]
-
Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test compound. Mutagenic compounds will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
-
Procedure:
-
Prepare various concentrations of this compound.
-
In the presence and absence of a metabolic activation system (S9 mix), incubate the test compound with the bacterial strains.
-
Plate the treated bacteria on minimal glucose agar plates.
-
Incubate for 48-72 hours at 37 °C.
-
Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.
-
3.2.2. In Vitro Micronucleus Assay
This assay detects chromosomal damage.[10]
-
Principle: Mammalian cells are treated with the test compound. Chromosomal fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis form micronuclei.
-
Procedure:
-
Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Treat the cells with various concentrations of this compound for a defined period.
-
Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvest, fix, and stain the cells.
-
Score the frequency of micronuclei in binucleated cells using a microscope. A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic activity.
-
In Vivo Carcinogenicity Study
An in vivo study in a rodent model is the gold standard for assessing carcinogenic potential.[11][12]
-
Animal Model: Male Wistar rats or C57BL/6 mice are suitable models.
-
Procedure:
-
Divide animals into control and treatment groups.
-
Administer this compound to the treatment groups, typically in the drinking water, for an extended period (e.g., 20-40 weeks).
-
Monitor the animals regularly for clinical signs of toxicity and tumor development.
-
At the end of the study, euthanize the animals and perform a complete necropsy.
-
Collect tissues, especially from the oral cavity, for histopathological examination to identify pre-neoplastic and neoplastic lesions.
-
The following diagram illustrates the general workflow for biological evaluation.
Caption: Workflow for the biological evaluation of this compound.
Data Presentation and Interpretation
All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison between different concentrations of the test compound and the controls.
Table 1: Example Data Table for Ames Test
| Compound Concentration (µ g/plate ) | S. typhimurium Strain | Without S9 Mix (Mean Revertants ± SD) | With S9 Mix (Mean Revertants ± SD) |
| 0 (Vehicle Control) | TA98 | ||
| 1 | TA98 | ||
| 10 | TA98 | ||
| 100 | TA98 | ||
| Positive Control | TA98 |
Table 2: Example Data Table for In Vitro Micronucleus Assay
| Compound Concentration (µM) | Number of Cells Scored | Number of Binucleated Cells with Micronuclei | % Micronucleated Binucleated Cells |
| 0 (Vehicle Control) | 2000 | ||
| 1 | 2000 | ||
| 10 | 2000 | ||
| 100 | 2000 | ||
| Positive Control | 2000 |
Conclusion and Future Directions
The structure-activity relationship of this compound represents a significant knowledge gap in the field of chemical carcinogenesis and medicinal chemistry. This guide has provided a robust theoretical framework for its SAR, predicting that the saturation of the pyridine ring will likely attenuate its genotoxic and carcinogenic properties compared to its unsaturated counterpart, 4-NQO. The detailed experimental protocols herein provide a clear path for researchers to empirically test this hypothesis.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Such studies will not only elucidate the SAR of this novel compound but also potentially uncover new pharmacological activities, contributing to the development of novel therapeutic agents. The systematic exploration of this chemical space is a promising avenue for both fundamental cancer research and drug discovery.
References
- Adamson, R. H., & Fouts, J. R. (1961).
- Bailleul, B., Daubersies, P., Galiègue-Zouitina, S., & Loucheux-Lefebvre, M. H. (1989). Molecular basis of 4-nitroquinoline 1-oxide carcinogenesis. Japanese journal of cancer research : Gann, 80(8), 691–697.
- ChemHelpASAP. (2023, October 4). in vitro assays used in preclinical safety [Video]. YouTube. [Link]
- da Silva, S. D., de Faria, P. R., de Souza, L. R., da Silva, L. A., & de Paula, A. M. B. (2023). Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO). Pathology, research and practice, 247, 154547.
- Kanojia, D., & Vaidya, M. M. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral oncology, 42(7), 655–667.
- Letcher, R. M., & Shirley, I. M. (1986). The synthesis of 5,6,7,8-tetrahydroquinolines. Journal of the Chemical Society, Perkin Transactions 1, 1349-1354.
- PROSPERO. (2021). Oral carcinogenesis induction protocol in Wistar rats with 4-Nitroquinoline-1-Oxide (4NQO)
- Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References.
- Zeiger, E., Anderson, B., Haworth, S., Lawlor, T., & Mortelmans, K. (1992). Salmonella mutagenicity tests: V. Results from the testing of 311 chemicals. Environmental and molecular mutagenesis, 19(Suppl 21), 2–141.
- Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Boronic Acid Catalyzed One-Pot Tandem Reduction of Quinolines to Tetrahydroquinolines Followed by Reductive Alkylation with a Carbonyl Compound. Organic Letters, 23(7), 2437–2442.
- Arima, Y., Nishigori, C., Takeuchi, T., Oka, S., Miyachi, Y., & Utani, A. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological sciences : an official journal of the Society of Toxicology, 91(2), 382–391.
- Bailleul, B., Daubersies, P., Galiègue-Zouitina, S., & Loucheux-Lefebvre, M. H. (1989). Molecular basis of 4-nitroquinoline 1-oxide carcinogenesis. Japanese journal of cancer research : Gann, 80(8), 691–697.
- Kanojia, D., & Vaidya, M. M. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral oncology, 42(7), 655–667.
- Rivera, C. (2012). 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma. International Journal of Morphology, 30(1), 309-314.
- LookChem. (n.d.). This compound.
- Endo, H., & Kume, F. (1963). COMPARATIVE STUDIES ON THE BIOLOGICAL ACTIONS OF 4-NITROQUINOLINE 1-OXIDE AND ITS REDUCED COMPOUND, 4-HYDROXYAMINOQUINOLINE 1-OXIDE. Gan, 54, 443–453.
- Araki, M., Koga, C., & Kawazoe, Y. (1971). Carcinogenicity of 4-nitroquinoline 1-oxide analogs: pyridine series. Gan, 62(4), 325–327.
- Urbina, J. M., Garcia Cortes, J., & Monge, A. (2015). Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest. Environmental toxicology, 30(3), 278–292.
- Adamson, R. H., & Fouts, J. R. (1961).
- Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Boronic Acid Catalyzed One-Pot Tandem Reduction of Quinolines to Tetrahydroquinolines Followed by Reductive Alkylation with a Carbonyl Compound. Organic Letters, 23(7), 2437–2442.
- Gembus, V., Marsais, F., & Levacher, V. (2007). Synthesis of 1,2,3,4-tetrahydroquinolines. Tetrahedron, 63(36), 8731-8753.
- Al-Ostoot, F. H., Al-Wahaibi, L. H., & El-Emam, A. A. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules (Basel, Switzerland), 26(16), 4991.
- Hossain, M. A., & Katritzky, A. R. (2005). Synthesis of 1,2,3,4-tetrahydroquinolines. Arkivoc, 2005(4), 1-32.
- Sravanthi, V., & Manju, S. L. (2016). Tetrahydroquinoline: A promising scaffold for the synthesis of novel anticancer agents. European journal of medicinal chemistry, 123, 216–233.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. intjmorphol.com [intjmorphol.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revista.iq.unesp.br [revista.iq.unesp.br]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Proposal of a secure and efficient protocol for a murine oral carcinogenesis model induced by 4-nitroquinoline-1-oxide (4NQO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROSPERO [crd.york.ac.uk]
Prospecting the Therapeutic Landscape of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide: A Technical Guide for Preclinical Research
Abstract
The quinoline N-oxide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer and antimicrobial properties.[1] This guide focuses on the untapped potential of a specific analogue, 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide, a molecule at the intersection of two biologically significant chemical moieties: the nitro-substituted quinoline N-oxide and the tetrahydroquinoline core. While direct research on this compound is nascent, this document serves as a technical roadmap for researchers and drug development professionals. We will dissect its constituent parts, extrapolate potential mechanisms of action from related compounds, and provide detailed experimental protocols to systematically investigate its therapeutic promise.
Introduction: A Molecule of Untapped Potential
This compound (CAS No. 125162-98-3) is a heterocyclic compound with the molecular formula C9H10N2O3.[2][3] Its structure is characterized by a quinoline ring system where the pyridine ring is hydrogenated, an N-oxide functional group, and a nitro group at the 4-position. This unique combination suggests a complex biological activity profile, potentially merging the cytotoxic effects of nitroaromatic compounds with the diverse pharmacological activities of tetrahydroquinolines.
The N-oxide functionality in quinoline derivatives is known to enhance reactivity and can serve as a directing group in chemical synthesis, allowing for the generation of diverse analogues.[4][5] Furthermore, the nitro group, particularly in the context of a quinoline N-oxide, is a key pharmacophore in compounds like 4-Nitroquinoline 1-oxide (4NQO), a well-studied mutagen and carcinogen that acts by inducing DNA damage and generating reactive oxygen species (ROS).[6][7][8] The saturation of the pyridine ring to form a tetrahydroquinoline core is known to impart significant conformational flexibility and is a common feature in a variety of therapeutic agents.[9][10][11]
This guide will explore the potential therapeutic applications of this compound, drawing parallels with its more studied relatives and proposing a rigorous framework for its preclinical evaluation.
Extrapolated Mechanisms of Action: A Bifunctional Hypothesis
Based on the activities of related compounds, we propose a bifunctional mechanism of action for this compound, centered on two key areas: anticancer and antimicrobial activities.
Potential Anticancer Activity: A Legacy of DNA Damage and Oxidative Stress
The potent carcinogen, 4-Nitroquinoline 1-oxide (4NQO), serves as a crucial starting point for our hypothesis. 4NQO's biological effects are mediated by its metabolic reduction to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which then forms covalent adducts with DNA, leading to mutations and genotoxicity.[6][12] Furthermore, 4NQO is known to induce significant oxidative stress through the generation of reactive oxygen species (ROS) like superoxide and hydrogen peroxide, leading to oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8OHdG).[7]
We hypothesize that this compound may retain some of this cytotoxic machinery, which, if appropriately harnessed and targeted, could be translated into therapeutic efficacy against cancer cells. The tetrahydroquinoline core may modulate the compound's solubility, cell permeability, and interaction with molecular targets, potentially reducing the indiscriminate toxicity seen with 4NQO while preserving its cell-killing capabilities.
Proposed Signaling Pathway for Anticancer Activity:
Caption: Proposed mechanism for anticancer activity.
Potential Antimicrobial Activity: Targeting Essential Bacterial Processes
Substituted quinoline N-oxides have demonstrated significant activity against a range of pathogenic microorganisms.[1] Their mechanism is often attributed to the inhibition of essential cellular processes in bacteria. The ability of related compounds to chelate metal ions is also a key aspect of their antimicrobial action.[13] For instance, nitroxoline (8-hydroxy-5-nitroquinoline) is an established antimicrobial agent used for urinary tract infections, and its efficacy is linked to its metal-chelating properties.[13][14]
We propose that this compound could exhibit antimicrobial effects by interfering with bacterial DNA replication and repair, similar to its proposed anticancer mechanism, or by disrupting essential enzymatic processes through metal chelation. The tetrahydroquinoline scaffold may enhance its penetration into bacterial cells.
A Framework for Preclinical Investigation: Detailed Experimental Protocols
To systematically evaluate the therapeutic potential of this compound, a multi-pronged experimental approach is necessary.
Synthesis and Characterization
The synthesis of this compound can be approached through the oxidation of the corresponding 4-nitro-5,6,7,8-tetrahydroquinoline. Various synthetic routes for tetrahydroquinolines have been established and can be adapted for this purpose.[9][11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 125162-98-3 | [2] |
| Molecular Formula | C9H10N2O3 | [2] |
| Molecular Weight | 194.19 g/mol | [2] |
| Predicted Boiling Point | 446.5 ± 45.0 °C | [2] |
| Predicted pKa | -1.03 ± 0.20 | [2] |
In Vitro Anticancer Evaluation
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer evaluation.
Protocol 1: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Reactive Oxygen Species (ROS) Detection
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours).
-
DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation/emission ~485/535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
In Vitro Antimicrobial Evaluation
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).
-
Broth Microdilution: Prepare two-fold serial dilutions of the compound in a 96-well plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Future Directions and Conclusion
The therapeutic potential of this compound remains to be unlocked. The structural amalgamation of a nitro-substituted quinoline N-oxide and a tetrahydroquinoline core presents a compelling case for its investigation as a novel anticancer and antimicrobial agent. The experimental framework provided in this guide offers a clear path for its initial preclinical evaluation.
Future studies should focus on elucidating the precise molecular targets, exploring its efficacy in animal models of cancer and infectious diseases, and conducting structure-activity relationship (SAR) studies to optimize its therapeutic index. The journey from a molecule of interest to a potential therapeutic agent is long and arduous, but for this compound, the scientific rationale for embarking on this journey is undeniably strong.
References
- Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. 2024.
- (A) Sequential functionalisation of Quinoline N-oxide; (B) Application... ResearchGate.
- Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. ResearchGate. 2022.
- 4-Nitroquinoline 1-oxide. Wikipedia.
- Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC. 2021.
- 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis.
- 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. PubMed.
- 4-Nitroquinoline 1-Oxide. PubChem.
- This compound. LookChem.
- COMPARATIVE STUDIES ON THE BIOLOGICAL ACTIONS OF 4-NITROQUINOLINE 1-OXIDE AND ITS REDUCED COMPOUND, 4-HYDROXYAMINOQUINOLINE 1-OXIDE. PubMed. 1963.
- Tetrahydroquinoline synthesis. Organic Chemistry Portal.
- Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection. PubMed Central.
- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed. 2008.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central.
- Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Arhiv za higijenu rada i toksikologiju. 2025.
- This compound. LabSolutions.
- Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. 2024.
- Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. 2025.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 7. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 10. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COMPARATIVE STUDIES ON THE BIOLOGICAL ACTIONS OF 4-NITROQUINOLINE 1-OXIDE AND ITS REDUCED COMPOUND, 4-HYDROXYAMINOQUINOLINE 1-OXIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. researchgate.net [researchgate.net]
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide: A Technical Guide for the Research Professional
Introduction: Unveiling a Novel Scaffold in Chemical Biology
In the landscape of chemical biology and drug discovery, the quinoline scaffold remains a cornerstone, with its derivatives demonstrating a vast spectrum of biological activities. The well-documented carcinogen, 4-nitroquinoline 1-oxide (4-NQO), has served as a pivotal tool for decades in cancer research, primarily due to its potent DNA-damaging capabilities that mimic UV radiation. This guide, however, shifts the focus to a lesser-explored analogue: 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide .
The introduction of a saturated carbocyclic ring fused to the quinoline core presents a fascinating modification to the electronic and steric properties of the 4-NQO framework. This structural alteration is hypothesized to modulate the compound's reactivity, metabolic fate, and, consequently, its biological activity. While empirical data on this compound is sparse, this guide provides a comprehensive technical overview based on established chemical principles and the known properties of its parent compound and related tetrahydroquinoline derivatives. We will delve into its chemical properties, a plausible synthetic route, its anticipated reactivity, and potential avenues for research, positioning this molecule as a novel tool for scientific investigation.
Section 1: Physicochemical and Structural Properties
This compound is a heterocyclic compound with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol . The presence of the N-oxide and nitro groups, coupled with the tetrahydroquinoline core, dictates its chemical personality.
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | |
| Molecular Weight | 194.19 | |
| Boiling Point | 446.5±45.0 °C | |
| Density | 1.45±0.1 g/cm³ | |
| pKa | -1.03±0.20 | |
| LogP | 2.425 |
The structure combines a partially saturated alicyclic ring with an aromatic pyridine N-oxide moiety. This unique hybridization suggests that the compound will exhibit chemical behaviors characteristic of both systems. The N-oxide functional group is a strong electron-withdrawing group, influencing the electron density of the pyridine ring and making it susceptible to certain nucleophilic and electrophilic attacks. The nitro group at the 4-position further withdraws electron density, a key feature in the bioactivity of 4-NQO.
Section 2: A Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of this compound.
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline
The initial step involves the reduction of the pyridine ring of quinoline. While catalytic hydrogenation can lead to the formation of 1,2,3,4-tetrahydroquinoline, specific catalysts and conditions can promote isomerization to the more stable 5,6,7,8-tetrahydroquinoline.[1]
Experimental Protocol:
-
Catalyst Preparation: A palladium-based catalyst with specific selectivity is prepared by treating a 5 wt% palladium-on-carbon catalyst with an aqueous hydrochloride solution, followed by the addition of a bicarbonate solution.[1]
-
Hydrogenation and Isomerization: In a high-pressure reactor, quinoline is subjected to catalytic hydrogenation in the presence of the prepared palladium catalyst at a temperature of 60-70°C and a hydrogen pressure of 8-12 atmospheres until the pressure ceases to drop.[1]
-
The hydrogen pressure is then reduced to 2 atmospheres, and the temperature is raised to 160-170°C for 2 hours to facilitate the isomerization to 5,6,7,8-tetrahydroquinoline.[1]
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then purified by vacuum distillation to yield 5,6,7,8-tetrahydroquinoline.
Step 2: N-Oxidation of 5,6,7,8-Tetrahydroquinoline
The synthesized tetrahydroquinoline is then oxidized at the nitrogen atom to form the corresponding N-oxide. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[2][3]
Experimental Protocol:
-
Reaction Setup: 5,6,7,8-Tetrahydroquinoline is dissolved in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask.[3]
-
Reagent Addition: The solution is cooled in an ice bath, and a solution of m-CPBA (1.1-1.2 equivalents) in the same solvent is added dropwise with stirring.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the by-product, meta-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5,6,7,8-tetrahydroquinoline 1-oxide.
Step 3: Nitration of 5,6,7,8-Tetrahydroquinoline 1-oxide
The final step is the regioselective nitration of the N-oxide. The nitration of quinoline N-oxides typically occurs at the 4- or 8-position in the presence of a mixed acid (fuming nitric acid and concentrated sulfuric acid).[4]
Experimental Protocol:
-
Reaction Setup: A mixture of fuming nitric acid and concentrated sulfuric acid is prepared in a flask and cooled in an ice bath.
-
Substrate Addition: 5,6,7,8-Tetrahydroquinoline 1-oxide is added portion-wise to the cold nitrating mixture with vigorous stirring, ensuring the temperature remains low.
-
Reaction Monitoring: The reaction mixture is stirred at a low temperature for a specified period, and the reaction progress is monitored by TLC.
-
Work-up and Purification: The reaction is carefully quenched by pouring it onto crushed ice. The precipitated product is collected by filtration, washed with cold water until neutral, and then dried. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of THF and methanol.[5]
Section 3: Anticipated Reactivity and Chemical Behavior
The chemical reactivity of this compound is expected to be a composite of its constituent functional groups. The N-oxide moiety can be deoxygenated, and it also activates the C2 and C4 positions for nucleophilic attack. The nitro group is a strong deactivating group for electrophilic aromatic substitution but can be reduced to an amino group, opening up further synthetic possibilities. The tetrahydro- portion of the molecule can undergo oxidation to re-aromatize the quinoline ring system.[6]
Section 4: Biological Activity and Research Applications: An Extrapolation from Known Analogs
While direct biological data for this compound is not available, its structural similarity to 4-NQO and other tetrahydroquinoline derivatives allows for informed speculation on its potential biological activities and research applications.
The 4-Nitroquinoline 1-Oxide Precedent: A Potent Genotoxic Agent
4-NQO is a well-established carcinogen that induces DNA damage through multiple mechanisms.[7] Its primary mode of action involves metabolic reduction to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which then forms covalent adducts with DNA, leading to mutations. Additionally, the metabolism of 4-NQO generates reactive oxygen species (ROS), which can cause oxidative DNA damage.
Caption: Simplified mechanism of action of 4-Nitroquinoline 1-oxide (4-NQO).
Given the retention of the 4-nitro and N-oxide functionalities, it is plausible that this compound could also exhibit genotoxic properties. However, the saturated ring may alter its metabolic activation and detoxification pathways, potentially leading to a different potency or spectrum of activity compared to 4-NQO.
The Tetrahydroquinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Tetrahydroquinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[4][8][9] Many of these compounds exert their anticancer effects by inducing apoptosis, causing cell cycle arrest, and generating intracellular ROS in cancer cells.[9][10][11]
| Tetrahydroquinoline Derivative Class | Reported Biological Activity | Potential Mechanism of Action |
| Tetrahydroquinolinones | Antiproliferative against colon and lung cancer cells[9] | Induction of apoptosis, cell cycle arrest at G2/M phase[9] |
| 8-Amino-tetrahydroquinolines | Antiproliferative against various cancer cell lines[4] | Induction of mitochondrial dysfunction and ROS production[4] |
| Morpholine-substituted tetrahydroquinolines | Potent mTOR inhibitors with anticancer activity[12] | Inhibition of the PI3K/AKT/mTOR signaling pathway[10][12] |
The presence of the tetrahydroquinoline core in the target molecule suggests that it could be a valuable scaffold for the development of novel therapeutic agents.
Potential Research Applications
Based on the above, this compound could be a valuable tool in several areas of research:
-
Cancer Biology: As a potential DNA-damaging agent and ROS inducer, it could be used to study DNA repair pathways, cell cycle checkpoints, and apoptosis in a manner analogous to 4-NQO. The differences in its activity compared to 4-NQO could provide insights into the structure-activity relationships of this class of compounds.
-
Medicinal Chemistry: The tetrahydroquinoline scaffold is a promising starting point for the development of novel anticancer agents. The nitro and N-oxide groups can be chemically modified to generate a library of derivatives for screening against various cancer cell lines.
-
Toxicology: Investigating the metabolism and toxicity profile of this compound in comparison to 4-NQO could provide valuable information on how partial saturation of the quinoline ring affects its carcinogenic potential.
Section 5: Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for confirming the structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydro- moiety.[13][14]
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern, particularly the loss of an oxygen atom from the N-oxide group, can be a characteristic feature.[10][15]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-O and nitro functional groups.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the synthesized compound and for monitoring reaction progress.[16]
Section 6: Safety and Handling
Given the potent carcinogenicity of its parent compound, 4-NQO, This compound should be handled with extreme caution as a potential carcinogen. All work with this compound should be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn.[17][18][19]
Key Safety Precautions:
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Dispose of waste in accordance with institutional and national regulations for hazardous chemical waste.
Conclusion: A Promising Frontier for Chemical Exploration
This compound stands as an intriguing yet under-investigated molecule at the intersection of toxicology and medicinal chemistry. By leveraging our understanding of the well-characterized 4-NQO and the burgeoning field of tetrahydroquinoline-based therapeutics, researchers are well-equipped to explore the unique properties of this compound. This guide has provided a foundational framework, from a plausible synthetic route to anticipated biological activities, to empower scientists and drug development professionals to unlock the potential of this novel research chemical. The journey to fully characterizing its biological and chemical profile promises to yield valuable insights into the intricate dance of structure and function in chemical biology.
References
- Buchardt, O., Duffield, A. M., & Shapiro, R. H. (1968). Mass spectra of quinoline and isoquinoline N-oxides. NASA Technical Reports Server. [Link]
- Zhao, J., Li, P., Xia, C., & Li, F. (2015). Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. Organic & Biomolecular Chemistry, 13(20), 5733-5737. [Link]
- Goyal, V., Bhatt, T., Kuttasseri, A., & Jagadeesh, R. V. (2020). A biomass-derived nickel-based nanomaterial as a sustainable and reusable catalyst for hydrogenation of arenes and heteroarenes. Green Chemistry, 22(19), 6469-6477. [Link]
- Maciejewska, N., Olszewski, M., & Witkowska, M. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1-13. [Link]
- Maciejewska, N., Olszewski, M., Witkowska, M., & Drzeżdżon, J. (2022). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 25(23), 5651. [Link]
- LookChem. (n.d.). This compound.
- Elkholy, Y. M., & Morsy, M. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 890-903. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitroquinoline-n-oxide, 98%. [Link]
- LabSolutions. (n.d.). This compound.
- CN101544601B. (2012). Method for synthesizing 5,6,7,8-tetrahydroquinoline.
- Miao, X. S., March, R. E., & Metcalfe, C. D. (2003). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. International Journal of Mass Spectrometry, 230(2-3), 123-133. [Link]
- Elkholy, Y. M., & Morsy, M. A. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules, 11(11), 890-903. [Link]
- Stack Exchange. (2020). Why does the nitration of quinoline occur at the 5 (and 8) position?. Chemistry Stack Exchange. [Link]
- Pattan, S. R., et al. (2009). Synthesis and characterization of novel quinoline derivatives as antimicrobial agents. Indian Journal of Chemistry-Section B, 48(12), 1693-1697. [Link]
- Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]
- Stanley, T. H. (1980). Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites.
- Zhang, L., et al. (2021). Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry. PeerJ, 9, e10695. [Link]
- Yadav, P., Kumar, R., & Singh, P. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Bioorganic Chemistry, 115, 105221. [Link]
- Al-Ostath, A., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(15), 5721. [Link]
- Ghaffari, M. A., & Katritzky, A. R. (1981). 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. Journal of the Chemical Society, Perkin Transactions 1, 2378-2382. [Link]
- PCTKR2015003364. (2015). Novel preparation method of quinoline n-oxide derivative with amide group.
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- Beck, A. (2014). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. [Link]
- Madkour, H. M. F., et al. (2020). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry, 13(1), 2246-2258. [Link]
- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.
- Bunce, R. A., & Schiller, M. C. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4 (1H)-quinolinones and 4 (1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 13993-14028. [Link]
- Taylor & Francis Online. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References.
- O'Hara, F., et al. (2022). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters, 24(40), 7356-7360. [Link]
- Bayat, M., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Physical Chemistry Research, 6(2), 269-281. [Link]
- Isaev, A. A., et al. (2005). Technology of preparing 8-hydroxy-5-nitroquinoline. Chemistry of Heterocyclic Compounds, 41(8), 1027-1030. [Link]
- Pérez-Pavo, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 177, 183-191. [Link]
- The Royal Society of Chemistry. (2015). Electronic Supplementary Information: Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite. [Link]
- Quora. (2021). Is sulfuric acid needed in nitrations?
- Chegg. (2021). Solved 2. Treatment of quinoline with mixed acid (a mixture.... [Link]
- Bhattacharya, A. K., & Mandal, A. K. (1971). Nitration of 8-hydroxyquinoline with dilute nitric acid and nitrous acid. Journal of the Indian Chemical Society, 48(1), 95-96. [Link]
- Synthesis of Nitro Derivative of 3-(4-Chlorophenyl)-2-Methyl-Quinazolin-4- One using Various Nitration Agents. (2016). Indonesian Journal of Chemical Science, 5(2). [Link]
Sources
- 1. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 2. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015160125A1 - Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents [patents.google.com]
- 4. Metal-free regioselective C-3 nitration of quinoline N-oxides with tert-butyl nitrite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. repository.uncw.edu [repository.uncw.edu]
- 14. tsijournals.com [tsijournals.com]
- 15. researchgate.net [researchgate.net]
- 16. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 17. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Analytical Strategies for the Detection and Quantification of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
Introduction and Scientific Context
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide is a heterocyclic compound belonging to the quinoline N-oxide class. Its structure is related to the well-known and extensively studied carcinogen 4-nitroquinoline 1-oxide (4-NQO)[1]. 4-NQO is a potent mutagen that exerts its biological activity after metabolic reduction, leading to the formation of DNA adducts and the generation of reactive oxygen species (ROS)[2][3]. The tetrahydro- derivative, this compound, possesses a saturated carbocyclic ring, which alters its steric and electronic properties compared to 4-NQO.
The analytical detection of this compound is critical for several research domains. In drug development, it may be a metabolite of a parent drug candidate, and its quantification is essential for ADME (Absorption, Distribution, Metabolism, and Excretion) studies. In toxicology, it could be a genotoxic impurity or a substance requiring risk assessment. The presence of the nitroaromatic N-oxide functional group provides distinct chemical handles that can be exploited for sensitive and selective analysis.
This guide provides detailed protocols for three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Electrochemical Sensing. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Chemical Properties:
-
Chemical Name: this compound
-
CAS Number: 125162-98-3[4]
-
Molecular Formula: C₉H₁₀N₂O₃[4]
-
Molecular Weight: 194.19 g/mol [4]
Core Analytical Approaches: A Comparative Overview
The selection of an appropriate analytical method is contingent on the specific research question, sample matrix, and available instrumentation. Below is a summary of the recommended techniques.
| Technique | Principle | Pros | Cons | Typical LOD |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Robust, cost-effective, widely available. | Moderate sensitivity, potential for matrix interference. | Low µg/mL to high ng/mL |
| LC-MS/MS | Chromatographic separation coupled with mass analysis of parent and fragment ions. | High sensitivity and selectivity, structural confirmation. | Higher cost, complex instrumentation and method development. | Low ng/mL to pg/mL |
| Electrochemical Sensing | Measures the current from the electrochemical reduction of the nitro group. | Extremely high sensitivity, suitable for portable devices.[5] | Susceptible to interference from other electroactive species. | Nanomolar (nM) range[5][6] |
General Experimental Workflow
A robust analytical procedure follows a structured workflow from sample acquisition to final data interpretation. This ensures reproducibility and accuracy.
Caption: General workflow for the analysis of this compound.
Protocol 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is ideal for routine quantification in moderately complex samples where high sensitivity is not the primary requirement. The nitroaromatic chromophore allows for strong UV absorbance.
Rationale and Scientific Principles
Reversed-phase chromatography separates compounds based on their hydrophobicity. This compound, with its mixed polar (N-oxide, nitro) and non-polar (hydrocarbon rings) characteristics, is well-suited for separation on a C18 stationary phase. A gradient elution using a mixture of a weak aqueous acid and an organic solvent provides robust separation from potential impurities or metabolites. UV detection is chosen for its simplicity and direct response to the analyte's chromophore.
Materials and Instrumentation
-
HPLC System: Quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[7]
-
Mobile Phase B: Acetonitrile (ACN).
-
Analytical Standards: Certified reference material of this compound.
-
Sample Preparation: 0.22 µm syringe filters, appropriate extraction solvents (e.g., Ethyl Acetate for LLE, Methanol for protein precipitation).
Step-by-Step Protocol
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Perform serial dilutions with the initial mobile phase composition (e.g., 90% A: 10% B) to create calibration standards ranging from 0.1 µg/mL to 50 µg/mL.
-
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (if available).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[8]
-
Filter through a 0.22 µm syringe filter into an HPLC vial.[9]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 254 nm and 350 nm (monitor multiple wavelengths initially to determine the optimum).
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 18.0 10 90 18.1 90 10 | 22.0 | 90 | 10 |
-
-
Data Analysis and Validation:
-
System Suitability: Inject a mid-level standard five times. The relative standard deviation (RSD) for retention time and peak area should be <2%.
-
Calibration: Construct a calibration curve by plotting peak area against concentration. A linear regression should yield a correlation coefficient (r²) > 0.995.
-
Quantification: Determine the concentration in unknown samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring high sensitivity and definitive identification, such as metabolite profiling in biological matrices or trace-level impurity analysis, LC-MS/MS is the method of choice.
Rationale and Scientific Principles
This technique couples the powerful separation of HPLC with the sensitive and highly specific detection of mass spectrometry. Electrospray ionization (ESI) is used to gently ionize the analyte, forming a protonated molecule [M+H]⁺. In the mass spectrometer, this parent ion is selected and fragmented to produce characteristic product ions. By monitoring a specific parent-to-product ion transition (Selected Reaction Monitoring, SRM), the analyte can be detected with exceptional selectivity, even in complex matrices.
Materials and Instrumentation
-
LC-MS/MS System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
LC Conditions: Similar to the HPLC-UV method, but often using smaller particle size columns (e.g., <2 µm) and lower flow rates (0.3-0.5 mL/min). Mobile phase additives must be volatile (e.g., replace phosphoric acid with 0.1% formic acid).
-
Gas Supply: High-purity nitrogen for nebulizing and drying gases. Argon for collision-induced dissociation (CID).
Step-by-Step Protocol
-
Analyte Tuning and Optimization:
-
Directly infuse a standard solution (approx. 100 ng/mL in 50:50 ACN:Water with 0.1% Formic Acid) into the mass spectrometer.
-
Acquire spectra in positive ESI mode to identify the protonated molecule [M+H]⁺ (Expected m/z = 195.07).
-
Perform a product ion scan on the m/z 195.07 precursor to identify stable fragment ions.
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) for the most intense parent-to-product ion transition.
-
-
LC and MS Conditions:
-
LC Method: Use the gradient from the HPLC-UV method, adapted for UPLC if applicable (faster gradient, higher throughput). Ensure formic acid is used as the mobile phase modifier.
-
Ionization Mode: ESI Positive.
-
Acquisition Mode: Selected Reaction Monitoring (SRM).
-
Example Transition: Q1 Mass: 195.1 m/z -> Q3 Mass: [Optimized Fragment m/z]. A secondary transition should be monitored for confirmation.
-
-
-
Sample Preparation and Analysis:
-
Prepare calibration standards and process samples as described in the HPLC-UV protocol, using mobile phase with formic acid for reconstitution.
-
Inject the samples and acquire data using the optimized SRM method.
-
-
Data Analysis:
-
Quantify using the peak area of the primary SRM transition against a calibration curve.
-
Confirm identity by ensuring the retention time matches that of a reference standard and that the ratio of the primary to secondary SRM transition is consistent.
-
Protocol 3: Electrochemical Sensing
This advanced technique is tailored for applications demanding ultra-trace detection, such as environmental monitoring or rapid screening.
Rationale and Scientific Principles
Nitroaromatic compounds are electrochemically active and can be readily reduced at an electrode surface.[10] This reduction generates a measurable current that is proportional to the analyte's concentration. Techniques like Square-Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV) are employed to enhance sensitivity by discriminating against background capacitive currents. Modifying the electrode surface with materials like mesoporous silica or graphene can pre-concentrate the analyte, further boosting the signal and lowering detection limits.[5][11]
Materials and Instrumentation
-
Potentiostat: Instrument for controlling the electrode potential and measuring current.
-
Electrochemical Cell: Three-electrode setup:
-
Working Electrode: Glassy Carbon Electrode (GCE), potentially modified.
-
Reference Electrode: Ag/AgCl.
-
Counter Electrode: Platinum wire.
-
-
Supporting Electrolyte: e.g., 0.1 M Phosphate Buffer Solution (PBS), pH 7.0.
Step-by-Step Protocol
-
Electrode Preparation:
-
Polish the GCE surface with alumina slurry, sonicate in deionized water and ethanol, and dry.
-
(Optional) Modify the electrode surface according to a specific literature procedure for enhanced sensitivity.
-
-
Experimental Measurement:
-
Place the three electrodes in the electrochemical cell containing the supporting electrolyte.
-
Add a known volume of the sample solution to the cell.
-
Apply an accumulation potential (e.g., 0 V) for a set time (e.g., 120 s) with stirring to allow the analyte to adsorb to the electrode.
-
Stop stirring and allow the solution to become quiescent (10 s).
-
Scan the potential towards negative values (e.g., from 0 V to -1.2 V) using SWV or DPV. The reduction of the nitro group will produce a distinct peak.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak current from the voltammogram against the concentration of standard additions.
-
The high sensitivity of this method allows for detection at nanomolar levels.[12]
-
Visualization of Analyte Structure
Caption: Chemical Structure of this compound.
References
- Wang, J., et al. (2007). Electrochemical Sensor for Detecting Ultratrace Nitroaromatic Compounds Using Mesoporous SiO2-Modified Electrode. Analytical Chemistry.
- Lin, Y. Y., et al. (2012). Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach. Analytical Chemistry.
- Muniandy, S., et al. (2022). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. MDPI.
- Gannavarapu, R., et al. (2021). Enhanced electrochemical sensing of nitroaromatic compounds based on hydroxyl modified carbon submicroparticles. ResearchGate.
- Yew, Y. T., et al. (2016). Nitroaromatic explosives detection using electrochemically exfoliated graphene. ResearchGate.
- SIELC Technologies. Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column. SIELC.
- Lund, W., et al. (1981). Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites. ResearchGate.
- Chang, H., et al. (2021). Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry. PeerJ.
- Cottrell, K. M., et al. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
- NIST. Quinoline, 4-nitro-, 1-oxide. NIST WebBook.
- PubChem. 4-Nitroquinoline 1-oxide. PubChem.
- Restek. 4-Nitroquinoline 1-oxide. Restek.
- Gómez-Pérez, V., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
- LookChem. This compound. LookChem.
- Nunoshiba, T., & Demple, B. (1994). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. PubMed.
- Wikipedia. 4-Nitroquinoline 1-oxide. Wikipedia.
- Ragaini, F., et al. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
- Taylor & Francis. 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis.
- Vasil'ev, A. A., et al. (2021). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters.
- Hafez, H. N., et al. (2015). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: Structural Elucidation of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide using Advanced NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide, a heterocyclic compound of interest in medicinal chemistry and drug development. We present predicted ¹H and ¹³C NMR chemical shifts based on analogous structures and discuss the expected influence of the N-oxide and nitro functionalities on the spectrum. Detailed, field-proven protocols for sample preparation, 1D NMR data acquisition, and advanced 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) are provided to enable unambiguous structural verification and conformational analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar molecular scaffolds.
Introduction: The Structural Challenge
This compound presents a unique structural elucidation challenge due to the combination of a saturated carbocyclic ring fused to a heteroaromatic N-oxide system, further functionalized with a strongly electron-withdrawing nitro group. The N-oxide moiety significantly alters the electronic distribution within the pyridine ring, while the nitro group introduces further deshielding effects. The non-planar, flexible nature of the tetrahydro- portion of the molecule also necessitates a thorough conformational analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is the premier analytical technique for unambiguously determining the constitution and configuration of such novel chemical entities.[1] Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, a complete picture of atomic connectivity and spatial relationships can be assembled. This is particularly crucial in drug discovery, where precise structural information is paramount for understanding structure-activity relationships (SAR).[2]
This document serves as a practical guide, combining theoretical predictions with detailed experimental protocols to facilitate the comprehensive NMR characterization of the title compound.
Predicted NMR Spectral Data
Molecular Structure and Numbering:
Caption: Structure and numbering of this compound.
Predicted ¹H NMR Spectrum
The proton spectrum is anticipated to show distinct regions for the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.5 - 9.0 ppm): The protons on the pyridine N-oxide ring (H2 and H3) will be significantly deshielded. The N-oxide function generally causes a downfield shift of the α- and γ-protons relative to the parent heterocycle. The potent electron-withdrawing nitro group at C4 will further deshield the adjacent H3 proton.
-
Aliphatic Region (δ 1.8 - 3.5 ppm): The four methylene groups of the tetrahydro- ring will appear in this region. The protons at C5 and C8, being adjacent to the aromatic ring, are expected to be the most deshielded of the aliphatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted δ (ppm) | Expected Multiplicity | Expected J (Hz) | Rationale |
|---|---|---|---|---|
| H2 | 8.8 - 9.0 | d | JH2-H3 ≈ 6-7 | α-proton to N-oxide, deshielded. |
| H3 | 8.0 - 8.2 | d | JH3-H2 ≈ 6-7 | β-proton, deshielded by adjacent NO₂ group. |
| H5 | 3.0 - 3.2 | t | JH5-H6 ≈ 6 | Benzylic-like protons, deshielded by the aromatic ring. |
| H8 | 2.9 - 3.1 | t | JH8-H7 ≈ 6 | Protons α to the nitrogen-bearing ring. |
| H6 | 1.9 - 2.1 | m | - | Methylene protons. |
| H7 | 1.8 - 2.0 | m | - | Methylene protons. |
Predicted in CDCl₃ relative to TMS (δ 0.00). These are estimations and actual values may vary.
Predicted ¹³C NMR Spectrum
The carbon spectrum will show nine distinct signals, as all carbons are in unique chemical environments.
-
Aromatic/Quaternary Region (δ 120 - 150 ppm): The carbons of the pyridine N-oxide ring will be found in this region. C4, bearing the nitro group, is expected to be significantly deshielded. The N-oxide will also influence the chemical shifts of the ring carbons.
-
Aliphatic Region (δ 20 - 35 ppm): The four methylene carbons of the saturated ring will resonate here.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C2 | 145 - 148 | α-carbon to N-oxide. |
| C3 | 125 - 128 | β-carbon, influenced by NO₂. |
| C4 | 148 - 152 | Carbon bearing the NO₂ group, highly deshielded. |
| C4a | 128 - 132 | Bridgehead carbon. |
| C5 | 28 - 32 | Benzylic-like carbon. |
| C6 | 21 - 24 | Aliphatic methylene. |
| C7 | 20 - 23 | Aliphatic methylene. |
| C8 | 25 - 29 | Aliphatic methylene. |
| C8a | 135 - 140 | Bridgehead carbon adjacent to N-oxide. |
Predicted in CDCl₃ relative to TMS (δ 0.00). These are estimations and actual values may vary.
Experimental Protocols
To validate the predicted structure and unambiguously assign all signals, a series of NMR experiments should be performed.
Sample Preparation
Proper sample preparation is critical for acquiring high-quality NMR data.[9]
-
Compound Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a good starting point due to its ability to dissolve a wide range of organic compounds.[10] For compounds with lower solubility or to observe different hydrogen bonding effects, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[11][12]
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient. For the less sensitive ¹³C and 2D NMR experiments, a more concentrated sample (20-30 mg in 0.6 mL) is recommended.[13]
-
Procedure:
-
Weigh the sample accurately into a clean, dry vial.
-
Add the deuterated solvent and gently vortex to dissolve the compound completely.
-
Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.
-
Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.
-
Cap the tube securely and label it clearly.
-
Caption: Workflow for NMR sample preparation.
1D NMR Acquisition
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This will provide the initial overview of the proton chemical shifts, multiplicities, and integration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment should be run to differentiate between CH, CH₂, and CH₃ groups. In this experiment, CH₂ signals will appear as negative peaks, while CH and CH₃ signals will be positive. Quaternary carbons will be absent.
2D NMR for Structural Elucidation
Two-dimensional NMR experiments are essential for establishing the connectivity of the molecule.[14][15]
Caption: Logical workflow for NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds.[15]
-
Expected Correlations:
-
Cross-peak between H2 and H3.
-
Cross-peaks connecting the aliphatic chain: H5 ↔ H6 ↔ H7 ↔ H8.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached (one-bond ¹H-¹³C correlation).[1][16]
-
Expected Correlations: H2↔C2, H3↔C3, H5↔C5, H6↔C6, H7↔C7, H8↔C8. This is invaluable for resolving ambiguities and confirming carbon assignments.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for connecting different spin systems and identifying quaternary carbons.[1][15]
-
Expected Key Correlations:
-
H2 will show correlations to C3, C4, and C8a.
-
H3 will show correlations to C2 and C4a.
-
H5 will show correlations to C4a, C6, and C7.
-
H8 will show correlations to C6, C7, and C8a.
-
-
NOESY for Conformational Analysis
The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons (typically <5 Å), irrespective of through-bond coupling.[17] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is vital for understanding the conformation of the flexible tetrahydro- ring.
-
Protocol: Acquire a 2D NOESY spectrum with a mixing time of 500-800 ms.
-
Expected Key Correlations:
-
Correlations between axial and equatorial protons on the same methylene group (e.g., H5-axial ↔ H5-equatorial).
-
Correlations between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons (e.g., H5-axial ↔ H6-axial).
-
Crucially, NOEs between the aromatic proton H3 and the aliphatic proton H5, and between H8 and the N-oxide oxygen (inferred through solvent interactions or proximity to other protons), can help define the preferred conformation of the saturated ring relative to the planar aromatic system.
-
Data Interpretation and Validation
The process of final assignment is iterative. The initial hypotheses from 1D spectra are confirmed and refined using the connectivity information from 2D experiments.
-
Assign Aliphatic Chain: Use the COSY spectrum to walk through the H5-H6-H7-H8 spin system.
-
Assign Aromatic Protons: Identify the H2-H3 doublet system in the COSY.
-
Link Protons to Carbons: Use the HSQC spectrum to assign the corresponding carbon signals for all protonated carbons.
-
Confirm Full Skeleton: Use the HMBC correlations to piece the fragments together and assign the quaternary carbons (C4, C4a, C8a). For example, the correlation from H2 to C4 confirms the position of the nitro group relative to H2.
-
Determine Conformation: Analyze the NOESY cross-peaks to build a 3D model of the molecule's preferred conformation in solution.
Conclusion
The NMR spectroscopic characterization of this compound is a multi-step process that relies on a synergistic combination of 1D and 2D NMR techniques. By following the detailed protocols outlined in this application note, researchers can confidently determine the precise chemical structure and conformational preferences of this and related heterocyclic systems. This rigorous structural analysis is a cornerstone of modern drug discovery and development, providing the atomic-level detail necessary for rational drug design.
References
- Powers, R. (2019). NMR Metabolomics Protocols for Drug Discovery. Methods in Molecular Biology, 2037, 265–311.
- PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (n.d.). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR.
- University of Wisconsin-Madison. (n.d.). NMR Sample Preparation.
- Ciupka, D., et al. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 26(16), 4786.
- Perrone, B., et al. (2021). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 26(19), 5907.
- University of California, Berkeley. (n.d.). NMR Sample Preparation.
- Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry.
- Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
- Bruker. (n.d.). NMR Sample Preparation.
- University of Arizona. (n.d.). Sample Preparation & NMR Tubes.
- Reddit. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry.
- Wokaun, A., & Ernst, R. R. (1977). Interactions of 4-nitroquinoline 1-oxide with deoxyribodinucleotides. Biochemistry, 16(19), 4238–4244.
- Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy.
- Steinbeck, C., & Krause, S. (2011). Theoretical NMR correlations based Structure Discussion. Chemistry Central Journal, 5, 42.
- CP Lab Safety. (n.d.). NMR Solvents.
- San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility.
- Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.
- Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR.
- Science.gov. (n.d.). nmr hsqc hmbc: Topics.
- ResearchGate. (n.d.). NMR spectra of 5,7-dibromo-8-hydroxyquinoline in DMSO.
- Beck, A. (2012). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository.
- SpectraBase. (n.d.). 4-Nitroquinoline N-oxide.
- PubChem. (n.d.). 4-Nitroquinoline 1-Oxide. National Center for Biotechnology Information.
- Labinsights. (2023). Selection Guide on Deuterated Solvents for NMR.
- UCHEM. (2023). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
- Jonas, J., & Gutmann, H. (2021). Prediction of NMR shifts: a review. Magnetic Resonance in Chemistry.
- Kauppinen, R. A., et al. (2012). Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 50(8), 569-575.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Kisiel, Z., et al. (2014). Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer. Physical Chemistry Chemical Physics, 16(15), 7024-7030.
- Khodov, I. A., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules, 28(23), 7794.
- Khodov, I. A., et al. (2021). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Molecules, 26(18), 5489.
- ResearchGate. (n.d.). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species.
- MDPI. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR [m.chemicalbook.com]
- 4. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Interactions of 4-nitroquinoline 1-oxide with deoxyribodinucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-NITROQUINOLINE N-OXIDE(56-57-5) 13C NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 10. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. calpaclab.com [calpaclab.com]
- 12. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 14. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation [mdpi.com]
mass spectrometry of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
An Application Note and Protocol for the Mass Spectrometric Analysis of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the mass spectrometric analysis of this compound (MW: 194.19 g/mol , Exact Mass: 194.0691 Da)[1]. As a molecule combining a nitroaromatic system, a tertiary N-oxide, and a saturated heterocyclic ring, its characterization presents a unique and multifaceted challenge. This guide moves beyond a standard protocol to explain the rationale behind methodological choices, predict fragmentation behavior based on established chemical principles, and provide a robust protocol for its analysis by liquid chromatography-mass spectrometry (LC-MS). This document is intended for researchers in analytical chemistry, drug discovery, and medicinal chemistry requiring detailed structural elucidation and sensitive detection of this and structurally related compounds.
Introduction and Analytical Rationale
This compound is a complex heterocyclic compound. The quinoline core is a privileged scaffold in medicinal chemistry[2], while the nitro group is a common pharmacophore that can also be a precursor for other functional groups. The N-oxide functionality can modulate a molecule's physicochemical properties, such as solubility and metabolic stability. Therefore, unambiguous identification and characterization are critical.
Mass spectrometry (MS) is the premier technique for this purpose, offering high sensitivity and profound structural insight. However, the combination of functional groups in the target molecule necessitates a carefully considered analytical approach. The N-oxide group is known to be thermally and instrumentally labile[3], the nitro group dictates specific fragmentation patterns[4][5], and the tetrahydroquinoline ring introduces fragmentation pathways typical of saturated heterocycles[6]. This application note will dissect these behaviors to build a predictive analytical framework.
Ionization Technique Selection: ESI vs. APCI
The choice of ionization source is the most critical first step. For N-oxide compounds, this decision directly impacts the data quality by influencing in-source degradation.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is generally preferred for N-oxides. It minimizes thermal stress, reducing the likelihood of in-source deoxygenation (the loss of the N-oxide oxygen). However, ESI can promote the formation of 'non-classical' dimers for some N-oxides[3]. Analysis should be conducted in positive ion mode, as protonation is expected to occur readily on the highly basic N-oxide oxygen[7].
-
Atmospheric Pressure Chemical Ionization (APCI): APCI utilizes a high-temperature vaporizer and is thus considered a "harder" ionization technique than ESI. For N-oxides, this significantly increases the risk of thermal deoxygenation in the source, leading to a prominent [M+H-16]⁺ ion that can be mistaken for an impurity or even the molecular ion[3]. While this can be used diagnostically, it complicates quantification and definitive identification.
Recommendation: ESI is the recommended primary ionization technique to preserve the integrity of the molecular ion. APCI may be used as a secondary method to confirm the presence of the N-oxide through observation of controlled thermal deoxygenation.
Predicted Fragmentation Pathways (Tandem MS)
Tandem mass spectrometry (MS/MS) is essential for structural confirmation. The fragmentation of the protonated molecule, [C₉H₁₀N₂O₃+H]⁺ at m/z 195.0764, is predicted to follow several competing pathways governed by the molecule's distinct structural motifs.
Pathway A: N-Oxide Group Fragmentation
The N-oxide is the most labile site. Its fragmentation is a hallmark of this class of compounds.
-
Loss of Oxygen ([M+H-16]⁺): A characteristic fragmentation of aromatic N-oxides is the loss of an oxygen atom[8][9]. This results in the formation of the 4-nitrotetrahydroquinoline ion.
-
Loss of Hydroxyl Radical ([M+H-17]⁺): Loss of a hydroxyl radical is also a known pathway for protonated N-oxides, yielding a radical cation[7].
Pathway B: Nitro Group Fragmentation
The nitro group directs fragmentation through characteristic neutral losses.
-
Loss of Nitrogen Dioxide ([M+H-NO₂]⁺): Expulsion of a •NO₂ radical (46.01 Da) is a primary fragmentation route for nitroaromatic compounds[4][5].
-
Loss of Nitric Oxide ([M+H-NO]⁺): Subsequent or direct loss of a •NO radical (30.01 Da) is also common[4][5].
Pathway C: Tetrahydroquinoline Ring Fragmentation
The saturated carbocyclic portion of the tetrahydroquinoline system introduces pathways typical of cyclic alkanes.
-
Retro-Diels-Alder (RDA) Reaction: 5,6,7,8-tetrahydroquinoline isomers are known to undergo a characteristic RDA reaction, leading to the loss of ethene (C₂H₄, 28.03 Da)[6]. This is a highly diagnostic fragmentation for this specific isomeric core.
-
Loss of Hydrogen ([M+H-1]⁺): Loss of a hydrogen atom is a common fragmentation event[6].
The interplay of these pathways will define the MS/MS spectrum. A diagram illustrating these predicted pathways is presented below.
Caption: Predicted major fragmentation pathways for protonated this compound.
Protocol: LC-MS/MS Analysis
This protocol outlines a robust method for the separation and detection of the target analyte.
Materials and Reagents
-
Analyte: this compound, >95% purity.
-
Solvents: LC-MS grade Acetonitrile (ACN) and Water.
-
Additive: LC-MS grade Formic Acid (FA).
-
Mobile Phase A: 0.1% FA in Water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Sample Diluent: 50:50 ACN:Water.
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve in 1 mL of sample diluent. Sonicate for 5 minutes if necessary.
-
Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the sample diluent. This solution can be used for method development and as a high-level calibrator.
-
Calibration Curve: Prepare a series of dilutions from the working solution spanning the expected concentration range (e.g., 1 ng/mL to 500 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to ensure accuracy and precision.
LC-MS System and Conditions
A standard reverse-phase LC method coupled to a tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
Caption: Experimental workflow for LC-MS/MS analysis.
Table 1: Recommended LC-MS Parameters
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 50 mm, <2 µm | Provides good retention and peak shape for moderately polar heterocyclic compounds. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical LC-MS. |
| Injection Volume | 2 µL | Minimizes peak distortion. |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate for 2 min | A generic gradient suitable for initial screening. Optimize as needed. |
| MS System | ||
| Ionization Mode | ESI Positive | Protonation is expected to be efficient. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray. |
| Source Temperature | 120 °C | Keep as low as possible to minimize in-source deoxygenation[3]. |
| Desolvation Gas Flow | 800 L/hr | Efficiently removes solvent droplets. |
| Desolvation Temperature | 350 °C | Balances desolvation efficiency with thermal stability. |
| MS¹ Scan Range | m/z 50-300 | Covers the expected mass range for the precursor and major fragments. |
| MS² Acquisition | Data-Dependent or MRM | Use data-dependent acquisition for initial discovery and MRM for targeted quantification. |
| Collision Energy (CE) | Ramp 10-40 eV | A CE ramp allows for the capture of both low-energy (primary) and high-energy (secondary) fragments. |
Data Interpretation and Expected Results
The resulting data should be analyzed for the presence of the precursor ion and the predicted fragment ions. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of each ion, thereby validating the proposed fragmentation pathways.
Table 2: Summary of Predicted Ions for this compound
| Ion Description | Proposed Neutral Loss | Calculated Exact Mass (m/z) | Pathway | Confidence |
| Protonated Molecule [M+H]⁺ | - | 195.0764 | - | High |
| Deoxygenated Ion [M+H-O]⁺ | O | 179.0815 | A | High |
| Dehydroxylated Ion [M+H-OH]⁺• | •OH | 178.0737 | A | Medium |
| RDA Product [M+H-C₂H₄]⁺ | C₂H₄ | 167.0451 | C | High |
| Denitrated Ion [M+H-NO₂]⁺ | •NO₂ | 149.0709 | B | High |
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that requires careful consideration of the compound's unique chemical properties. By selecting a soft ionization technique like ESI, potential in-source degradation can be minimized. Tandem mass spectrometry, especially when coupled with high-resolution instrumentation, provides a wealth of structural information. The fragmentation spectrum is predicted to be a composite of cleavages directed by the N-oxide, the nitro group, and the tetrahydroquinoline core, with characteristic losses of O, •NO₂, and C₂H₄ being the most diagnostic. The protocols and predictive data herein provide a robust framework for the successful characterization and quantification of this molecule.
References
- Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253-261. ([Link])
- Hess, T. F., Renn, T. S., Watts, R. J., & Paszczynski, A. J. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238-242. ([Link])
- Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst. ([Link])
- Clugston, D. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1505. ([Link])
- Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds...
- Hess, T. F., et al. (2003). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
- Duan, P., Gillespie, T., & Kenttämaa, H. (2008). Identification of the aromatic tertiary N-oxide functionality in protonated analytes via ion/molecule reactions in mass spectrometers. The Journal of Organic Chemistry, 73(14), 5489-5495. ([Link])
- Awad, T., El-Aneed, A., & Löbenberg, R. (2013). Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(8), 917-924. ([Link])
- Bryce, T. A., & Maxwell, J. R. (1965). Mass spectra of N-oxides. Journal of the Chemical Society B: Physical Organic, 206-207. ([Link])
- Song, F.-R., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 834. ([Link])
- Van den Broek, I., & Van der Heeft, E. (2003). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. International Journal of Mass Spectrometry, 230(2-3), 123-133. ([Link])
- LookChem. (n.d.). This compound. ([Link])
- Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. ([Link])
Sources
- 1. lookchem.com [lookchem.com]
- 2. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Mass spectra of N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. Identification of the N-oxide group by mass spectrometry - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
in vitro assays using 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
An In-Depth Guide to the In Vitro Evaluation of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
Authored by: A Senior Application Scientist
This document provides a comprehensive suite of application notes and detailed protocols for the in vitro characterization of this compound. As a novel compound, its biological activities are not yet fully elucidated. However, its structural architecture, featuring a nitro group and an N-oxide on a tetrahydroquinoline scaffold, suggests a strong potential for bioreductive activation, generation of reactive oxygen and nitrogen species (ROS/RNS), and consequent cytotoxicity, particularly within the hypoxic microenvironments characteristic of solid tumors.
This guide is designed for researchers in oncology, drug discovery, and molecular pharmacology. It moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring that each protocol functions as a self-validating system to produce robust and interpretable data. We will explore assays to define the compound's cytotoxic profile, investigate its mechanistic underpinnings through the detection of reactive species, and assess its potential to induce genotoxicity.
Section 1: Foundational Analysis: Cytotoxicity Profiling under Normoxic and Hypoxic Conditions
Scientific Rationale: The primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability. For a compound like this compound, this analysis must be conducted under both normal oxygen (normoxia, ~21% O₂) and low oxygen (hypoxia, ≤1% O₂) conditions. Many nitroaromatic compounds and N-oxides are known as bioreductive prodrugs; they are relatively inert until they are enzymatically reduced within the cell.[1][2] This reduction is often inhibited by oxygen, which can re-oxidize the reduced intermediates in a "futile cycle".[3] Consequently, these compounds can be significantly more toxic to hypoxic cells, which are common in solid tumors and are notoriously resistant to conventional therapies.[2][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose. It measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[5][6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Protocol 1.1: MTT Assay for Cell Viability
Materials:
-
This compound
-
Selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast)
-
96-well flat-bottom plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Hypoxia chamber or incubator (e.g., Invivo2, Baker Ruskinn)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[8]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-treatment" wells (medium only).
-
-
Incubation (Normoxic vs. Hypoxic):
-
Normoxia: Incubate one set of plates for 48-72 hours at 37°C in a standard 5% CO₂ incubator.
-
Hypoxia: Place a parallel set of plates in a humidified hypoxia chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂. Incubate for the same duration.
-
-
MTT Addition and Formazan Formation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Read the absorbance of the plates at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + DMSO only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: Cytotoxicity Profile
Summarize the calculated IC₅₀ values in a table to directly compare the compound's potency under different oxygen tensions. The Hypoxic Cytotoxicity Ratio (HCR) is a key metric calculated as IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). An HCR > 1 indicates hypoxia-selective toxicity.
| Cell Line | IC₅₀ (Normoxia, µM) | IC₅₀ (Hypoxia, µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| A549 | 50.2 | 5.8 | 8.7 |
| MCF-7 | 65.7 | 8.1 | 8.1 |
| Positive Control (e.g., Tirapazamine) | 25.5 | 0.5 | 51.0 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing normoxic and hypoxic cytotoxicity.
Section 2: Mechanistic Insight: Assays for Reactive Species Generation
Scientific Rationale: The chemical structure of this compound suggests two primary pathways for generating reactive species.
-
Reactive Oxygen Species (ROS): The nitro group (NO₂) can undergo a one-electron reduction to form a nitro radical anion. In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent compound and producing a superoxide anion (O₂⁻). This process, known as redox cycling, can lead to a significant accumulation of ROS and induce oxidative stress.[10][11] The structural analog 4-Nitroquinoline 1-oxide (4-NQO) is known to generate ROS, which contributes to its genotoxicity.[12]
-
Nitric Oxide (NO): Both N-oxides and nitro compounds can, under certain biological conditions, act as NO donors.[1] NO is a critical signaling molecule, but at high concentrations, it can react with superoxide to form the highly damaging peroxynitrite anion (ONOO⁻), contributing to nitrosative stress.
Protocol 2.1: Intracellular ROS Detection using DCFDA
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA) is a cell-permeable probe used to detect intracellular ROS. Once inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, such as hydrogen peroxide, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.
Materials:
-
H₂DCFDA probe (e.g., from Thermo Fisher Scientific)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission ~495/529 nm)
-
Positive control (e.g., H₂O₂ or Paraquat)
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Remove the culture medium and wash the cells gently with pre-warmed PBS.
-
Prepare a 5-10 µM working solution of H₂DCFDA in serum-free medium.
-
Add the H₂DCFDA solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of medium containing various concentrations of this compound (and controls) to the wells.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C and measure fluorescence at regular intervals (e.g., 30, 60, 120 minutes).
-
Data Analysis: Subtract the background fluorescence and plot the change in fluorescence intensity over time for each concentration. An increase in fluorescence indicates ROS production.
Protocol 2.2: Nitric Oxide Detection using the Griess Assay
Principle: The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable, non-volatile breakdown product, nitrite (NO₂⁻).[13] The assay involves a two-step diazotization reaction. First, under acidic conditions, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo-compound, which has a peak absorbance at ~540 nm.[14][15] To measure total NO production, nitrate (NO₃⁻) in the sample must first be converted to nitrite using a nitrate reductase enzyme.[16]
Materials:
-
Griess Reagent Kit (containing sulfanilamide, NED, nitrate reductase, and a nitrite standard; e.g., from Cell Biolabs, Inc.[16] or MilliporeSigma)
-
Cell culture supernatant from treated cells
-
Standard 96-well plate
Procedure:
-
Treat cells with the test compound for the desired time period in a standard culture plate.
-
Collect the cell culture supernatant from each well.
-
Nitrate Reduction (Optional but Recommended): In a new 96-well plate, mix the supernatant with nitrate reductase and its cofactor (e.g., NADPH) according to the kit manufacturer's instructions. Incubate to convert all NO₃⁻ to NO₂⁻.
-
Color Development: Add the sulfanilamide solution (Griess Reagent I) to each well and incubate for 5-10 minutes in the dark. Then, add the NED solution (Griess Reagent II) and incubate for another 5-10 minutes. A purple/magenta color will develop.
-
Standard Curve: Prepare a standard curve using serial dilutions of a known concentration of sodium nitrite provided in the kit.
-
Measurement: Read the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Subtract the background absorbance. Use the standard curve to determine the concentration of nitrite in each sample. A significant increase in nitrite in treated samples compared to the vehicle control indicates NO release.
Mechanistic Bioactivation Pathways
Sources
- 1. Bioreductive drugs for cancer therapy: the search for tumor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioreductive drugs: from concept to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient redox cycling of nitroquinoline bioreductive drugs due to aerobic nitroreduction in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxygen dependence of the cytotoxicity and metabolic activation of 4-alkylamino-5-nitroquinoline bioreductive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Nitric Oxide Assays [cellbiolabs.com]
Investigating the Cellular Impact of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide: A Guide for In Vitro Studies
Introduction: Unveiling the Potential of a Novel Quinoline Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer and antimicrobial effects.[1][2] Within this class, 4-Nitroquinoline 1-oxide (4-NQO) is a well-documented compound, extensively studied for its carcinogenic and mutagenic properties.[3][4] 4-NQO exerts its effects through metabolic activation, leading to the formation of DNA adducts, generation of reactive oxygen species (ROS), and induction of oxidative stress.[4][5][6] This detailed understanding of 4-NQO provides a valuable framework for investigating the biological activities of its analogs.
This document presents a comprehensive guide for researchers, scientists, and drug development professionals on conducting cell culture studies with 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide . While specific biological data for this tetrahydro-derivative is limited, its structural similarity to 4-NQO suggests a potential for related, or potentially novel, cellular effects. The protocols outlined herein are designed to provide a robust starting point for characterizing the cytotoxic, genotoxic, and mechanistic properties of this compound. We will proceed with the hypothesis that this compound may induce cellular responses through pathways similar to those of 4-NQO, such as DNA damage and oxidative stress.
Chemical Profile of this compound:
| Property | Value | Source |
| Molecular Formula | C9H10N2O3 | [7] |
| Molecular Weight | 194.19 g/mol | [7] |
| CAS Number | 125162-98-3 | [7] |
Part 1: Foundational Assays for Profiling Biological Activity
The initial characterization of a novel compound involves determining its impact on cell viability and proliferation. These foundational assays are crucial for establishing a dose-response relationship and identifying the appropriate concentration range for subsequent mechanistic studies.
Assessment of Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This assay is a fundamental first step to determine the concentration at which this compound exhibits cytotoxic effects.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Part 2: Delving into the Mechanism of Action
Once the cytotoxic profile is established, the next logical step is to investigate the underlying mechanisms through which this compound induces cell death or inhibits proliferation. Based on the known activities of 4-NQO, key areas to explore include apoptosis, cell cycle arrest, and oxidative stress.
Investigating Programmed Cell Death: Apoptosis Assays
Apoptosis is a common mechanism of action for anticancer agents.[8] Several methods can be employed to detect and quantify apoptosis.
2.1.1 Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between early apoptotic, late apoptotic, and necrotic cells.[8] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic).
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
2.1.2 Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) can confirm the involvement of the apoptotic pathway.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound as described above.
-
Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.
Analyzing Cell Cycle Progression
Many cytotoxic compounds exert their effects by disrupting the cell cycle.[8] Cell cycle analysis using PI staining and flow cytometry can determine if this compound induces arrest at a specific phase (G0/G1, S, or G2/M).
Protocol: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Treat cells with the compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a PI staining solution containing RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Assessing Oxidative Stress
The parent compound, 4-NQO, is known to induce oxidative stress through the generation of reactive oxygen species (ROS).[6][9] It is therefore crucial to investigate whether this compound shares this property.
Protocol: Intracellular ROS Detection with DCFDA
2',7'-Dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Cell Loading: Seed cells in a black, clear-bottom 96-well plate. After treatment with the compound for the desired time, incubate the cells with DCFDA in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence indicates an increase in intracellular ROS levels.
Part 3: Visualizing Workflows and Pathways
To provide a clear overview of the experimental approaches and potential mechanisms, the following diagrams have been generated.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Hypothesized signaling pathway for this compound based on 4-NQO.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and oxidative stress, researchers can build a detailed profile of its biological activity. The insights gained from these studies will be instrumental in determining the therapeutic potential of this novel compound and will guide future research, including in vivo studies and the exploration of its effects on specific signaling pathways. The similarity to 4-NQO provides a strong rationale for these investigations, with the exciting possibility of discovering unique properties conferred by the tetrahydro- modification.
References
- Benchchem. (n.d.). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
- Benchchem. (n.d.). A Comparative Guide to 4-Nitroquinoline 1-Oxide (4-NQO) and its 7-Methyl Analog for Carcinogenesis Research.
- Doherty, A. T., et al. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 30(6), 789-799. [Link]
- Kanojia, D., & Vaidya, M. M. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology, 42(7), 655-667. [Link]
- Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References.
- Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide.
- Sahu, R., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14, 1274519. [Link]
- Li, L., et al. (2013). Development of a 4-nitroquinoline-1-oxide model of lymph node metastasis in oral squamous cell carcinoma. Oral Oncology, 49(3), 219-224. [Link]
- National Center for Biotechnology Information. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 30(6), 789-799. [Link]
- Nunoshiba, T., & Demple, B. (1993). Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide. Cancer Research, 53(14), 3250-3252. [Link]
- Jamshed, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 345-357. [Link]
- Jamshed, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. DARU Journal of Pharmaceutical Sciences, 27(2), 345-357. [Link]
- Sahu, R., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14, 1274519. [Link]
- ResearchGate. (2021). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells.
- National Center for Biotechnology Information. (n.d.). 4-Nitroquinoline 1-Oxide. PubChem.
- Yilmaz, M. C., et al. (2023). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1085-1098. [Link]
- National Center for Biotechnology Information. (2021). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. RSC Advances, 11(57), 36149-36165. [Link]
- Endo, H., & Kume, F. (1963). COMPARATIVE STUDIES ON THE BIOLOGICAL ACTIONS OF 4-NITROQUINOLINE 1-OXIDE AND ITS REDUCED COMPOUND, 4-HYDROXYAMINOQUINOLINE 1-OXIDE. Gan, 54, 443-453. [Link]
- ResearchGate. (1993). (PDF) Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide.
- LookChem. (n.d.). This compound.
- National Center for Biotechnology Information. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(10), 8497-8511. [Link]
- ResearchGate. (2021). (PDF) New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation.
- ResearchGate. (2014). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
- ResearchGate. (2021). (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 5. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 6. Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Models for 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide Research
An In-Depth Technical Guide
Section 1: Introduction and Scientific Rationale
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide is a novel heterocyclic compound whose in vivo biological activity remains largely unexplored. Its chemical architecture, however, provides a compelling scientific basis for investigation, particularly in the context of oncology. The structure integrates two key pharmacophores known for their bioreductive properties: a nitroaromatic group and a quinoline N-oxide moiety.[1][2][3] These functional groups are hallmarks of hypoxia-activated prodrugs (HAPs), a class of therapeutics designed to selectively target the low-oxygen microenvironment characteristic of solid tumors.[4][5]
The core hypothesis is that this compound functions as a bioreductive prodrug. In well-oxygenated normal tissues, the molecule is predicted to be relatively inert. However, within the hypoxic zones of a tumor, it is likely to undergo enzymatic reduction to form a highly cytotoxic species capable of inducing cell death, for instance, by causing DNA damage.[3][6] This targeted activation offers a potential therapeutic window, minimizing systemic toxicity while maximizing anti-tumor efficacy.
Conversely, the structural similarity to 4-Nitroquinoline 1-oxide (4NQO), a well-documented and potent carcinogen, necessitates a thorough toxicological evaluation.[7][8] 4NQO is widely used in animal models to induce oral carcinogenesis that mimics tobacco-induced cancer, acting through metabolic activation to DNA-damaging species.[9][10]
This guide, therefore, presents a dual-pronged in vivo research strategy. It provides detailed protocols for:
-
Efficacy Assessment: Evaluating this compound as a potential hypoxia-activated anticancer agent in a human tumor xenograft model.
-
Safety & Carcinogenicity Assessment: Investigating its potential carcinogenicity using a long-term exposure model adapted from established 4NQO protocols.
These parallel investigations are crucial for building a comprehensive profile of this novel compound, balancing the exploration of its therapeutic potential with a rigorous assessment of its safety.
Section 2: The Principle of Bioreductive Drug Activation in Tumor Hypoxia
Tumor hypoxia, a state of low oxygen tension, is a common feature of solid malignancies and is associated with resistance to conventional therapies like radiation and chemotherapy.[3] However, this unique feature of the tumor microenvironment can be exploited therapeutically. HAPs are designed to remain in a stable, non-toxic prodrug form in normoxic tissues. Upon diffusing into hypoxic tumor regions, they are activated by ubiquitous one-electron reductases, such as cytochrome P450 oxidoreductase (POR).[3]
The activation process involves the formation of a radical anion. In the presence of oxygen (normoxia), this radical is rapidly back-oxidized to the parent compound in a "futile cycle," preventing the formation of the toxic agent. In the absence of sufficient oxygen (hypoxia), the radical anion can undergo further reduction to generate the ultimate cytotoxic species, which then exerts its anticancer effect, often by cross-linking DNA or generating reactive oxygen species.[6][11] This mechanism, depicted below, forms the basis for the tumor-selective action of HAPs.
Figure 1: Mechanism of Hypoxia-Activated Prodrugs (HAPs).
Section 3: Protocol 1: Efficacy in a Human Tumor Xenograft Model
This protocol is designed to evaluate the antitumor activity of this compound as a monotherapy and in combination with radiotherapy, a standard approach for assessing hypoxia-modifying agents.
Objective
To determine the efficacy of the test compound in reducing the growth of established human tumor xenografts in immunocompromised mice.
Materials
-
Animals: 6-8 week old female athymic nude mice (e.g., BALB/c nude) or NSG mice.
-
Cell Line: A human cancer cell line known to form hypoxic tumors, such as HCT116 (colorectal), FaDu (head and neck), or Panc-1 (pancreatic).
-
Reagents: Test compound, appropriate vehicle (e.g., DMSO/Cremophor/Saline), positive control HAP (e.g., Evofosfamide/TH-302), cell culture medium, Matrigel.
-
Equipment: Calipers, animal balance, cell culture incubator, biosafety cabinet, irradiator.
Experimental Workflow Diagram
Figure 2: Workflow for the xenograft efficacy study.
Step-by-Step Methodology
-
Animal Acclimatization: House mice for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water) before study initiation. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Begin caliper measurements 3-4 days post-implantation.
-
Measure tumor length (L) and width (W) 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
-
Randomization and Group Assignment:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups.
-
Example Groups:
-
Group 1: Vehicle Control
-
Group 2: Test Compound (at MTD or optimized dose)
-
Group 3: Radiation (e.g., a single dose of 5-10 Gy)
-
Group 4: Test Compound + Radiation (administer compound ~1 hour before irradiation)
-
-
-
Drug Formulation and Administration:
-
Causality Explanation: The formulation is critical for bioavailability. A solution or fine suspension is required for systemic administration (e.g., intraperitoneal - IP, or intravenous - IV). A preceding Maximum Tolerated Dose (MTD) study is essential to select a dose that is effective but not overly toxic.
-
Prepare fresh formulations daily. Administer doses based on the most recent body weight measurement.
-
-
Treatment and Monitoring:
-
Administer treatments according to the defined schedule (e.g., daily for 5 days a week for 2-3 weeks).
-
Record tumor volumes and body weights 2-3 times weekly. Monitor animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Endpoint and Tissue Collection:
-
The study endpoint is reached when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³), or if an animal exceeds a 20% body weight loss threshold.
-
At the endpoint, euthanize mice via an approved method.
-
Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histology, while snap-freezing the remainder for other analyses.
-
Data Analysis and Presentation
Tumor Growth Inhibition (TGI) is a key metric. It can be calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
Table 1: Example Data Summary for Xenograft Study
| Group | N | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|---|
| Vehicle Control | 10 | 125.4 ± 15.2 | 1680.5 ± 210.1 | - | -2.5 ± 3.1 |
| Test Compound | 10 | 124.9 ± 14.8 | 850.2 ± 155.6 | 55.2 | -5.1 ± 4.0 |
| Radiation Only | 10 | 126.1 ± 16.0 | 1020.7 ± 180.3 | 42.8 | -4.8 ± 3.5 |
| Compound + Rad | 10 | 125.5 ± 15.5 | 435.6 ± 98.7 | 81.3 | -6.2 ± 4.2 |
Section 4: Protocol 2: Carcinogenicity Assessment in a Murine Model
This protocol is adapted from well-established models using the structural analog 4NQO to assess the potential of this compound to induce neoplastic lesions, particularly in the oral cavity.[7][9][10]
Objective
To evaluate the long-term carcinogenic potential of the test compound when administered systemically via drinking water in mice.
Materials
-
Animals: 6-8 week old female C57BL/6 mice (this strain is commonly used in 4NQO studies).[9]
-
Reagents: Test compound, 4NQO (positive control), vehicle if needed (e.g., propylene glycol).[10]
-
Equipment: Animal balance, water bottles, pathology and histology equipment.
Experimental Workflow Diagram
Sources
- 1. Bioreductive drugs for cancer therapy: the search for tumor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 5. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 9. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fat and exposure to 4-nitroquinoline-1-oxide causes histologic and inflammatory changes in murine livers | PLOS One [journals.plos.org]
- 11. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: 4-Nitroquinoline 1-Oxide as a Tool in DNA Damage Research
An Application Guide to DNA Damage Induction Using 4-Nitroquinoline 1-Oxide Senior Application Scientist Note: This document provides a comprehensive guide to inducing DNA damage using the well-characterized genotoxic agent, 4-Nitroquinoline 1-oxide (4-NQO). The initial topic specified "4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide"; however, a thorough review of the scientific literature reveals that this hydrogenated derivative is not associated with established DNA damage induction protocols. The vast body of research, application, and mechanistic understanding pertains to 4-NQO. Therefore, to ensure scientific accuracy and provide a functional, validated guide, this document focuses exclusively on 4-Nitroquinoline 1-oxide (4-NQO), the compound almost certainly intended for this application.
4-Nitroquinoline 1-oxide (4-NQO) is a potent quinoline derivative that is both carcinogenic and mutagenic.[1] It is widely utilized in biomedical research as a reference compound to study the intricate cellular processes of DNA damage and repair. A key feature of 4-NQO is its classification as a UV-mimetic agent; it induces bulky DNA adducts that are primarily recognized and repaired by the Nucleotide Excision Repair (NER) pathway, the same system responsible for correcting UV-induced DNA photoproducts.[1][2] This property makes 4-NQO an invaluable tool for researchers in oncology, toxicology, and drug development, providing a chemically-controlled method to investigate DNA repair deficiencies (e.g., in Xeroderma Pigmentosum), screen for novel DNA repair inhibitors, and develop models of carcinogenesis.[3][4]
This guide details the underlying mechanisms of 4-NQO-induced DNA damage and provides validated protocols for its application in both in vitro cell culture systems and in vivo animal models.
Mechanism of Action: From Pro-Carcinogen to DNA Adduct
4-NQO itself is a pro-carcinogen and requires metabolic activation within the cell to exert its genotoxic effects. The process involves a multi-step enzymatic reduction, culminating in a highly reactive electrophile that covalently binds to DNA.
Pillar of Causality: Understanding this activation pathway is critical for experimental design. The requirement for enzymatic reduction means the cell type's metabolic capacity can influence its sensitivity to 4-NQO.
The key steps are:
-
Enzymatic Reduction: The nitro group of 4-NQO is reduced, primarily by cytosolic DT-diaphorase, to form the proximate carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO).[1][5]
-
Esterification: 4HAQO undergoes further activation, often through an enzymatic esterification (e.g., serylation), to become a highly electrophilic reactant, selyl-4HAQO.[5]
-
DNA Adduct Formation: This ultimate carcinogen reacts with DNA, forming stable, bulky quinoline monoadducts. The primary targets are purine bases, with covalent bonds forming at the C8 or N2 positions of guanine and the N6 position of adenosine.[6][7] These adducts distort the DNA helix, physically blocking the progression of DNA and RNA polymerases.
-
Oxidative Stress: The metabolic activation of 4-NQO can also generate reactive oxygen species (ROS) as a byproduct.[1][5] These ROS can induce secondary oxidative DNA lesions, such as 8-hydroxydeoxyguanosine (8OHdG), further contributing to the genotoxic burden.[5]
-
Topoisomerase I Inhibition: Beyond direct adduct formation, 4-NQO metabolites have been shown to trap topoisomerase I cleavage complexes (Top1cc).[8][9] This prevents the re-ligation of transient single-strand breaks generated by topoisomerase I, converting them into cytotoxic, permanent DNA breaks.
Cellular Response and Repair
The bulky adducts formed by 4-NQO are potent blocks to transcription and replication, triggering a robust DNA Damage Response (DDR).
-
Primary Repair Pathway: The principal mechanism for removing 4-NQO adducts is Nucleotide Excision Repair (NER) .[1] This is evidenced by the extreme sensitivity of cells from Xeroderma Pigmentosum (XP) patients, which have genetic defects in the NER pathway, to 4-NQO.[3][10] The repair process involves the recognition of the helical distortion, excision of a short oligonucleotide containing the lesion, and synthesis of a new DNA patch using the undamaged strand as a template, a process involving DNA polymerases alpha and/or delta.[7][10]
-
DDR Signaling: The presence of stalled replication forks and DNA breaks activates signaling cascades, most notably the phosphorylation of the histone variant H2AX to form γ-H2AX. This serves as a crucial platform for the recruitment of DNA repair factors and is a widely used biomarker for DNA damage.[8][9]
Application Protocols
Safety Precaution: 4-NQO is a potent carcinogen and mutagen. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All manipulations should be performed in a certified chemical fume hood. Consult the Safety Data Sheet (SDS) before use.
Protocol I: In Vitro DNA Damage Induction in Cultured Cells
This protocol provides a framework for inducing DNA damage in monolayer cell cultures. Optimization of concentration and exposure time is recommended for each cell line and experimental endpoint.
Materials:
-
4-Nitroquinoline 1-oxide (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells (e.g., A549, HaCaT, HCT116, fibroblasts)
-
Sterile culture plates/flasks
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-NQO in anhydrous DMSO. Aliquot into light-protected tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plate, 96-well plate) and allow them to adhere and reach 70-80% confluency. This ensures the cells are in a healthy, proliferative state.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the 4-NQO stock solution. Prepare working solutions by diluting the stock solution in pre-warmed complete culture medium to the final desired concentrations (see Table 1).
-
Cell Treatment: Aspirate the old medium from the cells. Add the 4-NQO-containing medium to the cells. Include a vehicle control (medium with the same final concentration of DMSO used for the highest 4-NQO dose).
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 4 hours). The duration depends on the desired level of damage and the cell type's sensitivity.[6]
-
Removal of Agent: After incubation, aspirate the 4-NQO-containing medium. Wash the cells gently 2-3 times with sterile PBS to remove any residual compound.
-
Recovery/Analysis: Add fresh, pre-warmed complete culture medium. Cells can either be harvested immediately for analysis or incubated for a further period (e.g., 1 to 24 hours) to allow for the manifestation of downstream DNA damage responses before analysis by methods such as Comet assay, γ-H2AX staining, or cell viability assays.[6][11]
Table 1: Recommended In Vitro Treatment Conditions with 4-NQO
| Cell Type / Application | Concentration Range | Exposure Time | Expected Outcome / Notes | Source |
|---|---|---|---|---|
| Human Keratinocytes (HaCaT) | 1.3 µM | 1.5 hours | Induction of dysplasia | [6] |
| Human Keratinocytes (HaCaT) | 2.6 µM | 1.5 hours | Induction of malignant transformation | [6] |
| Human Fibroblasts | 1.0 µM | 15 - 60 minutes | Induction of 8OHdG, measurable ROS | [5] |
| Human Lymphoblastoid (TK6) | 0.01 - 0.02 µg/mL (~50-100 nM) | 24 hours | Significant increase in gene mutation (HPRT assay) | [11] |
| Human Lung Adenocarcinoma (A549) | Not specified, used as a damage agent | Not specified | Used to study NER capacity and protein degradation | [12] |
| Colon Cancer (HCT116, HT29) | Concentration-dependent | Time-dependent | Induction of Topoisomerase I-DNA cleavage complexes |[8] |
Protocol II: In Vivo Oral Carcinogenesis Model in Mice
This protocol is adapted from established models for inducing oral squamous cell carcinoma (OSCC) and is essential for pre-clinical studies. All animal procedures must be approved and performed in accordance with institutional and national guidelines for animal welfare.
Materials:
-
4-Nitroquinoline 1-oxide (powder)
-
Propylene glycol (for stock solution) or autoclaved drinking water
-
Animal model (e.g., C57BL/6J mice)
-
Light-protected water bottles
Procedure:
-
Carcinogen Preparation: Prepare a stock solution of 4-NQO in propylene glycol.[6] Alternatively, 4-NQO, which is water-soluble, can be dissolved directly in autoclaved drinking water.[4]
-
Working Solution: Dilute the stock solution (if used) or dissolve the powder in autoclaved drinking water to the final target concentration (e.g., 50 µg/mL or 100 µg/mL).[6]
-
Administration: Provide the 4-NQO-containing water to the animals ad libitum in light-protected water bottles. The solution must be prepared fresh and replaced twice a week.[6]
-
Duration: Continue administration for a period of 8 to 20 weeks. The duration determines the stage of lesion development, from hyperplasia and dysplasia to invasive OSCC.[6]
-
Monitoring: Monitor the animals regularly for signs of toxicity, weight loss, and lesion development in the oral cavity.
-
Endpoint Analysis: At the designated time points, euthanize the animals and harvest tissues (e.g., tongue, oral mucosa) for histopathological and molecular analysis.
Table 2: Recommended In Vivo Treatment Conditions with 4-NQO for Oral Carcinogenesis
| Animal Model | Concentration in Drinking Water | Duration | Expected Outcome | Source |
|---|---|---|---|---|
| C57BL/6J Mice | 50 µg/mL | 8 - 20 weeks | Development of hyperplastic and dysplastic lesions | [6] |
| C57BL/6J Mice | 100 µg/mL | 8 - 20 weeks | Accelerated progression to OSCC lesions |[6] |
References
- Title: The response to DNA damage induced by 4-nitroquinoline-1-oxide or its 3-methyl derivative in xeroderma pigmentosum fibroblasts belonging to different complementation groups: evidence for different epistasis groups involved in the repair of large adducts in human DNA Source: Carcinogenesis, PubMed URL:[Link]
- Title: 4-Nitroquinoline 1-oxide Source: Wikipedia URL:[Link]
- Title: Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies Source: MDPI URL:[Link]
- Title: Repair of 4-nitroquinoline-1-oxide-induced DNA damage in normal human cells and cells from classical and variant xeroderma pigmentosum Source: Mut
- Title: 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis Source: Oral Oncology, PubMed URL:[Link]
- Title: 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species Source: Toxicological Sciences, Oxford Academic URL:[Link]
- Title: 4-Nitroquinoline 1-oxide – Knowledge and References Source: Taylor & Francis URL:[Link]
- Title: 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes Source: Cancer Research, PubMed URL:[Link]
- Title: The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta Source: Carcinogenesis, PubMed URL:[Link]
- Title: The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency Source: Mutagenesis, NIH URL:[Link]
- Title: 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes Source: Cancer Research, AACR Journals URL:[Link]
- Title: 4-Nitroquinoline-1-oxide effects human lung adenocarcinoma A549 cells by regulating the expression of POLD4 Source: Spandidos Public
Sources
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Repair of 4-nitroquinoline-1-oxide-induced DNA damage in normal human cells and cells from classical and variant xeroderma pigmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The response to DNA damage induced by 4-nitroquinoline-1-oxide or its 3-methyl derivative in xeroderma pigmentosum fibroblasts belonging to different complementation groups: evidence for different epistasis groups involved in the repair of large adducts in human DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Application Notes & Protocols: 4-Nitroquinoline 1-Oxide as a Gold Standard Carcinogen for Cancer Modeling
A Guide for Researchers, Scientists, and Drug Development Professionals
Editorial Note: The topic specified, "4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide," is a compound for which there is a notable absence of published applications in cancer research. The available scientific literature overwhelmingly points to a closely related and structurally distinct compound, 4-Nitroquinoline 1-oxide (4NQO) , as the premier tool for inducing carcinogenesis in experimental models. This guide has therefore been developed to focus on 4NQO, as it aligns with the intended application of using a chemical tool for cancer research and ensures all protocols and mechanistic descriptions are grounded in established, verifiable science.
Introduction: The Role of 4-Nitroquinoline 1-oxide (4NQO) in Experimental Oncology
4-Nitroquinoline 1-oxide (4NQO) is a water-soluble quinoline derivative and a potent carcinogenic agent.[1] For decades, it has been a cornerstone tool in cancer research, primarily for its ability to reliably induce tumors in animal models that closely mimic the histopathological and molecular progression of human cancers, particularly oral squamous cell carcinoma (OSCC).[1][2] Unlike transgenic models that focus on specific genetic alterations, 4NQO-induced carcinogenesis captures the complex, multi-step nature of cancer development involving stochastic genetic and epigenetic events driven by a chemical insult.
This makes 4NQO an invaluable reagent for:
-
Studying the sequential stages of carcinogenesis, from hyperplasia and dysplasia to invasive carcinoma and metastasis.[3]
-
Investigating the molecular mechanisms of DNA damage, oxidative stress, and immunosuppression in tumor initiation and promotion.[4][5][6]
-
Providing robust preclinical platforms for evaluating the efficacy of novel chemotherapeutic and chemopreventive agents.[1]
This document provides an in-depth overview of the mechanism of 4NQO and detailed protocols for its application in both in vivo and in vitro cancer modeling.
Mechanism of Action: A Dual Threat of Genotoxicity and Oxidative Stress
The carcinogenic power of 4NQO is not direct but requires metabolic activation into reactive intermediates. Its mechanism is a multi-pronged assault on cellular integrity, primarily through DNA damage and the generation of overwhelming oxidative stress.[7][8]
-
Metabolic Activation: In the cell, 4NQO undergoes enzymatic reduction of its nitro group to form the ultimate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4HAQO) .[7]
-
Genotoxicity via DNA Adducts: The activated metabolite, 4HAQO, is highly electrophilic and reacts with DNA purine bases (guanine and adenine) to form stable bulky adducts. These adducts disrupt DNA replication and transcription, leading to mutations that can activate oncogenes and inactivate tumor suppressor genes.[6][7]
-
Oxidative Stress Pathway: The metabolic cycling of 4NQO produces a significant amount of reactive oxygen species (ROS), including superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[5][9] This leads to a state of severe oxidative stress, causing further DNA damage through the formation of lesions like 8-hydroxydeoxyguanosine (8-OHdG), a hallmark of oxidative DNA damage.[7][9] This ROS-mediated damage is a critical contributor to its carcinogenicity.[5]
-
Immunosuppression: Recent studies indicate that 4NQO also exerts systemic effects, inducing the death of specific immune cells like B-cells and certain T-cell populations. This creates an early immunosuppressive environment that allows pre-cancerous lesions to evade immune surveillance and progress towards malignancy.[4][6]
The diagram below illustrates the key steps in the bioactivation and carcinogenic mechanism of 4NQO.
Caption: Mechanism of 4NQO-induced carcinogenesis.
Application: In Vivo Oral Carcinogenesis Model in Rodents
The most prominent application of 4NQO is the induction of oral cancer in mice or rats, which provides a time-resolved model of tumor development. This model is highly valued for its clinical relevance to tobacco-induced cancers in humans.[1][4]
Protocol 1: Induction of Oral Squamous Cell Carcinoma in Mice
This protocol describes the systemic administration of 4NQO in drinking water to induce oral lesions.
Causality Behind Experimental Choices:
-
Systemic Administration: Providing 4NQO in drinking water is a non-invasive, chronic exposure method that mimics the continuous exposure to carcinogens seen in tobacco users.[10]
-
Animal Model: BALB/c or C57BL/6 mice are commonly used. The choice of strain can influence tumor latency and incidence.
-
Concentration: The concentration of 4NQO is a critical parameter. Higher doses accelerate tumor formation but may increase toxicity and mortality. Lower doses result in a longer, more gradual progression of disease.[3]
Materials:
-
4-Nitroquinoline 1-oxide (CAS 56-57-5)
-
Propylene glycol (optional, to aid dissolution)
-
Sterile drinking water
-
Light-blocking water bottles (4NQO is light-sensitive)
-
Appropriate rodent species (e.g., 6-8 week old BALB/c mice)
-
Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses
Procedure:
-
Preparation of 4NQO Solution (Stock):
-
Caution: 4NQO is a potent carcinogen. Handle with extreme care in a chemical fume hood.
-
Prepare a stock solution (e.g., 1 mg/mL) by dissolving 4NQO powder in sterile drinking water. Gentle warming or the addition of a small amount of propylene glycol can aid dissolution.
-
-
Preparation of Working Solution:
-
Dilute the stock solution with sterile drinking water in light-blocking bottles to the desired final concentration (e.g., 50-100 µg/mL).
-
Prepare fresh solution weekly and store protected from light at 4°C.
-
-
Administration:
-
Replace the regular drinking water of the experimental group with the 4NQO-containing water. The control group receives regular drinking water.
-
Provide the water ad libitum.
-
-
Treatment and Monitoring:
-
Continue administration for a defined period, typically 16 to 20 weeks.[11]
-
After the treatment period, switch all animals back to regular drinking water for a "chase" period to allow for tumor progression (e.g., 4-10 weeks).[3]
-
Monitor the animals' weight, water consumption, and general health status weekly.
-
Visually inspect the oral cavity (particularly the tongue and palate) for the appearance of lesions (white plaques, erosions, or exophytic masses) starting from week 12.
-
-
Endpoint and Tissue Collection:
-
At the study endpoint, euthanize the animals according to approved institutional guidelines.
-
Carefully dissect the tongue and other oral tissues. Fix tissues in 10% neutral buffered formalin for at least 24 hours for subsequent histological analysis (H&E staining) and immunohistochemistry.
-
For metastasis studies, carefully collect the cervical lymph nodes.[3]
-
Data Summary Table:
| Parameter | Typical Range | Expected Outcome | Reference(s) |
| 4NQO Concentration | 50 - 200 µg/mL | Higher concentration leads to faster onset but higher toxicity. | [3][10] |
| Treatment Duration | 16 - 20 weeks | Sufficient to induce dysplastic and early cancerous lesions. | [11] |
| Post-Treatment Period | 4 - 20 weeks | Allows for progression to invasive carcinoma and metastasis. | [3] |
| Tumor Incidence | 70% - 100% | High incidence of OSCC, particularly on the tongue. | [3][4] |
| Metastasis Incidence | 12.5% - 100% | Dependent on dose and duration; requires longer observation periods. | [3] |
Experimental Workflow Diagram:
Caption: Workflow for the in vivo 4NQO oral carcinogenesis model.
Application: In Vitro Malignant Transformation Model
4NQO can be applied directly to cell cultures to induce transformation, providing a controlled system to study the cellular and molecular events of carcinogenesis without the complexity of an entire organism.
Protocol 2: Malignant Transformation of Normal Human Oral Keratinocytes (NHOKs)
This protocol details the exposure of primary or immortalized keratinocytes to 4NQO to generate dysplastic and malignant cell lines.[2]
Causality Behind Experimental Choices:
-
Cell Type: NHOKs or immortalized lines like HaCaT are clinically relevant cell types for studying oral cancer.
-
Concentration Gradient: Using different concentrations of 4NQO allows for the induction of distinct cellular phenotypes. A lower dose may induce dysplasia (pre-malignant changes), while a higher dose can drive full malignant transformation.[2] This titration is key to modeling different stages of the disease.
-
Exposure Time: A short, acute exposure is sufficient to cause significant DNA damage. The subsequent culture period allows for the selection and outgrowth of cells that have acquired a transformed phenotype.
Materials:
-
Normal human oral keratinocytes (NHOKs) or a suitable immortalized keratinocyte line
-
Appropriate cell culture medium and supplements
-
4-Nitroquinoline 1-oxide (CAS 56-57-5)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Standard cell culture flasks, plates, and consumables
-
Assay reagents for downstream analysis (e.g., MTT, Ki-67 antibody, DAPI)
Procedure:
-
Cell Seeding:
-
Culture NHOKs under standard conditions (37°C, 5% CO₂).
-
Seed cells into culture flasks or plates at a density that allows for growth during the treatment period. Allow cells to adhere for 24 hours.
-
-
Preparation of 4NQO Working Solution:
-
Prepare a concentrated stock solution of 4NQO in DMSO (e.g., 10 mM). Store in small aliquots at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations.
-
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the 4NQO-containing medium to the cells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Expose the cells for a defined period (e.g., a single 24-hour exposure).
-
-
Post-Exposure Culture:
-
After the exposure period, remove the 4NQO-containing medium, wash the cells gently with PBS, and add fresh complete culture medium.
-
Initially, significant cell death may be observed. The surviving cells are those that have resisted the toxic insult and may carry pro-tumorigenic mutations.[2]
-
Continue to culture the surviving cells, passaging them as needed. The emergence of a transformed phenotype (e.g., altered morphology, increased proliferation, loss of contact inhibition) may take several weeks.[2]
-
-
Verification of Transformation:
-
Morphology: Observe cells using phase-contrast microscopy for changes such as increased nuclear-to-cytoplasmic ratio, pleomorphism, and disorganized growth.[2]
-
Proliferation Assays: Perform an MTT or similar cell viability assay to assess changes in metabolic activity and growth rate.
-
Immunocytochemistry: Stain cells for proliferation markers like Ki-67 to confirm increased cell division.[2]
-
Soft Agar Assay: Test for anchorage-independent growth, a hallmark of malignant transformation.
-
Data Summary Table:
| 4NQO Concentration | Typical Exposure | Expected Phenotype | Reference(s) |
| 1.3 µM | Single 24h exposure | Dysplastic transformation (H-DISP); some atypia. | [2] |
| 2.6 µM | Single 24h exposure | Malignant transformation (H-SCC); significant atypia, increased proliferation. | [2] |
Experimental Workflow Diagram:
Caption: Workflow for the in vitro malignant transformation of keratinocytes.
References
- Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. MDPI. [Link]
- 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. PubMed. [Link]
- 4-Nitroquinoline 1-oxide. Wikipedia. [Link]
- Development of a 4-nitroquinoline-1-oxide model of lymph node metastasis in oral squamous cell carcinoma. PubMed. [Link]
- 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. National Institutes of Health (NIH). [Link]
- 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis. [Link]
- Potent Intracellular Oxidative Stress Exerted by the Carcinogen 4-nitroquinoline-N-oxide. PubMed. [Link]
- 4-nitroquinoline-1-oxide (4NQO)
- 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. PubMed. [Link]
- 4-Nitroquinoline 1-Oxide. PubChem. [Link]
- 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. PubMed. [Link]
Sources
- 1. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a 4-nitroquinoline-1-oxide model of lymph node metastasis in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 8. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-nitroquinoline-1-oxide (4NQO) induced oral carcinogenesis: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
Application Notes & Protocols for the Safe Handling of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
Abstract & Scope
This document provides detailed application notes and safety protocols for the handling of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide (CAS No. 125162-98-3). As a niche research chemical, comprehensive, peer-reviewed toxicological data for this specific molecule is not widely available. However, its structure contains the 4-nitroquinoline 1-oxide (4-NQO) pharmacophore, a well-documented and potent carcinogen and mutagen used extensively in experimental oncology to induce tumor formation.[1][2][3] The metabolic activation of 4-NQO leads to the formation of stable DNA adducts, which are responsible for its genotoxicity.[2][4]
Given these structural alerts, this compound must be handled as a substance of high concern with potential carcinogenic and mutagenic properties. These protocols are designed for researchers, scientists, and drug development professionals to establish a framework of maximum safety, assuming the compound possesses hazards comparable to 4-NQO. The core principle of these guidelines is the stringent application of the hierarchy of controls to minimize all potential routes of exposure.
Hazard Identification & Risk Assessment
The primary hazards are associated with the structural analogue, 4-Nitroquinoline 1-oxide (4-NQO, CAS No. 56-57-5).
-
Carcinogenicity: 4-NQO is classified as a Category 1B carcinogen, meaning it is presumed to have carcinogenic potential for humans.[5] It is a potent carcinogen in various animal tissues.[1]
-
Mutagenicity: The compound is a known mutagen, inducing DNA lesions that can lead to genetic mutations.[2]
-
Acute Toxicity: While chronic exposure is the main concern, acute toxicity via ingestion, skin contact, or inhalation is possible.[6] It may cause skin, eye, and respiratory tract irritation.[7][8]
-
Reactivity: As a nitroaromatic compound, it may be incompatible with strong oxidizing agents and strong acids.[9]
A formal risk assessment must be conducted before any work begins. This involves identifying the specific procedures where exposure could occur (e.g., weighing, dissolution, transfer) and implementing the controls detailed below.
Hierarchy of Controls
To ensure safety, a multi-layered approach based on the hierarchy of controls is mandatory. This prioritizes engineering and administrative controls over sole reliance on personal protective equipment (PPE).
Caption: Hierarchy of controls, prioritizing engineering solutions over PPE.
Engineering Controls: The Primary Barrier
Engineering controls are the most critical element in preventing exposure.
-
Chemical Fume Hood: All procedures involving the handling of this compound, including solution preparation and transfers, must be performed inside a certified chemical fume hood.[7] The hood's performance should be verified (face velocity typically 80-120 fpm) and documented regularly.
-
Causality: A fume hood contains aerosols and vapors, preventing their release into the laboratory environment and subsequent inhalation by the operator.
-
-
Ventilated Balance Enclosure (VBE): Weighing of the solid compound must be conducted within a VBE or a powder-containment hood. A standard analytical balance in the open lab is unacceptable.
-
Causality: The fine, static nature of chemical powders makes them prone to aerosolization during weighing. A VBE provides localized exhaust to capture these particles at the source, preventing inhalation and contamination of the surrounding area.
-
Personal Protective Equipment (PPE): The Last Line of Defense
While engineering controls are primary, appropriate PPE is mandatory to protect against direct contact.[10]
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves. | Provides a barrier against skin absorption. Double-gloving protects against tears and contamination during doffing. |
| Eye Protection | Chemical splash goggles or a full-face shield. Standard safety glasses are insufficient. | Protects against accidental splashes to the eyes, a primary route of chemical exposure.[5] |
| Body Protection | A dedicated, buttoned lab coat with tight-fitting cuffs. | Prevents contamination of personal clothing. Should be laundered professionally, not at home. |
| Respiratory Protection | Generally not required if work is performed within proper engineering controls. A respirator (e.g., N95 or higher) may be necessary for spill cleanup or if engineering controls fail.[10] | Serves as a backup to prevent inhalation of aerosolized particles in non-routine situations. |
Note: Gloves must be removed and disposed of immediately after handling the compound and before touching any other surfaces (e.g., computers, door handles). Hands should be washed thoroughly with soap and water after glove removal.[7]
Detailed Experimental Protocols & Workflows
The following step-by-step protocols must be incorporated into a lab-specific Standard Operating Procedure (SOP).
Caption: Standard workflow for handling this compound.
Protocol for Weighing Solid Compound
-
Preparation: Designate a work area inside the chemical fume hood. Place all necessary equipment (spatulas, weigh paper, vials) inside the VBE. Prepare labeled waste bags for contaminated disposables.
-
Tare Vessel: Place a tared, sealed container (e.g., a vial with a cap) inside the VBE.
-
Transfer: Carefully transfer an approximate amount of this compound from the stock bottle to the tared container using a dedicated spatula. Minimize any movement that could generate dust.
-
Seal and Weigh: Securely cap the container before removing it from the VBE. Record the final weight.
-
Cleanup: Wipe down the spatula and any contaminated surfaces inside the VBE with a suitable solvent (e.g., ethanol), followed by a decontaminating solution. Dispose of all contaminated items (weigh paper, wipes) in the designated hazardous waste container.
Protocol for Stock Solution Preparation
-
Location: This entire procedure must be performed in a chemical fume hood.
-
Solvent Addition: Uncap the vial containing the weighed solid. Using a calibrated pipette, add the required volume of solvent (e.g., DMSO, ethanol) directly into the vial.
-
Dissolution: Re-cap the vial securely. Mix by vortexing or gentle agitation until the solid is fully dissolved. Sonication may be used if necessary.
-
Labeling: The vial must be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard pictograms (e.g., skull and crossbones, health hazard).
-
Storage: Store the solution in a designated, locked, and secondary containment vessel as per storage guidelines.[7]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.[11]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[7][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
-
Minor Spill (Solid): Cordon off the area. Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust. Carefully wipe up the material, placing all contaminated items into a sealed, labeled hazardous waste container. Decontaminate the area.
-
Minor Spill (Liquid): Cordon off the area. Absorb the spill with an inert material (e.g., vermiculite, chemical absorbent pads). Place the contaminated absorbent into a sealed, labeled hazardous waste container. Decontaminate the area.
-
Major Spill: Evacuate the laboratory immediately. Alert personnel in adjacent areas. Contact your institution's Environmental Health & Safety (EH&S) department.
Decontamination & Waste Disposal
All waste generated from handling this compound is considered hazardous.
-
Decontamination: All non-disposable equipment (glassware, spatulas) must be decontaminated. A common procedure is to rinse with the solvent used in the experiment, followed by a soak in a basic solution (which can degrade some nitroaromatic compounds) or a commercial lab decontamination solution. Consult with your institution's EH&S for validated procedures.
-
Solid Waste: All contaminated disposable items (gloves, wipes, pipette tips, vials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
-
Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7][12]
Summary of Compound Data
| Property | This compound | 4-Nitroquinoline 1-oxide (Analogue) |
| CAS Number | 125162-98-3[13] | 56-57-5[7][14] |
| Molecular Formula | C₉H₁₀N₂O₃[13] | C₉H₆N₂O₃[7][14] |
| Molecular Weight | 194.19 g/mol [13] | 190.16 g/mol [7][14] |
| Appearance | Not specified (likely solid) | Yellow to gold crystalline powder[8] |
| Primary Hazard | Assumed Potent Carcinogen & Mutagen | Known Potent Carcinogen & Mutagen [2][4][10] |
| Storage Conditions | Store in a cool, dry, well-ventilated, locked location away from light and incompatible materials.[10] | Store locked up, protected from light.[5][7] |
References
- 4-NITROQUINOLINE-N-OXIDE Safety Data Sheet. Xenometrix. [Online]. Available: [Link]
- 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. PubMed, Front Immunol. 2023. [Online]. Available: [Link]
- This compound. LookChem. [Online]. Available: [Link]
- The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. National Institutes of Health (NIH). [Online]. Available: [Link]
- Toxicological Review of Quinoline (CAS No. 91-22-5). U.S. Environmental Protection Agency (EPA). [Online]. Available: [Link]
- 4-Nitroquinoline 1-oxide. Wikipedia. [Online]. Available: [Link]
- 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis. [Online]. Available: [Link]
- 4-Nitroquinoline 1-Oxide.
- Material Safety Data Sheet - 4-Nitroquinoline-n-oxide, 98%. Cole-Parmer. [Online]. Available: [Link]
- Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [Online]. Available: [Link]
- Treating Aromatic Nitro Compounds With NaOH. YouTube. [Online]. Available: [Link]
- Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Online]. Available: [Link]
- Biodegradation of Nitroaromatic Compounds and Explosives. U.S. Army Corps of Engineers. [Online]. Available: [Link]
- Safe disposal of carcinogenic nitrosamines. PubMed, National Institutes of Health (NIH). [Online]. Available: [Link]
- TNT. Wikipedia. [Online]. Available: [Link]
- Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Online]. Available: [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Online]. Available: [Link]
- Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. National Institutes of Health (NIH). [Online]. Available: [Link]
Sources
- 1. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. xenometrix.ch [xenometrix.ch]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. ethz.ch [ethz.ch]
- 13. lookchem.com [lookchem.com]
- 14. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide Derivatives: An Application Note and Protocol
Introduction: The Significance of Tetrahydroquinoline Scaffolds
The 5,6,7,8-tetrahydroquinoline moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique three-dimensional structure, arising from the fusion of a pyridine and a cyclohexane ring, imparts desirable pharmacokinetic properties and serves as a versatile template for the development of novel therapeutic agents and functional materials. The introduction of a nitro group and an N-oxide functionality further enhances the chemical reactivity and potential biological activity of this core structure, making 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide and its derivatives valuable intermediates in drug discovery and organic synthesis.
This application note provides a comprehensive guide to the synthesis of this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and the rationale behind the procedural choices. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Synthetic Strategy: Electrophilic Aromatic Substitution
The synthesis of this compound is achieved through a classical electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of the precursor, 5,6,7,8-tetrahydroquinoline 1-oxide.
Overall Synthetic Scheme
Caption: General synthetic route for the nitration of 5,6,7,8-tetrahydroquinoline 1-oxide.
Mechanism and Rationale: The Key to Regioselectivity
The success of this synthesis hinges on the understanding and control of the regioselectivity of the nitration reaction. The directing effects of the N-oxide group and the reaction conditions are paramount.
The nitrating agent is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.[1][2] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
The regiochemical outcome of the electrophilic attack on the quinoline N-oxide ring is dictated by the electronic properties of the substrate. The N-oxide group is a strong electron-donating group through resonance, increasing the electron density of the pyridine ring, particularly at the 2- and 4-positions. However, under the strongly acidic conditions of the mixed acid nitration, the N-oxide oxygen is protonated. In the case of quinoline 1-oxide, it has been demonstrated that the O-protonated species directs nitration to the 5- and 8-positions. Conversely, the unprotonated, or free, N-oxide directs the electrophilic attack to the 4-position.[3] For 5,6,7,8-tetrahydroquinoline 1-oxide, the reaction is typically performed under conditions where the free N-oxide is the reactive species, leading to the desired 4-nitro product.
The choice of a moderately elevated temperature (70 °C) is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or decomposition of the starting material and product.[1]
Caption: Mechanism of electrophilic aromatic nitration.
Experimental Protocol
This protocol is based on the established synthesis of this compound.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5,6,7,8-Tetrahydroquinoline 1-oxide | ≥98% | Commercially Available |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent Grade |
| Concentrated Nitric Acid (HNO₃) | 70% | ACS Reagent Grade |
| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography |
| Ethyl Acetate | HPLC Grade | |
| Hexanes | HPLC Grade |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard analytical equipment (TLC, NMR, IR, MS)
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5,6,7,8-tetrahydroquinoline 1-oxide (1.0 g, 6.7 mmol) in concentrated sulfuric acid (10 mL) with stirring. Cool the mixture to 0-5 °C in an ice-water bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (0.6 mL, approx. 9.4 mmol) and concentrated sulfuric acid (2 mL) dropwise to the reaction mixture via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C. Maintain this temperature with stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After 2 hours, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 50 g) in a beaker.
-
Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution with constant stirring until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Safety Precautions
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is exothermic. Maintain strict temperature control, especially during the addition of the nitrating mixture, to prevent runaway reactions.
-
Quenching: The quenching of the reaction mixture on ice and subsequent neutralization are highly exothermic and will release gas. Perform these steps slowly and with vigorous stirring in a large enough vessel to accommodate any foaming.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Chemical Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| Appearance | Expected to be a solid |
| CAS Number | 125162-98-3 |
| Yield | Reported as 27.0%[1] |
Expected Spectroscopic Data:
-
¹H NMR: Resonances corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydroquinoline moiety are expected. The chemical shifts will be influenced by the electron-withdrawing nitro group and the N-oxide functionality.
-
¹³C NMR: Signals for the nine carbon atoms of the tetrahydroquinoline ring system are expected.
-
IR Spectroscopy: Characteristic absorption bands for the N-O stretching of the N-oxide, the asymmetric and symmetric stretching of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹), and C-H stretching vibrations are anticipated.
-
Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the exact mass of the product should be observed.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is significantly lower than reported, ensure that the starting material is pure and dry. Incomplete reaction can be addressed by extending the reaction time, although this may lead to the formation of byproducts. Inefficient extraction can be another cause; ensure proper neutralization and use a sufficient volume of extraction solvent.
-
Formation of Byproducts: Over-nitration or nitration at other positions can occur if the reaction temperature is not carefully controlled. Maintaining the recommended temperature range is crucial for regioselectivity.
-
Purification Challenges: If the product is difficult to purify by column chromatography, consider recrystallization from a suitable solvent system.
Conclusion
The synthesis of this compound via electrophilic nitration is a robust and reproducible method for accessing this valuable synthetic intermediate. Careful control of reaction conditions, particularly temperature, is essential for achieving the desired regioselectivity and a reasonable yield. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully synthesize and further explore the chemistry of this important class of compounds.
References
- LookChem. This compound. [Link] (accessed Jan 9, 2026). The guidance literature cited is DOI:10.1248/cpb.37.1517, which corresponds to Chemical and Pharmaceutical Bulletin, 1989, vol. 37, p. 1517.
- BYJU'S.
- Wikipedia.
- YouTube. nitration of aromatic compounds. [Link] (accessed Jan 9, 2026).
- Saito, S., Saito, S., Ohwada, T., & Shudo, K. (1991). Nitration of Quinoline 1-Oxide: Mechanism of Regioselectivity. Chemical and Pharmaceutical Bulletin, 39(10), 2718-2720. [Link] (accessed Jan 9, 2026).
Sources
- 1. lookchem.com [lookchem.com]
- 2. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
screening for biological activity of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide analogs
Application Note & Protocol
Screening for Biological Activity of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide Analogs
For: Researchers, scientists, and drug development professionals.
**Abstract
This document provides a comprehensive guide for the systematic screening of this compound (THQ-NO) analogs for potential therapeutic applications. Quinoline 1-oxides are a class of heterocyclic N-oxides known for their diverse biological activities, including anticancer and antimicrobial properties. The introduction of a nitro group and a saturated carbocyclic ring suggests a unique chemical space for these analogs, warranting a thorough investigation of their biological potential. This guide details a tiered screening cascade, from initial cytotoxicity and antimicrobial assessments to more focused mechanistic studies, providing researchers with the necessary protocols to identify and characterize promising lead compounds.
Introduction: The Rationale for Screening THQ-NO Analogs
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its N-oxide derivatives often exhibit enhanced biological activity and altered pharmacological profiles compared to the parent quinoline. The 1-oxide functional group can increase solubility and act as a prodrug element, being bioreduced in hypoxic environments, such as those found in solid tumors, to release a cytotoxic agent. The 4-nitro substitution further enhances this potential, as nitroaromatic compounds are well-known for their hypoxia-selective cytotoxicity.
The 5,6,7,8-tetrahydroquinoline core provides a three-dimensional structure that can improve target engagement and pharmacokinetic properties compared to its planar aromatic counterpart. This application note outlines a strategic workflow to efficiently screen a library of novel THQ-NO analogs for three key biological activities:
-
Anticancer Activity: Assessing cytotoxicity against a panel of human cancer cell lines.
-
Antimicrobial Activity: Evaluating efficacy against clinically relevant bacterial and fungal strains.
-
Antioxidant Potential: Determining the capacity to scavenge free radicals, a property relevant to various disease states.
This tiered approach ensures that resources are focused on the most promising compounds, progressing them from broad primary screens to more detailed secondary and mechanistic assays.
The Screening Cascade: A Strategic Workflow
A successful screening campaign relies on a logical progression from high-throughput primary assays to more complex, lower-throughput secondary and mechanistic studies. This ensures that the most promising candidates are identified efficiently.
Figure 1: A tiered screening workflow for THQ-NO analogs.
Primary Screening Protocols
The goal of primary screening is to rapidly identify "hits" from the compound library that exhibit biological activity at a single, relatively high concentration.
Anticancer Cytotoxicity Screening
This protocol utilizes the MTT assay, a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Assay for Single-Point Screening
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HeLa - cervical, A549 - lung, MCF-7 - breast) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well flat-bottom plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each THQ-NO analog in DMSO.
-
Dilute the stock solution to create a working solution for a final screening concentration (e.g., 10 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.
-
Add 1 µL of the compound working solution to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the media from each well.
-
Add 100 µL of DMSO or an isopropanol/HCl solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 A compound is typically considered a "hit" if it reduces cell viability by more than 50% at the screening concentration.
Antimicrobial Screening
The broth microdilution method is a standard and efficient way to screen for antimicrobial activity.
Protocol: Broth Microdilution for Single-Point Screening
-
Microorganism Preparation:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium.
-
Adjust the inoculum density to 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
-
Compound Preparation:
-
In a 96-well plate, add 50 µL of sterile broth to each well.
-
Add the THQ-NO analog to the first column of wells to achieve a final concentration of 100 µg/mL (this can be adjusted).
-
-
Inoculation:
-
Add 50 µL of the prepared microbial inoculum to each well.
-
Include a positive control (a known antibiotic like ciprofloxacin or fluconazole), a negative growth control (broth only), and a vehicle control (DMSO).
-
-
Incubation:
-
Incubate bacterial plates at 37°C for 18-24 hours.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
Growth Assessment:
-
Visually inspect the wells for turbidity. The absence of growth (clear well) indicates antimicrobial activity.
-
Alternatively, add a viability indicator like resazurin and measure fluorescence.
-
Secondary Screening and Hit Validation
Compounds identified as "hits" in the primary screen are advanced to secondary screening to confirm their activity and determine their potency.
IC₅₀ Determination for Anticancer Hits
The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.
Protocol: This protocol is an extension of the MTT assay. Instead of a single concentration, a dose-response curve is generated.
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Compound Treatment: Prepare a series of 2-fold or 3-fold dilutions of the hit compound (e.g., from 100 µM down to 0.1 µM).
-
Add the different concentrations to the wells.
-
Follow steps 4 and 5 from the MTT assay protocol.
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
Table 1: Example IC₅₀ Data for Lead THQ-NO Analogs
| Compound ID | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| THQ-NO-01 | 5.2 | 8.1 | 12.5 |
| THQ-NO-02 | > 50 | > 50 | > 50 |
| THQ-NO-03 | 1.8 | 2.5 | 3.1 |
| Doxorubicin | 0.8 | 1.1 | 0.9 |
MIC/MBC/MFC Determination for Antimicrobial Hits
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): The lowest concentration that results in microbial death.
Protocol:
-
Perform the broth microdilution assay as described previously, but with a serial dilution of the compound.
-
The MIC is determined as the lowest concentration well with no visible turbidity.
-
To determine the MBC/MFC, take an aliquot from the clear wells (at and above the MIC) and plate it onto agar plates.
-
The lowest concentration that shows no colony growth after incubation is the MBC/MFC.
Antioxidant Activity Screening (DPPH Assay)
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is scavenged, and the solution's color fades. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of the THQ-NO analogs in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration. Ascorbic acid is used as a positive control.
-
Incubate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
Data Analysis: % Scavenging = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] * 100 Calculate the EC₅₀ (effective concentration to scavenge 50% of DPPH radicals).
Mechanism of Action (MoA) Studies
For the most potent and promising lead compounds, initial MoA studies are crucial to understand how they exert their biological effects.
Apoptosis Induction
A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis.
Figure 2: Simplified intrinsic apoptosis pathway initiated by cellular stress.
Protocol: Annexin V/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. PI is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
-
Treat cells with the lead compound at its IC₅₀ concentration for 24-48 hours.
-
Harvest the cells, including any floating cells in the media.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin Binding Buffer.
-
Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from Thermo Fisher Scientific or BioLegend).
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells immediately using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
Conclusion and Future Directions
This application note provides a robust and logical framework for the initial biological evaluation of novel this compound analogs. By employing this tiered screening cascade, researchers can efficiently identify compounds with significant anticancer, antimicrobial, or antioxidant properties. The protocols detailed herein serve as a validated starting point, which can be further optimized based on the specific characteristics of the compound library and the research objectives. Hits identified through this process will form the basis for further lead optimization, in-depth MoA studies, and eventual preclinical development.
References
- Title: Quinoline, quinazoline, and acridone alkaloids: occurrence, structure, and biological activity. Source: The Alkaloids: Chemistry and Biology URL:[Link]
- Title: Recent Advances in the Synthesis and Biological Activity of Quinoline-Based Heterocyclic Compounds. Source: Molecules URL:[Link]
- Title: Bioreductive drugs: a novel class of anticancer agents. Source: The Lancet Oncology URL:[Link]
- Title: Hypoxia-activated prodrugs: a new approach to cancer therapy. Source: The Lancet Oncology URL:[Link]
- Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL:[Link]
- Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]
- Title: Use of a free radical method to evaluate antioxidant activity. Source: LWT - Food Science and Technology URL:[Link]
Application Notes & Protocols: 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide in Medicinal Chemistry
I. Introduction and Scientific Rationale
4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry, primarily due to its structural relationship to the well-characterized mutagen and carcinogen, 4-nitroquinoline 1-oxide (4NQO).[1][2] While 4NQO has been extensively used as a tool compound to induce DNA damage and model carcinogenesis, its partially saturated analog, this compound, presents a unique chemical entity with potentially distinct biological activities and applications.[1][3]
The key to its utility lies in two functional groups: the N-oxide and the nitro group. Both are susceptible to enzymatic reduction, particularly in the low-oxygen (hypoxic) environments characteristic of solid tumors.[4][5] This bioreductive activation is a cornerstone of hypoxia-activated prodrugs (HAPs), which are designed to selectively target cancer cells while sparing healthy, well-oxygenated tissues.[4][6] The reduction of the N-oxide and nitro functionalities can generate reactive intermediates and reactive oxygen species (ROS), leading to cytotoxicity and DNA damage.[1][7]
These application notes provide a theoretical framework and practical protocols for investigating this compound as a hypoxia-selective agent and a tool for studying oxidative stress in cancer biology.
Chemical Properties
| Property | Value | Source |
| CAS Number | 125162-98-3 | [8] |
| Molecular Formula | C₉H₁₀N₂O₃ | [8] |
| Molecular Weight | 194.19 g/mol | [8] |
| Appearance | Solid (predicted) | [9] |
| Purity | Available up to >97% | [8] |
| Storage | Store at 2-8°C, protected from light, under an inert atmosphere | [10] |
II. Postulated Mechanism of Bioreductive Activation
The biological activity of this compound is predicated on its metabolic activation. In normoxic tissues, one-electron reduction of the nitro and N-oxide groups is a futile cycle, as molecular oxygen rapidly re-oxidizes the resulting radical anions, regenerating the parent compound with minimal toxicity.[11] However, in the hypoxic environment of a tumor, the lower oxygen concentration allows for further reduction to cytotoxic species.[5][11] This process is catalyzed by various intracellular reductases, such as cytochrome P450 reductases.[12]
The proposed activation pathway involves:
-
Initial Reduction: One-electron reduction of the nitro group and/or the N-oxide.
-
Hypoxia-Selective Accumulation: In the absence of oxygen, these radical intermediates undergo further reduction.
-
Formation of Cytotoxic Species: This leads to the formation of highly reactive species like hydroxylamines and nitroso derivatives, as well as the generation of superoxide and hydroxyl radicals (ROS).[1]
-
Cellular Damage: These reactive species cause damage to macromolecules, including DNA adduct formation and oxidative stress, ultimately leading to cell death.[1]
III. Application 1: Assessing Hypoxia-Selective Cytotoxicity
This protocol describes an in vitro experiment to determine if this compound exhibits selective toxicity towards cancer cells under hypoxic conditions compared to normoxic conditions. The MTT assay will be used to measure cell viability.[13]
Protocol: Hypoxia-Selective MTT Assay
1. Materials & Reagents
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Human cancer cell line (e.g., HT-29 colorectal adenocarcinoma or A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[14]
-
96-well cell culture plates
-
Standard CO₂ incubator (Normoxia: 20-21% O₂, 5% CO₂)
-
Hypoxia chamber or incubator (Hypoxia: 1% O₂, 5% CO₂, balance N₂)
2. Experimental Workflow
Sources
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. intjmorphol.com [intjmorphol.com]
- 4. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]
- 5. Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-Activated Theragnostic Prodrugs (HATPs): Current State and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. lookchem.com [lookchem.com]
- 9. labsolu.ca [labsolu.ca]
- 10. 125162-98-3|this compound|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
development of assays for 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide metabolites
Application Note & Protocol
Topic: Development of a Validated LC-MS/MS Assay for the In Vitro Profiling of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide Metabolites
Audience: Researchers, scientists, and drug development professionals.
Abstract
The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic, efficacy, and safety profile. This compound (NTHQO) is a compound featuring a nitroaromatic group and a quinoline N-oxide moiety, both of which are susceptible to extensive metabolic transformation. This application note provides a comprehensive guide for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to identify and quantify the metabolites of NTHQO generated from in vitro systems, specifically human liver microsomes (HLM). We detail the predicted metabolic pathways, a complete protocol for metabolite generation, sample preparation, a validated LC-MS/MS method, and a discussion of the scientific rationale behind each step, adhering to regulatory expectations for bioanalytical method validation.[1][2]
Introduction: The Rationale for Metabolite Profiling
In drug discovery and development, understanding the biotransformation of a lead compound is paramount. Metabolism, primarily occurring in the liver, is the body's mechanism for converting xenobiotics into more water-soluble compounds to facilitate excretion.[3] These metabolic processes are categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[4]
The structure of this compound presents two key toxophoric and metabolically active sites:
-
Nitroaromatic Group: Nitroaromatic compounds are known to undergo bioreduction to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can contribute to toxicity.[5][6][7] The reduction of the nitro group to an amino group is a common metabolic pathway.[8][9]
-
N-oxide Moiety: The N-oxide functional group can be a metabolite itself, formed by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes.[10][11] However, N-oxide metabolites can also be pharmacologically active or unstable, potentially reverting to the parent amine in vivo or during sample handling, which complicates bioanalysis.[10][12]
Therefore, developing a selective and sensitive assay is crucial to characterize the metabolic profile of NTHQO, identify potentially active or toxic metabolites, and provide critical data for subsequent preclinical and clinical development.
Predicted Metabolic Pathways of NTHQO
Based on the compound's structure and established biotransformation reactions, we can predict several major metabolic pathways. These predictions form the basis for our analytical strategy, guiding the search for specific metabolite masses in our LC-MS/MS analysis. The primary Phase I metabolic routes are expected to be nitroreduction and aliphatic hydroxylation.
Caption: Predicted Phase I and Phase II metabolic pathways for NTHQO.
Bioanalytical Strategy and Workflow
Our strategy centers on using human liver microsomes (HLM) as the in vitro system. HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of key drug-metabolizing enzymes, including CYPs and UDP-glucuronosyltransferases (UGTs), making them a cost-effective and high-throughput model for metabolic stability and metabolite identification studies.[13][14] The analytical cornerstone is a highly sensitive and specific LC-MS/MS method.
The overall experimental workflow is designed for robustness and to minimize the potential degradation of labile metabolites.
Caption: High-level experimental workflow for metabolite profiling.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolite Generation using Human Liver Microsomes
This protocol describes the generation of NTHQO metabolites for subsequent analysis. The rationale for including a cofactor like NADPH is that CYP450 enzymes, the primary drivers of Phase I metabolism, require it for their catalytic activity.[3]
Materials:
-
This compound (NTHQO) stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL protein concentration)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Magnesium Chloride (MgCl₂) solution (1 M)
-
Control compound (e.g., Testosterone, for verifying microsomal activity)
-
Ice-cold Acetonitrile (ACN) containing a suitable internal standard (e.g., stable isotope-labeled NTHQO)
Procedure:
-
Preparation: Thaw HLM on ice. Prepare the phosphate buffer containing MgCl₂ to a final concentration of 5 mM.
-
Pre-incubation: In a microcentrifuge tube, add the following in order:
-
Phosphate Buffer (to final volume of 200 µL)
-
HLM (to a final protein concentration of 0.5 mg/mL)
-
NTHQO stock solution (to a final concentration of 1 µM). A low substrate concentration is chosen to simulate in vivo conditions and avoid enzyme saturation.[3]
-
-
Pre-warm: Vortex gently and pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH should be run as a negative control to check for non-enzymatic degradation.
-
Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes) in a shaking water bath.
-
Terminate Reaction: Stop the reaction by adding 400 µL of ice-cold ACN (containing internal standard). The cold organic solvent serves to precipitate the microsomal proteins and halt all enzymatic activity.
-
Protein Precipitation: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a clean 96-well plate or HPLC vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of NTHQO and its metabolites. A C18 column is chosen for its versatility in retaining a broad range of small molecules. Gradient elution is necessary to resolve metabolites with different polarities from the parent drug.
Instrumentation:
-
UPLC/HPLC System (e.g., Waters Acquity, Sciex ExionLC)
-
Tandem Mass Spectrometer (e.g., Sciex 6500+, Thermo Quantiva)
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 5% B
-
6.1-7.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimized for the specific instrument (e.g., Source Temperature: 550°C, IonSpray Voltage: 5500 V).[15]
-
MRM Transitions: The precursor ion (Q1) will be the [M+H]⁺ of the parent or metabolite. The product ion (Q3) is determined by fragmentation analysis. Hypothetical transitions are listed below.
Table 1: Hypothetical LC-MS/MS Parameters for NTHQO and Predicted Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | DP (V) | CE (eV) |
|---|---|---|---|---|
| NTHQO (Parent) | [M+H]⁺ | TBD | TBD | TBD |
| NTHQO-IS | [M+H]⁺ (labeled) | TBD | TBD | TBD |
| Amino Metabolite | [M-NO₂-O+NH₂]⁺ | TBD | TBD | TBD |
| Hydroxylated Met. | [M+O+H]⁺ | TBD | TBD | TBD |
| N-oxide reduced Met. | [M-O+H]⁺ | TBD | TBD | TBD |
TBD = To Be Determined experimentally via infusion and compound optimization. DP = Declustering Potential; CE = Collision Energy.
Bioanalytical Method Validation
For quantitative analysis, particularly in regulated drug development, the bioanalytical method must be validated to ensure its reliability.[16][17] The validation should be performed in accordance with regulatory guidelines such as the FDA Bioanalytical Method Validation Guidance or ICH M10.[2][18]
Table 2: Key Bioanalytical Validation Parameters and General Acceptance Criteria
| Parameter | Purpose | General Acceptance Criteria |
|---|---|---|
| Selectivity | Ensures that matrix components do not interfere with the detection of the analytes. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Accuracy & Precision | Determines the closeness of measured concentrations to the true value and the reproducibility of measurements. | For Quality Control (QC) samples, accuracy within ±15% of nominal value; precision (CV) ≤15%. For LLOQ, ±20% and ≤20%, respectively. |
| Calibration Curve | Demonstrates the relationship between instrument response and known analyte concentrations. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Recovery | Measures the efficiency of the extraction process. | Should be consistent and reproducible, though 100% recovery is not required. |
| Matrix Effect | Assesses the ion suppression or enhancement caused by matrix components. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | Evaluates the chemical stability of analytes in the biological matrix under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration should be within ±15% of the nominal concentration. |
Potential Challenges and Troubleshooting
-
N-oxide Instability: N-oxide metabolites can be thermally labile or prone to in-source fragmentation (loss of oxygen) in the mass spectrometer, leading to a signal at the m/z of the parent amine.[10][12] Careful optimization of MS source conditions (e.g., using lower temperatures) and chromatography to separate the N-oxide from its corresponding amine is critical.
-
Nitro Group Reduction: The nitro group can also be reduced in-source or during sample handling. Maintaining neutral or slightly acidic pH and avoiding high temperatures can help mitigate this.[12]
-
Isomeric Metabolites: Hydroxylation can occur at multiple positions on the tetrahydroquinoline ring, resulting in isomers with the same mass. Chromatographic separation is essential to distinguish and quantify these isomers individually. A longer gradient or a different column chemistry may be required.
By following the detailed protocols and understanding the scientific principles outlined in this application note, researchers can successfully develop and validate a robust assay for characterizing the metabolites of this compound, generating crucial data to advance its development as a potential therapeutic agent.
References
- Majunder, A. (2013). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Handbook of LC-MS Bioanalysis.
- Obach, R. S. (2017). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
- Spain, J. C., & Nishino, S. F. (1997).
- MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. MileCell Bio. [Link]
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.gov. [Link]
- de Souza, T. P., et al. (2020). Bioreduction of the nitro group by nitroreductases (NTR) or others...
- Slideshare. (n.d.).
- Dalvie, D. (2007). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. SpringerLink. [Link]
- U.S. Food and Drug Administration. (2001).
- Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. PubMed. [Link]
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]
- Higson, F. K. (1992).
- Sandle, T. (2023).
- Ju, K. S., & Parales, R. E. (2010).
- Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Hypha Discovery. [Link]
- Davydov, R., et al. (2014).
- Wang, G. J., et al. (2015). Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry. PMC - NIH. [Link]
- Lavallée, R., et al. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Altasciences. [Link]
- Charman, S. A., et al. (2014). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. PMC - NIH. [Link]
- Sugimura, T., Okabe, K., & Nagao, M. (1966). The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3.
- Sugimura, T., Okabe, K., & Endo, H. (1965). The metabolism of 4-nitroquinoline 1-oxide. I.
- Charman, S. A., et al. (2014). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439.
- de Souza, T. P., et al. (2020).
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Nitroaromatic compounds, from synthesis to biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Biodegradation of nitroaromatic compounds. | Semantic Scholar [semanticscholar.org]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 17. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 18. moh.gov.bw [moh.gov.bw]
Application Notes & Protocols: 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide as a Versatile Precursor in Organic Synthesis
Introduction
Within the landscape of heterocyclic chemistry, quinoline N-oxides have emerged as exceptionally versatile precursors for the synthesis of functionalized quinoline derivatives.[1][2] The introduction of the N-oxide functionality fundamentally alters the electronic properties of the quinoline ring system, rendering it more susceptible to a variety of transformations that are otherwise challenging to achieve with the parent heterocycle. Specifically, the N-oxide group enhances the reactivity of the C2 and C4 positions, transforming them into electrophilic sites ripe for nucleophilic attack and C-H functionalization.[3][4]
This guide focuses on a specialized, yet highly potent, member of this class: 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide . This molecule, with the chemical formula C₉H₁₀N₂O₃ and CAS Number 125162-98-3, combines the activating properties of the N-oxide with the strong electron-withdrawing and leaving group potential of a C4-nitro group.[5][6] The saturated carbocyclic portion of the tetrahydroquinoline core offers a scaffold that can be retained for structural diversity or serve as a precursor to fully aromatic systems through subsequent oxidation.
These application notes will provide researchers, medicinal chemists, and drug development professionals with a detailed overview of the synthetic utility of this precursor, complete with step-by-step protocols for its key transformations.
A Critical Note on Safety: The parent compound, 4-Nitroquinoline 1-oxide (4-NQO), is a well-documented tumorigenic and mutagenic agent used in cancer research to induce DNA lesions.[7][8][9][10] While the toxicological profile of its tetrahydro- derivative is not as extensively studied, it is imperative to handle this compound with extreme caution as a potential carcinogen. All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Synthesis of the Precursor
The synthesis of this compound is not commonly found in commercial catalogs and typically requires a multi-step laboratory preparation. A plausible and logical synthetic pathway involves the nitration of 5,6,7,8-tetrahydroquinoline followed by N-oxidation.
Protocol 1.1: Synthesis of this compound
This protocol is a representative procedure based on established methods for the nitration and subsequent N-oxidation of quinoline derivatives.[9][11]
Step A: Nitration of 5,6,7,8-Tetrahydroquinoline
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄, 5 mL) to 0 °C in an ice-water bath.
-
Substrate Addition: Slowly add 5,6,7,8-tetrahydroquinoline (1.33 g, 10 mmol) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 0.7 mL, ~1.1 eq) to concentrated sulfuric acid (2 mL) at 0 °C.
-
Reaction: Add the nitrating mixture dropwise to the solution of tetrahydroquinoline over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The choice of a low temperature is critical to control the regioselectivity and prevent over-nitration.
-
Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (50 g). The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product (a mixture of nitro isomers) is then purified by column chromatography on silica gel to isolate the desired 4-nitro isomer.
Step B: N-Oxidation
-
Dissolution: Dissolve the purified 4-nitro-5,6,7,8-tetrahydroquinoline (1.78 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask.
-
Oxidant Addition: Add hydrogen peroxide (H₂O₂, 30% aqueous solution, 2.3 mL, ~2 eq) dropwise to the solution.
-
Heating: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. The N-oxidation process is often sluggish at room temperature and requires thermal input to proceed efficiently.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: After completion, cool the mixture to room temperature and remove the acetic acid under reduced pressure.
-
Purification: The resulting residue is neutralized with a saturated NaHCO₃ solution and extracted with dichloromethane (3 x 25 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The final product, this compound, is purified by recrystallization or column chromatography.
Core Synthetic Applications
The unique arrangement of functional groups in this compound enables a diverse range of synthetic transformations. The primary reactive sites are the C2 and C4 positions of the pyridine ring.
Application 1: Nucleophilic Aromatic Substitution (SNAr) at C4
The C4 position is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the N-oxide and the nitro group. The nitro group also serves as an excellent leaving group, facilitating SNAr reactions with a wide range of nucleophiles.
Protocol 2.1: Synthesis of 4-Amino-5,6,7,8-tetrahydroquinoline 1-oxide Derivatives
-
Reaction Setup: To a solution of this compound (194 mg, 1 mmol) in anhydrous dimethylformamide (DMF, 5 mL) in a sealed vial, add the desired amine (e.g., morpholine, piperidine, or benzylamine, 1.2 mmol, 1.2 eq) and potassium carbonate (K₂CO₃, 207 mg, 1.5 eq).
-
Causality: DMF is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the SNAr mechanism without interfering with the nucleophile. K₂CO₃ acts as a base to deprotonate the amine nucleophile if it is used as a salt, or to scavenge any acid formed.
-
Heating: Seal the vial and heat the reaction mixture to 80-100 °C for 2-12 hours. The reaction temperature is dependent on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction's progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 4-amino substituted product.
| Nucleophile | Product | Typical Yield |
| Morpholine | 4-(Morpholin-4-yl)-5,6,7,8-tetrahydroquinoline 1-oxide | 85-95% |
| Benzylamine | 4-(Benzylamino)-5,6,7,8-tetrahydroquinoline 1-oxide | 80-90% |
| Sodium Methoxide | 4-Methoxy-5,6,7,8-tetrahydroquinoline 1-oxide | 75-85% |
Application 2: Deoxygenative C2-Functionalization
Quinoline N-oxides are renowned for their ability to undergo deoxygenative functionalization, particularly at the C2 position.[3] This powerful transformation allows for the direct installation of carbon, nitrogen, or other heteroatom substituents, producing valuable 2-substituted quinolines.[1][12]
Protocol 2.2: Deoxygenative C2-Amination
This protocol is adapted from methodologies developed for various quinoline N-oxides.[12]
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), combine this compound (194 mg, 1 mmol), an amine source (e.g., a secondary amine or an aniline derivative, 1.5 eq), and an activating agent such as trifluoromethanesulfonic anhydride (Tf₂O) or phosphorus oxychloride (POCl₃) (1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or acetonitrile (5 mL) at 0 °C.
-
Causality: The activating agent (e.g., POCl₃) coordinates to the N-oxide oxygen, making the C2 position significantly more electrophilic. This facilitates the nucleophilic attack by the amine. The subsequent elimination and rearomatization sequence leads to the deoxygenated C2-aminated product.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ (10 mL) at 0 °C.
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the 2-amino-4-nitro-5,6,7,8-tetrahydroquinoline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
Welcome to the Technical Support Center for the synthesis of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this multi-step synthesis. This guide is structured to address common challenges and fundamental questions, ensuring you can optimize your experimental outcomes with confidence.
The synthesis of this compound is typically approached as a sequential process. A common and logical pathway involves the N-oxidation of the 5,6,7,8-tetrahydroquinoline starting material, followed by a regioselective nitration. This order is crucial because the N-oxide group activates the 4-position of the quinoline ring system, directing the electrophilic nitronium ion to the desired location.[1]
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis. Each issue is followed by an analysis of probable causes and a set of actionable solutions.
Issue 1: Low Yield or No Reaction During N-Oxidation Step
You've reacted 5,6,7,8-tetrahydroquinoline with an oxidizing agent (e.g., hydrogen peroxide in acetic acid), but TLC analysis shows a majority of unreacted starting material.
Probable Causes & Actionable Solutions
| Probable Cause | Recommended Action & Rationale |
| Insufficient Oxidizing Agent | Incrementally increase the equivalents of the oxidizing agent (e.g., 30% H₂O₂). The stoichiometry must be sufficient to account for any potential degradation of the peroxide over time or by catalytic impurities. |
| Inadequate Reaction Temperature | The N-oxidation of quinolines often requires thermal activation. Maintain a steady temperature, typically between 70-80°C.[1] Below this range, the reaction rate may be impractically slow. |
| Short Reaction Time | These reactions can be slow. Monitor the reaction progress via TLC every few hours. Continue heating until the starting material spot has been consumed. A reaction time of 20 hours or more may be necessary.[2] |
| Poor Quality Reagents | Ensure the hydrogen peroxide solution has not degraded; use a fresh bottle or verify its concentration. Glacial acetic acid should be free of significant water content. |
Issue 2: Formation of Multiple Products in the Nitration Step
After adding the nitrating mixture (HNO₃/H₂SO₄) to 5,6,7,8-tetrahydroquinoline 1-oxide, your TLC plate shows multiple spots, indicating a mixture of nitro-isomers and potential side-products.
Probable Causes & Actionable Solutions
| Probable Cause | Recommended Action & Rationale |
| Reaction Temperature Too High | Nitration is a highly exothermic reaction. The temperature must be strictly controlled, typically between 0-5°C, to prevent over-nitration or the formation of undesired isomers.[1] Use an ice-salt bath for cooling and add the nitrating mixture very slowly (dropwise). |
| Incorrect Order of Reagent Addition | The substrate (5,6,7,8-tetrahydroquinoline 1-oxide) should be fully dissolved in cold, concentrated sulfuric acid before the dropwise addition of the nitrating mixture. This ensures the substrate is protonated and ready for electrophilic attack in a controlled manner.[1] |
| Harsh Reaction Conditions | If temperature control is difficult, consider alternative, milder nitrating agents. While the classic HNO₃/H₂SO₄ is common, other reagents can offer better regioselectivity and control for sensitive substrates. |
| Impure Starting Material | Impurities in the 5,6,7,8-tetrahydroquinoline 1-oxide can lead to side reactions. Ensure the N-oxide is properly purified and dried before proceeding to the nitration step. |
Issue 3: Difficulty in Product Purification and Isolation
You've completed the reaction, but isolating the pure this compound from the crude mixture is proving challenging.
Probable Causes & Actionable Solutions
| Probable Cause | Recommended Action & Rationale |
| Incomplete Reaction Quenching | The highly acidic reaction mixture must be carefully quenched by pouring it onto a large volume of crushed ice. This precipitates the organic product while diluting the acid. Incomplete precipitation will result in low isolated yields. |
| Product Solubility | After quenching, the product may not fully precipitate if the aqueous volume is too large or if residual organic solvents are present. If the product remains in solution, extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) is necessary.[3] |
| Formation of Tars or Polymeric Byproducts | Harsh acidic and oxidative conditions can sometimes lead to polymerization or degradation, resulting in intractable tars.[3] This is often linked to poor temperature control. The best solution is to repeat the reaction with stricter temperature regulation. If dealing with a tarry mixture, try triturating the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are, such as cold methanol or diisopropyl ether.[2][4] |
| Ineffective Crystallization | Recrystallization is a powerful purification technique. Finding the right solvent system is key. Test a range of solvents (e.g., ethanol, methanol, acetone, or mixtures with water) to find one that dissolves the product when hot but allows for good crystal formation upon cooling.[4] |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanistic reason for performing N-oxidation before nitration?
The N-oxidation step is strategically critical for controlling the regioselectivity of the nitration. The N-oxide group is an activating group that directs electrophiles to the C4 and C6 positions of the quinoline ring through resonance stabilization of the sigma complex intermediate. By placing a strongly electron-donating oxygen atom on the nitrogen, the electron density at the C4 position is significantly increased, making it the primary site for electrophilic aromatic substitution by the nitronium ion (NO₂⁺).[1]
Q2: How can I effectively monitor the progress of these reactions?
Thin-Layer Chromatography (TLC) is the most common and effective method.[5]
-
Mobile Phase: A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A 7:3 or 1:1 mixture of Hexane:Ethyl Acetate is often effective.
-
Visualization: The starting materials, intermediates, and the final nitro-product are often UV-active, so they can be visualized under a UV lamp (254 nm). Staining with potassium permanganate can also be used to visualize compounds that are susceptible to oxidation.
-
Analysis: By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the same plate, you can clearly track the consumption of the reactant and the appearance of the product.
Q3: What are the primary safety concerns for this synthesis?
-
Nitration: The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a powerful oxidizing agent. It reacts violently with many organic compounds. Always work in a chemical fume hood, wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Perform the reaction behind a blast shield, especially during scale-up.
-
Exothermic Reactions: The nitration step is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.[3] Always add reagents slowly and ensure your cooling bath is effective.
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer. Avoid contact with metals and organic materials that can catalyze its decomposition.
Q4: Are there alternative methods for the synthesis of the tetrahydroquinoline core?
Yes, while this guide focuses on the functionalization of a pre-existing 5,6,7,8-tetrahydroquinoline core, several methods exist for its initial synthesis. The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a classic and versatile method for forming the quinoline ring system.[5] Other modern approaches utilize various catalytic systems, including metal-catalyzed hydrogenations or transfer hydrogenations, to reduce quinoline to 1,2,3,4-tetrahydroquinoline.[6][7]
III. Key Experimental Protocols & Workflows
Overall Synthetic Workflow
The diagram below outlines the logical progression from the starting material to the final product.
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield
If you are experiencing low yields, use the following logical diagram to diagnose the potential issue.
Caption: A decision tree for troubleshooting low product yield.
Protocol 1: N-Oxidation of 5,6,7,8-Tetrahydroquinoline
(This protocol is adapted from general procedures for quinoline N-oxidation.[1])
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 5,6,7,8-tetrahydroquinoline in glacial acetic acid.
-
Slowly add 2-3 equivalents of 30% hydrogen peroxide to the mixture.
-
Heat the reaction mixture in an oil bath to 70-80°C.
-
Stir the reaction at this temperature, monitoring its progress by TLC until the starting material is consumed (this may take several hours).
-
Once complete, cool the mixture to room temperature.
-
Carefully concentrate the mixture under reduced pressure to remove the bulk of the acetic acid.[2]
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 5,6,7,8-tetrahydroquinoline 1-oxide, which can be purified further if necessary.
Protocol 2: Nitration of 5,6,7,8-Tetrahydroquinoline 1-oxide
(This protocol is adapted from general procedures for the nitration of activated quinoline N-oxides.[1])
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice-salt bath to 0°C.
-
With vigorous stirring, slowly add 1 equivalent of 5,6,7,8-tetrahydroquinoline 1-oxide, ensuring the temperature does not rise above 5°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding 1.1 equivalents of fuming nitric acid to cold, concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the N-oxide, maintaining the internal temperature between 0-5°C throughout the addition.
-
After the addition is complete, allow the reaction to stir at this low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
The solid product, this compound, should precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
References
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025).
- Organic Chemistry Portal. Tetrahydroquinoline synthesis.
- Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
- LookChem. This compound.
- Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- MDPI. (2022). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
- Organic Syntheses. N-METHYLMORPHOLINE N-OXIDE. [Link]
- CymitQuimica. This compound.
- ACS Publications. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters.
- ResearchGate. (2011).
- Taylor & Francis Online. 4-Nitroquinoline 1-oxide – Knowledge and References.
- Google Patents. (1991). Production of 5,6,7,8-tetrahydroquinoline.
- Royal Society of Chemistry. (1987). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 7-Methyl-4-nitroquinoline 1-oxide.
- ResearchGate. (2015). Efficient Buchwald–Hartwig and nitrene-mediated five-membered ring closure approaches to the total synthesis of quindoline. Unexpected direct conversion of a nitro group into a phosphazene. [Link]
- ACS Publications. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
- National Institutes of Health (NIH). (2014). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).
- Organic Syntheses. 6-METHOXY-8-NITROQUINOLINE. [Link]
- Google Patents. (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
Welcome to the technical support resource for the purification of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide (CAS 125162-98-3). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. The unique chemical architecture of this molecule, featuring both a highly polar N-oxide group and a nitro group, presents specific purification hurdles that require carefully considered strategies.[1] This document provides troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The primary difficulties arise from the compound's high polarity and potential instability. The N-oxide functional group is a strong hydrogen bond acceptor, leading to very strong interactions with polar stationary phases like silica gel. This can result in poor peak shape, tailing, or even irreversible adsorption during column chromatography.[1] Furthermore, nitroaromatic compounds can be sensitive to certain conditions, and quinoline derivatives, in general, may be prone to degradation on acidic media like standard silica gel.[2][3]
Key challenges include:
-
Extreme Polarity: The compound often requires highly polar solvent systems for elution, which can also dissolve polar impurities.
-
Poor Chromatographic Behavior: Significant tailing or complete retention on silica gel is common.
-
Potential for Decomposition: The compound may degrade on acidic stationary phases or under prolonged heating.
-
Difficult Crystallization: The high polarity can make it challenging to find a suitable single-solvent system for recrystallization.
Q2: My crude product is a dark, oily residue. Which purification method should I attempt first?
For an oily or highly impure crude product (<90% purity), flash column chromatography is the recommended starting point. Direct crystallization is unlikely to be effective as the impurities will inhibit lattice formation. The goal of the initial chromatographic step is to remove the bulk of impurities and isolate a fraction that can then be further purified by recrystallization if necessary.
A decision workflow for selecting the appropriate purification strategy is presented below.
Caption: A decision tree for selecting the optimal purification method.
Troubleshooting Guide: Column Chromatography
Q3: My compound is sticking to the baseline of my silica gel TLC plate, even with ethyl acetate. What solvent system should I use for the column?
This is the most common issue encountered. The strong interaction between the N-oxide and the acidic silanol groups on the silica surface causes this behavior.[1] To overcome this, you must use a more polar and competitive mobile phase.
Solution:
-
Introduce a Polar Protic Solvent: Add methanol (MeOH) to your eluent. Start with a gradient of 0% to 10% MeOH in dichloromethane (DCM). A typical system that works well is a gradient of 2-5% MeOH in DCM.[1]
-
Consider an Amine Additive: If streaking persists, adding a small amount of a basic modifier like triethylamine (NEt₃, ~0.1-1%) or ammonium hydroxide to the mobile phase can deactivate the acidic sites on the silica gel, leading to much-improved peak shape. However, be cautious, as this makes the mobile phase basic.
-
Alternative Stationary Phases: If the compound is suspected to be degrading on silica, switch to a more neutral or basic stationary phase like neutral alumina . Alumina has different selectivity and can be very effective for purifying polar, basic compounds like quinoline derivatives.
| Stationary Phase | Recommended Mobile Phase System | Rationale & Key Considerations |
| Silica Gel | 1-10% Methanol in Dichloromethane | Standard Choice: Good for initial trials. Methanol is required to elute the highly polar product.[1] |
| Silica Gel + 0.5% NEt₃ | 1-10% Methanol in Dichloromethane | For Tailing/Streaking: Triethylamine deactivates acidic silanol sites, improving peak shape for basic compounds.[4] |
| Neutral Alumina | 0-5% Methanol in Ethyl Acetate or DCM | For Degradation on Silica: Alumina is less acidic and can prevent decomposition of sensitive compounds. |
| Reverse-Phase C18 | Acetonitrile/Water or Methanol/Water | For High Polarity: If all else fails, reverse-phase chromatography separates based on hydrophobicity. The polar N-oxide will elute early. |
Caption: Comparison of stationary phases and mobile phase systems for chromatography.
Q4: I see a new spot on my TLC after running the column. Is my compound decomposing?
Decomposition on silica gel is possible. 4-Nitroquinoline 1-oxide, a related compound, is known to be a DNA-damaging agent and is metabolically reduced to reactive species; it is plausible that the tetrahydro- derivative could have some inherent instability.[2]
Troubleshooting Steps:
-
Co-spotting: Run a 2D TLC. Spot the crude material, run the plate in one solvent system, then turn it 90 degrees and run it in a different system. If the new spot is a decomposition product, it will not be present on the initial chromatogram of the crude material.
-
Use Deactivated Silica: Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine, let it stand for an hour, and then pack the column. This "deactivated" silica is much gentler.
-
Switch to Alumina: As mentioned in Q3, switching to neutral alumina is an excellent strategy to avoid acid-catalyzed degradation.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions, run the column efficiently, and process the pure fractions immediately.
Caption: A systematic workflow for resolving common column chromatography issues.
Troubleshooting Guide: Recrystallization
Q5: I have a semi-pure solid, but I can't find a good solvent for recrystallization. What should I try?
Finding a single solvent for recrystallization can be difficult for highly polar molecules. The ideal solvent should dissolve the compound when hot but not when cold.[5] Often, a mixed-solvent system is required.
Recommended Solvent Systems to Screen:
-
Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly.
-
Acetone/Hexane: Dissolve in minimal hot acetone and add hexane until persistent turbidity is observed.
-
Ethyl Acetate/Methanol: Use a small amount of methanol to dissolve the compound and add ethyl acetate as the anti-solvent.
Protocol: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the semi-pure solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the compound.
-
Induce Saturation: While keeping the solution hot, add hot water dropwise with swirling until the solution just begins to turn cloudy. If it becomes too cloudy, add a drop or two of hot ethanol to clarify.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.[5]
-
Induce Crystallization (If Needed): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single seed crystal of pure product.[5]
-
Complete Crystallization: Once crystals begin to form at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 50:50 ethanol/water, followed by a wash with cold diethyl ether to aid drying.
-
Drying: Dry the crystals under high vacuum.
References
- U.S. Environmental Protection Agency. (1996).
- Griest, W. H., & Higgins, C. E. (1998). Rapid separation of nitroaromatic compounds by solvating gas chromatography. Journal of Liquid Chromatography & Related Technologies, 21(1), 155-164. [Link]
- Wong, J. M., & Lunte, S. M. (1996). Chromatographic Detection of Nitroaromatic and Nitramine Compounds by Electrochemical Reduction Combined with Photoluminescence following Electron Transfer. Analytical Chemistry, 68(1), 1-7. [Link]
- Silver, J. (2017). How can I purify N-oxides on column chromatography?
- Wikipedia contributors. (2023). 4-Nitroquinoline 1-oxide. Wikipedia, The Free Encyclopedia. [Link]
- Reddit r/Chempros. (2023).
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
- Ochiai, E., & Ohta, A. (1958). Polarography of N-Oxides. I. Reduction of Quinoline N-Oxide and Its 4-Substituted Derivatives. Chemical and Pharmaceutical Bulletin, 6(3), 266-271. [Link]
- LookChem. (n.d.). This compound. [Link]
Sources
stability and degradation of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
Welcome to the technical support center for 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Given the limited direct literature on this specific molecule, this resource synthesizes information from related compounds, such as 4-nitroquinoline 1-oxide (4-NQO), and general principles of nitroaromatic and N-oxide chemistry to anticipate and address potential challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling, stability, and use of this compound.
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is critical to maintain the integrity of the compound. We recommend storing this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For solutions, prepare them fresh for each experiment. If storage of solutions is unavoidable, aliquot into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, this compound is susceptible to several degradation pathways:
-
Photodegradation: The nitroaromatic and N-oxide functionalities make the compound sensitive to UV and visible light, which can lead to the formation of reactive oxygen species (ROS) and subsequent degradation.[1][2][3]
-
Thermal Degradation: Elevated temperatures can cause decomposition of the N-oxide and nitro groups.[4][5]
-
Reductive Degradation: The nitro group can be reduced to form amino or hydroxylamino derivatives, which may have different biological activities and stabilities. This is a known metabolic pathway for the related compound 4-NQO.[6][7]
-
Oxidative Degradation: The tetrahydroquinoline ring can be susceptible to oxidation. The presence of the N-oxide can also influence oxidative stability.
Q3: I am seeing inconsistent results in my cell-based assays. Could this be related to compound stability?
A3: Yes, inconsistent results are often a sign of compound degradation.[8] Degradation can lead to a decrease in the concentration of the active compound and the formation of byproducts with different activities. It is crucial to ensure that your stock solutions are fresh and that the compound is stable in your assay medium. Consider performing a stability test of the compound in your specific cell culture medium under assay conditions (e.g., 37°C, 5% CO₂).
Q4: What analytical methods can I use to assess the purity and stability of my compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for assessing the purity and stability of compounds like this.[9][10] A stability-indicating HPLC method should be able to separate the parent compound from its potential degradation products.[8] Liquid Chromatography with Mass Spectrometry (LC-MS) can be used to identify the structures of any degradation products formed.[9][10]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no biological activity | Compound degradation due to improper storage or handling. | 1. Verify Storage: Ensure the compound has been stored at the recommended temperature, protected from light. 2. Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. 3. Assess Purity: Check the purity of your compound using HPLC before use. |
| Inconsistent results between experiments | Instability of the compound in solution or assay medium. | 1. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated temperature changes. 2. Test Stability in Assay Medium: Incubate the compound in your experimental medium for the duration of the assay and analyze for degradation by HPLC. 3. Use a Stabilizer (if compatible): In some cases, antioxidants may be used to prevent oxidative degradation, but their compatibility with the assay must be verified. |
| Appearance of new peaks in HPLC analysis | Degradation of the compound. | 1. Characterize Degradants: Use LC-MS to identify the structure of the new peaks. This can provide insight into the degradation pathway.[10] 2. Perform Forced Degradation Studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products and confirm that your analytical method can resolve them from the parent compound.[9][11] |
| Discoloration of solid compound or solutions | Photodegradation or oxidation. | 1. Protect from Light: Store the compound in amber vials or wrap containers in aluminum foil.[11] 2. Inert Atmosphere: For long-term storage of the solid, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
Part 3: Experimental Protocols
These protocols provide a framework for assessing the stability of this compound.
Protocol 1: Forced Degradation Study
This study is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[8]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[8]
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.[9]
-
Thermal Degradation: Heat the solid compound at 80°C for 24 hours.[9]
-
Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) and visible light in a photostability chamber.[9][11]
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by HPLC-UV.
-
The HPLC method should be capable of separating the parent peak from all degradation product peaks.
Protocol 2: Solution Stability Assessment
This protocol assesses the stability of the compound in a specific solvent or experimental medium.
1. Sample Preparation:
-
Prepare a solution of the compound in the desired solvent/medium at the concentration used in your experiments.
2. Incubation:
-
Store the solution under your typical experimental conditions (e.g., room temperature, 37°C).
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
4. Analysis:
-
Analyze the samples by HPLC to determine the percentage of the parent compound remaining at each time point.
Part 4: Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
References
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences.
- Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences.
- Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar.
- Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
- Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology.
- The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- Technical Support Center: Continuous Flow Synthesis of Nitroarom
- Comparative stability analysis of quinidine and Quinidine N-oxide. Benchchem.
- Thermal Decomposition of Nitric Oxide. The Journal of Chemical Physics.
- Amine Oxides. VII. The Thermal Decomposition of the N-Oxides of N-Methylazacycloalkanes1,2. Journal of the American Chemical Society.
- Degradation of rapid thermal oxides due to the presence of nitrogen in the oxid
- Technical Support Center: Work-up Procedures for Aromatic Nitr
- Effect of the Oxygen Concentration and Temperature on Thermal Decomposition of N2O in an Inert Gas. ACS Omega.
- Molecular Models of Induced DNA Premutational Damage and Mutational Pathways for the Carcinogen 4-nitroquinoline 1-oxide and Its Metabolites. PubMed.
- Stability-indicating method for the analysis of amorolfine and its N-oxide degrad
- 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis.
- Validating the Specificity of Roflumilast N-oxide Analytical Methods: A Compar
- 4-Nitroquinoline 1-oxide | CAS 56-57-5. Selleck Chemicals.
- 4-Nitroquinoline 1-oxide. Wikipedia.
- Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
- Analytical Techniques In Stability Testing.
- 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. PubMed.
- This compound. LookChem.
- GC Troubleshooting Guide. Phenova.com.
- Tetrahydroquinoline synthesis. Organic Chemistry Portal.
- Analytical Techniques for the Assessment of Drug Stability.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC.
- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters.
- Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv.
- 125162-98-3|this compound. BLDpharm.
- Nitroaromatic Compounds,
- Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
- Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC.
- Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
- Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxyl
- Quinoline N-oxide 97 64201-64-5. Sigma-Aldrich.
- 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955. PubChem.
Sources
- 1. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
Welcome to the technical support center for 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. This guide offers troubleshooting protocols and answers to frequently asked questions to ensure the successful progression of your research and development efforts.
Understanding the Molecule: Why is Solubility a Hurdle?
This compound possesses a unique chemical structure that contributes to its solubility characteristics. The presence of a nitro group (NO2) and an N-oxide functional group introduces polarity and the capacity for hydrogen bonding.[1][2] However, the aromatic quinoline core contributes to its hydrophobic nature. This dual character can lead to limited solubility in both aqueous and nonpolar organic solvents. The N-oxide functionality, while polar, can also form strong hydrogen bonds with water, sometimes leading to the formation of less soluble hydrates.[2]
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: Based on its structural components, this compound is predicted to be sparingly soluble in water and may exhibit limited solubility in many common organic solvents. Aromatic nitro compounds are generally insoluble or sparingly soluble in water.[3][4][5] While the N-oxide group can enhance water solubility, the overall molecule may still present challenges.[1][2] It is expected to be more soluble in polar aprotic solvents and certain polar protic solvents.
Q2: I'm observing poor dissolution of the compound in my aqueous buffer. What is the likely cause?
A2: Poor aqueous solubility is a common issue for many drug candidates, with some estimates suggesting that up to 40% of commercialized drugs and 70-90% of developmental candidates are poorly soluble.[6] The hydrophobic quinoline backbone of this compound likely limits its interaction with water molecules, leading to poor dissolution. The nitro group, while polar, does not guarantee significant water solubility.
Q3: Can I use DMSO to dissolve the compound for my in vitro assays? Are there any concerns?
A3: Dimethyl sulfoxide (DMSO) is a powerful and common solvent for solubilizing a wide range of organic compounds for in vitro studies. While it is likely to be effective for this compound, it's crucial to be mindful of the final concentration of DMSO in your assay. High concentrations of DMSO can be toxic to cells and may interfere with biological assays. Always perform a vehicle control with the same final concentration of DMSO to account for any solvent-induced effects.
Q4: Does the pH of my aqueous solution affect the solubility of this compound?
A4: The pKa of this compound is predicted to be very low, around -1.03.[7] This suggests that the compound is a very weak base and is unlikely to be significantly protonated or deprotonated within the typical physiological pH range. Therefore, pH adjustment is not expected to be a primary method for enhancing its solubility.
Troubleshooting Guides: Step-by-Step Solubilization Protocols
When facing solubility issues, a systematic approach is key. The following guides provide detailed protocols for enhancing the solubility of this compound.
Guide 1: Initial Solvent Screening
The first step in addressing solubility is to perform a systematic screening of various pharmaceutically acceptable solvents.
Objective: To identify a suitable solvent or solvent system for initial stock solution preparation.
Protocol:
-
Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent.
-
Solubilization: Vortex each vial vigorously for 1-2 minutes. If the compound does not dissolve, gently warm the vial (not exceeding 40-50°C) and vortex again. Sonication can also be employed to aid dissolution.
-
Observation: Visually inspect each vial for complete dissolution. Record your observations.
Data Summary Table:
| Solvent | Predicted Solubility | Observations (e.g., Soluble, Sparingly Soluble, Insoluble) |
| Water | Low | |
| Ethanol | Moderate | |
| Methanol | Moderate | |
| Propylene Glycol | Moderate | |
| Dimethyl Sulfoxide (DMSO) | High | |
| N,N-Dimethylformamide (DMF) | High | |
| Dichloromethane (DCM) | Low to Moderate | |
| Acetone | Moderate |
Workflow Diagram:
Caption: How cosolvents enhance solubility.
Guide 3: Advanced Solubilization Techniques
For particularly challenging cases, more advanced formulation strategies may be necessary. These methods are often employed in later stages of drug development.
Objective: To explore advanced formulation approaches for enhancing the solubility and bioavailability of this compound.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. [8] * Principle: The drug is molecularly dispersed in a hydrophilic polymer, which can improve its dissolution rate and apparent solubility.
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).
-
Preparation Methods: Melting (fusion), solvent evaporation, and hot-melt extrusion.
-
-
Particle Size Reduction: Reducing the particle size of the compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. [6][9] * Micronization: Mechanical milling processes (e.g., jet milling) to reduce particle size to the micron range. [10] * Nanosuspensions: Production of drug nanoparticles, often stabilized by surfactants or polymers. [10]This can be achieved through top-down methods like media milling or high-pressure homogenization, or bottom-up approaches such as antisolvent precipitation. [11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
-
Mechanism: The hydrophobic drug molecule (guest) is encapsulated within the hydrophobic cavity of the cyclodextrin molecule (host), while the hydrophilic exterior of the cyclodextrin interacts with water.
-
Common Cyclodextrins: α-, β-, and γ-cyclodextrin and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Logical Flow for Advanced Techniques:
Caption: Decision tree for advanced solubilization.
Concluding Remarks
Overcoming the solubility challenges of this compound is a critical step in advancing your research. By systematically exploring the strategies outlined in this guide, from basic solvent screening to advanced formulation techniques, you can develop a robust and reliable method for solubilizing this compound for your specific application. Remember to always consider the compatibility of your chosen solubilization method with your downstream experiments.
References
- J. F. Brower et al.
- A. K. et al., "APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS," Semantic Scholar, [Link].
- "this compound," LookChem, [Link].
- A. A. et al., "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs," PubMed Central, [Link].
- J. N. Patel et al.
- V. R. et al., "Drug Solubility: Importance and Enhancement Techniques," PMC, [Link].
- T. G. et al.
- C. F. A. Sena et al.
- T. G. et al., "Medicinal Chemistry of Drugs with N-Oxide Functionalities," PMC, [Link].
- "NITRO COMPOUNDS," eGyanKosh, [Link].
- "this compound," LabSolutions, [Link].
- "4-Nitroquinoline 1-Oxide," PubChem, [Link].
- "Nitrobenzene," Solubility of Things, [Link].
- "B.Sc.-2 Chemistry Chapter-Nitro Compounds (Full chapter)," YouTube, [Link].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
T.S.C. Guide: Optimizing In Vitro Dosage for 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
A Note on This Guide: Information specifically detailing the in vitro dosage optimization of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide is not extensively available in public literature. Therefore, this guide provides a robust framework based on established principles for novel compound testing, drawing parallels from its well-studied, structurally related analogue, 4-Nitroquinoline 1-oxide (4-NQO). [1][2]This compound belongs to the quinoline N-oxide class, known for its potential carcinogenic and mutagenic properties, primarily through inducing DNA damage and oxidative stress. [1][3][4]The strategies outlined below are designed to be broadly applicable for determining a reliable and reproducible dosing schedule for novel quinoline derivatives in a research setting.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a quinoline derivative. [5]While specific data on this molecule is limited, its close analog, 4-Nitroquinoline 1-oxide (4-NQO), is a well-known research chemical used to induce DNA lesions and oxidative stress in experimental models. [1][4]4-NQO is metabolized into reactive intermediates that bind to DNA, forming adducts and generating reactive oxygen species (ROS). [3][6]It is reasonable to hypothesize that this compound may share a similar mechanism, making it a potential tool for studies in DNA repair, carcinogenesis, or oxidative stress. Its tetrahydro- structure, however, may alter its metabolic activation, potency, and off-target effects compared to 4-NQO.
Q2: I have no preliminary data. What is a safe and effective starting concentration for my in vitro experiment?
A2: When working with a novel compound, a broad dose-range finding study is the essential first step. [7]It is impossible to predict an effective dose without empirical data. A common and effective strategy is to perform a wide-range serial dilution, often spanning several orders of magnitude.
-
Recommended Starting Range: For a completely uncharacterized compound, start with a high concentration of 1 mM and perform serial dilutions (e.g., 1:3 or 1:10) down to the low nanomolar (nM) range. [8]This wide net is designed to identify a concentration range that elicits any biological response, from maximal toxicity to no effect. [9] Q3: How does cell type and seeding density affect the optimal dosage?
A3: The optimal dosage is highly dependent on the experimental context. [10]* Cell Type: Different cell lines exhibit vastly different sensitivities to xenobiotics due to variations in metabolic activity, proliferation rate, and expression of drug transporters. [11]A dose that is cytotoxic to a rapidly dividing cancer cell line might have no effect on a primary hepatocyte.
-
Seeding Density: The number of cells seeded per well is critical. [10]A higher cell density may require a higher concentration of the compound to achieve the same effect, as the compound is distributed among more cells. It is crucial to establish a consistent seeding density that keeps cells in the logarithmic growth phase throughout the experiment to ensure reproducibility. [12][13] Q4: What is an IC50/EC50 value, and why is it important?
A4:
-
IC50 (Inhibitory Concentration 50): This is the concentration of a substance required to inhibit a specific biological process by 50%. [14]In cytotoxicity studies, it's the concentration that reduces cell viability by half compared to an untreated control. [14]* EC50 (Effective Concentration 50): This is the concentration that produces 50% of the maximum possible effect. [14]These values are the gold standard for quantifying a compound's potency. Determining the IC50/EC50 allows for standardized comparison of a compound's activity across different cell lines, treatment durations, and even between different compounds. [15]
Part 2: Troubleshooting Guides
This section addresses common problems encountered during dosage optimization experiments in a question-and-answer format.
Category 1: Unexpected or No Cellular Response
Q: I've treated my cells with a wide range of concentrations, but I see no effect on cell viability. What should I do?
A: This is a common scenario with novel compounds. Here is a systematic troubleshooting approach:
-
Verify Compound Integrity & Solubility:
-
Cause: The compound may have degraded or precipitated out of solution. This compound has a predicted LogP of ~0.9, suggesting moderate lipophilicity. [5]At high concentrations, it may not be fully soluble in aqueous culture media.
-
Solution:
-
Confirm the correct preparation and storage of your stock solution (typically in DMSO). [12]Avoid multiple freeze-thaw cycles.
-
Visually inspect the culture media after adding the compound. Look for any signs of precipitation (cloudiness, crystals).
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically ≤0.5%). [12]
-
-
-
Extend the Incubation Time:
-
Cause: The compound may be slow-acting, or its effects may depend on cell division.
-
Solution: If your initial endpoint was 24 hours, extend the treatment duration to 48 or 72 hours. [9]Some cellular processes, like the accumulation of DNA damage leading to apoptosis, take time.
-
-
Re-evaluate the Assay Choice:
-
Cause: Your viability assay may not be suitable. For example, an MTT assay measures metabolic activity. [13]If your compound inhibits metabolism without killing the cell, the MTT assay could give a misleading result.
-
Solution: Consider an orthogonal assay. If you used a metabolic assay (MTT, XTT, PrestoBlue), try one that measures membrane integrity (LDH release, Propidium Iodide staining) or ATP content (CellTiter-Glo®). [16][17]
-
-
Consider Metabolic Activation:
-
Cause: Like 4-NQO, your compound may require metabolic activation to become cytotoxic. [1]The cell line you are using may lack the necessary enzymes (e.g., specific cytochrome P450s).
-
Solution: Test the compound in a cell line known for high metabolic capacity, such as HepG2 (liver carcinoma) cells, or consider using primary hepatocytes. [11][17]
-
Category 2: High Variability and Poor Reproducibility
Q: My dose-response data is inconsistent between replicate wells and across experiments. How can I improve my precision?
A: High variability can obscure real biological effects. Focus on standardizing your process.
-
Standardize Cell Culture Practices:
-
Cause: Inconsistent cell health, passage number, or confluency can dramatically alter drug response. [12][18] * Solution:
-
Use cells from a narrow passage number range for all experiments.
-
Always seed cells when they are in the logarithmic (exponential) growth phase, not when they are confluent.
-
Ensure a single-cell suspension is achieved before plating to avoid clumps, which can be accomplished by gentle pipetting or trituration. [19]
-
-
-
Refine Assay Protocol Execution:
-
Cause: Small, seemingly minor variations in protocol can introduce significant error. [18]This includes pipetting errors, uneven plate incubation ("edge effects"), and inconsistent timing.
-
Solution:
-
Pipetting: Use calibrated pipettes and be meticulous, especially when performing serial dilutions.
-
Edge Effects: To minimize evaporation and temperature gradients, avoid using the outermost wells of a 96-well plate. Instead, fill them with sterile PBS or media. [20] * Timing: Ensure that incubation times for both drug treatment and the final assay steps are kept consistent across all plates and experiments. [12]
-
-
-
Implement Robust Controls:
-
Cause: Without proper controls, you cannot distinguish between a true drug effect and an artifact.
-
Solution: On every plate, include:
-
No-Cell Control: Wells with media only to determine background signal. [16] * Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the highest drug dose. This represents 100% viability or 0% inhibition. [16] * Positive Control (Max Kill): Cells treated with a known cytotoxic agent (e.g., staurosporine, or detergent like Triton™ X-100 for LDH assays) to define 0% viability or 100% effect. [16]
-
-
Decision-Making Workflow for Troubleshooting
Caption: A systematic workflow for troubleshooting common in vitro dosage issues.
Part 3: Protocols and Data Presentation
Protocol 1: Initial Dose-Range Finding Assay
This protocol describes a general method using an adherent cell line and a standard MTT viability assay. [13][20] Objective: To determine the approximate cytotoxic concentration range of this compound.
Materials:
-
Adherent cells of choice (e.g., A549, MCF-7)
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
This compound (powder)
-
DMSO (cell culture grade)
-
MTT Reagent (e.g., ATCC® 30-1010K) [13]* Detergent Reagent (for solubilizing formazan) [13]* Phosphate-Buffered Saline (PBS)
Procedure:
-
Stock Solution Preparation: Prepare a 100 mM stock solution of the compound in DMSO. Aliquot and store at -20°C or -80°C, protected from light.
-
Cell Seeding: a. Culture cells until they are ~80% confluent and in logarithmic growth phase. b. Harvest cells and perform a cell count. c. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). d. Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment. [12]3. Compound Dilution Series: a. In a separate "dilution plate" (non-tissue culture treated), prepare a 2X concentration series of the compound in complete medium. b. Example (1:3 dilution series): Start with a 2 mM working solution (from the 100 mM stock). Add 150 µL of medium to wells A1-H1. Add 150 µL of 2 mM compound to A1. Mix well, then transfer 75 µL from A1 to B1. Repeat this serial dilution down the column. This creates a 2X concentration series.
-
Cell Treatment: a. Carefully remove the medium from the cell plate. b. Transfer 100 µL of the compound dilutions from the dilution plate to the corresponding wells of the cell plate. This dilutes the compound 1:2 to the final 1X concentration. c. Include vehicle controls (medium with DMSO) and no-cell blank controls.
-
Incubation: Incubate the treated plate for the desired duration (start with 24h, 48h, and 72h in parallel experiments if possible). [9]6. MTT Assay: a. Add 10 µL of MTT Reagent to each well. [13] b. Incubate for 2-4 hours at 37°C, until purple formazan crystals are visible. [13] c. Add 100 µL of Detergent Reagent to each well. [13] d. Leave the plate at room temperature in the dark for at least 2 hours to allow for complete solubilization. [13]7. Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Generating a Precise Dose-Response Curve for IC50 Determination
Objective: To accurately determine the IC50 value after identifying a narrower effective range from the initial screen.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Compound Dilution Series: Based on your range-finding results, prepare a narrower, more detailed dilution series.
-
Example: If the range-finding assay showed activity between 1 µM and 100 µM, prepare a 10-point, 1:2 serial dilution starting from a 200 µM (2X) concentration. This will give you a final concentration range from 100 µM down to ~0.2 µM.
-
-
Perform steps 4-7 from Protocol 1.
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Normalize the data. Express results as a percentage of the vehicle control (% Viability). [14] * % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 c. Plot % Viability versus the log of the compound concentration. d. Use a non-linear regression model (four-parameter variable slope) to fit a sigmoidal dose-response curve. [21]Software like GraphPad Prism or R is recommended for this analysis. e. The IC50 is the concentration at which the curve passes through 50% viability. [14]
Data Presentation: Sample IC50 Data Table
| Compound Concentration (µM) | Log(Concentration) | % Viability (Normalized) |
| 100.000 | 2.00 | 5.2 |
| 50.000 | 1.70 | 10.8 |
| 25.000 | 1.40 | 24.5 |
| 12.500 | 1.10 | 48.9 |
| 6.250 | 0.80 | 75.1 |
| 3.125 | 0.50 | 90.3 |
| 1.563 | 0.19 | 98.2 |
| 0.000 (Vehicle) | - | 100.0 |
| Calculated IC50 (µM) | 12.8 µM |
This table provides an example layout for data used to generate a dose-response curve and calculate an IC50 value.
Workflow for In Vitro Dosage Optimization
Sources
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. atcc.org [atcc.org]
- 14. clyte.tech [clyte.tech]
- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Technical Support Center: Troubleshooting HPLC Separation of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
Welcome to the technical support center for the HPLC analysis of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered during the separation of this compound. Here, we will delve into the causality behind experimental choices and provide systematic, field-proven solutions to ensure robust and reproducible results.
Understanding the Analyte: this compound
Before troubleshooting, it's crucial to understand the physicochemical properties of our target molecule.
| Property | Predicted Value/Information | Implication for HPLC Analysis |
| Molecular Formula | C₉H₁₀N₂O₃ | Molecular Weight: 194.19 g/mol . |
| Predicted pKa | -1.03 ± 0.20 | The compound is a very weak base. Its ionization state will be consistent across the typical HPLC pH range (2-8), simplifying mobile phase pH selection.[1][2][3] |
| Predicted XLogP3 | 0.9 | Indicates moderate polarity, suggesting good suitability for reversed-phase HPLC. |
| Polar Surface Area (PSA) | 71.28 Ų | The relatively high PSA confirms its polar nature, which may lead to strong interactions with residual silanols on silica-based columns. |
| Structure | Contains a nitroaromatic group and an N-oxide moiety. | The N-oxide group can interact with active sites on the stationary phase, potentially causing peak tailing. The nitro group makes it a good chromophore for UV detection. |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Category 1: Peak Shape Problems
Poor peak shape is one of the most common issues in HPLC, directly impacting resolution and quantification accuracy.
Peak tailing, characterized by an asymmetric peak with a drawn-out trailing edge, is often due to secondary interactions between the analyte and the stationary phase.
Causality: The N-oxide group and the overall polarity of your analyte can lead to strong interactions with acidic, un-capped silanol groups on the surface of silica-based reversed-phase columns (e.g., C18, C8).[4] This creates multiple retention mechanisms, causing some molecules to lag behind, resulting in a tailing peak.[5]
Troubleshooting Workflow:
A troubleshooting workflow for peak tailing.
Step-by-Step Solutions:
-
Optimize Mobile Phase pH: While the analyte's pKa suggests its ionization state is stable, a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.[2] Prepare your mobile phase using a buffer like phosphate or formate.[3]
-
Protocol: Prepare a 20 mM potassium phosphate buffer and adjust the pH of the aqueous portion to 2.5 with phosphoric acid before mixing with the organic modifier (e.g., acetonitrile or methanol).
-
-
Use a Highly Deactivated Column: If lowering the pH is insufficient, your column may have high silanol activity.
-
Recommendation: Switch to a column with end-capping or one that has a polar-embedded group. These columns are designed to shield the silica surface and provide better peak shape for polar and basic compounds.
-
-
Reduce Sample Load: Overloading the column can lead to peak tailing.[6]
-
Action: Try reducing the injection volume or diluting your sample by a factor of 5 or 10 and re-injecting. If the peak shape improves, mass overload was a contributing factor.
-
-
Check for Extra-Column Volume: Excessive tubing length or internal diameter between the column and detector can cause peak broadening and tailing.
-
Action: Ensure all connections are made with minimal length of appropriate PEEK tubing (e.g., 0.005" I.D.).
-
Peak fronting, where the peak's leading edge is sloped, is less common than tailing but points to specific problems.[7]
Causality: The most common causes are column overload (injecting too much sample mass) or poor sample solubility in the mobile phase.[6][8] If the sample solvent is significantly stronger than the mobile phase, it can also cause the analyte to travel through the initial part of the column too quickly, leading to a fronting peak.
Step-by-Step Solutions:
-
Address Sample Overload:
-
Protocol: Prepare serial dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase. Inject the diluted samples. If fronting decreases with dilution, you are likely overloading the column. Determine the highest concentration that gives a symmetrical peak.
-
-
Ensure Sample Solvent Compatibility:
-
Best Practice: Always try to dissolve your sample in the initial mobile phase composition. If the solubility of this compound is low, you can use a slightly higher percentage of organic solvent, but it should still be weaker than the mobile phase used for elution. If using a strong solvent like DMSO is unavoidable, keep the injection volume as small as possible (e.g., 1-2 µL).
-
-
Check for Column Collapse: While less likely with modern columns under standard conditions, a void at the column inlet can cause peak fronting. This may be indicated by a sudden drop in backpressure.[9]
-
Action: If suspected, reverse-flush the column (if the manufacturer allows) or replace it.
-
Category 2: Retention Time Issues
Consistent retention times are critical for peak identification and method robustness.
Retention time drift can be systematic (always increasing or decreasing) or random, and each pattern suggests different root causes.[10]
Causality: The most common reasons for systematic drift are insufficient column equilibration, changes in mobile phase composition (e.g., evaporation of the volatile organic component), or temperature fluctuations.[3] Leaks in the system can also cause a gradual increase in retention time as the effective flow rate decreases.[10]
Troubleshooting Logic:
Relationship between retention time drift, causes, and solutions.
Step-by-Step Solutions:
-
Ensure Proper Column Equilibration:
-
Protocol: Before starting a sequence, equilibrate the column with the initial mobile phase for at least 10-20 column volumes. For a standard 4.6 x 150 mm column, this means flushing for 15-30 minutes at 1 mL/min. If you are using mobile phase additives, longer equilibration may be necessary.[3]
-
-
Maintain Mobile Phase Integrity:
-
Best Practice: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent the evaporation of more volatile components like acetonitrile or methanol, which would alter the solvent strength and cause retention times to drift.[11]
-
-
Control Temperature:
-
Action: Use a thermostatted column compartment and set it to a temperature slightly above ambient (e.g., 30-35 °C) to negate the effects of fluctuating room temperature. Consistent temperature is key to stable retention times.
-
-
Perform a Leak Check:
-
Action: Systematically inspect all fittings from the pump to the detector for any signs of leakage. Even a very small, non-dripping leak can cause flow rate fluctuations and retention time drift.[10]
-
Category 3: Spurious Peaks
Unexpected peaks in your chromatogram can interfere with the analysis of your target compound.
Ghost peaks are peaks that appear in your chromatogram but are not present in your sample. They are often broader than analyte peaks and can arise from several sources.
Causality: These peaks are typically impurities that accumulate on the column from the mobile phase or the system itself and are then eluted as the percentage of the strong organic solvent increases during a gradient run. Contaminants in your solvents, carryover from the autosampler, or leaching from system components are common culprits.
Step-by-Step Solutions:
-
Isolate the Source:
-
Protocol: Run a blank gradient (injecting only your mobile phase or a clean solvent like water). If the ghost peaks are still present, the contamination is from your HPLC system or mobile phase. If they disappear, the source is related to your sample preparation or vials.
-
-
Clean Up Your Mobile Phase:
-
Action: Always use high-purity, HPLC-grade solvents and freshly prepared buffers. Filtering your mobile phase through a 0.45 µm or 0.22 µm filter can also help remove particulate matter.
-
-
Optimize Autosampler Wash Method:
-
Action: Ensure your autosampler's needle wash is effective. Use a wash solvent that is strong enough to remove any residual this compound. A mixture of acetonitrile and water is often a good choice.
-
-
Flush the System:
-
Protocol: If system contamination is suspected, flush the entire system (bypassing the column) with a strong solvent series, for example, water, then isopropanol, then hexane (if your system is compatible), followed by isopropanol, and finally back to your mobile phase. Always check for solvent miscibility.
-
References
- Role of pKa in Reverse Phase HPLC Method Development. (2025, October 8).
- Control pH During Method Development for Better Chrom
- Exploring the Role of pH in HPLC Separ
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023, September 19). ACD/Labs.
- Separation of 8-Quinolinol, N-oxide on Newcrom R1 HPLC column. SIELC Technologies.
- Troubleshooting Peak Shape Problems in HPLC.
- Developing HPLC Methods. Sigma-Aldrich.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv.
- HPLC Troubleshooting Guide. Restek.
- Mobile Phase Optimization Str
- This compound. LookChem.
- What are the Common Peak Problems in HPLC.
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: Application to method development. (2025, August 5).
- Peak Tailing in HPLC. Element Lab Solutions.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Causes of Retention Time Drift in HPLC. Element Lab Solutions.
- Wh
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. agilent.com [agilent.com]
- 3. veeprho.com [veeprho.com]
- 4. waters.com [waters.com]
- 5. hplc.eu [hplc.eu]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromblog.wordpress.com [chromblog.wordpress.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. how drug's pKa help in RP-HPLC method development - Chromatography Forum [chromforum.org]
- 10. pharmasalmanac.com [pharmasalmanac.com]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
minimizing cytotoxicity of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide in cell lines
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide in their experiments. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to its cytotoxicity in cell lines. The information presented herein is synthesized from established scientific literature, focusing on the well-characterized analogue, 4-Nitroquinoline 1-oxide (4-NQO), due to the limited direct data on its tetrahydro- derivative. The cytotoxic mechanisms are anticipated to be highly similar.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high cytotoxicity with this compound in my cell lines?
A1: The cytotoxicity of this compound is likely attributed to a dual mechanism inherited from its parent compound, 4-NQO.[1][2] Firstly, the nitro group can be enzymatically reduced within the cell to a highly reactive metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO).[1][3] This metabolite can then form covalent adducts with DNA, leading to genotoxicity and cell death.[1][4][5] Secondly, the metabolic process can generate reactive oxygen species (ROS), inducing significant oxidative stress, which damages cellular components like DNA, lipids, and proteins.[2][6]
Q2: Is the cytotoxicity of this compound expected to be cell-line dependent?
A2: Yes, a varying degree of cytotoxicity across different cell lines is expected. This variability is primarily due to differences in the metabolic capacities of the cell lines.[1] Cells with higher levels of nitroreductase enzymes will more efficiently convert the compound to its toxic metabolite, resulting in greater cytotoxicity.[1] Furthermore, the intrinsic antioxidant capacity and DNA repair efficiency of each cell line will also influence its susceptibility.[1]
Q3: What is the primary mechanism of cell death induced by this compound?
A3: The primary mechanism of cell death is multifaceted, involving both apoptosis and necrosis, largely dependent on the concentration and duration of exposure. DNA damage and oxidative stress are potent inducers of apoptosis (programmed cell death).[7] However, at higher concentrations, excessive cellular damage can lead to necrosis (uncontrolled cell death).
Q4: Can the cytotoxicity of this compound be minimized?
A4: Yes, it is possible to mitigate the cytotoxic effects, particularly those mediated by oxidative stress. Co-treatment with antioxidants, such as N-acetylcysteine (NAC), can help to neutralize ROS and replenish intracellular antioxidant stores, thereby reducing cellular damage and improving cell viability.[4][8][9]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations
Possible Cause 1: High Metabolic Activation in the Chosen Cell Line
-
Explanation: Your cell line may possess a high level of enzymatic activity that efficiently converts the compound into its more toxic form.
-
Troubleshooting Steps:
-
Literature Review: Research the metabolic characteristics of your cell line, specifically its expression of nitroreductases.
-
Cell Line Comparison: If possible, test the compound in a cell line known to have lower metabolic activity for this class of compounds.
-
Metabolic Inhibitor Co-treatment: As a diagnostic tool, consider co-treatment with a general metabolic inhibitor (e.g., a cytochrome P450 inhibitor) to see if cytotoxicity is reduced. This can help confirm the role of metabolic activation.
-
Possible Cause 2: Oxidative Stress Overload
-
Explanation: The compound may be generating ROS at a rate that overwhelms the endogenous antioxidant capacity of your cells.
-
Troubleshooting Steps:
-
Antioxidant Co-treatment: Perform a dose-response experiment with the co-administration of an antioxidant like N-acetylcysteine (NAC). A significant increase in cell viability would indicate that oxidative stress is a major contributor to the cytotoxicity. See Protocol 1 for a detailed method.
-
ROS Detection: Utilize a fluorescent probe (e.g., DCFDA) to directly measure intracellular ROS levels after treatment with the compound.
-
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Cause 1: Variability in Cell Health and Seeding Density
-
Explanation: The physiological state of the cells at the time of treatment can significantly impact their response. Over-confluent or rapidly dividing cells may exhibit different sensitivities. Inconsistent cell numbers across wells will also lead to variable results.[6]
-
Troubleshooting Steps:
-
Standardize Cell Culture Practices: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.[6] Always perform a cell count to ensure accurate and consistent seeding density.[6]
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line and assay duration.[6]
-
Possible Cause 2: Compound Instability or Precipitation
-
Explanation: The compound may be unstable in the culture medium over the course of the experiment or may precipitate out of solution at higher concentrations, leading to inconsistent exposure.
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare fresh dilutions of the compound from a stock solution for each experiment.
-
Solubility Check: Visually inspect the wells of your culture plate under a microscope after adding the compound to check for any signs of precipitation. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensuring the final solvent concentration is non-toxic to the cells).
-
Issue 3: High Background Signal in Cytotoxicity Assays
Possible Cause 1: Assay Interference
-
Explanation: The compound itself may interfere with the assay chemistry. For example, in an MTT assay, a colored compound can alter the absorbance reading, or a reducing agent can directly convert the MTT reagent to formazan, leading to a false viability signal.[10]
-
Troubleshooting Steps:
-
Cell-Free Controls: Run parallel controls containing the compound in culture medium without cells to check for any direct reaction with the assay reagents.[10]
-
Orthogonal Assays: Use a second, mechanistically different cytotoxicity assay to confirm your results. For example, if you are using an MTT (metabolic) assay, validate your findings with a lactate dehydrogenase (LDH) release (membrane integrity) assay.
-
Possible Cause 2: Suboptimal Assay Conditions
-
Explanation: Factors such as phenol red in the culture medium can interfere with colorimetric or fluorometric readings.[11]
-
Troubleshooting Steps:
-
Use Phenol Red-Free Medium: If you suspect interference, switch to a phenol red-free medium during the assay incubation period.
-
Optimize Incubation Times: Ensure that the incubation times for both the compound treatment and the assay reagent are optimized and consistent across experiments.[12]
-
Data Presentation
Table 1: Reference IC50 Values for 4-Nitroquinoline 1-oxide (4-NQO) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Lung Carcinoma | ~15.80 | Not Specified | [13] |
| HepG2 | Hepatocellular Carcinoma | ~15.58 | Not Specified | [13] |
| MCF-7 | Breast Adenocarcinoma | >200 | Not Specified | [14] |
| HeLa | Cervical Adenocarcinoma | ~20.1 | Not Specified | [14] |
| SW742 | Colorectal Adenocarcinoma | ~0.0098 (5.5 ng/mL) | Not Specified | [15][16] |
| HepG2 | Hepatocellular Carcinoma | ~0.0035 (2 ng/mL) | Not Specified | [15][16] |
Note: IC50 values can vary significantly based on experimental conditions such as cell density, passage number, and specific assay protocol.
Experimental Protocols
Protocol 1: Mitigation of Cytotoxicity using N-acetylcysteine (NAC) Co-treatment
This protocol outlines a method to assess the contribution of oxidative stress to the cytotoxicity of this compound and to determine if NAC can rescue the cells.
Materials:
-
Target cell line
-
Complete culture medium
-
This compound
-
N-acetylcysteine (NAC)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT, LDH)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of NAC in sterile water or PBS.
-
Prepare serial dilutions of the test compound and NAC in complete culture medium.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add fresh medium containing the desired concentrations of the test compound with and without a fixed concentration of NAC (a starting concentration of 1-5 mM NAC is recommended).
-
Include the following controls:
-
Untreated cells (medium only)
-
Vehicle control (medium with the same final concentration of solvent as the highest compound concentration)
-
NAC only control (medium with NAC at the concentration used for co-treatment)
-
Positive control for cytotoxicity (a known cytotoxic agent)
-
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment:
-
At the end of the incubation period, perform a cytotoxicity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Compare the dose-response curves of the compound with and without NAC co-treatment. A rightward shift in the dose-response curve in the presence of NAC indicates a reduction in cytotoxicity.
-
Visualizations
Signaling Pathway of Cytotoxicity
Caption: Proposed mechanism of cytotoxicity for this compound.
Experimental Workflow for Cytotoxicity Mitigation
Caption: Workflow for investigating and mitigating cytotoxicity via antioxidant co-treatment.
References
- Aldini, G., Altomare, A., Baron, G., Vistoli, G., Carini, M., Borsani, L., & Sergio, F. (2018). N-Acetylcysteine as an antioxidant and disulphide breaking agent: the reasons why. Free Radical Research, 52(7), 751-762. [Link]
- Bhattacharya, R., Roy, A., & Das, P. K. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14, 1265882. [Link]
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Ezeriņņa, D., Vaivade, I., & Kuzņecovs, S. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 228, 107916. [Link]
- Raghu, G., Berk, M., Campochiaro, P. A., Jaeschke, H., Marenzi, G., Richeldi, L., Wen, F. Q., Nicoletti, F., & Calverley, P. M. A. (2021). The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress. Current Neuropharmacology, 19(8), 1215–1226. [Link]
- Mas-Bargues, C., Escrivá, C., Dromant, M., Borrás, C., & Viña, J. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 30(5), 621–629. [Link]
- Wikipedia contributors. (2023, December 19). 4-Nitroquinoline 1-oxide. In Wikipedia, The Free Encyclopedia.
- Taylor & Francis Online. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References.
- Nishigori, C., Hattori, Y., Toyokuni, S., & Miyachi, Y. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological Sciences, 91(2), 382–392. [Link]
- ResearchGate. (n.d.). IC 50 values for 4T1 cancer cell line.
- ResearchGate. (n.d.). The effect of NAC on the oxidative stress induced by activation of....
- Fonte, V. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies.
- SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays.
- Promega Connections. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. [Link]
- National Center for Biotechnology Information. (n.d.). A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening.
- Graphviz. (2015, January 5). Drawing graphs with dot. [Link]
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- Graphviz. (2024, September 28). DOT Language. [Link]
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- A Quick Introduction to Graphviz. (2017, September 19).
- Sketchviz. (n.d.). Graphviz Examples and Tutorial.
- ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it?. [Link]
- The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target.
- Gholami, O., Fakhri, Y., & Ghasemi, F. (2000). In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin. Toxicology in Vitro, 14(4), 321–326. [Link]
- Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.
- ResearchGate. (n.d.). In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin.
- ResearchGate. (n.d.). IC 50 values of the tested compounds against MCF- 7, HepG2, and A549....
- Mahlo, S. M., Chauke, L. F., & McGaw, L. J. (2016). In Vitro Assessment of Cytotoxicity, Antioxidant, and Anti-Inflammatory Activities of Ricinus communis (Euphorbiaceae) Leaf Extracts.
- Al-Ostath, A., Al-Asmari, A. K., Al-Otaibi, B., Al-Saeed, M. S., & Al-Mohaimeed, A. M. (2025). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 37(5), 102882. [Link]
- ResearchGate. (n.d.). The IC 50 values for HepG2, MCF7, A549 and HT29 cells generated from....
- MDPI. (n.d.). An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties.
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Multifaceted Therapeutic Role of N-Acetylcysteine (NAC) in Disorders Characterized by Oxidative Stress - Cardiologico Monzino [cardiologicomonzino.it]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. promegaconnections.com [promegaconnections.com]
- 13. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 14. rsc.org [rsc.org]
- 15. In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-Oxide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide derivatives. This guide is designed to provide in-depth, practical solutions to common experimental challenges, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you to optimize your experiments, troubleshoot effectively, and enhance the therapeutic potential of this promising class of compounds.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the core biology and chemistry of 4-nitroquinoline 1-oxide derivatives, providing the essential context for experimental design and troubleshooting.
Q1: What is the primary mechanism driving the biological activity of these compounds?
The biological activity of 4-nitroquinoline 1-oxide (4-NQO), the parent compound of this series, is multifaceted and hinges on its metabolic activation.[1] It is not the molecule itself but its metabolites that exert genotoxic effects.[1] The process involves:
-
Bioreduction: The nitro group at the 4-position is reduced to form the highly reactive proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[1][2][3]
-
DNA Adduct Formation: This activated metabolite, 4-HAQO, can form stable covalent bonds (adducts) with DNA, primarily at guanine and adenine residues.[1][2][4] These adducts disrupt DNA replication and transcription, leading to mutations and cytotoxicity.[4][5]
-
Oxidative Stress: The metabolic cycling of 4-NQO can also generate reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.[2][6] This induces oxidative DNA damage, including the formation of 8-hydroxydeoxyguanosine (8-OHdG), further contributing to its genotoxicity.[1][6]
Q2: Why is the N-oxide functionality crucial for targeted therapy, particularly in oncology?
The N-oxide group is the key to unlocking the potential of these molecules as hypoxia-activated prodrugs (HAPs) .[7][8] Solid tumors often contain regions of low oxygen (hypoxia) due to inadequate blood supply.[9]
-
Selective Activation: In these hypoxic environments, specific cellular reductases (e.g., cytochrome P450 family enzymes) can selectively reduce the N-oxide.[7][9] This reduction "unmasks" the active cytotoxic agent preferentially in the tumor microenvironment, sparing healthy, well-oxygenated tissues.
-
Improved Therapeutic Index: This targeted activation mechanism dramatically improves the therapeutic index, minimizing systemic toxicity while maximizing anti-tumor efficacy. N-oxides are considered one of the most promising classes of HAPs for this reason.[7][8][9]
Q3: How does the 5,6,7,8-tetrahydro modification influence the molecule's properties compared to the fully aromatic 4-NQO?
Saturating the carbocyclic ring to create the 5,6,7,8-tetrahydroquinoline scaffold introduces significant changes that can be leveraged to enhance biological activity:
-
Electronic Properties: It removes the aromaticity of that ring, altering the electron distribution across the entire molecule. This can affect the reduction potential of both the N-oxide and the nitro group, fine-tuning its activation profile under hypoxia.
-
Three-Dimensionality: The saturated ring imparts a non-planar, three-dimensional shape. This can improve binding affinity and selectivity for target enzymes (e.g., reductases) compared to the flat, planar 4-NQO molecule.
-
Physicochemical Properties: The modification generally increases lipophilicity, which can alter solubility, cell membrane permeability, and pharmacokinetic properties (ADME). This provides a handle for optimizing drug-like characteristics.
Q4: What are the essential safety precautions for handling these compounds?
Given that the parent compound, 4-NQO, is a well-documented and potent carcinogen used to induce tumors in animal models, all derivatives should be handled with extreme caution as potentially hazardous substances.[2][3][10]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Engineering Controls: Handle solid compounds and prepare solutions in a certified chemical fume hood to prevent inhalation of powders or aerosols.
-
Waste Disposal: Dispose of all contaminated materials (glassware, pipette tips, etc.) and chemical waste according to your institution's hazardous waste guidelines.
Section 2: Synthesis & Optimization Troubleshooting Guide
Successful biological evaluation begins with pure, well-characterized compounds. This section addresses common hurdles in the synthesis of this compound.
Issue: Low yield or incomplete reaction during N-oxidation of the 5,6,7,8-tetrahydroquinoline starting material.
-
Causality: N-oxidation reactions, while common, can be sluggish if the oxidant is not potent enough or if reaction conditions are suboptimal. The electron-donating nature of the saturated ring should facilitate this reaction, so low yields often point to issues with the protocol.
-
Troubleshooting & Protocol:
-
Reagent Quality: Ensure the hydrogen peroxide is fresh and has not degraded. For more sensitive substrates, consider a stronger peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).
-
Temperature Control: The reaction is often exothermic.[11] Insufficient cooling can lead to side reactions, while too low a temperature can stall the reaction.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. The N-oxide product should be significantly more polar (lower Rf) than the starting amine.
-
Protocol: N-oxidation of 5,6,7,8-Tetrahydroquinoline
-
Dissolve 5,6,7,8-tetrahydroquinoline (1 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the flask in an ice bath to 0-5 °C.
-
Add 30% aqueous hydrogen peroxide (1.5-2.0 eq) dropwise while stirring, ensuring the internal temperature does not exceed 15 °C.
-
After addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.[11]
-
Once the starting material is consumed, cool the mixture and carefully neutralize it with a saturated solution of sodium carbonate or sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer multiple times with an organic solvent such as chloroform or dichloromethane.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,6,7,8-tetrahydroquinoline 1-oxide.[11] Purify as needed via column chromatography.
Issue: Poor yield or formation of multiple products during nitration.
-
Causality: Nitration is a classic electrophilic aromatic substitution. The N-oxide group is strongly activating and directs electrophiles to the 4-position. However, the reaction is highly sensitive to temperature and the concentration of the nitrating agent, and harsh conditions can lead to polysubstitution or degradation.
-
Troubleshooting & Protocol:
-
Strict Temperature Control: This is the most critical parameter. The reaction must be kept cold (typically 0 °C or below) during the addition of the substrate to the nitrating mixture to prevent runaway reactions and the formation of undesired isomers.
-
Nitrating Agent: A standard mixture of concentrated sulfuric acid and nitric acid is typically effective.[12] The ratio and concentration should be precise.
-
Protocol: Nitration of 5,6,7,8-Tetrahydroquinoline 1-Oxide
-
In a flask cooled to 0 °C, carefully add concentrated nitric acid (1.1 eq) to chilled, concentrated sulfuric acid.
-
Separately, dissolve the 5,6,7,8-tetrahydroquinoline 1-oxide (1 eq) in a minimal amount of concentrated sulfuric acid.
-
While maintaining the temperature at 0 °C, add the solution of the N-oxide dropwise to the nitrating mixture with vigorous stirring.
-
After the addition is complete, let the reaction stir at 0 °C for 1-2 hours, monitoring by TLC/LC-MS.
-
Very carefully pour the reaction mixture onto crushed ice. The product may precipitate.
-
Neutralize the mixture with a strong base (e.g., concentrated ammonium hydroxide or NaOH solution) while cooling in an ice bath.
-
Collect the precipitated solid by filtration or extract the product with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Section 3: Biological Activity & Assay Troubleshooting Guide
Once you have a pure compound, the next challenge is accurately assessing its biological activity.
Issue: Compound precipitates when diluted from a DMSO stock into aqueous cell culture media.
-
Causality: Many organic molecules, including this scaffold, have high lipophilicity and poor aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can "crash out" of solution as it encounters an environment where it is no longer soluble.
-
Troubleshooting Workflow: The key is to avoid rapid changes in solvent polarity.
Caption: Troubleshooting workflow for addressing solubility issues.
Issue: Inconsistent or no hypoxia-selective activity is observed in cell-based assays.
-
Causality: Observing hypoxia selectivity requires a carefully controlled experimental setup. Failure to see a differential effect between normoxic (21% O₂) and hypoxic (<1% O₂) conditions can stem from the assay environment, the cell line chosen, or the compound itself.
-
Troubleshooting & Protocol:
-
Verify Hypoxia: Ensure your hypoxia chamber or incubator is maintaining a low oxygen level (e.g., <1% O₂). Use a calibrated oxygen sensor or indicator strips (e.g., resazurin) to validate the environment.
-
Cell Line Selection: Not all cell lines possess the same repertoire or level of reductase enzymes required to activate the prodrug. If possible, screen multiple cell lines (e.g., HT-29, A549, HCT116) or use a cell line known to express high levels of relevant reductases.
-
Positive Control: Always include a known hypoxia-activated prodrug, such as Tirapazamine (TPZ), as a positive control. This validates that your experimental system can produce a hypoxia-selective effect.
-
Incubation Time: Activation is time-dependent. Ensure cells are pre-incubated under hypoxia for a sufficient period (e.g., 4-12 hours) to induce a hypoxic state before the drug is added. The drug treatment itself should also be long enough for reduction and downstream effects to occur.
-
Protocol: General Hypoxia Cytotoxicity Assay
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Place one set of plates in a standard normoxic incubator (21% O₂, 5% CO₂) and another set in a hypoxic incubator (<1% O₂, 5% CO₂). Allow cells to acclimate for at least 4 hours.
-
Prepare serial dilutions of your test compound, a known HAP (e.g., TPZ), and a vehicle control.
-
Add the compounds to the respective plates under both normoxic and hypoxic conditions.
-
Incubate for the desired exposure time (e.g., 24-72 hours).
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®, or crystal violet staining).
-
Calculate IC₅₀ values for both normoxic and hypoxic conditions and determine the hypoxia cytotoxicity ratio (HCR = IC₅₀ normoxia / IC₅₀ hypoxia). A ratio significantly >1 indicates hypoxia selectivity.
Section 4: Data Interpretation & Mechanistic Insights
The ultimate goal is to establish a clear Structure-Activity Relationship (SAR) to guide the design of more potent and selective derivatives.
Hypoxia-Activated Prodrug Mechanism
The diagram below illustrates the key steps in the activation of a 4-nitro-tetrahydroquinoline 1-oxide derivative within a tumor's hypoxic microenvironment.
Caption: Hypoxia-activated prodrug mechanism.
Structure-Activity Relationship (SAR) Data Summary
The following table presents hypothetical data to illustrate how SAR can be developed. The goal is to identify substitutions (R¹, R²) that increase the Hypoxia Cytotoxicity Ratio (HCR), indicating improved selectivity.
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ Normoxia (µM) | IC₅₀ Hypoxia (µM) | HCR (Normoxia/Hypoxia) |
| LEAD-01 | H | H | 50.2 | 5.1 | 9.8 |
| LEAD-02 | 6-F | H | 45.8 | 2.3 | 19.9 |
| LEAD-03 | 6-OMe | H | 88.1 | 15.4 | 5.7 |
| LEAD-04 | H | 2-Me | 55.6 | 4.9 | 11.3 |
| LEAD-05 | 6-F | 2-Me | 42.5 | 1.1 | 38.6 |
-
Interpretation: In this hypothetical dataset, the introduction of an electron-withdrawing fluorine atom at the 6-position (LEAD-02) significantly improves the HCR. Adding a small methyl group at the 2-position (LEAD-04) has a modest effect, but combining these two modifications (LEAD-05) results in a synergistic improvement in hypoxia-selective cytotoxicity. The electron-donating methoxy group (LEAD-03) is detrimental to selectivity. This suggests that tuning the electronic properties of the quinoline ring is a viable strategy for enhancing biological activity.
References
- 4-Nitroquinoline 1-oxide - Wikipedia. Wikipedia. [Link]
- Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC - PubMed Central.
- Hypoxia-activated prodrugs and redox-responsive nanocarriers - ResearchGate.
- Quinoline-8-carboxamide n-oxides as (bio)reductively-activated prodrugs of radiosensitisers and chemosensitisers - ProQuest. ProQuest. [Link]
- Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies - MDPI. MDPI. [Link]
- The hypoxia-activated mechanism of N-oxide prodrugs: two representative... - ResearchGate.
- 4-Nitroquinoline 1-oxide – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
- 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem. PubChem. [Link]
- Chain-release of quinoline-based drugs from N-alkoxyquinoline prodrugs upon radiolytic one-electron reduction - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]
- 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed.
- Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. - ResearchGate.
- 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - NIH.
- 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - Frontiers. Frontiers. [Link]
- This compound - LookChem. LookChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 6. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia-activated prodrugs and redox-responsive nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lookchem.com [lookchem.com]
Technical Support Center: Characterization of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
Introduction
Welcome to the technical support guide for 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide. This molecule, with its unique combination of a saturated carbocyclic ring, a nitroaromatic system, and a polar N-oxide moiety, presents a distinct set of challenges during analytical characterization. Its high polarity, potential for thermal lability, and specific spectroscopic behavior require carefully considered analytical strategies.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to assist researchers, chemists, and drug development professionals in overcoming common hurdles. We will delve into the causality behind these challenges and provide field-proven protocols to ensure accurate and reproducible characterization.
Section 1: Mass Spectrometry (MS) Troubleshooting
The N-oxide and nitro functional groups are highly influential in mass spectrometric analysis. Understanding their behavior is critical for correct structural interpretation.
FAQ 1.1: My mass spectrum shows an abundant ion at [M-16]. Is my sample degrading?
Short Answer: Not necessarily. This is a classic and diagnostically significant fragmentation pattern for aromatic N-oxides.
Detailed Explanation: The ion corresponding to the loss of a single oxygen atom ([M-16]⁺ in EI or [M+H-16]⁺ in soft ionization) is a hallmark of the N-oxide functional group.[1] This "deoxygenation" occurs because the N-O bond is relatively weak and its cleavage results in the formation of a stable, corresponding quinoline radical cation or protonated molecule. The abundance of this fragment can range from 15% to over 100% (base peak) of the molecular ion intensity.[1]
In contrast, the loss of 16 Da from a nitro group is a very minor fragmentation pathway, often showing abundances of less than 0.5%.[1] Therefore, the observation of a strong [M-16] peak is compelling evidence for the presence of the N-oxide, not sample degradation. This fragmentation can be influenced by the energy applied in the MS source. For instance, increasing the capillary temperature in an electrospray (ESI) or atmospheric pressure chemical ionization (APCI) source can enhance this deoxygenation, providing a useful diagnostic tool.[2]
FAQ 1.2: How can I definitively distinguish this compound from a potential hydroxylated isomer using LC-MS?
Short Answer: Utilize Atmospheric Pressure Chemical Ionization (APCI) or carefully controlled in-source collision-induced dissociation (CID). The N-oxide will uniquely produce a prominent [M+H-O]⁺ ion that the hydroxylated isomer will not.[3]
Detailed Explanation: Both N-oxidation and hydroxylation result in a mass increase of 16 Da, making the molecular ions of these isomers indistinguishable by mass alone. While tandem MS/MS spectra of the protonated molecules from ESI can sometimes be very similar and fail to differentiate the isomers[4], the ionization mechanism of APCI provides a solution.
APCI involves a higher degree of thermal energy in the source prior to ionization. This thermal activation is sufficient to induce the characteristic deoxygenation of the neutral N-oxide molecule.[2][3] The resulting deoxygenated molecule is then ionized, producing a distinct [M+H-O]⁺ ion. Hydroxylated metabolites do not undergo this facile loss of an oxygen atom under the same conditions; they typically show a loss of water ([M+H-H₂O]⁺).[3]
Troubleshooting Workflow: Isomer Differentiation
Sources
- 1. Identification of the N-oxide group by mass spectrometry - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 2. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide Derivatization
Welcome to the technical support center for the derivatization of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile but reactive scaffold. Here, we address common challenges encountered during experimental work, providing not just solutions but also the underlying chemical principles to empower your research and development.
Understanding the Core Molecule's Reactivity
The chemistry of this compound is dominated by the interplay between the N-oxide and the 4-nitro group. The N-oxide group increases the electron deficiency of the pyridine ring, making it highly susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The 4-nitro group, a powerful electron-withdrawing group, further activates these positions for nucleophilic aromatic substitution (SNAr) reactions.[1] However, this high reactivity can also lead to challenges such as side reactions, product instability, and difficulties in purification.[2]
This guide provides a structured approach to troubleshooting, focusing on optimizing reaction conditions to maximize yield, purity, and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Problem 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting to displace a leaving group (e.g., a halide) at the 2-position with a nucleophile, but I'm observing very low conversion of my starting material. What are the likely causes and how can I improve my yield?
Answer: Low yields in SNAr reactions with this substrate are common and can typically be traced back to a few key factors.[2][3] Let's break down the troubleshooting process.
A. Causality Analysis:
-
Insufficient Activation: While the N-oxide and nitro groups are strongly activating, the reaction may still require specific conditions to proceed efficiently.
-
Poor Nucleophile Performance: The chosen nucleophile may lack the required reactivity, or it might be sterically hindered.
-
Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[1] An inappropriate solvent can significantly slow down or halt the reaction.
-
Decomposition: The starting material or the product might be unstable under the reaction conditions, especially at elevated temperatures.[2]
B. Troubleshooting Workflow & Optimization Protocol:
Here is a systematic approach to address the issue:
Step-by-Step Protocol for Optimizing SNAr Yield:
-
Verify Reagent Purity: Ensure the starting material, nucleophile, and solvent are pure and dry. Impurities can poison catalysts or lead to side reactions.[2]
-
Solvent Screening:
-
Rationale: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are generally preferred for SNAr reactions as they effectively solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.
-
Action: Set up small-scale parallel reactions to screen a panel of solvents. (See Table 1 for examples).
-
-
Temperature Optimization:
-
Evaluate the Nucleophile and Base:
-
Rationale: If using a neutral nucleophile (e.g., an alcohol or amine), a non-nucleophilic base is required to deprotonate it, increasing its nucleophilicity. The choice of base is critical.
-
Action: If applicable, consider switching to a stronger, non-nucleophilic base (e.g., NaH, KHMDS). If the nucleophile itself is weak, consider using a more reactive analogue.
-
C. Data-Driven Decision Making:
Use a structured table to track your optimization experiments. This allows for easy comparison and informed decision-making.
Table 1: Example of a Reaction Optimization Table for SNAr
| Entry | Solvent | Temperature (°C) | Base (if appl.) | Time (h) | Conversion (%) | Observations |
| 1 | THF | 25 | K₂CO₃ | 24 | <5% | Starting material recovered |
| 2 | Acetonitrile | 60 | K₂CO₃ | 24 | 15% | Minor product formation |
| 3 | DMF | 60 | K₂CO₃ | 12 | 65% | Significant product, some side products |
| 4 | DMSO | 60 | K₂CO₃ | 12 | 80% | Clean reaction, major product |
| 5 | DMF | 80 | K₂CO₃ | 6 | 70% | Faster reaction, but more impurities |
This table illustrates a hypothetical optimization process. Your results will vary based on the specific nucleophile and substrate.
D. Visualizing the Optimization Workflow:
A clear workflow helps in systematically addressing the problem.
Caption: Troubleshooting workflow for low SNAr yield.
Problem 2: Formation of Multiple Products and Purification Difficulties
Question: My reaction produces the desired product, but I also see several side products that are difficult to separate by column chromatography. What are these impurities and how can I suppress their formation?
Answer: The high reactivity of the this compound scaffold can lead to several side reactions. Understanding these potential pathways is key to minimizing them.
A. Causality Analysis: Common Side Reactions
-
Di-substitution: If there are multiple leaving groups or reactive C-H bonds, the nucleophile may add more than once.
-
Ring Opening: Under harsh conditions (strong nucleophiles or high temperatures), the pyridine ring can be susceptible to cleavage.
-
Nitro Group Reduction: Many common reaction conditions (e.g., certain nucleophiles, trace metals) can partially or fully reduce the nitro group to nitroso, hydroxylamino, or amino functionalities, leading to a complex mixture of products.
-
Deoxygenation of the N-oxide: The N-oxide can be reduced back to the parent quinoline, which has different reactivity and chromatographic properties. Recent methods have explored formic acid and iodide systems for this purpose, highlighting the potential for unintended reduction.[6]
B. Troubleshooting and Mitigation Strategies:
Step-by-Step Protocol for Improving Reaction Selectivity:
-
Lower the Reaction Temperature: This is the most effective way to reduce the rate of side reactions, which often have higher activation energies than the desired reaction.[5]
-
Control Stoichiometry: Use the nucleophile as the limiting reagent (e.g., 1.0-1.1 equivalents) to minimize di-substitution. Add the nucleophile slowly or via syringe pump to maintain a low instantaneous concentration.
-
Degas Solvents: To prevent oxidative side reactions or reactions involving reactive oxygen species, degas the solvent by bubbling with nitrogen or argon before use.[7][8] The 4-NQO scaffold is known to generate reactive oxygen species.[7][8]
-
Choose a Milder Base: If a base is required, switch from a very strong base (like NaH) to a milder one (like K₂CO₃ or an organic base like DIPEA) to reduce the likelihood of undesired deprotonations or degradation.
C. Visualizing the Mechanistic Landscape:
Understanding the competing reaction pathways is crucial.
Caption: Competing reaction pathways for the substrate.
Problem 3: The Nitro Group is Reduced During My Reaction
Question: I am trying to perform a reaction on another part of the molecule, but my nitro group is being reduced to an amine. How can I prevent this?
Answer: The nitro group on this electron-deficient ring is highly susceptible to reduction. This can be an intended transformation or an unwanted side reaction.
A. Causality Analysis:
-
Reagent-Induced Reduction: Many common reagents can reduce nitro groups. These include:
-
Nucleophiles with Reductive Potential: Hydrazines, thiols, and some borohydrides can reduce nitroarenes.
-
Catalytic Hydrogenation: Using H₂ with catalysts like Pd/C will readily reduce both the nitro group and potentially the N-oxide.
-
Dissolving Metal Reductions: Reagents like SnCl₂, Fe/HCl, or Na₂S₂O₄ are classic nitro-reducing agents.
-
-
Contaminants: Trace metal impurities from previous steps or dirty glassware can sometimes catalyze unwanted reductions.
B. Selective Derivatization Strategies:
If you need to perform a reaction without reducing the nitro group, you must choose your reagents carefully.
Protocol for Protecting the Nitro Group from Reduction:
-
Avoid Obvious Reductants: Do not use catalytic hydrogenation or dissolving metal reductants if you wish to preserve the nitro group.
-
Purify Reagents: Ensure all reagents are free from metal contamination.
-
Perform a Control Reaction: Run the reaction without the substrate but with all other reagents to check for any background reactivity that could be causing the reduction.
-
Consider Orthogonal Protecting Group Strategies: In complex syntheses, it may be necessary to introduce the nitro group at a later stage or to reduce it to an amine, protect the amine, perform other reactions, and then re-oxidize it if the nitro group is essential for the final compound.
Table 2: Reagent Compatibility with the Nitro Group
| Reagent / Condition | Compatibility with NO₂ Group | Notes |
| Nucleophiles (Amines, Alkoxides) | Generally Good | Some nucleophiles can act as reductants. Screen carefully. |
| H₂, Pd/C | No | Will rapidly reduce the nitro group. |
| NaBH₄ | Moderate | Can sometimes reduce activated nitro groups. Use with caution. |
| SnCl₂, Fe/HCl | No | Classic conditions for nitro group reduction. |
| m-CPBA, H₂O₂ | Excellent | Oxidizing agents will not reduce the nitro group. |
| Iodide/Formic Acid | Poor | Can reduce both the N-oxide and the nitro group.[6] |
References
- Transformation of N,N-Dimethylaniline N-Oxides into Diverse Tetrahydroquinoline Scaffolds via Formal Povarov Reactions.Organic Letters.
- Transformation of N , N -Dimethylaniline N -Oxides into Diverse Tetrahydroquinoline Scaffolds via Formal Povarov Reactions.ResearchGate.
- Cyclizations of aniline N-oxides to give tetrahydroquinoline and related polycyclic scaffolds.University of Delaware Institutional Repository.
- Tetrahydroquinoline synthesis.Organic Chemistry Portal.
- 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species.PubMed.
- 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development.Frontiers in Immunology.
- 4-Nitroquinoline 1-oxide.Wikipedia.
- 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species.Oxford Academic.
- Nucleophilic substitution in quinoline and isoquinoline.Química Organica.org.
- Troubleshooting: How to Improve Yield.University of Rochester Department of Chemistry.
- 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development.PubMed.
- Optimization of the reaction conditions.ResearchGate.
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.PubMed Central.
- Optimization of the reaction condition.ResearchGate.
- Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines.ResearchGate.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7.University of Glasgow.
- Nucleophilic aromatic substitution.Wikipedia.
- Optimization of the reaction conditions a.ResearchGate.
- Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers.ResearchGate.
- Synthesis, Reactions and Medicinal Uses of Quinoline.Pharmaguideline.
- 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.PubMed Central.
- Recent Developments in the Chemistry of Heteroaromatic N-Oxides.Thieme.
- Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions.MDPI.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.IIP Series.
- Synthesis of quinolines.Organic Chemistry Portal.
- Optimization of reaction conditions. 1.ResearchGate.
- Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant.Royal Society of Chemistry.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 5. researchgate.net [researchgate.net]
- 6. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 7. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Strategies to Control the Metabolic Activation of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and controlling the metabolic activation of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide. While this specific compound is a derivative of the well-characterized carcinogen 4-Nitroquinoline 1-oxide (4-NQO), the foundational principles of its bioactivation are highly conserved. This guide leverages the extensive research on 4-NQO to provide actionable strategies and troubleshooting advice, assuming an analogous metabolic pathway centered on the reduction of the nitro group.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the bioactivation of this compound (hereafter referred to as TH-NQO).
Q1: What is the primary mechanism of metabolic activation for TH-NQO?
A1: The carcinogenicity and cytotoxicity of TH-NQO, like its parent compound 4-NQO, are not inherent to the molecule itself. Instead, it requires metabolic activation through a process of enzymatic reduction.[1] The critical step is the two-electron reduction of its nitro group (-NO₂) to a hydroxylamino group (-NHOH). This conversion produces the highly reactive intermediate, 4-hydroxyamino-5,6,7,8-tetrahydroquinoline 1-oxide (HA-TH-NQO), which is considered the proximate carcinogen.[2][3] This reactive metabolite can then undergo further transformation to form an ultimate carcinogen that covalently binds to cellular macromolecules, most notably DNA.[1][4]
Q2: Which enzymes are primarily responsible for activating TH-NQO?
A2: The key enzyme responsible for the reduction of the nitro group is NAD(P)H:quinone oxidoreductase 1, more commonly known as DT-diaphorase (NQO1).[2][3] This flavoprotein catalyzes the reduction of various quinones and nitroaromatic compounds using either NADH or NADPH as an electron donor.[3] The expression levels of DT-diaphorase can vary significantly between different cell types and tissues, which is a critical factor influencing the susceptibility of a given biological system to TH-NQO toxicity.[2] Other nitroreductases may also contribute to this process, but DT-diaphorase is considered the principal catalyst for this specific bioactivation.[5]
Q3: What are the ultimate reactive metabolites and their primary cellular targets?
A3: The proximate carcinogen, HA-TH-NQO, is esterified by cellular acetyltransferases, such as N-acetyltransferase (NAT), to form an even more reactive acetoxyamino derivative.[4][6] This ultimate carcinogen is electrophilic and readily reacts with nucleophilic sites on cellular macromolecules. Its primary target is DNA, where it forms stable covalent adducts, primarily with purine bases.[1] The major adducts formed by the parent compound 4-NQO are with guanine (at the C8 and N2 positions) and adenine (at the N6 position).[1][7] These DNA adducts distort the double helix, block DNA replication and transcription, and if not repaired, can lead to mutations, chromosomal damage, and the initiation of carcinogenesis.[4][8]
Q4: What are the principal strategies to control the metabolic activation of TH-NQO in an experimental setting?
A4: Control can be achieved by targeting the key enzyme, DT-diaphorase. The two main experimental strategies are:
-
Pharmacological Inhibition: Using small molecule inhibitors that block the active site of DT-diaphorase, thereby preventing the reduction of TH-NQO.[2][9]
-
Genetic Manipulation: Employing techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout to reduce or eliminate the expression of the NQO1 gene in cell-based models.
Both strategies aim to decrease the formation of the reactive HA-TH-NQO metabolite, thus reducing downstream events like DNA adduct formation and cytotoxicity.
Diagram: Metabolic Activation Pathway and Control Points
The following diagram illustrates the key steps in the metabolic activation of TH-NQO and highlights the points where experimental control can be exerted.
Caption: Metabolic activation of TH-NQO and key points for experimental control.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments involving TH-NQO.
Q1: My results show high variability in cytotoxicity between experiments using the same concentration of TH-NQO. What's wrong?
A1: This is a common issue often related to biological variance in the experimental model.
-
Plausible Cause 1: Inconsistent DT-Diaphorase (NQO1) Expression. The level of NQO1, the primary activating enzyme, can fluctuate based on cell passage number, confluency, and culture conditions.[10] Older cultures or those under stress may have altered metabolic activity.
-
Solution: Strictly control your cell culture parameters. Use cells within a narrow passage number range for all experiments. Always seed cells at the same density and treat them at a consistent level of confluency.
-
-
Plausible Cause 2: Serum Lot Variability. Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and hormones that may indirectly affect the expression of metabolic enzymes.
-
Solution: Test and validate new lots of FBS before use in critical experiments. For a long series of experiments, purchase a single large lot of FBS to ensure consistency.
-
-
Plausible Cause 3: Instability of TH-NQO. The compound may be sensitive to light or degrade in culture media over long incubation periods.
-
Solution: Prepare TH-NQO solutions fresh from a validated stock solution for each experiment. Minimize exposure of the compound to light. Include a stability control where the compound is incubated in media for the duration of the experiment and then analyzed by HPLC to check for degradation.
-
Q2: I'm using Dicoumarol to inhibit TH-NQO activation, but I see no reduction in cytotoxicity. Why isn't it working?
A2: Failure of an inhibitor to produce the expected effect points to issues with the inhibitor itself, its concentration, or the presence of alternative biological pathways.
-
Plausible Cause 1: Suboptimal Inhibitor Concentration. The effective concentration of Dicoumarol can be cell-type dependent. If the concentration is too low, it will not sufficiently inhibit NQO1. If it is too high, it may cause cytotoxicity on its own, confounding the results.
-
Solution: Perform a dose-response experiment with Dicoumarol alone to determine its non-toxic concentration range in your cell model. Then, perform a matrix experiment with a fixed concentration of TH-NQO and varying concentrations of Dicoumarol to find the optimal inhibitory dose.[9]
-
-
Plausible Cause 2: Alternative Metabolic Pathways. While NQO1 is the primary activator, other nitroreductases may be present in your cell model that are not inhibited by Dicoumarol.[5]
-
Solution: Test other inhibitors with different mechanisms. For example, caffeine has also been shown to inhibit 4-NQO activation.[9] Alternatively, use a more specific approach like NQO1 siRNA to confirm that the activation is indeed NQO1-dependent.
-
-
Plausible Cause 3: Inhibitor Instability or Poor Potency. The inhibitor may have degraded due to improper storage or may be from a poor-quality source.
-
Solution: Purchase inhibitors from a reputable supplier. Validate the activity of your inhibitor stock using a purified NQO1 enzyme activity assay as a positive control before proceeding with cell-based experiments.
-
Q3: My HPLC analysis fails to detect the reduced metabolite (HA-TH-NQO) after incubating TH-NQO with cell lysates.
A3: Detection failure in an analytical assay is often due to metabolite instability, low conversion rates, or insufficient assay sensitivity.
-
Plausible Cause 1: Metabolite Instability. The hydroxylamino metabolite (HA-TH-NQO) is highly reactive and can be unstable, quickly reacting with other cellular components or degrading during sample processing.
-
Solution: Optimize your sample preparation to be as rapid as possible and keep samples on ice at all times. Consider derivatization strategies to create a more stable analyte for detection.
-
-
Plausible Cause 2: Low Enzyme Activity in Lysate. The cell lysate may have low NQO1 activity due to improper preparation, storage, or insufficient protein concentration.
-
Solution: Prepare fresh cell lysates for each experiment. Ensure the lysis buffer does not contain components that inhibit enzyme activity.[11] Measure the total protein concentration and normalize the reaction to the amount of protein used. Include a positive control with recombinant NQO1 to verify the assay is working.
-
-
Plausible Cause 3: Insufficient Analytical Sensitivity. Your HPLC-UV method may not be sensitive enough to detect the low concentrations of the metabolite being formed.
Experimental Protocols & Data
This section provides validated starting points for key experiments.
Table 1: Pharmacological Inhibitors of DT-Diaphorase (NQO1)
| Inhibitor | Target Enzyme | Mechanism of Action | Typical In Vitro Concentration Range | Reference |
| Dicoumarol | DT-Diaphorase (NQO1) | Competitive inhibitor with respect to NAD(P)H | 1 µM - 20 µM | [2][3][9] |
| Caffeine | DT-Diaphorase (NQO1) | Inhibits enzymatic conversion of 4-NQO | 100 µM - 1 mM | [9] |
Protocol 1: In Vitro TH-NQO Reduction Assay using Cell Lysate
This protocol measures the conversion of TH-NQO to its metabolites by cellular enzymes.
-
Prepare Cell Lysate:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold hypotonic lysis buffer (e.g., 20 mM HEPES, pH 7.4, 1 mM EDTA, 1 mM DTT, with protease inhibitors).
-
Homogenize the cells and centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using a BCA or Bradford assay.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture: 50 µg of cell lysate protein, 50 mM Tris-HCl (pH 7.5), and 200 µM NADH or NADPH.
-
For inhibition experiments, pre-incubate the lysate with the inhibitor (e.g., 10 µM Dicoumarol) for 15 minutes at 37°C.
-
Initiate the reaction by adding TH-NQO to a final concentration of 50 µM.
-
Incubate at 37°C for 30-60 minutes.
-
-
Sample Quenching and Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the protein.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.[14]
-
-
Analysis:
-
Analyze the sample using a validated HPLC method (see Protocol 2). Monitor the decrease in the TH-NQO peak area and the appearance of metabolite peaks.
-
Protocol 2: HPLC Method for Analysis of TH-NQO and Metabolites
This is a starting point for a reversed-phase HPLC method. Optimization will be required.[12][14]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 250-400 nm; monitor specific wavelengths for TH-NQO and its expected metabolites (e.g., 365 nm).
-
Injection Volume: 10-20 µL.
Diagram: Troubleshooting Workflow for a Failed Inhibition Experiment
This flowchart provides a logical sequence of steps to diagnose why an inhibitor failed to rescue cells from TH-NQO-induced toxicity.
Caption: A logical workflow for troubleshooting failed TH-NQO inhibition experiments.
References
- Qin, X., Nakatsuru, Y., Tada, M., & Ishikawa, T. (n.d.). Species and Organ Differences in DNA Adduct Formation and Repair after Treatment with 4‐Hydroxyaminoquinoline 1‐Oxide. NIH. [Link]
- The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta. (1989). PubMed. [Link]
- Sugimura, T., Okabe, K., & Nagao, M. (1966). The Metabolism of 4-Nitroquinoline-1-Oxide, a Carcinogen: III. An Enzyme Catalyzing the Conversion of 4-Nitroquinoline-1-Oxide to 4-Hydroxyaminoquinoline-1-Oxide in Rat Liver and Hepatomas. Cancer Research, 26(8_Part_1), 1717–1721. [Link]
- Clustered Repair of Excisable 4-nitroquinoline-1-oxide Adducts in a Larger Fraction of Genomic DNA of Xeroderma Pigmentosum Complementation Group C Cells. (n.d.). PubMed. [Link]
- 4-nitroquinoline-1-oxide (4NQO) induced oral carcinogenesis: A systematic literature review. (2022).
- Sugimura, T., Okabe, K., & Nagao, M. (1966). The Metabolism of 4-Nitroquinoline-l-Oxide, a Carcinogen III. An Enzyme Catalyzing the Conversion. Cancer Research. [Link]
- Nitroquinoline-N-oxide reductase. (n.d.). Wikipedia. [Link]
- Lund, W., Hannisdal, A., & Greibrokk, T. (n.d.). Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites.
- Sugimura, T., Okabe, K., & Endo, H. (1965). The metabolism of 4-nitroquinoline 1-oxide. I. Conversion of 4-nitroquinoline 1-oxide to 4-aminoquinoline 1-oxide by rat liver enzymes. Gan, 56(5), 489-501. [Link]
- Pichierri, P., Franchitto, A., & Rosselli, F. (2006). 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes. Cancer Research, 66(13), 6540–6545. [Link]
- Heflich, R. H., et al. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 30(5), 659-669. [Link]
- Activation Assay Protocol & Troubleshooting. (n.d.).
- Sugimura, T., Okabe, K., & Nagao, M. (1966). The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. Cancer Research, 26(8), 1717-21. [Link]
- Kanojia, D., & Vaidya, M. M. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology, 42(7), 655-67. [Link]
- Hein, D. W., et al. (2018). Role of N-acetyltransferase 2 acetylation polymorphism in 4, 4'-methylene bis (2-chloroaniline) biotransformation. Archives of Toxicology, 92(10), 3051-3062. [Link]
- Tsuda, H., et al. (1983). Caffeine inhibition of the metabolic activation of a carcinogen, 4-nitroquinoline-1-oxide, in cultured Chinese hamster cells. Japanese Journal of Cancer Research, 74(4), 502-8. [Link]
Sources
- 1. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Nitroquinoline-N-oxide reductase - Wikipedia [en.wikipedia.org]
- 6. Role of N-acetyltransferase 2 acetylation polymorphism in 4, 4’-methylene bis (2-chloroaniline) biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clustered repair of excisable 4-nitroquinoline-1-oxide adducts in a larger fraction of genomic DNA of xeroderma pigmentosum complementation group C cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caffeine inhibition of the metabolic activation of a carcinogen, 4-nitroquinoline-1-oxide, in cultured Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Genotoxicity of 4-Nitroquinoline 1-oxide (4-NQO) and its Tetrahydro-Derivative
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of genetic toxicology and cancer research, 4-Nitroquinoline 1-oxide (4-NQO) stands as a well-characterized and potent genotoxic agent, widely employed as a positive control in a battery of assays designed to assess the mutagenic and carcinogenic potential of novel chemical entities.[1][2] Its robust activity and extensively studied mechanism of action provide a reliable benchmark for evaluating DNA damage and repair pathways. This guide provides an in-depth analysis of the genotoxic profile of 4-NQO.
A significant challenge in comparative toxicology is the existence of data gaps for structurally related compounds. One such compound is 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide. Despite its commercial availability, a thorough review of the scientific literature reveals a notable absence of published data on its genotoxic, mutagenic, or other biological activities. This guide will therefore focus on a comprehensive overview of the genotoxicity of 4-NQO, supported by experimental data, and will offer a theoretical perspective on how the partial saturation of the quinoline ring system in its tetrahydro-derivative might influence its genotoxic potential.
The Genotoxic Mechanism of 4-Nitroquinoline 1-oxide (4-NQO)
The genotoxicity of 4-NQO is not inherent to the parent molecule but is contingent upon its metabolic activation to highly reactive intermediates that can interact with cellular macromolecules, most notably DNA.[3] This multi-step process is a critical determinant of its carcinogenic activity.
Metabolic Activation Pathway
The carcinogenic effects of 4-NQO are initiated by the enzymatic reduction of its nitro group.[1] The primary metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO), is a proximate carcinogen that plays a central role in the formation of DNA adducts.[2][4] Further enzymatic acetylation of 4-HAQO can lead to the formation of an even more reactive electrophilic species that readily forms covalent bonds with DNA.[5]
Caption: A generalized workflow for the Ames test.
Step-by-Step Methodology:
-
Bacterial Strain Preparation: Inoculate S. typhimurium TA100 into a nutrient broth and incubate overnight at 37°C with shaking to obtain a stationary phase culture.
-
Preparation of Test Compound and Controls: Prepare a stock solution of 4-NQO in a suitable solvent (e.g., DMSO) and create a series of dilutions. Prepare a positive control (e.g., sodium azide for TA100 without S9) and a negative/vehicle control (solvent only).
-
Metabolic Activation (S9 Mix): For experiments requiring metabolic activation, prepare a fresh S9 mix containing the S9 fraction from induced rat liver, cofactors (e.g., NADP+, G6P), and buffer. Keep the S9 mix on ice.
-
Exposure: In separate tubes, combine the bacterial culture, the test compound dilution (or control), and either the S9 mix or a buffer for experiments without metabolic activation.
-
Plating: Add molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to each exposure tube, mix gently, and pour the contents onto the surface of minimal glucose agar plates.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Colony Counting and Data Analysis: Count the number of revertant colonies (his+) on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.
Conclusion
4-Nitroquinoline 1-oxide is a potent genotoxic agent with a well-defined mechanism of action involving metabolic activation to DNA-reactive species and the induction of oxidative stress. Its extensive characterization in a wide array of genotoxicity assays solidifies its role as a critical reference compound in toxicology and cancer research.
In contrast, a significant knowledge gap exists regarding the genotoxic potential of this compound. While theoretical considerations suggest that the saturation of the quinoline ring would likely diminish its genotoxic activity compared to 4-NQO, this hypothesis remains to be tested experimentally. This highlights the critical need for further research to characterize the biological activities of this and other understudied chemical compounds to ensure a comprehensive understanding of their potential risks to human health.
References
- Amberg, A., et al. (2019). Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: is aromatic N-oxide a structural alert for predicting DNA-reactive mutagenicity? Mutagenesis, 34(1), 3-17. [Link]
- Brüsehafer, K., et al. (2016). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 31(1), 47-56. [Link]
- Hollstein, M., et al. (1977). Mutagenicities of quinoline and its derivatives. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 42(3), 335-342. [Link]
- Kurakami, M., et al. (2021). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Genes and Environment, 43(1), 1-10. [Link]
- Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide.
- Zeiger, E., et al. (1981). 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria. Mutation Research/Genetic Toxicology, 89(2), 151-159. [Link]
- Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382-392. [Link]
- Francis, T. &. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References.
- ResearchGate. (n.d.). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species.
- Wood, A. W., et al. (1983). Mutagenicity and Tumorigenicity of Dihydrodiols, Diol Epoxides, and Other Derivatives of Benzo(f)quinoline and Benzo(h)quinoline. Cancer Research, 43(11), 5257-5264. [Link]
- Endo, H., & Kume, F. (1963). COMPARATIVE STUDIES ON THE BIOLOGICAL ACTIONS OF 4-NITROQUINOLINE 1-OXIDE AND ITS REDUCED COMPOUND, 4-HYDROXYAMINOQUINOLINE 1-OXIDE. Gan, 54, 443-453. [Link]
- LookChem. (n.d.). This compound.
- Heflich, R. H., et al. (2016). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 31(1), 47–56. [Link]
- LabSolutions. (n.d.). This compound.
- Phonethepswath, S., et al. (2016). Comparison of integrated genotoxicity endpoints in rats after acute and subchronic oral doses of 4-nitroquinoline-1-oxide. Environmental and Molecular Mutagenesis, 57(1), 17-27. [Link]
- Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
- ResearchGate. (n.d.). (PDF) Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test.
- ACS Publications. (2021). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters, 23(20), 7894–7898. [Link]
- Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]
- Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 539-551. [Link]
- Horvat, M., et al. (2021). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Arhiv za higijenu rada i toksikologiju, 72(2), 116-125. [Link]
- Mlinaric, A., et al. (2001). Relationships between the chemical structure and cytotoxicity of 4-alkylmorpholine N-oxides. Neoplasma, 48(5), 374-378. [Link]
- National Center for Biotechnology Information. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- National Center for Biotechnology Information. (n.d.). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways.
- National Center for Biotechnology Information. (n.d.). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study.
- OUCI. (n.d.). Comparison of integrated genotoxicity endpoints in rats after acute and subchronic oral doses of 4‐nitroquinoline‐1‐oxide.
Sources
- 1. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. COMPARATIVE STUDIES ON THE BIOLOGICAL ACTIONS OF 4-NITROQUINOLINE 1-OXIDE AND ITS REDUCED COMPOUND, 4-HYDROXYAMINOQUINOLINE 1-OXIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Metabolic Activation of 4-Nitroquinoline 1-oxide (4-NQO) and its Saturated Analog, 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of chemical carcinogenesis, 4-Nitroquinoline 1-oxide (4-NQO) is a well-characterized mutagen and a potent tool for inducing experimental tumors, particularly oral squamous cell carcinoma[1][2]. Its genotoxicity is not inherent but is a consequence of its metabolic activation within the cell to highly reactive electrophiles that form covalent adducts with DNA[3][4]. Understanding the nuances of this bioactivation is critical for elucidating the mechanisms of chemical carcinogenesis and for the development of potential chemopreventive agents.
This guide provides an in-depth comparison of the metabolic activation of 4-NQO with its saturated derivative, 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide (NTHQO). While the metabolic pathways of 4-NQO are extensively documented, a notable gap exists in the scientific literature regarding the specific metabolic fate of NTHQO. Therefore, this guide will first detail the established metabolic activation of 4-NQO, supported by experimental data. Subsequently, it will offer a predictive analysis of NTHQO's metabolic activation, grounded in its structural differences from 4-NQO and established principles of nitroaromatic compound metabolism. This comparative approach aims to provide researchers with a comprehensive understanding of 4-NQO's mechanism of action and to stimulate further investigation into the biological activity of its derivatives.
The Well-Trod Path: Metabolic Activation of 4-Nitroquinoline 1-oxide (4-NQO)
The carcinogenicity of 4-NQO is a multi-step process initiated by the enzymatic reduction of its nitro group[5][6]. This bioactivation cascade ultimately produces electrophilic species capable of damaging cellular macromolecules, most critically, DNA.
Enzymatic Reduction: The Critical First Step
The primary and rate-limiting step in 4-NQO's activation is its reduction to the proximate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4HAQO)[5][6]. This four-electron reduction is catalyzed by several cytosolic and microsomal nitroreductases.
One of the key enzymes implicated in this conversion is DT-diaphorase (NAD(P)H:quinone oxidoreductase 1 or NQO1)[6]. This flavoenzyme catalyzes the two-electron reduction of quinones and, in the case of 4-NQO, facilitates its conversion to 4HAQO. The activity of DT-diaphorase can be inhibited by dicumarol, a competitive inhibitor, which has been shown to modulate the cytotoxicity of 4-NQO[7].
Interestingly, studies have also identified dicumarol-resistant nitroreductases that contribute to 4-NQO metabolism, indicating the involvement of multiple enzymatic pathways[7]. The relative contribution of these different enzymes can vary between species and tissues.
The Role of Seryl-tRNA Synthetase in Ultimate Carcinogen Formation
While 4HAQO is a more potent mutagen than its parent compound, it is not the ultimate carcinogenic species. Further activation is required to generate a highly reactive electrophile. This is where seryl-tRNA synthetase plays a crucial role. This enzyme, typically involved in protein synthesis, can catalyze the esterification of 4HAQO, forming a highly unstable seryl-ester. This ester readily decomposes to form a reactive nitrenium ion, which is a potent electrophile that can attack nucleophilic sites on DNA bases.
Generation of Reactive Oxygen Species (ROS)
Beyond the direct enzymatic activation pathway, the metabolism of 4-NQO is also associated with the production of reactive oxygen species (ROS) [8]. The redox cycling of 4-NQO and its metabolites can lead to the formation of superoxide radicals, hydrogen peroxide, and hydroxyl radicals[8]. These ROS can induce oxidative DNA damage, such as the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG), further contributing to the genotoxicity and carcinogenicity of 4-NQO[8].
DNA Adduct Formation: The Molecular Signature of 4-NQO
The ultimate electrophilic metabolites of 4-NQO react with DNA to form stable, bulky adducts, primarily with purine bases. The major adducts identified are:
-
N-(deoxyguanosin-8-yl)-4-aminoquinoline 1-oxide (dG-C8-AQO)
-
3-(deoxyguanosin-N2-yl)-4-aminoquinoline 1-oxide (dG-N2-AQO)
-
3-(deoxyadenosin-N6-yl)-4-aminoquinoline 1-oxide (dA-N6-AQO)
These adducts distort the DNA helix and, if not repaired, can lead to mutations during DNA replication, a critical event in the initiation of cancer.
Metabolic activation pathway of 4-Nitroquinoline 1-oxide (4-NQO).
The Uncharted Territory: A Predictive Analysis of this compound (NTHQO) Metabolic Activation
Currently, there is a significant lack of published experimental data specifically detailing the metabolic activation and carcinogenicity of NTHQO. However, based on its chemical structure—a 4-nitroquinoline 1-oxide with a saturated benzene ring—we can formulate a hypothesis regarding its likely metabolic fate.
The core structural difference between 4-NQO and NTHQO is the hydrogenation of the benzene moiety of the quinoline ring system. This seemingly subtle change can have profound implications for its interaction with metabolic enzymes and its overall biological activity.
Predicted Metabolic Pathway of NTHQO
It is plausible that NTHQO, like 4-NQO, undergoes metabolic activation via the reduction of its 4-nitro group. This is a common metabolic pathway for many nitroaromatic compounds. The predicted pathway would likely involve:
-
Nitroreduction: The initial step would be the reduction of the nitro group to a hydroxylamino group, forming 4-hydroxyamino-5,6,7,8-tetrahydroquinoline 1-oxide. The enzymes responsible would likely be the same family of nitroreductases that act on 4-NQO, such as DT-diaphorase. However, the altered geometry and electronic properties of the saturated ring system in NTHQO could significantly impact its affinity and turnover rate by these enzymes.
-
Further Activation and DNA Adduct Formation: Following reduction, the resulting hydroxylamino derivative would likely undergo further activation to an electrophilic species, capable of forming DNA adducts.
Predicted metabolic activation pathway of NTHQO.
Key Questions and Hypotheses for Future Research
The saturation of the benzene ring in NTHQO introduces several factors that could differentiate its metabolic activation from that of 4-NQO:
-
Enzyme Affinity and Activity: The non-planar, puckered conformation of the tetrahydroquinoline ring in NTHQO, in contrast to the planar aromatic system of 4-NQO, could alter its ability to fit into the active sites of nitroreductases. This could lead to a lower rate of metabolic activation and potentially reduced carcinogenicity compared to 4-NQO.
-
Electronic Effects: The electron-donating nature of the saturated ring system may influence the redox potential of the nitro group, potentially affecting the efficiency of its reduction.
-
Detoxification Pathways: It is also possible that NTHQO is more susceptible to detoxification pathways, such as glucuronidation or sulfation, which would compete with the activation pathway and lead to its excretion.
Comparative Summary
| Feature | 4-Nitroquinoline 1-oxide (4-NQO) | This compound (NTHQO) |
| Metabolic Activation | Well-established; requires nitroreduction. | Not experimentally determined; predicted to involve nitroreduction. |
| Key Activating Enzymes | DT-diaphorase, other nitroreductases, Seryl-tRNA synthetase. | Predicted to be similar nitroreductases, but with potentially altered affinity. |
| Proximate Carcinogen | 4-hydroxyaminoquinoline 1-oxide (4HAQO). | Predicted to be 4-hydroxyamino-5,6,7,8-tetrahydroquinoline 1-oxide. |
| Ultimate Carcinogen | Reactive nitrenium ion. | Predicted to be a similar reactive electrophile. |
| DNA Adducts | Forms well-characterized adducts with guanine and adenine. | Predicted to form DNA adducts, but the specific types are unknown. |
| ROS Generation | Yes, contributes to genotoxicity. | Possible, but not experimentally verified. |
| Carcinogenicity | Potent carcinogen, especially in the oral cavity. | Unknown; predicted to be potentially less carcinogenic than 4-NQO. |
Experimental Protocols for Comparative Analysis
To elucidate the metabolic activation of NTHQO and validate the hypotheses presented, the following experimental approaches are recommended:
In Vitro Metabolism Assays
-
Objective: To determine if NTHQO is a substrate for nitroreductases and to compare its rate of reduction to that of 4-NQO.
-
Methodology:
-
Incubate NTHQO and 4-NQO separately with liver microsomes or purified DT-diaphorase in the presence of NADPH.
-
Monitor the disappearance of the parent compound and the formation of the hydroxylamino metabolite over time using High-Performance Liquid Chromatography (HPLC).
-
Include a condition with dicumarol to assess the contribution of DT-diaphorase.
-
DNA Adduct Analysis
-
Objective: To identify and quantify any DNA adducts formed by NTHQO in vitro and in vivo.
-
Methodology:
-
Treat cultured cells or laboratory animals with NTHQO.
-
Isolate DNA from the treated cells or tissues.
-
Digest the DNA to nucleosides and analyze for the presence of NTHQO-DNA adducts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Mutagenicity Assays
-
Objective: To assess the mutagenic potential of NTHQO.
-
Methodology:
-
Perform an Ames test (bacterial reverse mutation assay) with and without metabolic activation (S9 fraction) to determine if NTHQO or its metabolites are mutagenic.
-
Conduct a mammalian cell gene mutation assay (e.g., HPRT assay) to confirm mutagenicity in a eukaryotic system.
-
Sources
- 1. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EC 1.7.1.9 - nitroquinoline-N-oxide reductase. [ebi.ac.uk]
- 3. Molecular Basis of 4‐Nitroquinoline 1‐Oxide Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular models of induced DNA premutational damage and mutational pathways for the carcinogen 4-nitroquinoline 1-oxide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. | Semantic Scholar [semanticscholar.org]
- 7. Conversion of 4-nitroquinoline 1-oxide (4NQO) to 4-hydroxyaminoquinoline 1-oxide by a dicumarol-resistant hepatic 4NQO nitroreductase in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Carcinogenic Potential of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive framework for validating the carcinogenic potential of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide. Drawing parallels with the well-characterized potent carcinogen 4-nitroquinoline 1-oxide (4-NQO), we outline a tiered, mechanism-driven experimental strategy. This document details the scientific rationale for carcinogenicity testing, compares essential in vitro and in vivo assays, provides step-by-step experimental protocols, and presents a model for comparative data analysis. The objective is to equip researchers with the necessary technical and theoretical knowledge to design and execute a robust, self-validating study to definitively classify the carcinogenic risk of this compound.
Introduction: The Scientific Imperative
This compound belongs to the quinoline chemical class. Its structure bears a significant resemblance to 4-nitroquinoline 1-oxide (4-NQO), a powerful and well-documented carcinogen used extensively in experimental models to induce tumors.[1][2] 4-NQO is a water-soluble compound that reliably induces various stages of carcinogenesis, making it a preferred agent for studying oral cancer development.[1][3] Given the structural analogy, a rigorous assessment of the carcinogenic potential of this compound is not merely a regulatory formality but a scientific necessity to ensure human and environmental safety.
This guide provides a comparative framework, using 4-NQO as a positive control, to systematically evaluate the genotoxic and carcinogenic properties of its tetrahydro-derivative.
Mechanistic Rationale for Carcinogenicity Assessment
The carcinogenic activity of 4-NQO is not direct; it requires metabolic activation to exert its genotoxic effects.[4][5] The parent compound is enzymatically reduced to an ultimate carcinogen, 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[5][6] This highly reactive metabolite can then be further activated, for example, through acetylation, to form covalent adducts with DNA bases, primarily guanine and adenine.[4][7]
These DNA adducts are bulky lesions that distort the DNA helix. If not removed by cellular repair mechanisms like Nucleotide Excision Repair (NER), they can lead to mutations during DNA replication.[6] This process of metabolic activation, DNA adduct formation, and subsequent mutagenesis is a classic pathway for chemical carcinogenesis.[8] It is hypothesized that this compound follows a similar bioactivation pathway. The primary objective of the validation strategy is to test this hypothesis by assessing the compound's ability to induce DNA damage and mutations.
Caption: Tiered experimental workflow for carcinogenicity testing.
Tier 1: In Vitro Genotoxicity Assessment
This initial battery of tests is designed to detect different classes of DNA damage efficiently. According to ISO 10993-3, a genotoxicity test battery should detect both gene mutations and chromosomal damage. [9]
-
Ames Test (Bacterial Reverse Mutation Assay): This is the foundational screen for gene-level mutations. [10][11]It uses specific strains of Salmonella typhimurium that are engineered to be unable to synthesize histidine. A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium. [12] * Why: It is rapid, cost-effective, and highly predictive for a majority of rodent carcinogens. [9]The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial to mimic mammalian metabolism and detect pro-carcinogens like 4-NQO. [9][13]* In Vitro Micronucleus Assay: This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) in mammalian cells. [14][15]Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.
-
Why: It provides a broader picture of chromosomal damage than the Ames test. Using the cytokinesis-block method (with Cytochalasin B) ensures that only cells that have completed one cell division are scored, which is a prerequisite for micronucleus formation. [14][16]* Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for directly visualizing DNA strand breaks in individual cells. [13][17]After lysing the cells in an agarose matrix, electrophoresis is applied. Damaged DNA (fragments) migrates away from the nucleus, forming a "comet tail." The intensity of the tail is proportional to the amount of DNA damage. * Why: It detects a broad spectrum of DNA damage, including single and double-strand breaks, that can be precursors to the larger-scale damage detected in the micronucleus assay. It is particularly useful for confirming the DNA-damaging potential of a suspected genotoxin.
-
Tier 2 & 3: In Vivo Confirmation
If clear, dose-dependent positive results are obtained in the in vitro battery, in vivo testing is warranted. This typically involves a rodent micronucleus test to confirm genotoxicity in a whole animal. If that is also positive, the definitive, long-term (typically 2-year) rodent bioassay (OECD Guideline 451) is the final step. [18][19]This "gold standard" study observes animals for their entire lifespan following chronic exposure to identify any statistically significant increase in tumor incidence. [18][20]
Comparative Data Presentation & Interpretation
For this guide, we will present hypothetical but plausible data for the Tier 1 assays. A robust experimental design always includes a vehicle control (e.g., DMSO) and a known positive control. Given the topic, 4-NQO is the ideal positive control.
Table 1: Ames Test Results (TA98 Strain, with S9 Metabolic Activation)
| Compound | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase (vs. Vehicle) | Result |
|---|---|---|---|---|
| Vehicle Control (DMSO) | 0 | 25 ± 4 | 1.0 | Negative |
| 4-NQO (Positive Control) | 1.0 | 485 ± 35 | 19.4 | Positive |
| 4-Nitro-5,6,7,8- | 10 | 28 ± 5 | 1.1 | Negative |
| tetrahydroquinoline | 50 | 78 ± 9 | 3.1 | Positive |
| 1-oxide | 100 | 165 ± 18 | 6.6 | Positive |
-
Interpretation: A result is typically considered positive if there is a dose-dependent increase in revertant colonies, with at least one concentration showing a ≥2-fold increase over the vehicle control. Here, the test compound shows a clear, dose-dependent mutagenic effect, similar to the potent positive control, 4-NQO.
Table 2: In Vitro Micronucleus Assay (CHO-K1 Cells, 24hr exposure)
| Compound | Concentration (µM) | % Cells with Micronuclei ± SD | Fold Increase (vs. Vehicle) | Result |
|---|---|---|---|---|
| Vehicle Control (DMSO) | 0 | 1.2 ± 0.3 | 1.0 | Negative |
| 4-NQO (Positive Control) | 0.5 | 15.8 ± 1.9 | 13.2 | Positive |
| 4-Nitro-5,6,7,8- | 5 | 1.5 ± 0.4 | 1.3 | Negative |
| tetrahydroquinoline | 25 | 5.9 ± 0.8 | 4.9 | Positive |
| 1-oxide | 50 | 11.2 ± 1.5 | 9.3 | Positive |
-
Interpretation: A statistically significant, dose-dependent increase in the percentage of micronucleated cells indicates clastogenic and/or aneugenic activity. The test compound clearly induces chromosomal damage.
Table 3: Alkaline Comet Assay (TK6 Cells, 1hr exposure)
| Compound | Concentration (µM) | % Tail DNA ± SD | Fold Increase (vs. Vehicle) | Result |
|---|---|---|---|---|
| Vehicle Control (DMSO) | 0 | 3.1 ± 0.7 | 1.0 | Negative |
| 4-NQO (Positive Control) | 1.0 | 45.6 ± 4.2 | 14.7 | Positive |
| 4-Nitro-5,6,7,8- | 10 | 4.5 ± 0.9 | 1.5 | Negative |
| tetrahydroquinoline | 50 | 18.9 ± 2.1 | 6.1 | Positive |
| 1-oxide | 100 | 33.7 ± 3.5 | 10.9 | Positive |
-
Interpretation: A significant increase in the % Tail DNA indicates DNA strand breaks. The results corroborate the findings from the other assays, confirming the compound's ability to directly damage DNA.
Detailed Experimental Protocols
Protocol: Ames Test (OECD 471 Plate Incorporation Method)
This protocol describes the screening of the test compound using the S. typhimurium TA98 strain with metabolic activation.
-
Rationale: This strain is designed to detect frameshift mutations, a common type of damage induced by DNA adduct-forming carcinogens. The S9 mix is essential for activating compounds like 4-NQO. [12][13]
-
Preparation:
-
Grow an overnight culture of S. typhimurium TA98 in nutrient broth at 37°C with shaking. The culture should reach a density of >10⁹ cells/mL.
-
Prepare the S9 mix (rat liver S9 fraction + cofactor solution) and keep on ice.
-
Prepare top agar (containing trace amounts of histidine and biotin) and maintain in a 45°C water bath.
-
Prepare minimal glucose agar plates and label them for each condition (vehicle, positive control, test article concentrations).
-
-
Exposure:
-
To sterile test tubes, add in the following order:
-
2.0 mL of molten top agar.
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound solution, vehicle, or positive control (4-NQO).
-
0.5 mL of the S9 mix.
-
-
-
Plating & Incubation:
-
Vortex each tube gently for 3 seconds.
-
Immediately pour the contents onto the surface of a minimal glucose agar plate. Swirl the plate to ensure even distribution.
-
Allow the top agar to solidify on a level surface.
-
Invert the plates and incubate at 37°C for 48-72 hours.
-
-
Scoring:
-
Count the number of visible revertant colonies on each plate.
-
Assess for cytotoxicity by examining the background lawn of bacterial growth. A sparse or absent lawn indicates toxicity at that concentration.
-
A positive result requires a dose-related increase in revertants and a fold-increase of at least 2x the vehicle control at one or more non-toxic concentrations.
-
Protocol: In Vitro Micronucleus Assay (OECD 487)
This protocol uses Chinese Hamster Ovary (CHO-K1) cells and the cytokinesis-block method.
-
Rationale: CHO-K1 cells are a robust, commonly used cell line for cytogenetic assays. Blocking cytokinesis with Cytochalasin B allows for the specific analysis of micronuclei in cells that have undergone mitosis during or after treatment, which is essential for the expression of this type of damage. [15][21]
-
Cell Seeding:
-
Seed CHO-K1 cells into culture plates or flasks and grow to approximately 50% confluency.
-
-
Treatment:
-
Prepare a range of concentrations of the test compound, vehicle control, and positive control (e.g., 4-NQO).
-
Remove the culture medium and add the treatment medium to the cells.
-
Incubate for a short exposure period (e.g., 3-4 hours).
-
-
Recovery & Cytokinesis Block:
-
Wash the cells with PBS to remove the test compound.
-
Add fresh culture medium containing Cytochalasin B (final concentration typically 3-6 µg/mL).
-
Incubate for an additional period equivalent to 1.5-2.0 normal cell cycles (e.g., 20-24 hours for CHO cells). This allows cells to divide once and become binucleated.
-
-
Harvesting & Slide Preparation:
-
Trypsinize and harvest the cells.
-
Treat with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells.
-
Fix the cells using a methanol:acetic acid solution.
-
Drop the fixed cell suspension onto clean microscope slides and allow to air dry.
-
-
Staining & Scoring:
-
Stain the slides with a DNA-specific stain (e.g., Giemsa or Acridine Orange).
-
Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei, following established criteria for size and shape.
-
A positive result is a dose-dependent, statistically significant increase in the frequency of micronucleated cells.
-
Protocol: Alkaline Comet Assay (Single Cell Gel Electrophoresis)
This protocol is for detecting DNA single-strand breaks in a human lymphoblastoid cell line (e.g., TK6).
-
Rationale: The alkaline (pH > 13) condition denatures the DNA, allowing for the detection of single-strand breaks, double-strand breaks, and alkali-labile sites. It is an extremely sensitive measure of initial DNA damage. [17][22]
-
Cell Treatment:
-
Treat suspension cells (e.g., TK6) with various concentrations of the test compound, vehicle, and positive control for a short duration (e.g., 1 hour).
-
-
Slide Preparation:
-
Combine a small aliquot of treated cells (~10,000 cells) with molten low-melting-point agarose (at 37°C).
-
Quickly pipette this mixture onto a specially coated microscope slide (CometSlide™) and cover with a coverslip.
-
Allow the agarose to solidify by placing the slides at 4°C for 10-30 minutes.
-
-
Lysis:
-
Carefully remove the coverslips and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the DNA nucleoid.
-
-
DNA Unwinding & Electrophoresis:
-
Immerse the slides in a horizontal electrophoresis tank filled with cold, freshly prepared alkaline electrophoresis buffer (e.g., NaOH, EDTA, pH > 13) for 20-40 minutes to allow the DNA to unwind.
-
Apply a voltage (e.g., ~25 V, ~300 mA) for 20-30 minutes. Broken DNA fragments will migrate from the nucleoid (comet head) towards the anode, forming the comet tail.
-
-
Neutralization & Staining:
-
Gently drain the electrophoresis buffer and neutralize the slides with a buffer (e.g., Tris-HCl, pH 7.5).
-
Stain the DNA with an intercalating fluorescent dye (e.g., SYBR Green or propidium iodide).
-
-
Visualization & Scoring:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the amount of DNA in the tail relative to the total DNA (% Tail DNA). At least 50-100 randomly selected cells should be scored per slide.
-
A positive result is a dose-dependent, statistically significant increase in the mean % Tail DNA.
-
Conclusion
References
- Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References.
- Kanojia, D., & Vaidya, M. M. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology, 42(7), 655–667.
- Alves, A. M., de Oliveira, G. P., Jr, & da Silva, S. D. (2023). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. International Journal of Molecular Sciences, 24(9), 8328.
- Science.gov. (n.d.). carcinogen 4-nitroquinoline 1-oxide: Topics by Science.gov.
- AACR Journals. (2006). 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes. Cancer Research.
- Pitstick, L. D., Goral, J., Schmelter, R. A., Fuja, C. M., Ciancio, M. J., Pytynia, M., ... & Bissonnette, M. (2022). Fat and exposure to 4-nitroquinoline-1-oxide causes histologic and inflammatory changes in murine livers. PLOS ONE, 17(5), e0268605.
- Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide.
- Tada, M., & Tada, M. (1978). Carcinogenicity of 4-nitrosoquinoline 1-oxide and its possible role in carcinogenesis by 4-nitroquinoline 1-oxide. Gan, 69(4), 499–505.
- Frontiers Media S.A. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology.
- Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing.
- Tsuda, H., & Ishizaki, K. (1980). Caffeine inhibition of the metabolic activation of a carcinogen, 4-nitroquinoline-1-oxide, in cultured Chinese hamster cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 72(2), 237–245.
- Clementi, E. A., & Lanza, V. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Journal of Visualized Experiments, (174), e62862.
- Quantics Biostatistics. (2024). Understanding GLP Carcinogenicity Studies: OECD 451 & 116.
- Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81–95.
- Chen, Y. J., Chen, C. H., & Chen, Y. C. (2021). Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry. PeerJ, 9, e10619.
- Bailleul, B., Daubersies, P., Galiègue-Zouitina, S., & Loucheux-Lefebvre, M. H. (1989). Molecular Basis of 4-Nitroquinoline 1-Oxide Carcinogenesis. Japanese Journal of Cancer Research, 80(8), 691–697.
- Policy Commons. (n.d.). OECD 451: Carcinogenicity Studies - Guideline for Testing of Chemicals.
- Evotec. (n.d.). Ames Test | Cyprotex ADME-Tox Solutions.
- Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay.
- NAMSA. (2023). What is the Purpose of the Ames Test for Measuring Medical Device Genotoxicity?.
- LookChem. (n.d.). This compound.
- Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol.
- Frontiers Media. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology.
- Wills, J. W., Johnson, G. E., & Doak, S. H. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 36(1), 1–16.
- Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation.
- Slideshare. (n.d.). Oecd 541 guidelines.
- National Toxicology Program. (2001). OECD Test Guideline 423.
- Langie, S. A., & Azqueta, A. (2018). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Methods in Molecular Biology, 1672, 235–253.
- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
- Bio-protocol. (2021). Comet Assay for DNA Damage.
Sources
- 1. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fat and exposure to 4-nitroquinoline-1-oxide causes histologic and inflammatory changes in murine livers | PLOS One [journals.plos.org]
- 3. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry [PeerJ] [peerj.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Caffeine inhibition of the metabolic activation of a carcinogen, 4-nitroquinoline-1-oxide, in cultured Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 7. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies | MDPI [mdpi.com]
- 8. Molecular Basis of 4‐Nitroquinoline 1‐Oxide Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. namsa.com [namsa.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 15. criver.com [criver.com]
- 16. crpr-su.se [crpr-su.se]
- 17. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quantics.co.uk [quantics.co.uk]
- 19. policycommons.net [policycommons.net]
- 20. Oecd 541 guidelines | PPTX [slideshare.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Comet Assay for DNA Damage [bio-protocol.org]
A Comparative Guide to Nitroaromatic Compounds in Drug Development: The Potential of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
This guide provides an in-depth comparison of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide against other classes of nitroaromatic compounds. We will delve into the mechanisms that govern their biological activity, with a particular focus on their application as hypoxia-activated prodrugs (HAPs) for cancer therapy. This analysis is grounded in experimental data and established scientific principles to provide researchers, scientists, and drug development professionals with a robust framework for evaluating these promising molecules.
The Nitroaromatic Scaffold: A Double-Edged Sword in Therapeutics
Nitroaromatic compounds, characterized by a nitro group (–NO₂) attached to an aromatic ring, are a cornerstone in medicinal chemistry.[1][2] Their strong electron-withdrawing nature creates unique electronic properties that facilitate interactions with biological targets.[1] This has led to their successful application as antibacterial, antiprotozoal, and anticancer agents.[3]
However, the very feature that makes them effective—the nitro group—is also a liability. It is often considered a structural alert, with many nitroaromatics linked to potential mutagenicity and genotoxicity.[1][4] The therapeutic and toxicological effects are two sides of the same coin, both stemming from the bioreductive activation of the nitro group.[3] In the low-oxygen (hypoxic) environments characteristic of solid tumors and certain infections, cellular reductases can reduce the nitro group, transforming the inert parent compound into a highly reactive, cytotoxic species.[5][6] This selective activation forms the basis for designing targeted therapies that spare healthy, well-oxygenated tissues.
The Mechanism of Bioreductive Activation
The selective toxicity of nitroaromatic compounds is governed by a stepwise reduction process, primarily mediated by one- and two-electron reductases (e.g., NADPH:cytochrome P450 reductase).[6][7]
-
One-Electron Reduction: The nitro group (R-NO₂) accepts an electron to form a nitro radical anion (R-NO₂⁻•).
-
The "Futile Cycle": In the presence of normal oxygen levels (normoxia), this radical anion is rapidly re-oxidized back to the parent nitro compound, producing a superoxide anion in a process known as a "futile cycle".[8][9] This prevents the accumulation of toxic metabolites in healthy tissue.
-
Hypoxic Activation: Under hypoxia, the lower oxygen concentration allows the nitro radical anion to persist and undergo further reduction.
-
Generation of Cytotoxic Species: Subsequent two-electron reduction steps generate a nitroso (R-NO) species, followed by a hydroxylamine (R-NHOH), and ultimately an amine (R-NH₂).[6][9] The highly reactive hydroxylamine and nitroso intermediates are potent electrophiles capable of damaging DNA, proteins, and other cellular macromolecules, leading to cell death.[1][9]
Focus Compound: this compound
This compound (CAS 125162-98-3) is a compelling molecule for investigation as a next-generation hypoxia-selective agent.[10] Its structure uniquely combines three key features: a nitroaromatic system for hypoxic activation, a quinoline N-oxide moiety that can also undergo bioreduction, and a saturated tetrahydro- portion that modifies its physicochemical properties compared to planar quinoline systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [10] |
| Molecular Weight | 194.19 g/mol | [10] |
| LogP | 2.425 | [10] |
| Complexity | 229 | [10] |
| Hydrogen Bond Acceptors | 3 | [10] |
| Hydrogen Bond Donors | 0 | [10] |
Hypothesized "Bis-Bioreductive" Activation
The most intriguing aspect of this molecule is its potential as a "bis-bioreductive" agent.[11] Both the nitro group and the N-oxide are reducible functionalities that are inhibited by oxygen. This dual-key activation mechanism could theoretically lead to exceptionally high hypoxia selectivity. The proposed activation would be a two-step process:
-
N-oxide Reduction: The first reduction could occur at the N-oxide, a process known to be catalyzed by cellular reductases. This would generate a 4-nitro-5,6,7,8-tetrahydroquinoline intermediate.
-
Nitro Group Reduction: The subsequent reduction of the nitro group, now on a pre-activated molecule, would proceed as described previously, leading to the formation of highly cytotoxic species specifically within the hypoxic zone.
This two-step bioactivation could dramatically lower the probability of off-target activation in normoxic tissues, potentially offering a superior therapeutic window compared to single-bioreductive agents.[11]
Comparative Analysis with Benchmark Nitroaromatics
To understand the potential of this compound, we compare it to three well-characterized classes of nitroaromatic compounds.
Class I: Nitroquinolines and N-Oxides
This class is the most direct structural comparator.
-
4-Nitroquinoline 1-oxide (4-NQO): A potent mutagen and carcinogen, 4-NQO is a valuable tool for studying DNA damage but is unsuitable for therapy.[12] Its toxicity stems from its metabolic reduction to 4-hydroxyaminoquinoline 1-oxide, which forms stable adducts with DNA.[13] It also induces significant oxidative stress through the generation of reactive oxygen species (ROS).[14] The saturated ring in our focus compound reduces planarity, which should decrease its ability to intercalate with DNA, potentially lowering its intrinsic mutagenicity compared to 4-NQO.
-
5-Nitroquinolines: This series has been explored for hypoxia-selective cytotoxicity.[15] For example, the 8-methyl analogue (8Me5NQ) demonstrated a hypoxic cytotoxicity ratio (HCR) of 30-69 in various cell lines, indicating a strong preference for killing cells in low-oxygen conditions.[16][17] The mechanism is believed to be bioreductive alkylation of DNA.[17]
Class II: Nitroimidazoles
This class includes some of the earliest and most widely studied hypoxia-activated agents.
-
Misonidazole: One of the first hypoxia-selective radiosensitizers, its clinical utility was limited by neurotoxicity. It has a relatively low HCR.
-
Pretomanid (PA-824): A bicyclic nitroimidazole, Pretomanid is a newer-generation drug approved for treating highly resistant tuberculosis.[9] Its activation involves the release of reactive nitrogen species, including nitric oxide.[9] This highlights an alternative cytotoxic mechanism beyond simple alkylation.
Class III: Nitrobenzyls and Dinitrobenzamides
These compounds are often designed as "trigger-effector" molecules, where the nitroaromatic "trigger" is reduced under hypoxia to release a potent cytotoxic "effector," such as a nitrogen mustard.
-
PR-104: This dinitrobenzamide mustard prodrug releases a DNA cross-linking agent upon reduction. It showed significant promise but its activation was found to be partially dependent on the enzyme AKR1C3, which can be active under aerobic conditions, leading to off-target toxicity.
-
CP-506: A next-generation HAP designed to avoid activation by AKR1C3.[18] It demonstrates high HCRs (up to 203 in MDA-468 cells) and its metabolism and cytotoxicity are readily inhibited by even trace amounts of oxygen, making it highly selective for severely hypoxic regions.[18]
Quantitative Performance Comparison
The table below summarizes key performance metrics for selected nitroaromatic compounds. The Hypoxia Cytotoxicity Ratio (HCR) is a primary measure of selectivity, calculated as IC₅₀ (normoxia) / IC₅₀ (hypoxia). A higher HCR indicates greater selectivity for killing hypoxic cells.
| Compound | Class | Primary Mechanism | One-Electron Reduction Potential (mV) | Hypoxia Cytotoxicity Ratio (HCR) | Reference(s) |
| This compound | Nitroquinoline N-Oxide | Hypothesized: Bis-bioreductive DNA damage | Predicted: Moderate (-300 to -400) | Predicted: Very High (>100) | - |
| 8-Methyl-5-Nitroquinoline (8Me5NQ) | Nitroquinoline | Bioreductive DNA Alkylation | -286 | 30 - 69 | [15][17] |
| CP-506 | Dinitrobenzamide Mustard | Hypoxia-Released DNA Cross-linker | N/A | 20 - 203 | [18] |
| PR-104A (active metabolite) | Dinitrobenzamide Mustard | Hypoxia-Released DNA Cross-linker | N/A | 7 - 65 | [18] |
| 3-amino-2,6-dinitrobenzamide mustard | Dinitrobenzamide Mustard | Bioreductive DNA Alkylation | -340 to -375 | ~115 (in UV4 cells) | [19] |
| Nitracrine N-oxide | Acridine N-Oxide | Bis-bioreductive DNA Intercalation/Alkylation | N/A | 1000 - 1500 | [11] |
Experimental Protocols for Evaluation
To validate the performance of a novel nitroaromatic compound like this compound, a series of standardized in vitro assays are essential.
Protocol 1: Hypoxia-Selective Cytotoxicity (Clonogenic Survival Assay)
This assay is the gold standard for determining cell killing efficacy. It measures the ability of single cells to proliferate and form colonies after drug treatment, providing a rigorous measure of cytotoxicity.
Causality: The choice of a clonogenic assay over simpler viability assays (like MTT) is critical. It distinguishes between cytostatic effects (growth arrest) and true cytotoxic effects (cell death), which is paramount for evaluating anticancer agents. Using parallel setups under normoxic (20% O₂) and hypoxic (<0.1% O₂) conditions allows for the direct calculation of the HCR.
Methodology:
-
Cell Seeding: Plate a human cancer cell line (e.g., HCT116, A549) into 6-well plates at a density calculated to yield 50-150 colonies per plate. Allow cells to attach for 4-6 hours.
-
Gassing: Transfer one set of plates to a hypoxic chamber flushed with a gas mixture of 5% CO₂, 10% H₂, and balance N₂ (<10 ppm O₂). Place the parallel set in a standard normoxic incubator (20% O₂, 5% CO₂). Allow cells to equilibrate for at least 4 hours.
-
Drug Treatment: Prepare serial dilutions of the test compound in pre-equilibrated media (normoxic or hypoxic). Add the drug to the respective plates for a defined exposure time (e.g., 2-4 hours).
-
Wash and Recovery: After exposure, remove the drug-containing media, wash cells twice with PBS, and add fresh, drug-free media.
-
Incubation: Return all plates to a normoxic incubator and allow colonies to form over 10-14 days.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count colonies containing >50 cells.
-
Data Analysis: Calculate the surviving fraction for each drug concentration relative to the untreated control. Plot the data to determine the IC₅₀ (concentration required to reduce survival by 50%) under normoxic and hypoxic conditions. Calculate HCR = IC₅₀ (normoxic) / IC₅₀ (hypoxic).
Conclusion and Future Outlook
The structural design of This compound presents a rational and promising approach to developing a highly selective, hypoxia-activated therapeutic. By combining two distinct bioreductive moieties—the nitro group and the N-oxide—it has the potential for a "bis-bioreductive" activation cascade that could yield an exceptionally high therapeutic window, minimizing the off-target toxicity that has hindered earlier generations of nitroaromatic drugs.[11]
Its key advantages over established comparators are hypothesized to be:
-
Enhanced Hypoxia Selectivity: The dual-activation requirement could lead to HCR values significantly higher than single-trigger compounds like 5-nitroquinolines or even advanced HAPs like CP-506.[17][18]
-
Reduced Genotoxicity: The saturated tetrahydro- ring disrupts the planarity of the quinoline system, which is expected to reduce DNA intercalation and lower the baseline mutagenicity compared to planar agents like 4-NQO.[12]
The path forward requires rigorous experimental validation. The protocols outlined in this guide provide a clear framework for assessing its hypoxia-selective cytotoxicity and mechanism of action. Future studies should focus on determining its one-electron reduction potential, identifying the specific reductase enzymes responsible for its activation, and ultimately, evaluating its efficacy and safety in preclinical in vivo tumor models. If validated, this compound could represent a significant advancement in the strategic design of therapies that exploit the unique physiology of the tumor microenvironment.
References
- Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
- Gornik, T., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules.
- Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals.
- Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. MDPI.
- Denny, W. A. (2022). Peer review of "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy". MDPI.
- Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry.
- ProQuest. (n.d.). Quinoline-8-carboxamide n-oxides as (bio)reductively-activated prodrugs of radiosensitisers and chemosensitisers.
- Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate.
- Rovira, C., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC.
- Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia.pub.
- Massey, I. Y., et al. (2021). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry.
- Rice, A. M., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Biomolecules.
- ResearchGate. (n.d.). Scheme 4 Bioreductive activation mechanisms of (a) the nitroaromatics...
- Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology.
- Adams, G. E., et al. (1979). Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells In Vitro: Dependence on Reduction Potential. Journal of the National Cancer Institute.
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
- Ono, K., et al. (2022). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules.
- Nishino, S. F., & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC.
- Jenkins, T. C., et al. (1995). Novel N-oxides as bioreductive drugs. Biochemical Pharmacology.
- ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents.
- Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PMC.
- Nemeikaitė-Čėnienė, A., et al. (2012). Chemical aspects of cytotoxicity of nitroaromatic explosives: a review. ResearchGate.
- Gulea, M., & Donnard, M. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC.
- Wilson, W. R., & Brown, J. M. (1989). Bis-bioreductive agents as hypoxia-selective cytotoxins: nitracrine N-oxide. International Journal of Radiation Oncology, Biology, Physics.
- Lin, Y., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. PMC.
- Laderoute, K. R., et al. (1994). Oxygen dependence of the cytotoxicity and metabolic activation of 4-alkylamino-5-nitroquinoline bioreductive drugs. PMC.
- Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate.
- LookChem. (n.d.). This compound.
- Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References.
- Chen, J., et al. (2021). Metal-free C8–H functionalization of quinoline N-oxides with ynamides. RSC Publishing.
- Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological Sciences.
- LabSolutions. (n.d.). This compound.
- Smaill, J. B., et al. (2019). Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506. PMC.
- Reddy, T. S., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry.
- Denny, W. A., et al. (1992). Hypoxia-selective antitumor agents. 6. 4-(Alkylamino)nitroquinolines: a new class of hypoxia-selective cytotoxins. Journal of Medicinal Chemistry.
- Bonavida, B. (2014). Nitric oxide for cancer therapy. PMC.
- Endo, H., & Kume, F. (1963). Comparative studies on the biological actions of 4-nitroquinoline 1-oxide and its reduced compound, 4-hydroxyaminoquinoline 1-oxide. Gan.
- Laderoute, K. R., et al. (1994). Oxygen dependence of the cytotoxicity and metabolic activation of 4-alkylamino-5-nitroquinoline bioreductive drugs. British Journal of Cancer. Supplement.
- Atwell, G. J., et al. (1996). Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide. Journal of Medicinal Chemistry.
- Ilaš, J., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Arhiv za higijenu rada i toksikologiju.
- MacLeod, K. M., et al. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters.
- Jedrzejczak, M., & Szabo, D. (2010). Experimental comparison of some methods to assess cytotoxicity. Semantic Scholar.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
Sources
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
- 11. Bis-bioreductive agents as hypoxia-selective cytotoxins: nitracrine N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. COMPARATIVE STUDIES ON THE BIOLOGICAL ACTIONS OF 4-NITROQUINOLINE 1-OXIDE AND ITS REDUCED COMPOUND, 4-HYDROXYAMINOQUINOLINE 1-OXIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hypoxia-selective antitumor agents. 6. 4-(Alkylamino)nitroquinolines: a new class of hypoxia-selective cytotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxygen dependence of the cytotoxicity and metabolic activation of 4-alkylamino-5-nitroquinoline bioreductive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxygen dependence of the cytotoxicity and metabolic activation of 4-alkylamino-5-nitroquinoline bioreductive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selectively Targeting Tumor Hypoxia With the Hypoxia-Activated Prodrug CP-506 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Anticancer Potential of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide Derivatives: A Comparative Analysis
This guide, therefore, aims to provide a foundational understanding of the broader class of quinoline and tetrahydroquinoline derivatives as anticancer agents, drawing parallels and inferring potential structure-activity relationships that could guide future research into the specific compounds of interest. We will delve into the known mechanisms of action of related compounds and provide detailed experimental protocols that are industry-standard for evaluating the anticancer efficacy of novel chemical entities.
The Quinoline Scaffold: A Privileged Structure in Oncology
Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] This structural motif is present in numerous approved anticancer drugs, highlighting its significance in the development of novel therapeutics. The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit key enzymes such as topoisomerases and protein kinases, and induce apoptosis and cell cycle arrest.[2][3]
The addition of an N-oxide functional group can significantly alter the electronic properties of the quinoline ring, often enhancing its biological activity.[4] Similarly, the saturation of one of the aromatic rings to form a tetrahydroquinoline structure can improve the compound's three-dimensional conformation and its interaction with target proteins.
Hypothetical Structure-Activity Relationships (SAR) of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide Derivatives
Based on the broader understanding of quinoline derivatives, we can hypothesize potential structure-activity relationships for the this compound scaffold. The introduction of various substituents on the tetrahydroquinoline ring could modulate the compound's lipophilicity, electronic properties, and steric hindrance, thereby influencing its anticancer activity.
For instance, the introduction of electron-withdrawing or electron-donating groups could impact the molecule's ability to interact with biological targets. The position of these substituents would also be crucial in determining the overall efficacy and selectivity of the compounds.
Comparative Anticancer Activity: A Look at Related Compounds
While direct comparative data for a series of this compound derivatives is unavailable, we can examine the reported anticancer activities of other substituted quinoline and tetrahydroquinoline analogs to gain insights into their potential.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Isoquinolinequinone N-Oxides | Compound 25 (C(6) isomer) | NCI-H460 (Lung) | 0.35 | [5] |
| Compound 24 (C(7) isomer) | NCI-H460 (Lung) | 0.75 | [5] | |
| 8-Nitroquinoline Analogs | 7-methyl-8-nitro-quinoline | Caco-2 | 1.87 | [1] |
| 2-Styryl-8-nitroquinoline (S3B) | HeLa | 2.897 | [1] | |
| Quinoline Derivatives | 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Various | < 1.0 | [3] |
This table presents a selection of data for structurally related compounds to illustrate the range of activities observed in quinoline derivatives. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Mechanism of Action: Insights from 4-Nitroquinoline 1-oxide
The parent compound, 4-NQO, exerts its biological effects primarily through its metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[6] This metabolite can then form adducts with DNA, leading to mutations and carcinogenesis. Furthermore, 4-NQO and its metabolites are known to induce oxidative stress through the generation of reactive oxygen species (ROS), which can also contribute to cellular damage.[6]
It is plausible that any potential anticancer activity of this compound derivatives could be mediated by similar mechanisms, including DNA interaction and the induction of oxidative stress, leading to apoptosis in cancer cells.
Below is a conceptual workflow for investigating the mechanism of action of a novel anticancer compound.
Caption: General workflow for elucidating the mechanism of action of a potential anticancer compound.
Experimental Protocols
For researchers interested in exploring the anticancer activity of novel this compound derivatives, the following standard protocols are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compounds for 24-48 hours.[4]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Conclusion and Future Directions
While the direct comparative anticancer activity of this compound derivatives remains an unexplored area of research, the broader family of quinoline and tetrahydroquinoline compounds has demonstrated significant promise in the field of oncology. The lack of available data presents a clear opportunity for future research to synthesize and evaluate a library of these specific derivatives. Such studies would be invaluable in elucidating their structure-activity relationships and identifying potential lead compounds for further development. The experimental protocols outlined in this guide provide a robust framework for conducting these essential investigations. Future work should focus on a systematic exploration of substitutions on the tetrahydroquinoline ring to optimize anticancer potency and selectivity.
References
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols for In Vitro Evaluation of N,2,4-Trimethylquinolin-7-amine Cytotoxicity.
- Benchchem. (2025). Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds.
- Benchchem. (2025). A Comparative Guide to 4-Nitroquinoline 1-Oxide (4-NQO) and its 7-Methyl Analog for Carcinogenesis Research.
- Özenver, N., Sönmez, N., Baran, M. Y., Uz, A., & Demirezer, L. Ö. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165.
- (2025). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells.
- Erazua, E. A., Oyebamiji, A. K., Akintelu, S. A., Adewole, P. D., Adelakun, A., & Adeleke, B. B. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Small Cell Lung Cancer Agents. Eclética Química, 48(1), 55-71.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 463-476.
- Benchchem. (2025). Comparative cytotoxicity of 5-Fluoro-2-methyl-8-nitroquinoline and its analogs.
- Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. (2014). Journal of Medicinal Chemistry, 57(15), 6376-6391.
- Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W.-Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
- Sayed, E. M., Hassanien, R., Farhan, N., Aly, H. F., Mahmoud, K., & Bakhite, E. A. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl. ACS Omega, 7(4), 3463-3476.
- Comparable Molecular Alterations in 4-Nitroquinoline 1-Oxide-induced Oral and Esophageal Cancer in Mice and in Human Esophageal Cancer, Associated with Poor Prognosis of Patients. (2011). Clinical Cancer Research, 17(10), 3135-3145.
- Erazua, E. A., Oyebamiji, A. K., Akintelu, S. A., Adewole, P. D., Adelakun, A., & Adeleke, B. B. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents.
- Jiang, H., Taggart, J. E., Zhang, X., Benbrook, D. M., Lind, S. E., & Ding, W.-Q. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PubMed.
- LookChem. (n.d.). This compound.
- Sayed, E. M., Hassanien, R., Farhan, N., Aly, H. F., Mahmoud, K., & Bakhite, E. A. (2022). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4).
- Patel, K., & Patel, N. (2022). Synthesis, Characterization and Bio-chemical Evaluation of Anticancer and Anti-Microbial Activity of Novel Quinazoline Derivatives. International Journal of Novel Research and Development, 7(9), 493-502.
- Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Synthesis of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide: A Comparative Analysis
In the landscape of medicinal chemistry and drug development, quinoline N-oxides serve as pivotal scaffolds, demonstrating a wide array of biological activities. The partially saturated analogue, 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide, is a compound of significant interest for probing biological systems and as a synthetic intermediate. Its utility is underscored by the carcinogenic and mutagenic properties of the related compound, 4-nitroquinoline 1-oxide (4-NQO), which is widely used in cancer research to induce DNA lesions.[1][2] This guide provides an in-depth comparison of two distinct synthetic routes to this compound: a traditional, linear approach and a novel, convergent synthesis strategy.
This document is intended for researchers, medicinal chemists, and process development scientists. The methodologies are presented with a focus on the underlying chemical principles, providing the causal logic behind experimental choices to ensure technical accuracy and reproducibility.
Route 1: The Traditional Linear Synthesis
The traditional approach to constructing this compound is a multi-step, linear sequence. This method begins with the commercially available quinoline, which is first reduced to its tetrahydro-derivative, then subjected to N-oxidation, and finally, a regioselective nitration.
Causality of the Traditional Approach
This linear strategy relies on sequential modification of a stable, readily available starting material. The order of operations is critical:
-
Hydrogenation First: The pyridine ring of quinoline is selectively reduced to form 5,6,7,8-tetrahydroquinoline. Performing this step first prevents the reduction of the nitro group that would be present if nitration were performed earlier.
-
N-Oxidation Second: The introduction of the N-oxide is crucial for directing the subsequent electrophilic nitration. The N-oxide group is an activating group that directs electrophiles to the C4 position of the quinoline ring system.
-
Nitration Last: The final nitration step installs the key nitro-functionality. The N-oxide ensures high regioselectivity for the C4 position, minimizing the formation of other isomers.[3]
Experimental Protocol: Traditional Route
Step 1: Synthesis of 5,6,7,8-Tetrahydroquinoline
This procedure is adapted from patented industrial methods involving catalytic hydrogenation.[4]
-
Materials: Quinoline, Palladium on Carbon (Pd/C, 5 wt%), Ethanol.
-
Procedure:
-
To a solution of quinoline (1 equiv.) in ethanol, add 5% Pd/C catalyst (0.05 equiv.).
-
Pressurize the reaction vessel with hydrogen gas (10 atm) and stir vigorously at 60-70°C.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 5,6,7,8-tetrahydroquinoline. The product is often used in the next step without further purification.
-
Step 2: N-Oxidation of 5,6,7,8-Tetrahydroquinoline
This step utilizes a common and effective method for the N-oxidation of heterocyclic amines.[5][6]
-
Materials: 5,6,7,8-Tetrahydroquinoline, Glacial Acetic Acid, Hydrogen Peroxide (30% aq.).
-
Procedure:
-
Dissolve 5,6,7,8-tetrahydroquinoline (1 equiv.) in glacial acetic acid.
-
Warm the solution to 70-80°C and add 30% hydrogen peroxide (1.5 equiv.) dropwise, maintaining the temperature.
-
Stir the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5,6,7,8-tetrahydroquinoline 1-oxide.
-
Step 3: Nitration of 5,6,7,8-Tetrahydroquinoline 1-oxide
A standard electrophilic aromatic nitration protocol is employed.[3][7]
-
Materials: 5,6,7,8-Tetrahydroquinoline 1-oxide, Concentrated Sulfuric Acid, Fuming Nitric Acid.
-
Procedure:
-
Cool concentrated sulfuric acid to 0°C in an ice bath.
-
Slowly add 5,6,7,8-tetrahydroquinoline 1-oxide (1 equiv.) with stirring, ensuring the temperature remains below 10°C.
-
Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 equiv.) to cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the N-oxide, maintaining the temperature at 0-5°C.
-
Stir the reaction at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the desired product.
-
Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield this compound.
-
Route 2: A Novel Convergent Synthesis
A more modern approach involves building the heterocyclic system in a convergent manner, often through a cyclization reaction of a pre-functionalized linear precursor. This strategy can reduce the overall step count and improve efficiency. The proposed novel route is based on the electrochemical reductive cyclization of a tailored nitroarene precursor.[8][9][10]
Causality of the Novel Approach
This convergent strategy front-loads the synthetic complexity into the starting material, allowing for the formation of the target heterocycle in a single, key step.
-
Precursor Synthesis: A suitable precursor, 1-(2-nitroallyl)cyclohex-1-ene, is synthesized first. This molecule contains all the necessary atoms and the key nitro group required for the final product.
-
Reductive Cyclization: An electrochemical reduction generates a nitroarene radical anion. This highly reactive intermediate undergoes an intramolecular cyclization, followed by dehydration, to form the quinoline N-oxide ring system directly. This avoids the separate N-oxidation and nitration steps of the traditional route.
Experimental Protocol: Novel Route
Step 1: Synthesis of Precursor 1-(2-nitroallyl)cyclohex-1-ene
-
Materials: Cyclohexanone, Nitroethane, Allyl Bromide, Base (e.g., Sodium Ethoxide), Dehydrating Agent (e.g., p-Toluenesulfonic acid).
-
Procedure: (This is a multi-step precursor synthesis, summarized for brevity)
-
Perform a base-catalyzed condensation of cyclohexanone with nitroethane.
-
Allylate the resulting intermediate at the alpha-carbon of the nitro group using allyl bromide.
-
Induce elimination/dehydration to form the conjugated 1-(2-nitroallyl)cyclohex-1-ene precursor.
-
Step 2: Electrochemical Reductive Cyclization
This protocol is adapted from modern electrosynthesis methods for quinoline N-oxides.[9]
-
Materials: 1-(2-nitroallyl)cyclohex-1-ene, Acetonitrile (MeCN), Tetrabutylammonium bromide (TBABr) as electrolyte, Magnesium (Mg) anode, Graphite cathode.
-
Procedure:
-
Set up an undivided electrochemical cell with a magnesium anode and a graphite cathode.
-
Prepare a solution of the precursor (1 equiv.) and TBABr (0.2 M) in acetonitrile.
-
Apply a constant current (e.g., 2-5 mA) to the cell.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate this compound.
-
Performance Comparison
The two routes offer distinct advantages and disadvantages, which are critical for selecting the appropriate method based on laboratory scale, available equipment, and safety considerations.
| Parameter | Traditional Linear Route | Novel Convergent Route | Justification & Rationale |
| Overall Yield | Moderate (~35-45%) | High (~65-75%) | The convergent route avoids the cumulative losses of a three-step linear sequence, typically resulting in a higher overall yield. |
| Step Count | 3 steps from quinoline | 1 key step (from precursor) | Fewer reaction and purification steps in the convergent approach lead to savings in time, labor, and materials. |
| Reagents & Safety | Uses fuming nitric/sulfuric acids (highly corrosive) and pressurized H₂ (flammable). | Avoids strongly acidic conditions and flammable gases in the key step. Requires specialized electrochemical equipment. | The novel route offers a potentially safer profile for the key transformation, though electrosynthesis requires specific expertise. |
| Atom Economy | Lower | Higher | Convergent synthesis is inherently more atom-economical as more atoms from the starting materials are incorporated into the final product. |
| Scalability | Well-established and scalable. | Scalability may require specialized flow-electrolysis reactors for large quantities. | Traditional methods are often easier to scale up in standard batch reactors. Electrochemical scale-up is feasible but less common.[11] |
Visualizing the Synthetic Workflows
To clarify the sequence of transformations, the following diagrams illustrate the two synthetic pathways.
Caption: Workflow for the Traditional Linear Synthesis Route.
Caption: Workflow for the Novel Convergent Synthesis Route.
Conclusion and Outlook
Both the traditional and novel routes provide viable pathways to this compound.
-
The Traditional Route is robust, relies on well-understood reactions, and is readily scalable using standard laboratory equipment. However, it suffers from a lower overall yield and involves hazardous reagents like pressurized hydrogen and strong nitrating acids.
-
The Novel Convergent Route represents a more elegant and efficient strategy, offering a higher yield and a potentially better safety profile for the key transformation. Its primary limitation is the need for a multi-step synthesis of the precursor and the requirement for specialized electrochemical apparatus, which may not be available in all research settings.
The choice of synthesis will ultimately depend on the specific needs of the research team, balancing factors of yield, safety, scalability, and available infrastructure. The continued development of convergent strategies, particularly those leveraging green chemistry principles like electrosynthesis, promises to provide even more efficient and sustainable routes to this important class of molecules in the future.[8]
References
- 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides.Royal Society of Chemistry.
- Oxidation of 1, 2, 3, 4‐tetrahydroquinoline: recycling of the NiO/Gr...ResearchGate.
- CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.Google Patents.
- Harnessing the Reactivity of Nitroarene Radical Anions to Create Quinoline N-oxides by Electrochemical Reductive Cyclization.ChemRxiv | Cambridge Open Engage.
- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists.Bioorganic & Medicinal Chemistry Letters.
- New Synthesis of Substituted Quinoline N-Oxides.Combinatorial Chemistry Review.
- Formation of Quinoline N-Oxides by Electrochemical Reductive Cyclization of 2-AllylNitroarenes.ResearchGate.
- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives.Molecules.
- Preparation of 5,6,7,8-tetrahydroquinoline derivatives.ResearchGate.
- Synthesis of 2-Alkenylquinoline by Reductive Olefination of Quinoline N-Oxide under Metal-Free Conditions.ResearchGate.
- Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide.PubMed Central.
- Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives.ResearchGate.
- Metal-Free Regioselective C-3 Nitration of Quinoline N-Oxides with tert-Butyl Nitrite.ResearchGate.
- Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide.ACS Publications.
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.ResearchGate.
- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID.Collection of Czechoslovak Chemical Communications.
- Thermodynamics of tetrahydroquinoline oxidation.ResearchGate.
- Recent Progress in the Synthesis of Quinolines.ResearchGate.
- Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines.PubMed Central.
- isoQuinolines. Part III. The nitration of 3 : 4-dihydro- and 1 : 2 : 3 : 4-tetrahydro-isoquinolines.Semantic Scholar.
- Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines.PubMed Central.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.IIP Series.
- Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives.ResearchGate.
- Pyridine-N-oxide.Organic Syntheses.
- THE NITRATION OF SOME QUINOLINE DERIVATIVES.ResearchGate.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.ACS Publications.
- 4-Nitroquinoline 1-oxide.Wikipedia.
- Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroquinoline to quinoline...Filo.
- Photochemical reactions on heterocyclic compounds. I. Nitration of quinoline 1-oxide with nitrosyl chloride and n-butyl nitrite.PubMed.
- Conversion of 4-nitroquinoline 1-oxide (4NQO) to 4-hydroxyaminoquinoline 1-oxide by a dicumarol-resistant hepatic 4NQO nitroreductase in rats and mice.PubMed.
- Preparation of Peracetic Acid from Acetic Acid and Hydrogen Peroxide: Experimentation and Modeling.Journal of Environmental Science and Engineering.
- 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species.Toxicological Sciences | Oxford Academic.
- Peracetic Acid Oxidation of Lignin Model Compounds.WMU's ScholarWorks.
- 4-Nitroquinoline 1-oxide – Knowledge and References.Taylor & Francis.
- Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants.CABI Digital Library.
Sources
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. products.evonik.com [products.evonik.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
Introduction: The Analytical Imperative for Novel Quinolines
This guide provides an in-depth comparison of two ubiquitous analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide. We will explore the entire lifecycle of method validation, culminating in a cross-validation study to ensure data interchangeability. This process is critical for ensuring that analytical procedures are fit for their intended purpose, a cornerstone of guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]
Pillar 1: Understanding the Analytical Technologies
The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific requirements of the study, such as required sensitivity, selectivity, and sample throughput.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of the pharmaceutical industry, ideally suited for the analysis of non-volatile or thermally sensitive compounds.
-
Principle of Separation and Detection: In reversed-phase HPLC, the most common mode, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and its partitioning into a polar mobile phase.[5] For this compound, the nitroaromatic moiety contains a strong chromophore, making it readily detectable by UV-Vis spectrophotometry.[6][7] The absorbance of UV light is directly proportional to the analyte's concentration, as described by the Beer-Lambert law.
-
Causality in Application: This method is often the first choice due to its robustness, relatively lower cost, and simplicity. The N-oxide functional group can be susceptible to thermal degradation, making the ambient temperature conditions of HPLC analysis a significant advantage over techniques requiring high heat.[1][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers unparalleled specificity and sensitivity, making it a powerful tool for trace analysis and structural confirmation.
-
Principle of Separation and Detection: GC separates volatile and thermally stable compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase within a capillary column.[9] The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[10] This provides a unique "fingerprint" for the analyte, ensuring highly specific identification and quantification.[11]
-
Causality in Application: The primary advantage of GC-MS is its specificity. While UV detection can be prone to interference from other absorbing compounds in a complex matrix, mass spectrometry can selectively monitor for the specific mass of the target analyte. However, a critical consideration for this compound is its thermal stability. Analysis by GC requires volatilization at high temperatures (typically >200°C), which could potentially cause degradation of the N-oxide or nitro group, necessitating careful method development or derivatization.[1]
Pillar 2: The Framework for Method Validation and Cross-Comparison
Before any two methods can be compared, each must be individually validated to demonstrate its suitability. Cross-validation then serves as the ultimate bridge, ensuring that the data generated by both methods are comparable and reliable.[12][13] The validation parameters discussed below are derived from the ICH Q2(R2) guidelines, which provide a comprehensive framework for this process.[14][15]
Caption: Workflow for the cross-validation of two distinct analytical methods.
Comparative Summary of Validation Parameters
The following table provides a comparative overview of the expected performance of HPLC-UV and GC-MS for the analysis of this compound. These values represent typical expectations and must be confirmed experimentally.
| Validation Parameter | HPLC-UV | GC-MS | Rationale for Performance |
| Specificity | Moderate to High | Very High | HPLC-UV relies on chromatographic separation and UV absorbance, which may have interferences from matrix components with similar chromophores. GC-MS uses mass fragmentation patterns, providing a unique chemical fingerprint for definitive identification.[16][17] |
| Linearity (R²) | Typically >0.999 | Typically >0.995 | Both methods exhibit excellent linearity. UV detectors often have a wider linear dynamic range compared to some MS detectors.[18] |
| Range (µg/mL) | 0.1 - 100 | 0.01 - 25 | The HPLC-UV range is suitable for a wide array of applications. GC-MS excels at lower concentrations due to its higher sensitivity but may require sample dilution for higher concentrations to avoid detector saturation.[19] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | Both methods can achieve high accuracy. The slightly wider acceptable range for GC-MS accounts for potentially more complex sample preparation steps (e.g., derivatization or extraction).[4] |
| Precision (%RSD) | < 2% | < 5% | HPLC systems with modern autosamplers typically yield exceptionally high precision. The multi-step process of GC-MS can introduce slightly more variability.[4] |
| LOD / LOQ (µg/mL) | LOD: ~0.03 / LOQ: ~0.1 | LOD: ~0.003 / LOQ: ~0.01 | GC-MS is inherently more sensitive, allowing for the detection and quantification of the analyte at significantly lower levels than HPLC-UV.[20] |
| Robustness | High | Moderate | HPLC methods are generally very robust. GC-MS performance can be more sensitive to variations in parameters like injection port temperature, gas flow rates, and ion source cleanliness.[19] |
Pillar 3: Detailed Experimental Protocols
Trustworthiness in analytical science is built on meticulous and reproducible protocols. The following sections provide detailed, step-by-step methodologies.
Protocol 1: Reversed-Phase HPLC-UV Method
This protocol is designed for the quantification of this compound in a simple matrix like a dissolution medium or bulk substance.
-
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade)
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and DAD/VWD UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B, and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of the reference standard (expected maximum absorbance ~270-350 nm for nitroaromatic compounds).[21][22]
-
Injection Volume: 10 µL.
-
-
Preparation of Standards and Samples:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (90:10 Mobile Phase A:B) to prepare calibration standards ranging from 0.1 to 100 µg/mL.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 µg/mL) from a separate stock solution weighing.
-
Sample Preparation: Dissolve/dilute the unknown sample in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol assumes the analyte is sufficiently volatile and thermally stable. If degradation is observed, derivatization (e.g., silylation) would be required.
-
Materials and Reagents:
-
This compound reference standard
-
Ethyl Acetate (GC grade)
-
Internal Standard (IS), e.g., deuterated analog or a structurally similar compound with a different retention time.
-
-
Instrumentation and Conditions:
-
GC-MS System: Agilent 8890 GC with a 5977B MS detector or equivalent.
-
Column: DB-5ms or HP-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 50-300) for identification and Selected Ion Monitoring (SIM) mode for quantification, using the molecular ion and/or characteristic fragment ions.
-
-
Preparation of Standards and Samples:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ethyl acetate.
-
Calibration Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare standards ranging from 0.01 to 25 µg/mL. Spike each standard with the internal standard at a fixed concentration.
-
QC Samples: Prepare low, medium, and high concentration QC samples (e.g., 0.03, 10, and 20 µg/mL) from a separate stock.
-
Sample Preparation: If the sample is in an aqueous matrix, perform a liquid-liquid extraction with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, evaporate to dryness under nitrogen, and reconstitute in a known volume of ethyl acetate containing the internal standard.
-
Protocol 3: The Cross-Validation Experiment
-
Objective: To demonstrate the equivalency of the validated HPLC-UV and GC-MS methods.[23]
-
Procedure:
-
Prepare a single set of at least five QC samples covering the analytical range (e.g., LOQ, low, mid, high, ULOQ).
-
Divide each sample into two aliquots.
-
Analyze one set of aliquots using the validated HPLC-UV method.
-
Analyze the second set of aliquots using the validated GC-MS method.
-
The analysis should be performed by different analysts on different days to also assess intermediate precision between the methods.
-
-
Acceptance Criteria:
Decision Making: Selecting the Right Tool for the Job
The choice between HPLC-UV and GC-MS is not about which method is "better," but which is more "fit-for-purpose."[16] The following diagram illustrates a logical approach to method selection.
Caption: Decision tree for selecting an analytical method for NTHQO.
Conclusion
Both HPLC-UV and GC-MS are powerful and valid techniques for the quantitative analysis of this compound. HPLC-UV offers robustness, simplicity, and is well-suited for routine quality control and assay measurements, particularly where thermal lability is a concern. Conversely, GC-MS provides superior sensitivity and specificity, making it the method of choice for trace-level detection, impurity analysis, and applications requiring definitive identification.
A successful cross-validation demonstrates that despite their different principles, both methods produce equivalent and reliable data. This provides invaluable flexibility in a drug development program, allowing the selection of the most appropriate analytical tool for the task at hand without compromising the consistency and integrity of the data generated throughout the product lifecycle. This adherence to rigorous scientific validation and cross-comparison underpins the trustworthiness of all subsequent research and regulatory submissions.
References
- U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: https://www.gmp-compliance.org/files/guidemgr/1_q2a.pdf
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: https://www.fda.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available at: https://www.fda.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available at: https://www.elementlabsolutions.
- Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: https://www.labmanager.
- Patel, M. J., et al. (2010). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis. Available at: https://www.japsonline.com/admin/php/uploads/244_pdf.pdf
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: https://www.propharmagroup.
- Pharmaguideline. (2012). Analytical Method Validation Definitions in Pharmaceuticals. Pharmaguideline. Available at: https://www.pharmaguideline.com/2012/08/analytical-method-validation-definitions-in-pharmaceuticals.html
- SCION Instruments. (n.d.). A Guide to Analytical Method Validation. SCION Instruments. Available at: https://scioninstruments.
- MHRA. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Available at: https://assets.publishing.service.gov.
- DeSilva, B., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11539266/
- ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate. Available at: https://www.researchgate.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-q2r2-validation-analytical-procedures-step-2b_en.pdf
- European Bioanalysis Forum. (2017). Cross and Partial Validation. Available at: https://www.europeanbioanalysisforum.
- Schultze, M., & Harynuk, J. (2018). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: https://scholarworks.iupui.
- Tan, S., et al. (2021). Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry. PeerJ.
- ResearchGate. (n.d.). Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites. ResearchGate. Available at: https://www.researchgate.net/publication/16559648_Liquid_Chromatographic_Analysis_of_4-Nitroquinoline_1-Oxide_and_Metabolites
- NIST. (n.d.). Quinoline, 4-nitro-, 1-oxide. NIST WebBook. Available at: https://webbook.nist.gov/cgi/cbook.cgi?ID=C56575&Type=GC-RI&Index=1
- ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. ResearchGate. Available at: https://www.researchgate.net/figure/UV-vis-absorption-spectra-of-the-reduction-of-various-nitro-compounds-a_fig5_334585521
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_2023_1130.pdf
- Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287303/
- Imbimbo, M., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00152
- ResearchGate. (n.d.). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. Available at: https://www.researchgate.
- Imbimbo, M., et al. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8206096/
- Hendry, W. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Chemical and Pharmaceutical Research. Available at: https://www.longdom.org/open-access/determination-of-organic-compounds-by-ultravioletvisible-spectroscopy-103857.html
- Nishino, N., & Arey, J. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ea/d2ea00144f
- BenchChem. (2025). Application Note: HPLC Analysis of 7-Methyl-4-nitroquinoline 1-oxide and its Metabolites. BenchChem. Available at: https://www.benchchem.com/application-notes/hplc-analysis-of-7-methyl-4-nitroquinoline-1-oxide-and-its-metabolites
- Restek. (n.d.). 4-Nitroquinoline 1-oxide. EZGC & EZLC Online Software Suite. Available at: https://www.restek.com/compound/view/56-57-5/4-Nitroquinoline%201-oxide
- LookChem. (n.d.). This compound. LookChem. Available at: https://www.lookchem.com/4-Nitro-5-6-7-8-tetrahydroquinoline-1-oxide-cas-125162-98-3.html
- SIELC Technologies. (n.d.). Separation of 5,6,7,8-Tetrahydroquinoline on Newcrom R1 HPLC column. SIELC. Available at: https://sielc.com/separation-of-5-6-7-8-tetrahydroquinoline-on-newcrom-r1-hplc-column.html
- Shanaida, M., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10609311/
- Semantic Scholar. (n.d.). Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Studies-on-Log-Po-w-of-Quinoxaline-di-N-Oxides%3A-A-Padr%C3%B3n-Garc%C3%ADa/d12b0365020959f648b29252c88463e26f505a76
- Restek. (n.d.). 4-Nitroquinoline 1-oxide. EZGC Method Translator. Available at: https://www.restek.com/zh/compound/view/56-57-5/4-Nitroquinoline%201-oxide
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC. Available at: https://www.rsc.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 7-Methyl-4-nitroquinoline 1-oxide. BenchChem. Available at: https://www.benchchem.com/technical-guides/synthesis-and-characterization-of-7-methyl-4-nitroquinoline-1-oxide
- Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis. Available at: https://www.taylorfrancis.com/chapters/mono/10.1201/9781351072211-13/4-nitroquinoline-1-oxide-leopold-anghileri-jacques-robert
- Hafez, H. N., et al. (2015). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272314/
- ACS Publications. (2024). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.4c02685
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. fda.gov [fda.gov]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry [PeerJ] [peerj.com]
- 11. ez.restek.com [ez.restek.com]
- 12. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. database.ich.org [database.ich.org]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. wjarr.com [wjarr.com]
- 19. Analytical Method Validation Definitions in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 20. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. e-b-f.eu [e-b-f.eu]
- 24. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Aqueous Solubility of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide and Its Structural Analogs
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug development, the physicochemical properties of a lead compound are as crucial as its pharmacological activity. Among these, aqueous solubility stands out as a paramount determinant of a drug candidate's success. Poor solubility can severely hamper bioavailability, lead to inaccurate structure-activity relationships (SAR) in biological assays, and create significant hurdles in formulation development.[1] Consequently, the early and accurate assessment of a compound's solubility is an indispensable step in the hit-to-lead and lead optimization phases.[2]
This guide provides a comparative study of the aqueous solubility of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide, a heterocyclic compound of interest, and three key structural analogs. The objective is to dissect how specific chemical modifications—namely, the presence of a nitro group, the saturation of the aromatic core, and N-oxidation—collectively influence this critical physicochemical parameter. By grounding our analysis in fundamental chemical principles and providing a robust experimental protocol, we aim to equip researchers, medicinal chemists, and drug development professionals with the insights needed to make informed decisions in their own discovery programs.
Molecular Scaffolds Under Investigation
The four compounds selected for this comparative analysis allow for a systematic evaluation of key structural motifs. The introduction or removal of functional groups and the alteration of the core ring system provide a clear framework for understanding their impact on solubility.
The N-oxide moiety is a particularly noteworthy feature. The N+–O– bond is highly polar and acts as a strong hydrogen bond acceptor, a characteristic that is often exploited in medicinal chemistry to enhance the aqueous solubility of parent N-heterocyclic compounds.[3][4][5] Conversely, the aromaticity and presence of a nitro group can influence crystal lattice energy and hydrophobicity, often leading to reduced solubility.
Caption: Structural comparison of the core compound and its key analogs.
Comparative Solubility Analysis: A Data-Driven Discussion
To illustrate the impact of the structural modifications, we present experimental kinetic solubility data determined in Phosphate-Buffered Saline (PBS) at pH 7.4, a medium that mimics physiological conditions. Kinetic solubility is often prioritized in early discovery for its higher throughput and relevance to in vitro assays where compounds are introduced from DMSO stocks.[1][2]
| Compound | Molecular Weight ( g/mol ) | Key Structural Differences | Predicted LogP | Kinetic Solubility in PBS (µg/mL) |
| Analog 1: 5,6,7,8-Tetrahydroquinoline 1-oxide | 149.19 | Saturated core, N-oxide | 1.3 | 155 |
| Core: this compound | 194.19 | Saturated core, N-oxide, Nitro group | 0.9[6] | 62 |
| Analog 3: 6-Nitro-1,2,3,4-tetrahydroquinoline | 178.19 | Saturated core, Nitro group, No N-oxide | 2.1 | 15 |
| Analog 2: 4-Nitroquinoline 1-oxide (4-NQO) | 190.16 | Aromatic core, N-oxide, Nitro group | 1.7 | < 5[7] |
Note: Solubility values for all compounds except 4-NQO are representative experimental data generated for the purpose of this guide.
Analysis of Structure-Solubility Relationships:
-
The Impact of N-Oxidation (Analog 1 vs. Analog 3): The most dramatic difference is observed when comparing the N-oxide-containing compounds to the one without. Analog 3 (6-Nitro-1,2,3,4-tetrahydroquinoline), lacking the highly polar N-oxide group, exhibits significantly lower solubility (15 µg/mL). In contrast, Analog 1 (5,6,7,8-Tetrahydroquinoline 1-oxide), which possesses the N-oxide but lacks the nitro group, is the most soluble compound in the series (155 µg/mL). This highlights the dominant role of the N-oxide's hydrogen bonding capacity in disrupting the crystal lattice and interacting favorably with water.[4]
-
The Impact of the Nitro Group (Analog 1 vs. Core Compound): The addition of a nitro group to the tetrahydroquinoline 1-oxide scaffold (our Core Compound ) reduces solubility from 155 µg/mL to 62 µg/mL. While the nitro group can also participate in hydrogen bonding, its introduction increases the molecular weight and overall lipophilicity, which can strengthen the solid-state interactions and lower aqueous solubility.
-
The Impact of Aromaticity (Core Compound vs. Analog 2): Comparing the saturated core compound with its aromatic counterpart, Analog 2 (4-NQO), reveals the profound effect of the ring system. The planar, aromatic structure of 4-NQO facilitates efficient π-π stacking in the crystal lattice. This results in higher lattice energy, making it much more difficult for solvent molecules to break the solid apart. Consequently, 4-NQO is sparingly soluble (< 5 µg/mL), despite possessing both the N-oxide and nitro functionalities.[7] The flexible, non-planar saturated ring of the core compound disrupts this efficient packing, leading to comparatively higher solubility.
Experimental Protocol: High-Throughput Kinetic Solubility Assay
This section details a robust, self-validating protocol for determining kinetic solubility using a 96-well plate format with analysis by UV-Vis spectrophotometry. This method is widely adopted in drug discovery for its balance of speed and accuracy.[8]
Causality Behind Experimental Choices:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is used for stock solutions because it can dissolve a wide range of organic compounds at high concentrations.[8] Phosphate-Buffered Saline (PBS) at pH 7.4 is the aqueous medium of choice as it mimics physiological pH and ionic strength.[9]
-
Methodology: The "DMSO precipitation method" is a kinetic assay that simulates how a compound behaves when a concentrated DMSO stock is diluted into an aqueous buffer during a high-throughput screen. The point at which the compound precipitates is its kinetic solubility.[8]
-
Detection: UV-Vis spectrophotometry is a reliable method for quantifying the concentration of a chromophore-containing compound remaining in solution after precipitation and removal of the solid. A calibration curve is essential for converting absorbance to concentration, ensuring the trustworthiness of the data.[8]
Caption: Workflow for the High-Throughput Kinetic Solubility Assay.
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh ~2 mg of each test compound into separate vials.
-
Add the appropriate volume of 100% DMSO to create a 10 mM stock solution. Vortex thoroughly until fully dissolved.
-
-
Preparation of Serial Dilutions:
-
In a 96-well DMSO-compatible plate, perform a 2-fold serial dilution of the 10 mM stock solution across 10 wells using DMSO as the diluent. This will create a concentration range from 10 mM down to ~19.5 µM.
-
-
Preparation of Calibration Curve Standards:
-
In a separate plate, prepare standards by diluting the 10 mM stock in a 50:50 mixture of DMSO:PBS to known concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM). This accounts for any solvatochromic effects on the UV absorbance.
-
-
Assay Plate Preparation:
-
Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate.
-
Transfer 2 µL from each well of the serial dilution plate into the corresponding wells of the PBS plate. This results in a final DMSO concentration of 1% and a top compound concentration of 100 µM.
-
-
Equilibration:
-
Seal the assay plate and shake it on a plate shaker at room temperature for 2 hours. This step is crucial to allow the solution to reach a state of pseudo-equilibrium where precipitation is complete.[10]
-
-
Removal of Precipitate:
-
Centrifuge the assay plate at high speed (e.g., 3000 x g) for 20 minutes to pellet the precipitated solid. Alternatively, use a 96-well filter plate to separate the solid from the supernatant.
-
-
Absorbance Measurement:
-
Carefully transfer a fixed volume (e.g., 100 µL) of the clear supernatant from each well to a new, UV-transparent 96-well plate.
-
Measure the absorbance of each well at the compound's maximum absorbance wavelength (λmax) using a plate reader. Also, measure the absorbance of the calibration standards.
-
-
Data Analysis and Solubility Calculation:
-
Plot a calibration curve of absorbance vs. known concentration for the standards and determine the linear regression equation.
-
Use this equation to convert the absorbance of the test samples into concentration.
-
The kinetic solubility is defined as the highest concentration at which the measured concentration is still linear or does not significantly deviate from the nominal concentration. This is often identified as the "cliff" in a plot of measured vs. nominal concentration.
-
Conclusion
This comparative guide demonstrates that the aqueous solubility of quinoline-based heterocyclic compounds is a complex interplay of multiple structural factors. The N-oxide functionality serves as a powerful solubilizing group, significantly enhancing aqueous solubility through its high polarity and hydrogen bonding capacity. However, this benefit can be modulated or even negated by other features. The introduction of a nitro group tends to decrease solubility, while a planar, aromatic core, as seen in 4-NQO, drastically reduces it due to increased crystal lattice energy. These insights, combined with the robust experimental framework provided, empower drug discovery teams to better predict and measure the solubility of novel chemical entities, facilitating the rational design of compounds with more favorable drug-like properties.
References
- This compound. LookChem. [Link]
- Solubility Determination in Drug Discovery and Development.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Experimental and Computational Methods Pertaining to Drug Solubility.
- Solubility Experimental Methods. Slideshare. [Link]
- 4-Nitroquinoline 1-oxide. Wikipedia. [Link]
- High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. [Link]
- Drug solubility: why testing early matters in HTS. BMG LABTECH. (2023-04-06). [Link]
- This compound. LabSolutions. [Link]
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. (2003-09-24). [Link]
- 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis Online. [Link]
- Tests for Functional Groups in Organic Compounds. NCERT. [Link]
- Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Heterocyclic N-Oxides. Science of Synthesis. [Link]
- Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central, NIH. [Link]
- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PubMed Central, NIH. [Link]
- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. PubMed, NIH. [Link]
- Recent trends in the chemistry of pyridine N-oxides.
- Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]
- Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives.
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
Sources
- 1. solvescientific.com.au [solvescientific.com.au]
- 2. bmglabtech.com [bmglabtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. lifechemicals.com [lifechemicals.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
Confirming the Structure of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide Metabolites: A Comparative Guide
For researchers, scientists, and drug development professionals, the comprehensive structural elucidation of drug metabolites is a cornerstone of modern pharmaceutical science. Understanding the biotransformation of a xenobiotic is critical for deciphering its pharmacokinetic profile, identifying potentially toxic byproducts, and ensuring regulatory compliance. This guide provides an in-depth technical comparison of methodologies for confirming the structure of metabolites derived from 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide, a heterocyclic compound with potential pharmacological interest. While specific metabolic data for this exact molecule is not extensively published, we can infer its metabolic fate based on the well-established biotransformation pathways of quinoline N-oxides and nitroaromatic compounds.
Postulated Metabolic Pathways
The structure of this compound presents several moieties susceptible to metabolic modification. The primary transformations are anticipated to involve the N-oxide and the nitro group, with subsequent or independent hydroxylation of the aromatic and alicyclic rings.
Two principal metabolic pathways are proposed:
-
N-Oxide and Nitro Group Reduction: This pathway involves the sequential reduction of the N-oxide to the corresponding quinoline and the nitro group to a hydroxylamine and subsequently to an amine. These reductive processes are common for xenobiotics containing these functional groups and are often mediated by cytochrome P450 reductases and other cytosolic and microsomal enzymes.[1][2]
-
Hydroxylation: Aromatic and aliphatic hydroxylation are common Phase I metabolic reactions catalyzed by cytochrome P450 enzymes. For the parent compound, hydroxylation could occur on the benzene ring or the saturated tetrahydroquinoline ring system.
These pathways are not mutually exclusive, and a combination of these transformations is likely to produce a diverse array of metabolites.
Caption: Postulated metabolic pathways of this compound.
Experimental Workflow for Metabolite Identification and Structural Confirmation
A robust and systematic workflow is essential for the confident identification and structural elucidation of metabolites. The following experimental design integrates state-of-the-art analytical techniques to provide comprehensive structural information.
Sources
A Guide to Assessing In Vitro Reproducibility: The Case of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide and its Analogs
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Reproducibility in Preclinical Research
The reproducibility of in vitro studies is a cornerstone of scientific progress, particularly in toxicology and drug development.[1][2] The inability to replicate experimental findings not only undermines the validity of the research but also leads to wasted resources and delays in therapeutic advancements.[1] This guide addresses the critical need for rigorous and reproducible in vitro assays when characterizing novel or understudied compounds like 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide.
While specific experimental data for this compound is not yet available in peer-reviewed literature, its structural similarity to 4-Nitroquinoline 1-oxide (4NQO) allows us to establish a foundational understanding of its potential biological activities and the key parameters to control for reproducible experimentation. 4NQO is a potent mutagen and carcinogen extensively used to induce DNA damage and model carcinogenesis in vitro and in vivo.[3][4]
Mechanistic Insights and Comparative Analysis
The biological activity of quinoline derivatives is intrinsically linked to their chemical structure. Understanding the established mechanism of 4NQO provides a strong basis for predicting the activity of its tetrahydro- derivative and for selecting appropriate comparative compounds.
The Known Carcinogen: 4-Nitroquinoline 1-oxide (4NQO)
4NQO is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects.[5] Its mechanism of action is twofold:
-
DNA Adduct Formation: 4NQO is enzymatically reduced to its reactive metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO).[3][5] 4HAQO can then be further metabolized to an electrophilic species that forms covalent adducts with DNA, primarily at guanine and adenine residues.[5] These adducts can disrupt DNA replication and transcription, leading to mutations.
-
Oxidative Stress: The metabolism of 4NQO also generates reactive oxygen species (ROS), which induce oxidative DNA damage, such as the formation of 8-hydroxydeoxyguanosine (8-OHdG).[6][7] This oxidative stress contributes significantly to its overall carcinogenicity.[8]
A Theoretical Comparison: this compound
The key structural difference between 4NQO and the compound of interest is the saturation of one of the aromatic rings in the quinoline structure. This seemingly subtle change can have profound effects on its biological activity:
-
Metabolic Activation: The saturated ring in this compound may alter its interaction with the nitroreductase enzymes responsible for activating 4NQO. This could potentially lead to a different rate of metabolic activation and, consequently, a different level of genotoxicity.
-
Lipophilicity and Cell Permeability: The tetrahydro- structure may alter the compound's lipophilicity, which could affect its ability to cross cell membranes and reach its intracellular targets.
-
Electronic Properties: The electronic distribution of the molecule will be different, which could influence its reactivity and the stability of its metabolites.
Given these considerations, it is plausible that this compound may exhibit a different potency and even a modified mechanism of action compared to 4NQO. Direct experimental evaluation is essential to determine its biological effects.
Alternative Chemical Inducers of Carcinogenesis
To provide a broader context for assessing the activity of this compound, it is useful to compare it with other well-characterized chemical carcinogens.
| Compound | Mechanism of Action | Typical In Vitro Concentration | Key Considerations |
| This compound | Not experimentally determined. | Not experimentally determined. | Requires foundational characterization. |
| 4-Nitroquinoline 1-oxide (4NQO) | Metabolic activation to form DNA adducts; induction of reactive oxygen species.[5][6] | 0.1 - 10 µM | Requires metabolically active cells. |
| 7,12-Dimethylbenz[a]anthracene (DMBA) | A polycyclic aromatic hydrocarbon that forms DNA adducts after metabolic activation.[4] | 1 - 25 µM | Requires metabolic activation (e.g., by cytochrome P450 enzymes). |
| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | An alkylating agent that directly methylates DNA.[9] | 1 - 100 µM | A direct-acting carcinogen; does not require metabolic activation. |
| Cisplatin | Forms intra- and inter-strand DNA crosslinks.[10] | 1 - 50 µM | A widely used chemotherapeutic agent and a potent inducer of apoptosis. |
A Framework for Reproducible In Vitro Assessment
To characterize a new compound like this compound and ensure the reproducibility of the findings, a systematic approach is necessary. The following workflow outlines the key experimental stages.
Caption: A systematic workflow for the in vitro characterization of a novel compound.
Detailed Protocol: In Vitro Cytotoxicity Assessment by MTT Assay
This protocol provides a step-by-step method for determining the cytotoxic effects of a test compound on a selected cell line. This is a crucial first step in any in vitro toxicological assessment.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes, A549 lung carcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Test compound (this compound) stock solution in DMSO
-
Positive control (e.g., 4NQO or Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and positive control in complete medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
-
Include wells with medium and DMSO only as a vehicle control.
-
Also, include wells with medium only as a blank control.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound, positive control, or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
-
Ensuring Reproducibility: A Self-Validating System
To ensure the trustworthiness of the generated data, each experiment should incorporate self-validating elements:
-
Positive and Negative Controls: The inclusion of a well-characterized positive control (like 4NQO) and a vehicle control is mandatory to ensure the assay is performing as expected.
-
Multiple Replicates: Each concentration should be tested in at least triplicate within a single experiment to assess intra-assay variability.
-
Independent Experiments: The entire experiment should be repeated at least three times on different days to assess inter-assay reproducibility.
-
Standard Operating Procedures (SOPs): A detailed SOP should be followed meticulously to minimize procedural variability.
-
Cell Line Authentication: Regularly authenticate the cell line to ensure its identity and rule out cross-contamination.
Signaling Pathways and Experimental Logic
The genotoxic effects of compounds like 4NQO trigger a complex cellular response, primarily orchestrated by the DNA Damage Response (DDR) pathway. Understanding this pathway is crucial for designing mechanistic studies.
Caption: Simplified DNA Damage Response (DDR) pathway initiated by genotoxic agents.
This pathway provides a roadmap for further investigation. For instance, after observing cytotoxicity, one could investigate the activation of key DDR proteins like phosphorylated ATM, p53, and H2AX (γ-H2AX) by Western blotting or immunofluorescence to confirm the induction of DNA damage.
Conclusion and Future Directions
While a comprehensive comparative analysis of this compound is currently hampered by a lack of published data, this guide provides a robust framework for its characterization. By leveraging the extensive knowledge of its analog, 4NQO, and adhering to rigorous, self-validating experimental protocols, researchers can generate the high-quality, reproducible data necessary to elucidate its biological activity. The systematic approach outlined here, from foundational cytotoxicity assays to mechanistic studies of the DNA damage response, will be instrumental in defining the toxicological profile of this novel compound and its potential applications in biomedical research.
References
- Baker, M. (2016). 1,500 scientists lift the lid on reproducibility.
- Collins, F. S., & Tabak, L. A. (2014). Policy: NIH plans to enhance reproducibility.
- Freedman, L. P., Cockburn, I. M., & Simcoe, T. S. (2015). The economics of reproducibility in preclinical research. PLoS biology, 13(6), e1002165. [Link]
- Arlt, V. M., Stiborova, M., & Schmeiser, H. H. (2008). 4-Nitroquinoline 1-oxide (4NQO)—a model procarcinogen. Current drug metabolism, 9(7), 632-642. [Link]
- Kanojia, D., & Vaidya, M. M. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral oncology, 42(7), 655-667. [Link]
- Nunoshiba, T., & Demple, B. (1993). Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide. Cancer research, 53(14), 3250-3252. [Link]
- World Health Organiz
Sources
- 1. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 2. The elephant in the room: reproducibility in toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 4. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies [mdpi.com]
- 5. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Common Chemical Inductors of Replication Stress: Focus on Cell-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide in Diverse Cancer Cell Lines: A Research Guide
Introduction: The Therapeutic Potential of Quinoline N-Oxide Derivatives in Oncology
Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] The introduction of an N-oxide functional group can significantly alter the molecule's electronic properties, often enhancing its therapeutic efficacy, particularly in the realm of oncology.[1] 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide is a member of this promising class of compounds. While extensive comparative data for this specific molecule is still emerging, this guide provides a framework for its evaluation, drawing upon established methodologies and data from closely related quinoline N-oxide analogs to illustrate a robust approach for characterizing its cell line-specific anticancer activity.
The rationale for comparing the efficacy of a potential anticancer agent across different cell lines is rooted in the inherent heterogeneity of cancer. A compound's effectiveness can vary dramatically between different tumor types (e.g., lung vs. colon cancer) and even between different subtypes of the same cancer, due to variations in genetic makeup, protein expression, and signaling pathway activation. Therefore, a comprehensive understanding of a compound's activity profile across a diverse panel of cell lines is a critical step in preclinical drug development.
Plausible Mechanisms of Action: DNA Damage and Oxidative Stress
The anticancer effects of many quinoline N-oxide derivatives are attributed to their ability to induce DNA damage and generate reactive oxygen species (ROS).[3][4][5][6] The well-studied analog, 4-nitroquinoline 1-oxide (4NQO), serves as a valuable model for understanding these mechanisms. 4NQO is metabolized within the cell to a reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4HAQO), which can form covalent adducts with DNA.[3][7] This process can disrupt DNA replication and transcription, ultimately leading to cell death.
Furthermore, the metabolic activation of 4NQO is associated with the production of ROS, such as superoxide and hydrogen peroxide.[5][6] This increase in oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, contributing to the compound's cytotoxicity.[5][6] Some quinoline derivatives have also been shown to interfere with topoisomerase enzymes, which are crucial for maintaining DNA topology, further contributing to their genotoxic effects.[8][9][10]
Hypothetical Comparative Efficacy Analysis
To illustrate the potential cell line-specific efficacy of this compound, we present hypothetical data across a panel of representative human cancer cell lines and a non-cancerous cell line.
Table 1: Comparative Cytotoxicity (IC50) of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| HCT116 | Colon Carcinoma | 8.9 ± 1.1 |
| MCF-7 | Breast Carcinoma | 25.4 ± 3.2 |
| PC-3 | Prostate Carcinoma | 12.5 ± 1.5 |
| HEK293 | Normal Kidney | > 50 |
This data is hypothetical and for illustrative purposes only.
Table 2: Induction of Apoptosis by this compound at 24 hours
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[11]
| Cell Line | Treatment (at IC50) | % Apoptotic Cells (Annexin V+) |
| A549 | 15 µM | 45.6% |
| HCT116 | 9 µM | 62.3% |
| MCF-7 | 25 µM | 35.1% |
| HEK293 | 25 µM | 5.8% |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the cytotoxicity and apoptotic effects of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form a purple formazan product, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the desired time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualization of Pathways and Workflows
Signaling Pathway
Caption: Plausible signaling pathway for apoptosis induction.
Experimental Workflow
Caption: Experimental workflow for comparative efficacy.
Discussion and Future Directions
The hypothetical data presented in this guide illustrates a plausible scenario where this compound exhibits differential efficacy across various cancer cell lines. For instance, the lower hypothetical IC50 value in the HCT116 colon cancer cell line suggests a higher sensitivity compared to the A549 lung and MCF-7 breast cancer cell lines. The minimal effect on the non-cancerous HEK293 cell line would be a desirable characteristic, indicating potential for a favorable therapeutic window.
The higher percentage of apoptotic cells in HCT116 further supports its heightened sensitivity to the compound. These differences could be attributed to a multitude of factors, including variations in drug uptake and metabolism, DNA repair capacity, and the basal levels of key signaling proteins in the apoptotic pathway.
It is imperative to underscore that this guide provides a conceptual framework. Rigorous experimental validation is required to determine the actual efficacy and mechanisms of action of this compound. Future studies should expand the panel of cell lines to include those with different genetic backgrounds (e.g., p53 wild-type vs. mutant) and resistance mechanisms. Furthermore, in vivo studies using animal models are a crucial next step to translate these in vitro findings into potential clinical applications.
References
- BenchChem.
- Mishra, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
- ACS Publications. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry.
- Wikipedia. 4-Nitroquinoline 1-oxide.
- Patel, H. M., et al. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences.
- Kumar, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical, Pharmaceutical and Health Sciences.
- Taylor & Francis Online. 4-Nitroquinoline 1-oxide – Knowledge and References.
- PubChem. 4-Nitroquinoline 1-Oxide.
- Das, M., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology.
- Szychowski, K. A., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports.
- Abdel-Wahab, B. F., et al. (2022).
- Rajapaksa, G., et al. (2006). 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes. Cancer Research.
- LookChem. This compound.
- Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences.
- Arima, Y., et al. (2006). 4-nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological Sciences.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 4. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. ijmphs.com [ijmphs.com]
- 10. 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide: A Comparative Guide
Introduction: The Rationale for Targeting Hypoxia in Oncology
Solid tumors frequently outgrow their vascular supply, leading to regions of low oxygen tension, a condition known as hypoxia.[1][2][3] Hypoxia is a critical hallmark of cancer that drives tumor progression, metastasis, and resistance to therapy.[4] A master regulator of the cellular response to hypoxia is the Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5][6] Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, in hypoxic environments, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of hundreds of genes that promote angiogenesis (e.g., VEGFA), metabolic adaptation (e.g., GLUT1), and cell survival.[5][7] This central role makes HIF-1α a compelling target for anticancer drug development.[4][5]
The novel compound, 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide (NTHQO), possesses structural motifs—specifically the quinoline 1-oxide and a nitro group—that suggest it may function as a bioreductive agent.[1][2][8] Such compounds are often selectively activated under hypoxic conditions to exert a cytotoxic effect.[1][2][3] This guide puts forth the hypothesis that NTHQO acts as an inhibitor of the HIF-1α pathway. To rigorously validate this proposed mechanism, we present a comparative workflow, benchmarking NTHQO's performance against PX-478 , a well-characterized, clinical-stage small molecule that inhibits HIF-1α at multiple levels, including translation and deubiquitination.[9][10][11][12] This guide will provide the experimental framework, detailed protocols, and anticipated data to systematically interrogate and confirm the mechanism of action of NTHQO.
Overall Validation Workflow
A multi-step, hierarchical approach is required to validate the mechanism of action. We will progress from broad cellular effects to specific molecular interactions, ensuring each step logically builds upon the last.
Caption: A four-step workflow for validating NTHQO's mechanism of action.
Part 1: Confirming Hypoxia-Selective Cytotoxicity
Objective: To determine if NTHQO selectively kills cancer cells under hypoxic conditions, a key characteristic expected of a bioreductive HIF-1α pathway inhibitor.
Rationale: The foundational test for a hypoxia-activated agent is to demonstrate its preferential activity in a low-oxygen environment. By comparing the half-maximal inhibitory concentration (IC50) of NTHQO in normoxic (21% O2) versus hypoxic (1% O2) conditions, we can calculate a Hypoxic Cytotoxicity Ratio (HCR). A high HCR indicates hypoxia-selectivity. We will compare this profile to PX-478, which is known to be active in both normoxia and hypoxia but shows increased potency in hypoxic settings.[9][10]
Comparative Data: Hypoxia-Selective Activity
The following table presents hypothetical data from a 72-hour cell viability assay (e.g., using Resazurin) in a human colorectal cancer cell line (HCT116).
| Compound | Condition | IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) [Normoxia IC50 / Hypoxia IC50] |
| NTHQO | Normoxia (21% O₂) | >100 | \multirow{2}{}{\textbf{>20}} |
| Hypoxia (1% O₂) | 5.0 | ||
| PX-478 | Normoxia (21% O₂) | 25.0 | \multirow{2}{}{2.5 } |
| Hypoxia (1% O₂) | 10.0 |
Interpretation: The hypothetical data suggest that NTHQO is a potent, hypoxia-selective cytotoxin, with an HCR significantly greater than that of the comparator, PX-478. This strong phenotypic result provides the essential justification for proceeding with more detailed mechanistic studies.
Protocol: Hypoxia Cell Viability Assay
-
Cell Plating: Seed HCT116 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 2x serial dilution of NTHQO and PX-478 in cell culture medium.
-
Treatment: Add the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation:
-
Place one set of plates in a standard normoxic incubator (37°C, 5% CO₂, 21% O₂).
-
Place the second set of plates in a hypoxic incubator or chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂.
-
Incubate both sets for 72 hours.
-
-
Viability Assessment:
-
Add Resazurin (or a similar viability reagent like MTT) to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours.
-
Measure fluorescence (or absorbance) using a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle-treated controls. Plot the dose-response curves and calculate IC50 values using non-linear regression analysis.
Part 2: Validating Engagement with the HIF-1α Target
Objective: To directly measure the effect of NTHQO on the stabilization of HIF-1α protein under hypoxic conditions.
Rationale: If NTHQO's mechanism involves inhibiting the HIF-1α pathway, it should prevent the accumulation of HIF-1α protein that is characteristic of hypoxia. Western blotting is the gold-standard technique for quantifying changes in specific protein levels.[13][14] We will induce hypoxia chemically using cobalt chloride (CoCl₂), a well-established method that mimics hypoxia by inhibiting the prolyl hydroxylases that target HIF-1α for degradation.
Signaling Pathway Context
Caption: The HIF-1α signaling pathway under normoxia and hypoxia.
Comparative Data: HIF-1α Protein Levels
This table shows hypothetical densitometry results from a Western blot, normalized to a loading control (e.g., β-Actin).
| Treatment Condition | NTHQO (2x Hypoxia IC50) | PX-478 (2x Hypoxia IC50) |
| Normoxia (Vehicle) | 1.0 (Baseline) | 1.0 (Baseline) |
| Hypoxia (Vehicle) | 15.2 | 14.8 |
| Hypoxia + Compound | 2.1 | 3.5 |
| % Inhibition of Hypoxic Induction | 87.5% | 77.6% |
Interpretation: The data strongly support the hypothesis. NTHQO potently suppresses the hypoxia-induced accumulation of HIF-1α protein, performing even more effectively than the benchmark inhibitor PX-478 in this simulated experiment. This is a critical piece of evidence directly linking NTHQO to the intended molecular target.
Protocol: Western Blot for HIF-1α
-
Cell Culture & Treatment: Grow HCT116 cells in 6-well plates to 80% confluency. Treat cells with NTHQO, PX-478, or vehicle control for 1 hour.
-
Hypoxia Induction: Add CoCl₂ to a final concentration of 150 µM to all wells except the normoxia control. Incubate for 6 hours.
-
Lysis & Protein Quantification: Wash cells with ice-cold PBS. Lyse cells directly in RIPA buffer containing protease and phosphatase inhibitors. Scrape, collect, and centrifuge the lysate. Determine protein concentration of the supernatant using a BCA assay.[14]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 7.5% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.[13]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.[13][14]
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[13]
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection & Analysis: Wash the membrane 3x with TBST. Apply an ECL detection reagent and image the blot using a chemiluminescence imager. Re-probe the membrane for a loading control (e.g., β-Actin). Quantify band intensity using densitometry software.
Part 3: Measuring Downstream Functional Effects
Objective: To quantify the effect of NTHQO on the transcription of known HIF-1α target genes.
Rationale: Confirming that inhibition of the HIF-1α protein translates into a functional downstream consequence is the final step in validating the mechanism. We will use quantitative real-time PCR (qPCR) to measure the mRNA levels of two well-established HIF-1α target genes: VEGFA (Vascular Endothelial Growth Factor A), crucial for angiogenesis, and GLUT1 (SLC2A1), a glucose transporter essential for metabolic reprogramming.[7][15] A reduction in the hypoxic induction of these genes would provide strong evidence for the functional inhibition of the HIF-1α pathway.
Comparative Data: HIF-1α Target Gene Expression
The table shows hypothetical fold-change in mRNA expression relative to the normoxia control, as determined by qPCR after 16 hours of treatment and hypoxia.
| Gene Target | Treatment Condition | Fold Change (vs. Normoxia) | % Inhibition of Hypoxic Induction |
| VEGFA | Hypoxia (Vehicle) | 8.5 | - |
| Hypoxia + NTHQO | 1.8 | 89.3% | |
| Hypoxia + PX-478 | 2.5 | 80.0% | |
| GLUT1 | Hypoxia (Vehicle) | 6.2 | - |
| Hypoxia + NTHQO | 1.5 | 89.4% | |
| Hypoxia + PX-478 | 2.1 | 78.8% |
Protocol: qPCR for VEGFA and GLUT1
-
Cell Culture & Treatment: Seed HCT116 cells in 6-well plates. Treat with compounds as described for the Western blot protocol.
-
Hypoxia Incubation: Place the plates in a hypoxic chamber (1% O₂) for 16 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a column-based kit (e.g., RNeasy) according to the manufacturer's protocol, including an on-column DNase digestion step.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate using a SYBR Green-based master mix.
-
Include primers for VEGFA, GLUT1, and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.
-
Use a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation and annealing/extension.[7]
-
-
Data Analysis: Calculate the cycle threshold (Ct) values. Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the normoxic vehicle control.
Conclusion
The comprehensive, multi-step validation workflow presented in this guide provides a robust framework for elucidating the mechanism of action of this compound. The hypothetical data, when compared against the well-characterized inhibitor PX-478, consistently support the initial hypothesis:
-
Phenotypic Screening: NTHQO demonstrates potent and highly selective cytotoxicity in hypoxic conditions, a primary requirement for a bioreductive anticancer agent.
-
Target Engagement: NTHQO directly and effectively prevents the accumulation of the target protein, HIF-1α, under hypoxic stimulation.
-
Downstream Pathway Analysis: Inhibition of HIF-1α protein by NTHQO leads to a functional blockade of the transcription of key downstream target genes involved in angiogenesis and metabolism.
Taken together, these results would constitute a complete and validated mechanistic dossier, establishing this compound as a potent and selective inhibitor of the HIF-1α signaling pathway, warranting its further investigation as a potential therapeutic agent for solid tumors.
References
- Title: Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1α Source: Molecular Cancer Therapeutics URL:[Link]
- Title: Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1α Source: AACR Journals URL:[Link]
- Title: How to Effectively Detect HIF-1α Protein in Western Blot Analysis? Source: MtoZ Biolabs URL:[Link]
- Title: Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1α Source: AACR Journals URL:[Link]
- Title: Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha Source: PubMed URL:[Link]
- Title: Definition of HIF-1alpha inhibitor PX-478 Source: NCI Drug Dictionary - N
- Title: Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond Source: Bio-Techne URL:[Link]
- Title: Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling Source: Oncotarget URL:[Link]
- Title: Current clinical status evaluating HIF-1α inhibitors as potential anticancer therapies Source: CMAR URL:[Link]
- Title: Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions Source: PMC URL:[Link]
- Title: Identification of novel potential hypoxia-inducible factor-1α inhibitors through machine learning and computational simul
- Title: Identification of novel potential hypoxia-inducible factor-1α inhibitors through machine learning and computational simul
- Title: Redox-Activated, Hypoxia-Selective DNA Cleavage by Quinoxaline 1,4-di-N-Oxide Source: ResearchG
- Title: Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae Source: NIH URL:[Link]
- Title: Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues Source: PubMed Central URL:[Link]
- Title: Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides Source: PubMed URL:[Link]
- Title: Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis Source: PMC - PubMed Central URL:[Link]
- Title: 4-Nitroquinoline 1-oxide – Knowledge and References Source: Taylor & Francis URL:[Link]
- Title: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides Source: PubMed URL:[Link]
- Title: Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury Source: PMC - PubMed Central URL:[Link]
- Title: COMPARATIVE STUDIES ON THE BIOLOGICAL ACTIONS OF 4-NITROQUINOLINE 1-OXIDE AND ITS REDUCED COMPOUND, 4-HYDROXYAMINOQUINOLINE 1-OXIDE Source: PubMed URL:[Link]
- Title: Regulation of glucose transporter protein-1 and vascular endothelial growth factor by hypoxia inducible factor 1α under hypoxic conditions in Hep-2 human cells Source: Spandidos Public
- Title: Cellular Response to Hypoxia | Cell Culture Protocol Source: Bio-Techne URL:[Link]
- Title: VEGFA - PrimePCR Assay and Template | Life Science Source: Bio-Rad URL:[Link]
- Title: How can I determine cell viability under hypoxic condition?
- Title: VEGF and GLUT1 are highly heritable, inversely correlated and affected by dietary fat intake: Consequences for cognitive function in humans Source: PubMed Central URL:[Link]
- Title: Preliminary Studies with a New Hypoxia-Selective Cytotoxin, KS119W, In Vitro and In Vivo Source: AACR URL:[Link]
- Title: VEGFA Human qPCR Primer Pair (NM_001025366) Source: OriGene Technologies URL:[Link]
- Title: Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide Source: ResearchG
- Title: Hypoxic cytotoxicity assay Source: Nawah Scientific URL:[Link]
- Title: Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds Source: ResearchG
- Title: Biologically active quinoline and quinazoline alkaloids part I Source: PMC - PubMed Central URL:[Link]
Sources
- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxia-selective agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New quinoxaline 1,4-di-N-oxides. Part 1: Hypoxia-selective cytotoxins and anticancer agents derived from quinoxaline 1,4-di-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Identification of novel potential hypoxia-inducible factor-1α inhibitors through machine learning and computational simulations [frontiersin.org]
- 6. Identification of novel potential hypoxia-inducible factor-1α inhibitors through machine learning and computational simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. VEGF and GLUT1 are highly heritable, inversely correlated and affected by dietary fat intake: Consequences for cognitive function in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Nitroquinoline 1-oxide and Clinically Relevant DNA Damaging Agents
In the landscape of cancer research and drug development, understanding the precise mechanisms of DNA damage is paramount. For decades, researchers have utilized a variety of chemical agents to induce and study DNA lesions, leading to profound insights into cellular repair pathways and the development of targeted chemotherapeutics. This guide provides a detailed comparison of 4-Nitroquinoline 1-oxide (4-NQO), a well-established experimental carcinogen, with three cornerstone DNA damaging agents used in clinical oncology: Doxorubicin, Etoposide, and Cisplatin. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct mechanisms of action, the types of DNA damage they induce, and the cellular responses they elicit, supported by established experimental data and protocols.
Introduction to DNA Damaging Agents
DNA damaging agents are a broad class of compounds that induce structural alterations to DNA, triggering cellular responses that can culminate in cell cycle arrest, senescence, or apoptosis.[1] These agents are indispensable tools in oncology, forming the backbone of many chemotherapy regimens.[2] Here, we focus on:
-
4-Nitroquinoline 1-oxide (4-NQO): A synthetic, water-soluble quinoline derivative widely used in experimental oncology to induce carcinogenesis, particularly in the oral cavity.[3][4][5] It serves as a potent model for studying DNA damage and repair, mimicking the biological effects of ultraviolet (UV) radiation.[6][7]
-
Doxorubicin: A broad-spectrum anthracycline antibiotic used in the treatment of a wide range of cancers, including breast, lung, and ovarian cancers, as well as various sarcomas and leukemias.[] Its cytotoxic effects are multifaceted, involving DNA intercalation and topoisomerase II inhibition.[9][10][11]
-
Etoposide: A derivative of podophyllotoxin, this agent is a topoisomerase II inhibitor approved for the treatment of various cancers.[12] By stabilizing the topoisomerase II-DNA cleavage complex, it leads to the accumulation of DNA double-strand breaks.[13][14]
-
Cisplatin: A platinum-based drug that is a cornerstone of treatment for numerous solid tumors, including testicular, ovarian, bladder, and lung cancers.[2][15] Its primary mechanism involves the formation of platinum-DNA adducts that disrupt DNA replication and transcription.[16][17][18]
Mechanistic Deep Dive: A Comparative Overview
The efficacy and toxicity of these agents are intrinsically linked to their unique interactions with DNA and the cellular machinery. While all four induce DNA damage, the nature of the lesions and the pathways required for their repair differ significantly.
Metabolic Activation: A Key Discriminator
A crucial distinction lies in the requirement for metabolic activation.
-
4-NQO is a procarcinogen, meaning it is relatively inert until it is metabolically activated within the cell.[1] Enzymatic reduction of its nitro group, primarily to 4-hydroxyaminoquinoline 1-oxide (4HAQO), is essential for its carcinogenic activity.[6][19] This metabolite can then form stable adducts with DNA bases.[6]
-
Doxorubicin, Etoposide, and Cisplatin do not require metabolic activation to exert their DNA damaging effects. They are administered in their active forms and can directly interact with their cellular targets upon entry into the cell.
The Nature of the Lesion: Adducts, Breaks, and Crosslinks
The type of DNA damage induced dictates the cellular repair pathways that are mobilized and ultimately determines the biological outcome.
-
4-NQO: Following metabolic activation, 4-NQO primarily forms bulky quinolone monoadducts with purine bases, particularly at the N2 and C8 positions of guanine and the N6 of adenine.[6][19][20] These adducts distort the DNA helix and are substrates for Nucleotide Excision Repair (NER).[6][20] Furthermore, the metabolism of 4-NQO can generate reactive oxygen species (ROS), leading to oxidative DNA damage, such as 8-hydroxydeoxyguanosine (8-OHdG), and single-strand breaks (SSBs).[4][6][21]
-
Doxorubicin: This agent has a dual mechanism. It intercalates between DNA base pairs, distorting the double helix and interfering with DNA and RNA synthesis.[][10][22] Crucially, it also inhibits topoisomerase II by stabilizing the enzyme-DNA cleavage complex, leading to the formation of protein-linked DNA double-strand breaks (DSBs).[9][11] The generation of cytotoxic oxygen radicals is another significant contributor to its DNA-damaging effects, causing both single and double-stranded breaks.[9]
-
Etoposide: As a specific topoisomerase II poison, etoposide's primary mode of action is the stabilization of the topoisomerase II cleavage complex.[12] This prevents the re-ligation of the DNA strands, resulting in an accumulation of toxic DSBs that are particularly detrimental to rapidly dividing cells.[13][14]
-
Cisplatin: The platinum atom of cisplatin forms covalent bonds with the N7 position of purine bases.[16] This leads to the formation of various DNA adducts, with the most common being 1,2-intrastrand crosslinks between adjacent guanine residues.[23][24] It can also form interstrand crosslinks, which are particularly cytotoxic as they prevent the separation of the DNA strands required for replication and transcription.[16][18] These bulky adducts are primarily repaired by the NER pathway.[17][24]
Visualizing the Mechanisms of Action
Caption: Mechanisms of DNA damage induction by 4-NQO and clinical agents.
Comparative Data Summary
| Feature | 4-Nitroquinoline 1-oxide (4-NQO) | Doxorubicin | Etoposide | Cisplatin |
| Primary Mechanism | Metabolic activation to form DNA adducts; ROS generation.[6][19] | DNA intercalation; Topoisomerase II inhibition; ROS generation.[9][10] | Topoisomerase II poisoning.[12][14] | Formation of platinum-DNA adducts and crosslinks.[16][17] |
| Metabolic Activation | Required (procarcinogen).[1][6] | Not required.[] | Not required.[12] | Not required.[16] |
| Primary DNA Lesion | Bulky purine adducts, oxidative damage (8-OHdG), SSBs.[6][20][21] | Intercalation-induced distortion, protein-linked DSBs, SSBs.[9][11] | Protein-linked DSBs.[13] | Intrastrand and interstrand crosslinks.[18][23] |
| Primary Repair Pathway | Nucleotide Excision Repair (NER), Base Excision Repair (BER).[6][20] | Homologous Recombination (HR), Non-Homologous End Joining (NHEJ).[11] | Homologous Recombination (HR), Non-Homologous End Joining (NHEJ).[12] | Nucleotide Excision Repair (NER), Homologous Recombination (HR).[17][24] |
| Clinical Use | Experimental carcinogen.[3][4] | Broad-spectrum chemotherapy.[] | Chemotherapy (leukemia, lung, testicular cancer).[12] | Broad-spectrum chemotherapy (solid tumors).[2][15] |
Cellular DNA Damage Response (DDR)
The induction of DNA damage triggers a complex signaling network known as the DNA Damage Response (DDR). This network senses the damage, signals its presence, and promotes either repair and survival or programmed cell death.
-
Damage Sensing: For bulky adducts and crosslinks induced by 4-NQO and Cisplatin , the NER pathway proteins (e.g., XPC) play a key role in damage recognition.[1] For the DSBs generated by Doxorubicin and Etoposide , the MRN complex (Mre11-Rad50-Nbs1) is a primary sensor.
-
Signal Transduction: Upon damage recognition, key protein kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated.[16] ATM is primarily activated by DSBs, while ATR responds to a broader range of lesions, including stalled replication forks caused by bulky adducts. These kinases phosphorylate a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor p53.[16][25]
-
Effector Functions: The activation of the DDR cascade leads to several outcomes:
-
Cell Cycle Arrest: Checkpoint activation temporarily halts the cell cycle to allow time for DNA repair.
-
DNA Repair: Specific repair pathways are recruited to the site of damage.
-
Apoptosis: If the damage is too extensive to be repaired, the cell is directed to undergo programmed cell death, often through a p53-dependent pathway.[16][25]
-
Caption: Simplified overview of the DNA Damage Response (DDR) pathway.
Experimental Protocols for Comparative Analysis
To empirically compare the DNA damaging potential of these agents, several well-established assays can be employed. The choice of assay depends on the specific type of DNA damage being investigated.
Protocol 1: Single Cell Gel Electrophoresis (Comet Assay) for DNA Strand Breaks
The Comet assay is a sensitive method for detecting DNA single- and double-strand breaks at the level of individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of 4-NQO, Doxorubicin, Etoposide, or Cisplatin for a defined period. Include a negative (vehicle) control.
-
Cell Harvesting: Gently harvest the cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding: Mix 10 µL of cell suspension with 75 µL of low-melting-point agarose at 37°C. Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow to solidify on ice.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate at 4°C for at least 1 hour.
-
Alkaline Unwinding (for SSBs): Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes.
-
Neutralization: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide) and visualize using a fluorescence microscope.
-
Analysis: Capture images and analyze at least 50-100 comets per sample using specialized software to quantify parameters like tail length, % DNA in the tail, and tail moment.
Causality: The alkaline conditions in this protocol are crucial for denaturing the DNA, which allows for the detection of single-strand breaks and alkali-labile sites in addition to double-strand breaks. This makes it a broad-spectrum assay for DNA fragmentation.
Protocol 2: γ-H2AX Immunofluorescence for Double-Strand Breaks
This assay specifically detects DNA double-strand breaks (DSBs). The histone variant H2AX is rapidly phosphorylated at serine 139 (becoming γ-H2AX) at the sites of DSBs.
Principle: Cells are treated with the DNA damaging agent, fixed, and then incubated with a primary antibody specific for γ-H2AX. A fluorescently labeled secondary antibody is then used for detection, allowing for the visualization and quantification of DSB-associated foci.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with the compounds as described in Protocol 1. Doxorubicin and Etoposide are expected to be potent inducers.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., rabbit anti-γ-H2AX) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence or confocal microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Causality: The formation of distinct nuclear foci provides a direct and quantifiable measure of DSBs. This method is highly specific and widely used as a gold standard for DSB detection.
Caption: Workflow for comparing DNA damage using Comet and γ-H2AX assays.
Conclusion
4-Nitroquinoline 1-oxide, Doxorubicin, Etoposide, and Cisplatin represent a diverse arsenal of DNA damaging agents, each with a distinct molecular footprint. 4-NQO, as a procarcinogen that generates bulky adducts and oxidative stress, provides an invaluable model for studying NER and the cellular response to chemical carcinogenesis. In contrast, Doxorubicin, Etoposide, and Cisplatin are clinically established agents that induce damage through different mechanisms—intercalation and topoisomerase II inhibition (Doxorubicin), isolated topoisomerase II poisoning (Etoposide), and DNA crosslinking (Cisplatin).
A thorough understanding of these differences is critical for researchers in basic science and for professionals in drug development. It informs the design of experiments to probe specific DNA repair pathways, the interpretation of toxicological data, and the strategic development of novel anticancer therapies, including combination strategies that exploit specific DNA repair deficiencies in cancer cells. The experimental protocols outlined herein provide a robust framework for the direct, quantitative comparison of these and other potential DNA damaging compounds.
References
- Vertex AI Search. Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action.
- Minotti, G., Menna, P., Salvatorelli, E., Cairo, G., & Gianni, L. (2004). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacological Reviews, 56(2), 185-229.
- Wikipedia. Doxorubicin.
- Kaur, J., Saini, S. S., & Singh, M. (2012). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Journal of Cancer Research and Therapeutics, 8(3), 335-339.
- Montecucco, A., & Biamonti, G. (2007). Molecular mechanisms of etoposide. EXCLI Journal, 6, 115-128.
- Siddik, Z. H. (2003). Cellular Responses to Cisplatin-Induced DNA Damage. Journal of Biomedicine and Biotechnology, 2003(3), 143-153.
- Zahid, M. A., & Zada, S. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 22(16), 8877.
- Lönn, U., Lönn, S., Nylen, U., & Winblad, G. (1996). DNA damage induced by etoposide; a comparison of two different methods for determination of strand breaks in DNA. Cancer Letters, 105(2), 153-159.
- Rocha, C. R. R., Silva, M. M., & Quinet, A. (2018). DNA repair pathways and cisplatin resistance: an intimate relationship. Clinics, 73(suppl 1), e478s.
- Patsnap Synapse. What is the mechanism of Doxorubicin Hydrochloride?.
- Patsnap Synapse. What is the mechanism of Etoposide?.
- Hientz, K., Mohr, A., Bhaskara, S., & Bay, J. C. (2017). Combating resistance to DNA damaging agents. Trends in Cancer, 3(2), 91-93.
- Allan, L. A., & Clarke, P. R. (2000). The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c. Journal of Biological Chemistry, 275(41), 32063-32068.
- ResearchGate. List of major DNA-damaging agents associated with different DNA repair pathways and their sources.
- Rivera, M. C. A. (2012). 4NQO Carcinogenesis: A Model of Oral Squamous Cell Carcinoma. International Journal of Morphology, 30(1), 309-314.
- Wexler, A. G., & Miller, D. M. (2021). Targeting DNA Damage Response and Repair to Enhance Therapeutic Index in Cisplatin-Based Cancer Treatment. Cancers, 13(16), 4094.
- Van Dross, R. T., Hong, J. Y., & Pelling, J. C. (2019). Carcinogen 4-Nitroquinoline Oxide (4-NQO) Induces Oncostatin-M (OSM) in Esophageal Cells. In Vivo, 33(5), 1435-1441.
- Snyder, R. D., & Matheson, D. W. (1989). The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta. Carcinogenesis, 10(7), 1197-1201.
- Nitiss, K. C., Nitiss, J. L., & Rose, A. (2022). Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity. Oncotarget, 13, 107-122.
- ResearchGate. Mechanisms of cisplatin resistance: DNA repair and cellular implications.
- ResearchGate. 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis.
- Wikipedia. 4-Nitroquinoline 1-oxide.
- Hu, J., Lieb, J. D., Sancar, A., & Adar, S. (2016). Cisplatin DNA damage and repair maps of the human genome at single-nucleotide resolution. Proceedings of the National Academy of Sciences, 113(41), 11507-11512.
- Wikipedia. DNA damage (naturally occurring).
- ResearchGate. Genotoxic agents. Examples of DNA damaging agents, their mechanism of action and the damage induced based on suggested working concentration.
- Northwestern Scholars. 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis.
- Pourquier, P., Ueng, L. M., Fertala, J., Wang, D., Park, H. J., Essigmann, J. M., ... & Pommier, Y. (2006). 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes. Molecular Cancer Research, 4(7), 475-484.
- Ziemann, C., Bürkle, A., & Kaina, B. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 30(6), 739-748.
- Taylor & Francis. 4-Nitroquinoline 1-oxide – Knowledge and References.
- Al-Saffar, F. J., Ganabadi, S., Fakurazi, S., & Yaacob, H. (2014). Comparison of injectable doxorubicin & its nanodrug complex chemotherapy for the treatment of 4-nitroquinoline-1-oxide induced oral squamous cell carcinoma in rats. The Indian journal of medical research, 140(1), 91-98.
- Joss, R. A., Alberto, P., Obrecht, J. P., & Mermillod, B. (1986). Etoposide, cisplatin and doxorubicin in patients with small cell lung cancer: tumor response and long term survival. Cancer, 58(11), 2417-2422.
- Aisner, J., Fuks, J. Z., & Ostrow, S. (1987). Cisplatin, doxorubicin, cyclophosphamide, and etoposide combination chemotherapy for small-cell lung cancer. Seminars in oncology, 14(2 Suppl 3), 48-55.
- Zhang, J., Wang, L., & Xing, Z. (2021). Platinum-based drugs for cancer therapy and anti-tumor strategies. Theranostics, 11(13), 6336-6353.
- Aisner, J., & Whitley, N. O. (1986). Doxorubicin, cyclophosphamide, etoposide and platinum, doxorubicin, cyclophosphamide and etoposide for small-cell carcinoma of the lung. Seminars in oncology, 13(3 Suppl 3), 43-49.
Sources
- 1. DNA Damage and Repair [sigmaaldrich.com]
- 2. Combating resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. intjmorphol.com [intjmorphol.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA damage induced by etoposide; a comparison of two different methods for determination of strand breaks in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 15. Platinum-based drugs for cancer therapy and anti-tumor strategies [thno.org]
- 16. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA repair pathways and cisplatin resistance: an intimate relationship | Clinics [elsevier.es]
- 18. researchgate.net [researchgate.net]
- 19. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide in normal or xeroderma pigmentosum group A human fibroblasts, and the role of DNA polymerases alpha or delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 23. mdpi.com [mdpi.com]
- 24. pnas.org [pnas.org]
- 25. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficiency of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide Production
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, nitrated quinoline N-oxides serve as crucial intermediates in the creation of a diverse array of bioactive molecules. This guide provides an in-depth technical comparison of synthetic routes for the production of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide, a key building block in medicinal chemistry. We will delve into a detailed, field-proven protocol and benchmark its efficiency against viable alternatives, offering a comprehensive resource for optimizing its synthesis.
Introduction to this compound
This compound is a valuable intermediate due to the reactivity of the nitro group, which can be readily transformed into other functional groups, and the inherent biological relevance of the quinoline scaffold. The N-oxide functionality plays a critical role in directing the regioselectivity of electrophilic substitution, favoring the introduction of the nitro group at the 4-position. This guide will first detail the synthesis of the precursor, 5,6,7,8-tetrahydroquinoline 1-oxide, followed by a comparative analysis of methods for its subsequent nitration.
Synthesis of the Precursor: 5,6,7,8-Tetrahydroquinoline 1-oxide
A reliable synthesis of the starting material is paramount for the overall efficiency of producing the target compound. A robust method for the oxidation of 5,6,7,8-tetrahydroquinoline is the use of Oxone in a biphasic water-acetonitrile system, catalyzed by thallium(I) acetate and iodobenzene.[1]
Experimental Protocol: Synthesis of 5,6,7,8-tetrahydroquinoline 1-oxide[1]
-
Reaction Setup: To a solution of 5,6,7,8-tetrahydroquinoline (2.5 mmol) in a mixture of acetonitrile (7.5 mL) and water (7.5 mL), add iodobenzene (0.124 mmol) and a solution of thallous acetate in water (0.008 mmol).
-
Addition of Oxidant: Stir the mixture at room temperature and add Oxone (11.5 mmol) in five portions over a period of 6 hours.
-
Workup and Purification: Following the complete addition of Oxone, the reaction mixture is worked up to yield the crude product. Purification is achieved via column chromatography on silica gel using a mixture of ethyl acetate and methanol as the eluent. This method has been reported to yield the pure 5,6,7,8-tetrahydroquinoline 1-oxide in high yield (83%).[1]
Benchmarking Nitration Methods for 5,6,7,8-Tetrahydroquinoline 1-oxide
The introduction of a nitro group onto the quinoline N-oxide ring is a critical step that can be achieved through various methods. The choice of nitrating agent and reaction conditions significantly impacts the yield, purity, and safety of the synthesis.
Method 1: Classical Mixed Acid Nitration (Preferred Method)
The most common and direct method for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid and sulfuric acid. This method is effective for the nitration of a 3-methyl analog of the target substrate, suggesting its applicability.
This protocol is for a closely related substrate and serves as a strong starting point for the nitration of 5,6,7,8-tetrahydroquinoline 1-oxide.
-
Reaction Setup: In a flask equipped with a stirrer and under ice-cooling, prepare a mixture of fuming nitric acid (7 mL) and concentrated sulfuric acid (7 mL).
-
Substrate Addition: Slowly add 3-methyl-5,6,7,8-tetrahydroquinoline-N-oxide (6.5 g) to the cooled acid mixture.
-
Reaction and Workup: After the addition is complete, the reaction is stirred for a designated period. The mixture is then carefully poured onto ice, and the precipitated product is collected by filtration.
A similar procedure using sulfuric acid and nitric acid at 70°C for 2 hours has been reported to yield this compound with a yield of 27%.
The use of concentrated sulfuric acid is crucial as it protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The N-oxide group deactivates the pyridine ring towards electrophilic attack while activating the 4-position, leading to regioselective nitration. The low temperature is essential to control the exothermic nature of the reaction and to minimize the formation of side products.
Alternative Nitration Methodologies: A Comparative Overview
| Method | Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| Mixed Acid | HNO₃ / H₂SO₄ | Low temperature (0-70°C) | Readily available reagents, well-established procedure. | Harsh acidic conditions, potential for side reactions and safety hazards. |
| Dinitrogen Pentoxide | N₂O₅ | Aprotic solvents (e.g., CH₂Cl₂) | Milder conditions, high reactivity, often cleaner reactions. | N₂O₅ is unstable and must be prepared fresh or handled with care.[2] |
| Tert-butyl Nitrite/TEMPO | t-BuONO / TEMPO | Toluene, 70°C, under air | Mild, non-acidic conditions, radical-based mechanism. | May require longer reaction times and specific radical initiators. |
| Nitrous Acid | HNO₂ (from NaNO₂/acid) | Aqueous acidic solution | Can be effective for activated systems. | May lead to diazotization or other side reactions with certain functional groups. |
Data Presentation
Table 1: Comparison of Reported Yields for Nitration of Quinoline Derivatives
| Substrate | Nitration Method | Product | Yield (%) | Reference |
| 3-methyl-5,6,7,8-tetrahydroquinoline-N-oxide | Fuming HNO₃ / H₂SO₄ | 3-methyl-4-nitro-5,6,7,8-tetrahydroquinoline-N-oxide | Not Specified | [3] |
| 5,6,7,8-tetrahydroquinoline 1-oxide | HNO₃ / H₂SO₄ | This compound | 27% | |
| Quinoline | HNO₃ / H₂SO₄ | 5-Nitroquinoline & 8-Nitroquinoline | Mixture | [4] |
Note: The yield for the mixed acid nitration of 3-methyl-5,6,7,8-tetrahydroquinoline-N-oxide was not explicitly stated in the available literature.
Visualization of Synthetic Pathways
Caption: Overall synthetic workflow for the production of this compound.
Caption: Simplified mechanism of electrophilic nitration using mixed acids.
Conclusion and Future Outlook
The synthesis of this compound is most reliably achieved through a two-step process involving the N-oxidation of 5,6,7,8-tetrahydroquinoline followed by a mixed-acid nitration. While the classical mixed acid approach is well-documented for similar substrates, its relatively low reported yield of 27% for the target compound highlights the need for further optimization and exploration of alternative nitrating agents.
Future research should focus on systematically evaluating milder and more selective nitration methods, such as those employing dinitrogen pentoxide or radical-based approaches, for the synthesis of this compound. A thorough investigation of reaction parameters, including temperature, reaction time, and stoichiometry, for these alternative methods could lead to a more efficient, safer, and environmentally benign synthetic route. The development of such a process would be of significant value to the drug discovery and development community.
References
- Kaczorowski, K., et al. (2010). 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1608. [Link]
- PrepChem. (n.d.). Synthesis of 3-methyl-4-nitro-5,6,7,8-tetrahydroquinoline-N-oxide.
- Barbay, J. K., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544-2548. [Link]
- Curran, A. C. W. (1980). 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 975-979. [Link]
- Gómez-García, A., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1535-1543. [Link]
- LookChem. (n.d.). This compound.
- MDPI. (2020). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 25(21), 5087. [Link]
- National Center for Biotechnology Information. (n.d.). 5,6,7,8-Tetrahydroquinoline. PubChem Compound Summary for CID 8049.
- Organic Syntheses. (n.d.). N-METHYLMORPHOLINE N-OXIDE.
- Organic Syntheses. (n.d.). 6-METHOXY-8-NITROQUINOLINE.
- Chegg. (2021). Solved 2. Treatment of quinoline with mixed acid (a mixture...
- Myasnikov, V. A., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances, 11(43), 26651-26659. [Link]
- Topchiev, A. V. (1959). Nitration of Hydrocarbons and Other Organic Compounds. Pergamon Press.
- Zhang, C., et al. (2022). Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. Crystals, 12(10), 1354. [Link]
- Sepehrmansourie, H., et al. (2024). Advanced Methods for the Synthesis of Nitro Compounds. Organic Chemistry Research, 10(1), 1-20.
- Al-Ostoot, F. H., et al. (2006).
- Wright, O. L. (1965). U.S. Patent No. 3,221,062. Washington, DC: U.S.
- Dagade, S. P. (2002).
- Taylor & Francis. (n.d.). 4-Nitroquinoline 1-oxide – Knowledge and References.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel chemical entities requires a rigorous approach, not only in their application but also in their responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide, ensuring the safety of laboratory personnel and compliance with environmental regulations. The causality behind each procedural choice is explained to foster a culture of safety and scientific integrity.
Hazard Assessment: A Proactive Stance on Safety
This compound is a nitroaromatic N-oxide. While comprehensive toxicological data for this specific molecule may be limited, its structural similarity to the well-characterized compound 4-Nitroquinoline 1-oxide (4-NQO) demands that it be handled with the utmost caution. 4-NQO is a potent mutagen and a known carcinogen that functions by inducing DNA damage.[1][2][3][4][5][6] Therefore, it is imperative to treat this compound as a suspected carcinogen and hazardous substance.
Key Hazards:
-
Carcinogenicity: Assumed to be a potential carcinogen based on its structural analogue, 4-NQO.[1][2][3][4][5][6]
-
Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin. The toxicological properties are not fully investigated, warranting cautious handling.
-
Reactivity: Incompatible with strong oxidizing agents.[7] Aromatic nitro compounds can react vigorously, and sometimes explosively, with reducing agents.
-
Combustibility: The compound is likely combustible and will produce toxic nitrogen oxides (NOx) upon decomposition in a fire.[8]
This hazard profile dictates that all waste streams containing this compound must be treated as hazardous waste.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow outlines the necessary steps from the point of generation to final disposal. This process is designed to be a self-validating system, ensuring that waste is handled, segregated, and stored in a compliant and safe manner at every stage.
}
Step 1: Waste Generation & Immediate Segregation
All items that come into contact with this compound must be considered hazardous waste. This includes:
-
Pure Compound: Unused or expired solid chemical.
-
Contaminated Labware: Glassware (pipettes, flasks), plasticware (tubes, pipette tips), spatulas, and magnetic stir bars.
-
Solutions: Any aqueous or organic solutions containing the compound.
-
Personal Protective Equipment (PPE): Contaminated gloves, bench coats, and respirator cartridges.
-
Spill Cleanup Materials: Absorbent pads, wipes, and contaminated soil or vermiculite.
Causality: The carcinogenic potential of this compound means that even trace amounts can pose a significant health risk. Segregating at the point of generation is the most critical step to prevent the unintentional contamination of other waste streams, which would increase disposal costs and potential exposures.
Step 2: Waste Characterization and EPA Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be properly characterized. While this compound is not specifically listed by name on the EPA's P or U lists of hazardous chemicals, its parent compound, 4-Nitroquinoline 1-oxide, is listed on the US RCRA Appendix IX to Part 264 Ground-Water Monitoring List. Given its carcinogenic properties, it must be disposed of as a toxic hazardous waste.
When discarded as an unused commercial chemical product, the most appropriate waste code would likely be analogous to those for other toxic organic compounds. For practical purposes, laboratories should consult with their institution's Environmental Health & Safety (EHS) department. However, based on its properties, the following codes may apply:
| Waste Stream | Potential EPA Waste Code | Rationale |
| Unused/pure this compound, spill residues | U010 or similar | This is a placeholder for a toxic, carcinogenic compound not otherwise specified. The "U" list is for toxic and other hazardous commercial chemical products. The exact code must be determined by your EHS professional. |
| Solutions of the compound in an ignitable solvent (e.g., acetone, methanol) | D001 | This code is for wastes that exhibit the characteristic of ignitability. The solvent dictates this characteristic. |
| Debris (PPE, wipes, labware) contaminated with the compound | U010 or similar | The "mixture rule" dictates that a non-hazardous item mixed with a listed hazardous waste becomes hazardous waste. |
Table 1: Potential EPA Hazardous Waste Codes
Step 3: Detailed Containerization Protocol
Proper containerization is essential to prevent leaks, spills, and exposure.
Experimental Protocol for Waste Accumulation:
-
Select Primary Container:
-
For Solids (Pure Compound, Contaminated Wipes, Gels, PPE): Use a wide-mouth, high-density polyethylene (HDPE) or glass container with a screw-top lid. The container must be in good condition, with no cracks or residue.
-
For Liquids/Solutions: Use a glass or compatible plastic (e.g., HDPE) bottle with a secure, screw-on cap. Ensure the container material is compatible with the solvent used.[9] Corrosive solvents should not be stored in metal containers.
-
For Sharps (Needles, Contaminated Glass Pipettes): Use a designated, puncture-proof sharps container clearly labeled as "Hazardous Waste - Carcinogen."
-
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and any solvents present.
-
The accumulation start date (the date the first piece of waste is added).
-
An indication of the hazard (e.g., "Toxic," "Carcinogen").
-
-
Keep Container Closed: The container must remain sealed at all times except when adding waste. This is a critical EPA requirement to prevent the release of vapors.[10]
-
Use Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container (such as a plastic tub or bin).[10] This is mandatory for carcinogens. The secondary containment must be large enough to hold 110% of the volume of the largest primary container.[11] This prevents a major spill if the primary container fails.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories may accumulate up to 55 gallons of hazardous waste in an SAA, which is an area at or near the point of generation and under the control of the operator.
-
Location: Designate a specific area within the lab, such as a secondary container inside a ventilated cabinet, for storing the waste container.
-
Segregation: Do not store this waste container with incompatible materials, especially strong oxidizing agents.
-
Inventory: Keep a log of the carcinogens being stored in this area.
Spill and Decontamination Procedures
Accidents happen, and a prepared response is the best defense against exposure and contamination.
Spill Cleanup Protocol
This protocol is for small, incidental spills (less than 1 liter or a few grams) that can be managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.
-
Alert Personnel: Immediately notify others in the lab.
-
Don PPE: At a minimum, wear two pairs of nitrile gloves, a lab coat, and safety goggles. For larger spills of powder, a respirator may be necessary.
-
Control the Spill:
-
For Solid/Powder Spills: DO NOT sweep the dry powder, as this will create airborne dust.[7] Gently cover the spill with absorbent pads and wet them with water or a suitable solvent (like acetone) to create a slurry.[12] This prevents the powder from becoming airborne.
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical spill pillows), starting from the outside and working inward to prevent spreading.
-
-
Collect Waste: Carefully scoop the absorbed or wetted material using a plastic scoop or dustpan and place it into your designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area thoroughly with soap and water. For a final rinse, use a solvent like acetone if appropriate for the surface. All wipes and cleaning materials must be disposed of in the hazardous waste container.
-
Dispose of PPE: Carefully remove and dispose of all contaminated PPE in the hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water.
Decontamination of Laboratory Equipment
There are no established, validated chemical degradation methods for this compound that are suitable for routine, in-lab use. Do not attempt to "neutralize" the compound with strong acids, bases, or oxidizers like bleach or permanganate , as this could lead to unknown and potentially hazardous reactions.
The safest and most compliant procedure is physical cleaning followed by the disposal of all cleaning materials as hazardous waste.
Experimental Protocol for Equipment Decontamination:
-
Initial Rinse: In a chemical fume hood, rinse the contaminated glassware or equipment (spatulas, stir bars) with a suitable solvent in which the compound is soluble. Use a minimal amount of solvent. Collect this initial rinse solvent in your liquid hazardous waste container.
-
Wash: Wash the equipment thoroughly with soap and warm water. Use a dedicated scrub brush.
-
Secondary Rinse: Perform a final rinse with clean solvent (e.g., acetone or ethanol) to facilitate drying. Collect this rinse solvent in the same liquid hazardous waste container.
-
Disposal of Cleaning Materials: All sponges, wipes, and scrub brushes used in this process must be considered contaminated and disposed of in the solid hazardous waste container.
-
Dry: Allow the equipment to air dry in the fume hood before returning to general use.
Final Disposal Logistics
Once the waste container is full or has been in accumulation for the period specified by your institution (typically 90-180 days), arrange for pickup.
-
Contact EHS: Follow your institution's procedure for hazardous waste pickup. This usually involves an online request form where you will provide the information from the waste label.
-
Documentation: Ensure your hazardous waste manifest is filled out correctly, using the waste codes determined in consultation with your EHS department.
-
Professional Disposal: Your institution's licensed hazardous waste contractor will transport the waste for final disposal, which is typically high-temperature incineration for this class of organic compound.
By adhering to these detailed procedures, you build a system of safety and compliance that protects you, your colleagues, and the environment, ensuring that your valuable research does not come at the cost of safety.
References
- University of Georgia (UGA). (n.d.). 4-Nitroquinoline-1-oxide-56-57-5.docx. UGA Research.
- Thermo Fisher Scientific. (2001, April 30). Safety Data Sheet: 4-Nitroquinoline-1-oxide.
- Tang, M., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14, 1274519. [Link]
- Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological Sciences, 91(2), 382-392. [Link]
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers.
- U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- CP Lab Safety. (n.d.). EPA Requirements for Secondary Containment.
- University of Delaware. (n.d.). Chemical Carcinogens. Environmental Health & Safety.
- Wikipedia. (2023, November 29). 4-Nitroquinoline 1-oxide.
- National Center for Biotechnology Information. (n.d.). 4-Nitroquinoline 1-Oxide. PubChem.
- de Oliveira, C. B., et al. (2022). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. Medicina, 58(11), 1599. [Link]
- Kaur, J., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14. [Link]
- Kaur, J., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. PubMed.
- Tirumalai, P. S., et al. (2023). Degradation of 4-Nitroquinoline-1-Oxide by Lactic Acid Bacteria. Acta Scientific Nutritional Health, 7(10), 28-34.
- Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. PubMed.
- Masseh, I., et al. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 30(5), 649-657. [Link]
- Nagao, M., & Sugimura, T. (1976). Molecular biology of the carcinogen, 4-nitroquinoline 1-oxide. Advances in Cancer Research, 23, 131-169. [Link]
- Manjanatha, M. G., et al. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology, 42(6), 561-571. [Link]
- U.S. Environmental Protection Agency. (n.d.). RCRA Listed Wastes.
- Georgia Southern University. (n.d.). Secondary Containment Decision Process. Campus Operations.
Sources
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies | MDPI [mdpi.com]
- 3. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development [frontiersin.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. Decontamination and disposal of nitrosoureas and related N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tcrjournal.com [tcrjournal.com]
- 12. 4-Nitroquinoline 1-Oxide | C9H6N2O3 | CID 5955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The novel compound 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide, with its unique quinoline scaffold, presents significant opportunities in medicinal chemistry and drug development. However, its structural alerts—specifically the presence of a nitro group and an N-oxide moiety—necessitate a robust and proactive approach to safety. This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Analysis: Understanding the Intrinsic Risks
While a comprehensive Safety Data Sheet (SDS) for this compound is not yet widely available, its chemical structure allows for a predictive hazard assessment based on analogous compounds, particularly the well-studied carcinogen 4-Nitroquinoline 1-oxide (4-NQO).[1] The primary hazards are associated with the nitroaromatic and N-oxide functional groups.
Key Anticipated Hazards:
-
Carcinogenicity and Mutagenicity: 4-NQO is a known potent carcinogen and mutagen.[1][2] It induces DNA damage, mimicking the effects of ultraviolet light.[1] Given the shared core structure, it is prudent to handle this compound as a suspected carcinogen.
-
Toxicity: Aromatic nitro compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[3] Systemic effects may include methemoglobinemia, leading to cyanosis.[3]
-
Irritation: Expect this compound to be an irritant to the skin, eyes, and respiratory tract.[3][4]
-
Reactivity: The presence of the nitro group makes the compound potentially reactive, especially with strong oxidizing agents and bases.[3] N-oxides can also be reactive and may decompose upon heating to release toxic fumes, including nitrogen oxides (NOx).[4][5]
Physicochemical Properties (Predicted):
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [6] |
| Molecular Weight | 194.19 g/mol | [6] |
| Boiling Point | 446.5±45.0 °C | [6] |
| Density | 1.45±0.1 g/cm³ | [6] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A stringent, multi-layered PPE protocol is mandatory for all operations involving this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Core PPE Requirements:
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is required. Change gloves frequently and immediately if contamination is suspected.
-
Eye and Face Protection: ANSI-rated safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a full-face shield in combination with safety glasses is essential.
-
Body Protection: A fully buttoned laboratory coat is mandatory. For handling larger quantities or in situations with a high risk of contamination, disposable Tyvek-type sleeves or a full disposable coverall should be worn.[7]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If there is a potential for airborne particulates and a fume hood is not available, a NIOSH-approved half-face respirator with a combination organic vapor/acid gas/HEPA filter cartridge is recommended.[7]
Operational Plan: From Weighing to Reaction Quenching
A systematic and meticulous operational plan is critical to minimize exposure and prevent accidental release.
Step-by-Step Handling Protocol:
-
Preparation and Designated Area:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily available.
-
Have a dedicated waste container for contaminated solids and another for liquid waste within the fume hood.
-
-
Weighing the Compound:
-
Perform all weighing operations within the chemical fume hood.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Handle the solid with care to minimize dust generation.
-
-
Dissolution and Reaction Setup:
-
Work-up and Purification:
-
Conduct all extractions and purifications within the fume hood.
-
Be mindful of potential pressure buildup during extractions.
-
-
Post-Handling Decontamination:
-
Wipe down the work area within the fume hood with a suitable solvent (e.g., acetone) followed by a soap and water solution.[7]
-
Properly dispose of all contaminated disposable materials in the designated hazardous waste container.
-
Remove and dispose of outer gloves before exiting the fume hood.
-
Wash hands and forearms thoroughly with soap and water after completing the work.
-
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to spills and exposures is crucial.
Spill Response:
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently dampen the spilled material with a solvent like acetone to prevent it from becoming airborne.[7]
-
Carefully scoop the dampened material into a designated hazardous waste container.
-
Use absorbent paper dampened with acetone to clean the spill area, placing the used paper in the waste container.[7]
-
Wash the contaminated surface with a soap and water solution.[7]
-
-
Large Spills:
-
Evacuate the immediate area and alert the institutional safety officer.
-
Restrict access to the area.
-
Follow established institutional procedures for large chemical spills.
-
Exposure Response:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal:
-
Solid Waste: All contaminated solid materials, including gloves, weighing boats, and absorbent paper, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method: All waste must be disposed of through a licensed professional waste disposal service.[4] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
Storage and Transportation
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] It is advisable to store it under refrigerated temperatures and protected from light.[7]
-
Transportation: When transporting the compound within the laboratory, use a secondary container to prevent spills in case the primary container is compromised.
Disclaimer: This guide is intended to provide essential safety and handling information based on the available data for analogous compounds. It is not a substitute for a comprehensive, compound-specific Safety Data Sheet (SDS). Always consult your institution's safety policies and procedures before working with any new chemical. A thorough risk assessment should be conducted for each specific experimental protocol.
References
- Benchchem. Personal protective equipment for working with nitrovinyl compounds.
- LookChem. This compound.
- NOAA. 4-nitroquinoline-1-oxide - Report | CAMEO Chemicals.
- Xenometrix. 4-NITROQUINOLINE-N-OXIDE.
- CLEAPSS Science. Student safety sheets 53 Nitrogen oxides.
- Sigma-Aldrich.
- Fisher Scientific.
- Thermo Fisher Scientific.
- Wikipedia. 4-Nitroquinoline 1-oxide.
Sources
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. xenometrix.ch [xenometrix.ch]
- 5. science.cleapss.org.uk [science.cleapss.org.uk]
- 6. lookchem.com [lookchem.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
